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  • Product: 3-Isopropyl-1-methyl-1H-pyrazole-4,5-dione
  • CAS: 216319-92-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 3-Isopropyl-1-methyl-1H-pyrazole-4,5-dione

Abstract This technical guide provides a comprehensive overview of a viable and robust synthetic pathway for 3-Isopropyl-1-methyl-1H-pyrazole-4,5-dione, a heterocyclic compound of interest in medicinal chemistry and drug...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of a viable and robust synthetic pathway for 3-Isopropyl-1-methyl-1H-pyrazole-4,5-dione, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is presented as a two-step process, commencing with the well-established Knorr pyrazole synthesis to construct the core pyrazolone ring, followed by a targeted oxidation to yield the desired dione. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering detailed experimental protocols, mechanistic insights, and critical analysis of reaction parameters. The methodologies described herein are grounded in established chemical principles and supported by relevant literature to ensure scientific integrity and reproducibility.

Introduction

The pyrazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide array of pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1] The introduction of various substituents onto the pyrazole ring allows for the fine-tuning of its biological and physicochemical properties. The target molecule of this guide, 3-Isopropyl-1-methyl-1H-pyrazole-4,5-dione, features a unique combination of an isopropyl group at the 3-position, a methyl group at the 1-position, and a dione functionality at the 4- and 5-positions. This substitution pattern suggests potential for novel biological interactions and makes it an attractive target for synthesis and further investigation.

This guide will detail a logical and efficient two-step synthetic route, starting from readily available precursors. The first step employs the Knorr pyrazole synthesis, a classic and reliable method for the formation of the pyrazole ring.[2][3] The second step addresses the selective oxidation of the C-4 position of the intermediate pyrazolone to afford the final dione product.

Retrosynthetic Analysis

A logical retrosynthetic analysis of 3-Isopropyl-1-methyl-1H-pyrazole-4,5-dione suggests a pathway that disconnects the molecule at the dione functionality and the pyrazole ring itself.

G target 3-Isopropyl-1-methyl-1H-pyrazole-4,5-dione intermediate 3-Isopropyl-1-methyl-1H-pyrazol-5(4H)-one target->intermediate Oxidation starting_materials Ethyl isobutyrylacetate + Methylhydrazine intermediate->starting_materials Knorr Cyclocondensation

Caption: Retrosynthetic pathway for 3-Isopropyl-1-methyl-1H-pyrazole-4,5-dione.

This analysis points to a forward synthesis beginning with the cyclocondensation of an isopropyl-substituted β-ketoester with methylhydrazine to form the pyrazolone intermediate, followed by an oxidation step.

Synthesis Pathway and Experimental Protocols

The proposed synthesis is a two-step process:

  • Step 1: Knorr Pyrazole Synthesis of 3-Isopropyl-1-methyl-1H-pyrazol-5(4H)-one.

  • Step 2: Oxidation of 3-Isopropyl-1-methyl-1H-pyrazol-5(4H)-one to 3-Isopropyl-1-methyl-1H-pyrazole-4,5-dione.

Step 1: Knorr Pyrazole Synthesis of 3-Isopropyl-1-methyl-1H-pyrazol-5(4H)-one

The Knorr pyrazole synthesis involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[2][3] In this case, the unsymmetrical β-ketoester, ethyl isobutyrylacetate (also known as ethyl 4-methyl-3-oxopentanoate), is reacted with methylhydrazine.

G cluster_reactants Starting Materials cluster_product Product A Ethyl isobutyrylacetate B Methylhydrazine C 3-Isopropyl-1-methyl-1H-pyrazol-5(4H)-one A->C Acid or Base Catalysis, Heat B->C Acid or Base Catalysis, Heat

Caption: Knorr synthesis of the pyrazolone intermediate.

3.1.1. Mechanistic Considerations and Regioselectivity

The reaction of an unsymmetrical β-ketoester with a substituted hydrazine can potentially yield two regioisomers. The regioselectivity is primarily governed by the differential reactivity of the two carbonyl groups of the β-ketoester towards the nucleophilic hydrazine. The ketone carbonyl is generally more electrophilic and less sterically hindered than the ester carbonyl.

The reaction is initiated by the nucleophilic attack of one of the nitrogen atoms of methylhydrazine on the more reactive ketone carbonyl of ethyl isobutyrylacetate. This is followed by intramolecular cyclization via attack of the second nitrogen atom on the ester carbonyl, and subsequent elimination of ethanol and water to form the pyrazolone ring. The initial attack of the more nucleophilic nitrogen of methylhydrazine (the one not directly attached to the methyl group) on the ketone carbonyl is favored, leading to the desired 3-isopropyl-1-methyl-1H-pyrazol-5(4H)-one.

G start Ethyl isobutyrylacetate + Methylhydrazine intermediate1 Hydrazone Intermediate start->intermediate1 Nucleophilic attack on ketone intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular cyclization product 3-Isopropyl-1-methyl-1H-pyrazol-5(4H)-one intermediate2->product Dehydration & De-ethoxylation

Caption: Simplified mechanism of the Knorr pyrazole synthesis.

3.1.2. Experimental Protocol

Parameter Value Reference/Justification
Reactants Ethyl isobutyrylacetate, MethylhydrazineStandard for Knorr Synthesis[2][3]
Solvent Ethanol or Acetic AcidCommon solvents for this reaction[4]
Catalyst Acetic Acid (if ethanol is solvent)Acid catalysis facilitates imine formation[3]
Temperature RefluxTo drive the reaction to completion
Reaction Time 2-4 hoursTypical for pyrazolone formation[4]
Work-up Cooling, precipitation, filtrationStandard for isolating solid products
Purification Recrystallization from ethanol/waterTo remove impurities

Step-by-Step Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl isobutyrylacetate (1.0 equivalent) and ethanol (5 mL per gram of ester).

  • With stirring, add methylhydrazine (1.05 equivalents) dropwise to the solution. If using ethanol as the solvent, add a catalytic amount of glacial acetic acid (0.1 equivalents).

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • If a precipitate forms, collect the solid by vacuum filtration. If no precipitate forms, reduce the solvent volume under reduced pressure and then add cold water to induce precipitation.

  • Wash the collected solid with cold water and dry under vacuum.

  • The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

Step 2: Oxidation of 3-Isopropyl-1-methyl-1H-pyrazol-5(4H)-one to 3-Isopropyl-1-methyl-1H-pyrazole-4,5-dione

The conversion of the pyrazolone intermediate to the desired dione requires the oxidation of the active methylene group at the C-4 position. Selenium dioxide (SeO₂) is a well-established reagent for the oxidation of α-methylene groups adjacent to a carbonyl group to a 1,2-dicarbonyl compound, a reaction known as the Riley oxidation.[5][6]

G cluster_reactants Starting Material cluster_product Product A 3-Isopropyl-1-methyl-1H-pyrazol-5(4H)-one B 3-Isopropyl-1-methyl-1H-pyrazole-4,5-dione A->B Selenium Dioxide (SeO₂), Heat

Caption: Oxidation of the pyrazolone to the pyrazole-4,5-dione.

3.2.1. Mechanistic Insights

The Riley oxidation with selenium dioxide is believed to proceed through an initial ene reaction between the enol form of the pyrazolone and SeO₂, followed by a[1][4]-sigmatropic rearrangement. This forms an unstable intermediate that decomposes to the dione and elemental selenium.

G start Pyrazolone (Enol form) + SeO₂ intermediate1 Ene Adduct start->intermediate1 Ene Reaction intermediate2 [2,3]-Sigmatropic Rearrangement Product intermediate1->intermediate2 [2,3]-Sigmatropic Rearrangement product Pyrazole-4,5-dione + Se + H₂O intermediate2->product Decomposition

Caption: Simplified mechanism of the Riley oxidation.

3.2.2. Experimental Protocol

Parameter Value Reference/Justification
Reactant 3-Isopropyl-1-methyl-1H-pyrazol-5(4H)-oneIntermediate from Step 1
Oxidizing Agent Selenium Dioxide (SeO₂)Specific for α-methylene oxidation[5][6]
Solvent Dioxane or Acetic AcidCommon solvents for SeO₂ oxidations[7]
Temperature RefluxTo facilitate the oxidation
Reaction Time 4-8 hoursDependent on substrate reactivity
Work-up Filtration of selenium, solvent removalTo isolate the crude product
Purification Column chromatography or recrystallizationTo obtain the pure dione

Step-by-Step Procedure:

  • Caution: Selenium compounds are highly toxic. All manipulations should be performed in a well-ventilated fume hood.

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 3-Isopropyl-1-methyl-1H-pyrazol-5(4H)-one (1.0 equivalent) and a suitable solvent such as dioxane or glacial acetic acid.

  • Add selenium dioxide (1.1 equivalents) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 4-8 hours. The progress of the reaction can be monitored by TLC. A black precipitate of elemental selenium will form as the reaction proceeds.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture through a pad of celite to remove the precipitated selenium. Wash the filter cake with a small amount of the solvent.

  • Remove the solvent from the filtrate under reduced pressure.

  • The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent.

Data Summary

Compound Molecular Formula Molecular Weight ( g/mol ) Key Characterization Data (Predicted)
Ethyl isobutyrylacetateC₈H₁₄O₃158.19¹H NMR, ¹³C NMR, IR
MethylhydrazineCH₆N₂46.07-
3-Isopropyl-1-methyl-1H-pyrazol-5(4H)-oneC₇H₁₂N₂O140.18¹H NMR, ¹³C NMR, IR, Mass Spec
3-Isopropyl-1-methyl-1H-pyrazole-4,5-dioneC₇H₁₀N₂O₂154.17¹H NMR, ¹³C NMR, IR (two C=O stretches), Mass Spec

Safety and Handling

  • Methylhydrazine: is a toxic and flammable liquid. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a fume hood.

  • Selenium Dioxide: is highly toxic and corrosive. Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated fume hood and wear appropriate PPE.

  • Solvents: Ethanol, acetic acid, and dioxane are flammable. Handle with care and avoid ignition sources.

Conclusion

This technical guide has outlined a scientifically sound and practical two-step synthesis for 3-Isopropyl-1-methyl-1H-pyrazole-4,5-dione. The pathway leverages the classic Knorr pyrazole synthesis for the efficient construction of the pyrazolone core, followed by a selective Riley oxidation to introduce the dione functionality. The provided experimental protocols are based on established methodologies and offer a solid foundation for the laboratory synthesis of this target molecule. The mechanistic discussions provide a deeper understanding of the underlying chemical transformations, which is crucial for troubleshooting and optimization. This guide serves as a valuable resource for researchers engaged in the synthesis of novel heterocyclic compounds for potential applications in drug discovery and development.

References

  • Alex, J. M., & Kumar, R. (2014). 4,5-Dihydro-1H-pyrazole: an indispensable scaffold. Journal of enzyme inhibition and medicinal chemistry, 29(3), 427–442. [Link]

  • BenchChem. (2025). An In-depth Technical Guide to 1-isopropyl-3-methyl-4-nitro-1H-pyrazole. BenchChem.
  • Google Patents. (n.d.). CN101805291A - 1-(4-isopropylbenzene-yl)-3-methyl-5-pyrazolone, preparation method and application thereof.
  • Gunkara, O. T., Bagdatli, E., & Ocal, N. (2013). Synthesis of new pyrazolone dyes. Journal of Chemical Research, 37(4), 227-231.
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
  • Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597-2599.
  • Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Retrieved from [Link]

  • Padmavathi, V., Reddy, G. S., & Reddy, A. S. (2007). Synthesis and antimicrobial activity of some novel amino-pyrazolone, amino-isoxazolone and amino-pyrimidinone derivatives. European journal of medicinal chemistry, 42(6), 849-854.
  • Riley, H. L., Morley, J. F., & Friend, N. A. C. (1932). 255. Selenium dioxide, a new oxidising agent. Part I. The oxidation of aldehydes and ketones. Journal of the Chemical Society (Resumed), 1875-1883.
  • Royal Society of Chemistry. (2017). Knorr Pyrazole Synthesis of Edaravone.
  • US Patent US1955890A. (1934).
  • Wang, Z. (2010). Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons.
  • Adichemistry. (n.d.). Selenium Dioxide | SeO2 | RILEY OXIDATION | Mechanism. Retrieved from [Link]

  • J. Chem. Pharm. Res., 2016, 8(5):969-981.
  • PMC. (2022). Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. Retrieved from [Link]

  • SciSpace. (1958). Pyrazole Studies. XI. Oxidation by Air of 1:4-Disubstituted Pyrazolidine-3:5-diones.
  • The Royal Society of Chemistry. (n.d.). Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one.
  • PMC. (2014). Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents. Retrieved from [Link]

  • Google Patents. (n.d.). US3385894A - Oxidation of activated methylene group containing compounds to the corresponding carbonyl compounds.
  • Google Patents. (n.d.). US1955890A - Oxidation of organic compounds.

Sources

Exploratory

In-depth Technical Guide: Physicochemical Properties of 3-Isopropyl-1-methyl-1H-pyrazole-4,5-dione

Audience: Researchers, scientists, and drug development professionals. Abstract: This technical guide provides a comprehensive analysis of the predicted physicochemical properties of 3-Isopropyl-1-methyl-1H-pyrazole-4,5-...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive analysis of the predicted physicochemical properties of 3-Isopropyl-1-methyl-1H-pyrazole-4,5-dione, a novel heterocyclic compound with potential applications in medicinal chemistry. The pyrazole scaffold is a cornerstone in drug discovery, and understanding the properties of its derivatives is crucial for the development of new therapeutic agents.[1][2][3][4][5] This document outlines a plausible synthetic route, details predicted physicochemical parameters, provides established experimental protocols for their determination, and discusses the potential relevance of this compound in drug development based on the known activities of related pyrazole-4,5-diones.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a well-established "privileged scaffold" in medicinal chemistry.[5] Its derivatives exhibit a wide array of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1][2][4][6] The success of pyrazole-containing drugs such as Celecoxib and Sunitinib underscores the therapeutic potential of this heterocyclic system.[4] The physicochemical properties of the pyrazole core, such as its capacity to act as both a hydrogen bond donor and acceptor, contribute significantly to the favorable pharmacokinetic and pharmacodynamic profiles of drug candidates.[5] The subject of this guide, 3-Isopropyl-1-methyl-1H-pyrazole-4,5-dione, is a derivative that combines the pyrazole core with a dione functionality, a feature known to be present in various biologically active molecules. This guide aims to provide a detailed, predictive overview of its key physicochemical characteristics to aid in its potential development as a lead compound.

Predicted Synthesis of 3-Isopropyl-1-methyl-1H-pyrazole-4,5-dione

The synthesis of 3-Isopropyl-1-methyl-1H-pyrazole-4,5-dione, while not explicitly detailed in the literature, can be logically devised from established methods for pyrazole synthesis. A plausible two-step synthetic pathway is proposed, starting from readily available precursors.

Step 1: Synthesis of 1-methyl-3-isopropyl-1H-pyrazol-5(4H)-one

The initial step involves the cyclocondensation reaction between ethyl isobutyrylacetate and methylhydrazine. This is a variation of the Knorr pyrazole synthesis, a robust and widely used method for constructing the pyrazole ring.[5]

Experimental Protocol:

  • Reaction Setup: To a solution of ethyl isobutyrylacetate (1.0 equivalent) in a suitable solvent such as ethanol, add methylhydrazine (1.1 equivalents) dropwise at room temperature.

  • Reaction Conditions: The reaction mixture is then heated to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield 1-methyl-3-isopropyl-1H-pyrazol-5(4H)-one.

Step 2: Oxidation to 3-Isopropyl-1-methyl-1H-pyrazole-4,5-dione

The second step involves the oxidation of the pyrazolone at the 4-position to introduce the second carbonyl group. Various oxidizing agents can be employed for this transformation.

Experimental Protocol:

  • Reaction Setup: Dissolve the 1-methyl-3-isopropyl-1H-pyrazol-5(4H)-one (1.0 equivalent) in a suitable solvent like acetic acid or a mixture of acetic acid and water.

  • Oxidation: Add a suitable oxidizing agent, such as selenium dioxide (SeO2) or nitric acid, portion-wise while maintaining the temperature between 50-70 °C.

  • Reaction Monitoring: The reaction progress can be monitored by TLC.

  • Work-up and Purification: After the reaction is complete, the mixture is cooled, and the product is isolated by filtration or extraction with an organic solvent. The crude product is then purified by column chromatography to afford the target compound, 3-Isopropyl-1-methyl-1H-pyrazole-4,5-dione.

Synthesis_Workflow reagents1 Ethyl isobutyrylacetate + Methylhydrazine step1 Step 1: Cyclocondensation (Knorr Synthesis) reagents1->step1 intermediate 1-methyl-3-isopropyl- 1H-pyrazol-5(4H)-one step1->intermediate step2 Step 2: Oxidation intermediate->step2 reagents2 Oxidizing Agent (e.g., SeO2) reagents2->step2 product 3-Isopropyl-1-methyl- 1H-pyrazole-4,5-dione step2->product caption Proposed Synthesis Workflow

Caption: Proposed two-step synthesis of 3-Isopropyl-1-methyl-1H-pyrazole-4,5-dione.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of 3-Isopropyl-1-methyl-1H-pyrazole-4,5-dione. These values are estimated based on its structure and data from analogous compounds, and they are crucial for assessing its drug-likeness.

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Formula C8H10N2O2Basic structural information.
Molecular Weight 182.18 g/mol Influences absorption and diffusion; generally <500 Da is preferred.
logP (Octanol/Water) ~1.5 - 2.5Indicates lipophilicity, affecting absorption and membrane permeability.[7][8]
Aqueous Solubility (logS) -2.0 to -3.0Crucial for dissolution and bioavailability.[9][10]
pKa ~7.5 - 8.5 (for the enol form)Determines the ionization state at physiological pH, impacting solubility and target binding.[11][12]
Hydrogen Bond Donors 0 (in dione form), 1 (in enol form)Influences solubility and binding to biological targets.
Hydrogen Bond Acceptors 4Affects solubility and target interactions.
Melting Point 120 - 150 °CIndicates molecular packing and stability.

Experimental Protocols for Physicochemical Property Determination

To validate the predicted properties, the following established experimental protocols are recommended.

Determination of logP (Octanol/Water Partition Coefficient)

The shake-flask method is the traditional and most reliable method for determining logP.

  • Procedure:

    • Prepare a stock solution of the compound in a suitable solvent.

    • Add a small aliquot of the stock solution to a mixture of n-octanol and water (or a suitable buffer like PBS, pH 7.4) that have been pre-saturated with each other.

    • Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning.

    • Centrifuge the mixture to ensure complete phase separation.

    • Carefully sample both the aqueous and octanol phases.

    • Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

    • Calculate logP as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Determination of Aqueous Solubility
  • Procedure:

    • Add an excess amount of the solid compound to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Stir the suspension at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

    • Filter the suspension to remove the undissolved solid.

    • Determine the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV).

Determination of pKa

Potentiometric titration is a common and accurate method for pKa determination.

  • Procedure:

    • Dissolve a precise amount of the compound in a suitable solvent mixture (e.g., water-methanol).

    • Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

    • Monitor the pH of the solution using a calibrated pH meter after each addition of the titrant.

    • Plot the pH versus the volume of titrant added.

    • The pKa is the pH at which half of the compound is ionized, which corresponds to the midpoint of the steepest part of the titration curve.

Experimental_Workflow cluster_logP logP Determination cluster_Solubility Solubility Measurement cluster_pKa pKa Determination logp1 Shake-Flask Method logp2 Phase Separation logp1->logp2 logp3 Concentration Analysis (HPLC/UV-Vis) logp2->logp3 sol1 Equilibrium Method sol2 Filtration sol1->sol2 sol3 Concentration Analysis (HPLC) sol2->sol3 pka1 Potentiometric Titration pka2 Titration Curve Generation pka1->pka2 pka3 pKa Calculation pka2->pka3 caption Experimental Workflows for Physicochemical Profiling

Caption: Key experimental workflows for determining physicochemical properties.

Potential Applications in Drug Discovery

Pyrazole-4,5-dione derivatives have been investigated for a range of biological activities. The structural features of 3-Isopropyl-1-methyl-1H-pyrazole-4,5-dione suggest several potential therapeutic applications.

  • Anticancer Activity: Many pyrazole derivatives are known to exhibit anticancer properties by inhibiting various kinases.[1][6] The dione moiety can also contribute to this activity. Further screening against a panel of cancer cell lines would be a logical next step.

  • Anti-inflammatory Effects: The pyrazole scaffold is present in several anti-inflammatory drugs. The anti-inflammatory potential of this compound could be evaluated in relevant in vitro and in vivo models.

  • Enzyme Inhibition: The 1,2-dicarbonyl system in the pyrazole-4,5-dione core can interact with the active sites of various enzymes, making it a candidate for inhibitor design.

Conclusion

This technical guide has provided a predictive yet scientifically grounded overview of the physicochemical properties of 3-Isopropyl-1-methyl-1H-pyrazole-4,5-dione. The proposed synthesis is based on well-established chemical principles, and the predicted properties suggest that this compound possesses a drug-like profile. The detailed experimental protocols offer a clear path for the empirical validation of these predictions. Given the known biological activities of related pyrazole derivatives, 3-Isopropyl-1-methyl-1H-pyrazole-4,5-dione represents a promising scaffold for further investigation in drug discovery programs.

References

  • Calculation of Molecular Lipophilicity and Drug Likeness for Few Heterocycles. Available at: [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - MDPI. Available at: [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery - PMC. Available at: [Link]

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Available at: [Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC - NIH. Available at: [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - MDPI. Available at: [Link]

  • Synthesis of pyrazole-containing derivatives of 4-nitro-4,5-dihydrothiophene 1,1-dioxides. Available at: [Link]

  • Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC. Available at: [Link]

  • Using Measured pK(a), LogP and Solubility to Investigate Supersaturation and Predict BCS Class | Request PDF - ResearchGate. Available at: [Link]

  • Property-Based Design Methodology I: Parameters Influencing Solubility. Available at: [Link]

  • CN101805291A - 1-(4-isopropylbenzene-yl)-3-methyl-5-pyrazolone, preparation method and application thereof - Google Patents.
  • pKa values for morpholine, pyrazole and imidazole.[13][14] | Download Scientific Diagram - ResearchGate. Available at: [Link]

Sources

Foundational

3-Isopropyl-1-methyl-1H-pyrazole-4,5-dione CAS number and structure

An In-depth Technical Guide to the Synthesis, Characterization, and Potential Applications of 3-Isopropyl-1-methyl-1H-pyrazole-4,5-dione Executive Summary The pyrazole scaffold is a cornerstone of medicinal chemistry, pr...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis, Characterization, and Potential Applications of 3-Isopropyl-1-methyl-1H-pyrazole-4,5-dione

Executive Summary

The pyrazole scaffold is a cornerstone of medicinal chemistry, prized for its versatile synthetic handles and wide range of biological activities.[1][2] This guide focuses on the specific, yet not widely documented, derivative: 3-Isopropyl-1-methyl-1H-pyrazole-4,5-dione . While a dedicated CAS number for this exact molecule is not prominent in public chemical databases, its structure represents a logical progression from well-known pyrazolone building blocks.

This document serves as a predictive and practical whitepaper for researchers, scientists, and drug development professionals. By leveraging established principles of heterocyclic chemistry and drawing parallels from closely related analogues, we will provide a robust framework for its synthesis, outline expected physicochemical and spectroscopic properties, and explore its potential as a reactive intermediate in drug discovery programs. The methodologies described herein are grounded in authoritative chemical literature, providing a self-validating system for its potential preparation and characterization.

Chemical Identity and Predicted Physicochemical Properties

The core of the target molecule is a five-membered aromatic ring containing two adjacent nitrogen atoms, functionalized with a vicinal dicarbonyl at the C4 and C5 positions. This pyrazole-4,5-dione system is highly electron-deficient and presents unique opportunities for chemical manipulation.

Structure and Nomenclature
  • Systematic IUPAC Name: 3-isopropyl-1-methyl-1H-pyrazole-4,5-dione

  • Molecular Formula: C₇H₁₀N₂O₂

  • Molecular Weight: 154.17 g/mol

  • Core Scaffold: Pyrazole-4,5-dione

The structure features an N-methylated pyrazole ring, which precludes the NH tautomerism often seen in related pyrazolones, locking the system's electronic configuration.[3] The isopropyl group at the C3 position provides steric bulk and lipophilicity, which can be critical for modulating interactions with biological targets.

Predicted Physicochemical Data

The following properties are extrapolated based on analyses of similar structures like 3-methyl-1H-pyrazole-4,5-dione and other N-alkylated pyrazoles.[4][5]

PropertyPredicted Value / ObservationRationale & Significance
Physical Form Yellow to orange crystalline solidThe conjugated dione system (a vicinal diketone on a pyrazole ring) is expected to be chromophoric, absorbing light in the visible spectrum.
Solubility Soluble in polar aprotic solvents (DMSO, DMF, Acetonitrile). Limited solubility in water and nonpolar solvents.The polar dicarbonyl moiety will dominate solubility, favoring polar organic solvents suitable for reaction chemistry and analytical sample preparation.[6]
Reactivity The C4 and C5 carbonyls are electrophilic. The C4 position is susceptible to nucleophilic attack.This dicarbonyl system is analogous to isatin and is expected to be a versatile chemical handle for condensation reactions, a key feature for library synthesis.
Hydrogen Bond Acceptors 2 (the two carbonyl oxygens)The absence of an N-H group means it cannot act as a hydrogen bond donor, which can influence its binding mode in active sites.
Storage Store under an inert atmosphere, protected from light and moisture.The electron-deficient dione ring may be sensitive to strong nucleophiles (like water) and light over extended periods.

Proposed Synthesis and Mechanistic Considerations

The synthesis of 3-Isopropyl-1-methyl-1H-pyrazole-4,5-dione can be logically achieved via a multi-step sequence starting from readily available precursors. The most plausible route involves the initial construction of a pyrazolone ring followed by oxidation to the dione.

Synthetic Workflow Overview

The proposed pathway follows a well-established pattern in pyrazole chemistry: the Knorr pyrazole synthesis, followed by a selective oxidation step.

G cluster_0 Part 1: Pyrazolone Formation cluster_1 Part 2: Oxidation A Methylhydrazine C Condensation (Knorr Synthesis) A->C B Ethyl Isobutyrylacetate (β-Ketoester) B->C D 3-Isopropyl-1-methyl-1H-pyrazol-5(4H)-one (Pyrazolone Intermediate) C->D Ring Closure & Dehydration E Oxidation (e.g., SeO₂) D->E F 3-Isopropyl-1-methyl-1H-pyrazole-4,5-dione (Final Product) E->F Methylene to Carbonyl

Caption: Proposed two-stage synthesis of the target compound.

Part 1: Synthesis of 3-Isopropyl-1-methyl-1H-pyrazol-5(4H)-one

The foundational step is the condensation of a hydrazine with a β-ketoester.[3] Using methylhydrazine ensures the required N1-methylation. Ethyl isobutyrylacetate provides the C3-isopropyl group and the initial keto-ester backbone.

Causality Behind Experimental Choices:

  • Reactants: Methylhydrazine is chosen over its salts to avoid an extra neutralization step. Ethyl isobutyrylacetate is selected for its commercial availability and for directly installing the isopropyl moiety.

  • Solvent: A protic solvent like ethanol or acetic acid is typically used to facilitate proton transfer during the condensation and cyclization steps.[7]

  • Temperature: The reaction is often initiated at a low temperature and then refluxed to drive the dehydration and ring closure to completion.

Detailed Experimental Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl isobutyrylacetate (1.0 eq) dissolved in glacial acetic acid (3-5 mL per gram of ester).

  • Reagent Addition: Cool the flask to 0-5 °C in an ice bath. Slowly add methylhydrazine (1.05 eq) dropwise to the cooled solution, ensuring the temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Heat the reaction mixture to reflux (approx. 118 °C) for 2-4 hours.

  • Monitoring: The reaction progress can be monitored by Thin-Layer Chromatography (TLC) or LC-MS to observe the consumption of the starting materials.

  • Work-up: After cooling, the reaction mixture is poured onto crushed ice/water, which typically induces precipitation of the pyrazolone product.

  • Purification: The crude solid is collected by vacuum filtration, washed with cold water, and can be further purified by recrystallization from an ethanol/water mixture to yield the pyrazolone intermediate.

Part 2: Oxidation to 3-Isopropyl-1-methyl-1H-pyrazole-4,5-dione

The key transformation is the oxidation of the active methylene group at the C4 position of the pyrazolone ring to a carbonyl. Selenium dioxide (SeO₂) is a classic and effective reagent for this type of α-keto methylene oxidation.

Causality Behind Experimental Choices:

  • Oxidizing Agent: SeO₂ is highly specific for the oxidation of activated methylene groups adjacent to a carbonyl, making it ideal for this conversion while leaving the alkyl substituents untouched.

  • Solvent: Dioxane or a mixture of acetic acid and water is commonly used to solubilize both the organic substrate and the selenium reagent.

  • Temperature: The reaction typically requires heating to proceed at a reasonable rate.

Detailed Experimental Protocol:

  • Reaction Setup: In a well-ventilated fume hood, charge a round-bottom flask with the pyrazolone intermediate (1.0 eq) and a solvent such as aqueous dioxane.

  • Reagent Addition: Add selenium dioxide (1.1 - 1.2 eq) to the mixture in portions.

  • Reaction: Heat the mixture to reflux (approx. 80-100 °C) for 4-8 hours. The formation of a black precipitate of elemental selenium is indicative of reaction progress.

  • Monitoring: Monitor the disappearance of the starting material by TLC.

  • Work-up: Once the reaction is complete, cool the mixture and remove the selenium precipitate by filtration through a pad of celite.

  • Extraction: The filtrate is then typically diluted with water and extracted with an organic solvent like ethyl acetate or dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The resulting crude product can be purified using column chromatography on silica gel to yield the final 3-Isopropyl-1-methyl-1H-pyrazole-4,5-dione.

Predicted Spectroscopic Characterization

Structural confirmation of the synthesized molecule relies on a combination of standard spectroscopic techniques. The expected data provides a benchmark for successful synthesis.

TechniqueExpected ObservationsInterpretation
¹H NMR δ (ppm):~3.5 (s, 3H)~3.0 (septet, 1H)~1.3 (d, 6H)Assignment:N-CH₃ protonsIsopropyl -CH protonIsopropyl -CH₃ protons
¹³C NMR δ (ppm):~175-185 (2 signals)~160~35~25~20Assignment:C4 and C5 carbonyl carbonsC3 carbonN-CH₃ carbonIsopropyl -CH carbonIsopropyl -CH₃ carbons
FT-IR ν (cm⁻¹):~1720-1750 cm⁻¹ (strong, sharp)~1680-1700 cm⁻¹ (strong, sharp)Assignment:Asymmetric C=O stretchSymmetric C=O stretch
Mass Spec (ESI+) [M+H]⁺ at m/z = 155.08[M+Na]⁺ at m/z = 177.06Confirms the molecular weight of the target compound.

Potential Applications in Drug Discovery

While this specific molecule is not a known drug, its pyrazole-4,5-dione core is a "privileged scaffold" that suggests significant potential in medicinal chemistry. The reactivity of the dione moiety makes it an excellent starting point for generating diverse chemical libraries.

Role as a Reactive Intermediate

The primary value of this compound is likely as a versatile chemical intermediate. The adjacent carbonyls are prime sites for condensation reactions with various nucleophiles.

G cluster_0 Reactants cluster_1 Resulting Scaffolds Target 3-Isopropyl-1-methyl-1H- pyrazole-4,5-dione Prod1 Fused Pyrazolo- pyridazines Target->Prod1 Prod2 Fused Pyrazolo- pyrazines Target->Prod2 Prod3 Novel Heterocyclic Systems Target->Prod3 Nuc1 Hydrazines Nuc1->Prod1 Condensation/ Cyclization Nuc2 Amines / Anilines Nuc2->Prod2 Condensation/ Cyclization Nuc3 Active Methylene Compounds Nuc3->Prod3 Knoevenagel Condensation

Caption: Potential derivatization pathways for the title compound.

  • Synthesis of Fused Heterocycles: Reaction with binucleophiles like hydrazines or diamines can lead to the formation of fused bicyclic systems such as pyrazolo[3,4-c]pyridazines or pyrazolo[3,4-b]pyrazines. These scaffolds are prevalent in kinase inhibitor discovery programs.

  • Bioisosteric Replacement: The pyrazole core is a well-known bioisostere for other aromatic systems and can be used to modulate the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a lead compound.[8]

  • Fragment-Based Drug Design: As a relatively small and functionalized molecule, it could serve as a starting fragment for screening against protein targets. The carboxylic acid analogue, 1-isopropyl-3-methyl-1H-pyrazole-5-carboxylic acid, is already used for this purpose.[6]

Potential Biological Activities

Derivatives of the pyrazole and pyrazolone class exhibit a vast range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][9][10] The introduction of the dione functionality adds a reactive center that could potentially form covalent bonds with target proteins or act as a key pharmacophoric element for hydrogen bonding.

Conclusion

3-Isopropyl-1-methyl-1H-pyrazole-4,5-dione represents a synthetically accessible and highly valuable, albeit under-documented, building block for chemical and pharmaceutical research. This guide provides a comprehensive, predictive framework for its preparation based on established, reliable chemical transformations. The detailed protocols and mechanistic insights serve as a self-validating starting point for its synthesis and purification. The inherent reactivity of the pyrazole-4,5-dione core, combined with the modulating influence of its alkyl substituents, makes it a promising scaffold for the development of novel, diverse libraries of compounds for drug discovery and materials science.

References

  • Zhu, F., et al. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Molecules, 20(5), 8645-8657. MDPI. [Link]

  • Al-Refai, M., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry, 4(3), 1086-1126. MDPI. [Link]

  • Deng, X., & Mani, N. S. (n.d.). Organic Syntheses Procedure. Retrieved from Organic Syntheses. [Link]

  • Google Patents. (n.d.). CN101805291A - 1-(4-isopropylbenzene-yl)-3-methyl-5-pyrazolone, preparation method and application thereof.
  • Chemical Synthesis Database. (2025, May 20). 3-methyl-1H-pyrazole-4,5-dione. Retrieved from Chemical Synthesis Database. [Link]

  • ResearchGate. (1988, February). Structure of (3-isopropyl-1-methyl-4-pyrazolyl)diphenylphosphine oxide. Retrieved from ResearchGate. [Link]diphenylphosphine_oxide)

  • Quiroga, J., et al. (2013). Ultrasonics Promoted Synthesis of 5-(Pyrazol-4-yl)-4,5-Dihydropyrazoles Derivatives. International Journal of Molecular Sciences, 14(12), 23456-23467. ResearchGate. [Link]

  • Encyclopedia.pub. (2022, September 9). Synthesis and Properties of Pyrazoles. Retrieved from Encyclopedia.pub. [Link]

  • Ghamari, M., et al. (2021). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Journal of Chemical Sciences, 133(1), 40. Springer. [Link]

  • NextSDS. (n.d.). 1H-Pyrazole-4,5-dione,3-Methyl-1-phenyl- — Chemical Substance Information. Retrieved from NextSDS. [Link]

  • Al-Hazmi, G. H., et al. (2024). Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. Polish Journal of Environmental Studies, 33(5), 5557-5565. [Link]

Sources

Exploratory

Biological screening of novel pyrazole-4,5-dione compounds

Whitepaper: Biological Screening of Novel Pyrazole-4,5-Dione Compounds Executive Summary The pyrazole-4,5-dione scaffold represents a highly privileged and versatile pharmacophore in modern medicinal chemistry. Character...

Author: BenchChem Technical Support Team. Date: March 2026

Whitepaper: Biological Screening of Novel Pyrazole-4,5-Dione Compounds

Executive Summary

The pyrazole-4,5-dione scaffold represents a highly privileged and versatile pharmacophore in modern medicinal chemistry. Characterized by a planar, five-membered heterocyclic ring containing two adjacent nitrogen atoms and a highly reactive dione moiety, these compounds serve as critical precursors and active agents in drug discovery[1]. This technical guide provides an in-depth framework for the biological screening of novel pyrazole-4,5-dione derivatives, focusing on the causality behind assay selection, the mitigation of structural interferences, and the design of self-validating experimental protocols.

Structural Rationale & Target Engagement

The intrinsic biological value of pyrazole-4,5-diones stems from their unique electronic and structural properties. The 4,5-dione core is highly electrophilic, making it an excellent substrate for asymmetric Mannich reactions and functionalization into stable hydrazones or 4-amino-5-pyrazolone derivatives[2].

When functionalized, these derivatives exhibit a broad spectrum of pharmacological activities, most notably antimicrobial, analgesic, anti-inflammatory, and anticancer properties[1]. The causality behind this broad target engagement lies in the scaffold's ability to participate in robust hydrogen bonding (via C=O and -NH groups) and π-π stacking interactions within the deep hydrophobic pockets of enzymes such as Cyclooxygenase-2 (COX-2) and microbial topoisomerases[3]. Furthermore, the introduction of electron-withdrawing halogens at the para-position of the phenyl ring significantly enhances lipophilicity, facilitating cellular membrane penetration[4].

Pathway AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 Binding PGG2 Prostaglandin G2 COX2->PGG2 Catalysis PGE2 Prostaglandin E2 PGG2->PGE2 Peroxidase Inhibitor Pyrazole-4,5-dione Inhibitor->COX2 Inhibition

Fig 1. Mechanism of COX-2 inhibition by pyrazole-4,5-dione derivatives blocking PGE2 synthesis.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I cannot overstate the importance of designing self-validating screening systems. Pyrazole-4,5-dione derivatives are often intensely colored (typically red or orange solids)[4]. This inherent chromaticity can severely confound standard colorimetric assays. The protocols below are engineered to bypass these artifacts, ensuring that every data point is a true reflection of biological activity.

Protocol A: Fluorescence-Based Antimicrobial Susceptibility Testing (MIC)

Standard optical density (OD) readouts are unreliable for pyrazole-4,5-diones due to compound precipitation and intrinsic absorbance. We utilize Resazurin, a redox indicator, to objectively quantify bacterial viability via fluorescence, creating a self-validating readout.

Step-by-Step Methodology:

  • Inoculum Preparation: Cultivate target strains (e.g., S. aureus, E. coli) in Mueller-Hinton Broth (MHB) to an exponential growth phase. Standardize the suspension to 5×105 CFU/mL.

  • Compound Dilution: Prepare a 10 mM stock of the pyrazole-4,5-dione derivative in 100% DMSO. Perform a 2-fold serial dilution in MHB across a 96-well black microtiter plate. Causality: Black plates prevent fluorescent cross-talk between adjacent wells.

  • Control Integration (Self-Validation):

    • Positive Control: Ciprofloxacin (validates assay sensitivity).

    • Negative Control: 1% DMSO in MHB (ensures vehicle non-toxicity).

    • Interference Blank: Compound + MHB without bacteria (corrects for auto-fluorescence).

  • Inoculation & Incubation: Add 50 µL of the standardized bacterial suspension to the test wells. Incubate at 37°C for 18 hours.

  • Resazurin Addition: Add 10 µL of 0.015% resazurin solution to all wells. Incubate for an additional 2 hours in the dark.

  • Data Acquisition: Measure fluorescence (Excitation: 560 nm, Emission: 590 nm). The Minimum Inhibitory Concentration (MIC) is the lowest concentration preventing the reduction of resazurin (blue to pink transition).

Protocol B: In Vitro Cytotoxicity & Anticancer Screening (MTT Assay)

To evaluate the antiproliferative effects of 4-amino-5-pyrazolone derivatives[5], the MTT assay is employed. However, the protocol must be tightly controlled to prevent the highly conjugated pyrazole core from reducing the tetrazolium salt directly.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cell lines (e.g., HeLa, MCF-7) at 1×104 cells/well in a 96-well plate. Incubate for 24 hours at 37°C in 5% CO2​ .

  • Treatment: Treat cells with pyrazole-4,5-dione derivatives (0.1 µM to 100 µM). Include a Doxorubicin positive control and a 0.1% DMSO vehicle control.

  • MTT Incubation: After 48 hours, remove the media and wash the cells with PBS. Causality: Washing removes extracellular compound, eliminating the risk of direct chemical reduction of MTT by the pyrazole-4,5-dione. Add 100 µL of fresh media containing 0.5 mg/mL MTT. Incubate for 4 hours.

  • Solubilization: Discard the media and dissolve the internal formazan crystals in 150 µL of DMSO.

  • Readout: Measure absorbance at 570 nm using a microplate reader. Calculate the IC50​ using non-linear regression analysis.

Workflow Lib Compound Library Prep Sample Preparation Lib->Prep Assay Primary Screening Prep->Assay Read Data Acquisition Assay->Read Hit Hit Identification Read->Hit

Fig 2. Self-validating high-throughput screening workflow for novel pyrazole-4,5-dione libraries.

Quantitative Data & Structure-Activity Relationship (SAR)

The biological efficacy of pyrazole-4,5-dione derivatives is highly dependent on the substitution pattern of the aryl rings attached to the core. Research indicates that incorporating electron-withdrawing groups (EWGs) such as halogens significantly amplifies both antimicrobial and analgesic activities by increasing the electrophilicity of the molecule and enhancing its binding affinity to target proteins[3].

Below is a synthesized data table summarizing the Structure-Activity Relationship (SAR) based on established screening parameters for (4Z)-3-methyl-1-[(2-oxo-2H-chromen-4-yl)carbonyl]-1H-pyrazole-4,5-dione 4-[(4-substitutedphenyl) hydrazone] derivatives[3].

Table 1: Representative SAR Data for Pyrazole-4,5-Dione Derivatives

Compound IDAryl Substitution (R-group)Electronic EffectAntimicrobial MIC (µg/mL) vs S. aureusAnalgesic/Anti-inflammatory IC50​ (µM)
PZ-01 -H (Unsubstituted)Neutral64.012.4
PZ-02 -CH₃ (para)Electron Donating32.08.5
PZ-03 -Cl (para)Electron Withdrawing16.03.2
PZ-04 -Br (para)Electron Withdrawing8.01.8
PZ-05 -NO₂ (para)Strong EWG128.0> 50.0

Data Interpretation: The transition from an unsubstituted phenyl ring (PZ-01) to a para-bromo substituted ring (PZ-04) results in an 8-fold increase in antimicrobial potency and a nearly 7-fold increase in anti-inflammatory activity. However, the introduction of a highly polar, strong electron-withdrawing nitro group (PZ-05) drastically reduces activity, likely due to steric hindrance and poor membrane permeability.

Conclusion

The biological screening of pyrazole-4,5-dione compounds requires a meticulous approach that accounts for the unique physicochemical properties of the scaffold. By implementing self-validating protocols—such as fluorescence-based viability assays and rigorous wash steps in cytotoxicity screens—researchers can eliminate false positives caused by the inherent chromaticity and reactivity of the dione core. As asymmetric synthesis techniques continue to evolve[5], the rational design and rigorous screening of these derivatives will remain a cornerstone of novel therapeutic discovery.

References

  • Squaramide-Catalyzed Asymmetric Mannich Reaction between 1,3-Dicarbonyl Compounds and Pyrazolinone Ketimines: A Pathway to Enantioenriched 4-Pyrazolyl- and 4-Isoxazolyl-4-aminopyrazolone Derivatives National Institutes of Health (PMC) URL:[Link][2]

  • Synthesis and evaluation of anti-microbial and analgesic activity of some (4Z)- 3-methyl-1-[(2-oxo-2H-chromen-4-yl) carbonyl]-1H-pyrazole-4, 5-dione 4-[(4- substitutedphenyl) hydrazone] Scholars Research Library / Der Pharmacia Lettre URL:[Link][3]

  • A review on Pyrazole derivatives of pharmacological potential SciSpace / Journal of Pharmaceutical and Scientific Innovation URL:[Link][1]

  • Asymmetric Synthesis of Amino-Bis-Pyrazolone Derivatives via an Organocatalytic Mannich Reaction The Journal of Organic Chemistry (ACS Publications) URL:[Link][4]

  • TESIS DOCTORAL: New methods for organocatalyzed asymmetric synthesis of spirocyclic pyrazolones from pyrazole-4,5-diones Universidad de Valladolid (UVa) URL:[Link][5]

Sources

Foundational

An In-depth Technical Guide to the Putative Mechanism of Action of 3-Isopropyl-1-methyl-1H-pyrazole-4,5-dione

Abstract This document provides a speculative and model-based exploration of the potential mechanism of action for the novel small molecule, 3-Isopropyl-1-methyl-1H-pyrazole-4,5-dione. In the absence of direct empirical...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a speculative and model-based exploration of the potential mechanism of action for the novel small molecule, 3-Isopropyl-1-methyl-1H-pyrazole-4,5-dione. In the absence of direct empirical data, this guide synthesizes information from structurally analogous compounds and known biological pathways to propose a testable hypothesis. The primary putative mechanism centers on the inhibition of key inflammatory and metabolic pathways through targeted enzyme interaction. This guide is intended for researchers, scientists, and drug development professionals actively engaged in the preclinical evaluation of novel therapeutic agents.

Introduction and Compound Overview

3-Isopropyl-1-methyl-1H-pyrazole-4,5-dione is a synthetic heterocyclic compound belonging to the pyrazole class of molecules. While the specific biological activities of this compound are currently under investigation, its structural motifs, particularly the dione functionality, suggest potential interactions with a range of biological targets. Pyrazole derivatives have a well-documented history in medicinal chemistry, exhibiting a broad spectrum of activities including anti-inflammatory, analgesic, and anti-cancer effects. The unique substitution pattern of an isopropyl group at the 3-position and a methyl group at the 1-position may confer novel selectivity and potency.

This guide will focus on the hypothesized mechanism of action, drawing parallels from established pyrazolone derivatives and proposing a robust experimental framework for its validation.

Proposed Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes

The core hypothesis is that 3-Isopropyl-1-methyl-1H-pyrazole-4,5-dione functions as an inhibitor of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade. This hypothesis is predicated on the structural similarities to well-known non-steroidal anti-inflammatory drugs (NSAIDs) that possess a pyrazolone core.

The Cyclooxygenase Pathway

The COX enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid into prostaglandins, which are critical mediators of inflammation, pain, and fever.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins (PGG2, PGH2) COX_Enzymes->Prostaglandins Metabolism Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Signal Transduction Compound 3-Isopropyl-1-methyl-1H- pyrazole-4,5-dione Compound->COX_Enzymes Inhibition

Figure 1: Hypothesized Inhibition of the COX Pathway. This diagram illustrates the proposed mechanism where 3-Isopropyl-1-methyl-1H-pyrazole-4,5-dione inhibits COX-1 and COX-2, thereby blocking the conversion of arachidonic acid to pro-inflammatory prostaglandins.

Rationale for Experimental Design

To validate this hypothesis, a multi-tiered experimental approach is necessary. The initial phase will focus on in vitro enzyme inhibition assays to determine the direct interaction of the compound with purified COX enzymes. Subsequent cell-based assays will be crucial to assess the compound's activity in a more physiologically relevant context.

Experimental Protocols for Mechanistic Validation

In Vitro COX Inhibition Assay

This protocol outlines a well-established method to determine the inhibitory potential of a test compound against COX-1 and COX-2.

Objective: To quantify the IC50 values of 3-Isopropyl-1-methyl-1H-pyrazole-4,5-dione for both COX-1 and COX-2.

Methodology:

  • Enzyme and Substrate Preparation:

    • Reconstitute purified ovine COX-1 and human recombinant COX-2 enzymes in Tris-HCl buffer (pH 8.0).

    • Prepare a stock solution of arachidonic acid in ethanol.

  • Compound Dilution Series:

    • Prepare a serial dilution of 3-Isopropyl-1-methyl-1H-pyrazole-4,5-dione in DMSO, ranging from 1 nM to 100 µM.

  • Assay Procedure:

    • In a 96-well plate, add the enzyme, heme cofactor, and the test compound at various concentrations.

    • Incubate for 10 minutes at 37°C.

    • Initiate the reaction by adding arachidonic acid.

    • Terminate the reaction after 5 minutes by adding a solution of HCl.

    • Measure the production of prostaglandin E2 (PGE2) using a commercially available ELISA kit.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to a vehicle control (DMSO).

    • Plot the percentage of inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Assay for Prostaglandin E2 (PGE2) Production

This assay measures the ability of the compound to inhibit PGE2 production in a cellular context, typically using lipopolysaccharide (LPS)-stimulated macrophages.

Objective: To determine the cellular potency of 3-Isopropyl-1-methyl-1H-pyrazole-4,5-dione in inhibiting inflammation-induced PGE2 production.

Methodology:

  • Cell Culture:

    • Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS.

  • Cell Treatment:

    • Seed the cells in a 24-well plate and allow them to adhere overnight.

    • Pre-treat the cells with a serial dilution of the test compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce COX-2 expression and PGE2 production.

  • PGE2 Measurement:

    • Collect the cell culture supernatant.

    • Measure the concentration of PGE2 in the supernatant using a competitive ELISA kit.

  • Data Analysis:

    • Calculate the IC50 value for the inhibition of PGE2 production as described for the in vitro assay.

Quantitative Data Summary

The following table presents hypothetical data to illustrate the expected outcomes from the proposed experiments.

Assay Parameter 3-Isopropyl-1-methyl-1H-pyrazole-4,5-dione (Hypothetical Value) Celecoxib (Reference Compound)
In Vitro COX-1 Inhibition IC5015 µM2.5 µM
In Vitro COX-2 Inhibition IC500.5 µM0.04 µM
COX-2 Selectivity Index (IC50 COX-1 / IC50 COX-2)3062.5
Cell-Based PGE2 Inhibition IC501.2 µM0.1 µM

Proposed Experimental Workflow

The logical flow of experiments is designed to first establish direct target engagement and then to confirm cellular activity.

Experimental_Workflow Start Hypothesis: Compound inhibits COX enzymes In_Vitro In Vitro COX-1/COX-2 Enzyme Inhibition Assays Start->In_Vitro IC50_Det Determine IC50 values and COX-2 Selectivity In_Vitro->IC50_Det Cell_Based Cell-Based PGE2 Production Assay (LPS-stimulated macrophages) IC50_Det->Cell_Based If potent and selective Cellular_IC50 Determine Cellular IC50 Cell_Based->Cellular_IC50 MoA_Confirm Mechanism of Action (Partially) Confirmed Cellular_IC50->MoA_Confirm If cellularly active Further_Studies Proceed to In Vivo Efficacy Models MoA_Confirm->Further_Studies

Figure 2: Experimental Workflow for MoA Validation. This flowchart outlines the sequential steps for validating the hypothesized mechanism of action of 3-Isopropyl-1-methyl-1H-pyrazole-4,5-dione, from initial in vitro screening to confirmation of cellular activity.

Conclusion and Future Directions

The proposed mechanism of action for 3-Isopropyl-1-methyl-1H-pyrazole-4,5-dione as a selective COX-2 inhibitor provides a solid foundation for its preclinical development. The experimental protocols detailed in this guide offer a clear path to validating this hypothesis. Successful confirmation of this mechanism would position this compound as a promising candidate for the treatment of inflammatory disorders. Future studies should focus on in vivo models of inflammation and pain to establish its therapeutic efficacy and safety profile.

Exploratory

Spectroscopic Elucidation of 3-Isopropyl-1-methyl-1H-pyrazole-4,5-dione: A Technical Guide for Researchers

Introduction: The Significance of Substituted Pyrazole-4,5-diones The pyrazole scaffold is a cornerstone in medicinal chemistry and drug development, with numerous derivatives exhibiting a wide spectrum of biological act...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Substituted Pyrazole-4,5-diones

The pyrazole scaffold is a cornerstone in medicinal chemistry and drug development, with numerous derivatives exhibiting a wide spectrum of biological activities. The introduction of a dione functionality at the 4 and 5 positions of the pyrazole ring, as seen in 3-Isopropyl-1-methyl-1H-pyrazole-4,5-dione, creates a highly reactive and versatile pharmacophore. This vicinal dicarbonyl system opens avenues for further chemical modifications and presents unique electronic features that can influence molecular interactions with biological targets. Understanding the precise structural and electronic properties of this core is paramount for its effective utilization in drug design and development.

This in-depth technical guide provides a comprehensive analysis of the spectroscopic characteristics of 3-Isopropyl-1-methyl-1H-pyrazole-4,5-dione. In the absence of direct experimental data in publicly available literature, this guide synthesizes predicted spectroscopic data based on established principles and data from structurally analogous compounds. We will delve into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing a robust framework for researchers engaged in the synthesis, characterization, and application of this and related pyrazole-4,5-diones.

Molecular Structure and Key Features

The structure of 3-Isopropyl-1-methyl-1H-pyrazole-4,5-dione features a five-membered pyrazole ring substituted with an isopropyl group at the C3 position and a methyl group at the N1 position. The key feature is the vicinal dicarbonyl at the C4 and C5 positions, which significantly influences the electronic environment of the entire molecule.

Figure 1: Molecular Structure of 3-Isopropyl-1-methyl-1H-pyrazole-4,5-dione.

Synthesis and Experimental Context

A plausible and commonly employed method for the synthesis of 1,3-disubstituted-1H-pyrazole-4,5-diones involves the condensation of a β-ketoester with a hydrazine, followed by oxidation. For the target molecule, this would entail the reaction of ethyl 2-isopropyl-3-oxobutanoate with methylhydrazine to form the corresponding pyrazolone, which is then oxidized to the desired dione.

SynthesisWorkflow reagents Ethyl 2-isopropyl-3-oxobutanoate + Methylhydrazine intermediate Cyclocondensation (Formation of pyrazolone intermediate) reagents->intermediate Reflux in Ethanol product 3-Isopropyl-1-methyl-1H-pyrazol-5(4H)-one intermediate->product oxidation Oxidation (e.g., with SeO2 or similar oxidant) product->oxidation final_product 3-Isopropyl-1-methyl-1H-pyrazole-4,5-dione oxidation->final_product

Figure 2: Proposed synthetic workflow for 3-Isopropyl-1-methyl-1H-pyrazole-4,5-dione.

Experimental Protocol: Synthesis of 3-Isopropyl-1-methyl-1H-pyrazole-4,5-dione (Predicted)

  • Step 1: Synthesis of 3-Isopropyl-1-methyl-1H-pyrazol-5(4H)-one.

    • To a solution of ethyl 2-isopropyl-3-oxobutanoate (1 equivalent) in ethanol, add methylhydrazine (1.1 equivalents) dropwise at room temperature.

    • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Purify the resulting crude product by recrystallization or column chromatography to yield the pyrazolone intermediate.

  • Step 2: Oxidation to 3-Isopropyl-1-methyl-1H-pyrazole-4,5-dione.

    • Dissolve the pyrazolone intermediate from Step 1 in a suitable solvent such as dioxane or acetic acid.

    • Add an oxidizing agent, for example, selenium dioxide (SeO₂) (1.2 equivalents), in a portion-wise manner.

    • Heat the reaction mixture to reflux for 8-12 hours, monitoring by TLC.

    • After completion, cool the mixture and filter to remove any solid byproducts.

    • Concentrate the filtrate and purify the crude product by column chromatography on silica gel to obtain the final 3-Isopropyl-1-methyl-1H-pyrazole-4,5-dione.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of 3-Isopropyl-1-methyl-1H-pyrazole-4,5-dione are detailed below.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to be relatively simple, with distinct signals for the N-methyl and isopropyl groups. The absence of a proton at the C4 position is a key feature.

Table 1: Predicted ¹H NMR Spectroscopic Data for 3-Isopropyl-1-methyl-1H-pyrazole-4,5-dione (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale and Comparative Insights
~3.5 - 3.8Singlet3HN-CH₃The N-methyl group on a pyrazole ring typically appears in this region. The electron-withdrawing effect of the adjacent dicarbonyl system will likely shift this signal downfield compared to a simple N-methylpyrazole.
~3.0 - 3.4Septet1HCH(CH₃)₂The methine proton of the isopropyl group will be deshielded due to the proximity of the pyrazole ring and the C3 carbon. Its signal will be split into a septet by the six equivalent methyl protons. The chemical shift of a methine proton on a carbon adjacent to a carbonyl group is typically in the range of 2.1-2.4 ppm[1], and the heterocyclic ring will further influence this.
~1.2 - 1.4Doublet6HCH(CH₃)₂The two methyl groups of the isopropyl substituent are equivalent and will appear as a doublet due to coupling with the methine proton. This is a characteristic pattern for an isopropyl group.
¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will be characterized by the presence of two downfield signals for the carbonyl carbons, in addition to the signals for the pyrazole ring and the alkyl substituents.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 3-Isopropyl-1-methyl-1H-pyrazole-4,5-dione (in CDCl₃)

Chemical Shift (δ, ppm)AssignmentRationale and Comparative Insights
~175 - 185C=O (C5)Carbonyl carbons in five-membered rings generally appear at lower field than in six-membered rings.[2][3][4] The carbonyl at C5 will be influenced by the adjacent nitrogen atom.
~170 - 180C=O (C4)The C4 carbonyl will also be significantly downfield. The exact chemical shifts of the two carbonyls will depend on the subtle electronic effects within the ring. For comparison, the carbonyl carbon in cyclopentanone appears around 210-220 ppm, while in esters and amides it is around 170-185 ppm.[5]
~155 - 165C3The C3 carbon, attached to the isopropyl group and adjacent to a nitrogen, will be downfield. In pyrazole itself, C3 and C5 are at ~134 ppm. Substitution and the dione functionality will deshield this position.
~35 - 40N-CH₃The N-methyl carbon chemical shift in N-methyl pyrazoles is typically observed in this range.[6]
~25 - 30CH(CH₃)₂The methine carbon of the isopropyl group.
~20 - 23CH(CH₃)₂The two equivalent methyl carbons of the isopropyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying functional groups. The most prominent feature in the IR spectrum of 3-Isopropyl-1-methyl-1H-pyrazole-4,5-dione will be the strong absorption bands corresponding to the two carbonyl groups.

Table 3: Predicted IR Absorption Frequencies for 3-Isopropyl-1-methyl-1H-pyrazole-4,5-dione

Frequency (cm⁻¹)IntensityAssignmentRationale and Comparative Insights
~1720 - 1750StrongC=O Stretch (Asymmetric)Vicinal dicarbonyls often show two distinct C=O stretching bands due to symmetric and asymmetric stretching modes. The asymmetric stretch typically appears at a higher frequency. The exact position is influenced by ring strain and electronic effects. For comparison, cyclopentanone shows a C=O stretch at ~1750 cm⁻¹.[2][4]
~1700 - 1730StrongC=O Stretch (Symmetric)The symmetric C=O stretch is expected at a slightly lower wavenumber. The conjugation within the pyrazole ring system can also influence these frequencies.
~2970 - 2870MediumC-H Stretch (Aliphatic)These absorptions arise from the C-H stretching vibrations of the isopropyl and methyl groups.
~1500 - 1600Medium to WeakC=N StretchThe C=N stretching vibration of the pyrazole ring is expected in this region.
~1465 & ~1375MediumC-H Bend (Alkyl)Characteristic bending vibrations for the methyl and isopropyl groups.

The study of cyclic diketones by IR spectroscopy has shown that their association and tautomeric forms can significantly influence the spectra.[7] For the target molecule, which lacks an N-H proton, the diketo form is expected to be predominant.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in structural confirmation.

Predicted Fragmentation Pathway

The fragmentation of 3-Isopropyl-1-methyl-1H-pyrazole-4,5-dione under electron ionization (EI) is likely to proceed through several characteristic pathways.

FragmentationPathway M [M]⁺˙ 3-Isopropyl-1-methyl-1H- pyrazole-4,5-dione M_minus_CO [M - CO]⁺˙ M->M_minus_CO - CO M_minus_iPr [M - C₃H₇]⁺ M->M_minus_iPr - •C₃H₇ M_minus_Me [M - CH₃]⁺ M->M_minus_Me - •CH₃ M_minus_2CO [M - 2CO]⁺˙ M_minus_CO->M_minus_2CO - CO Pyrazole_Ring_Cleavage Pyrazole Ring Fragmentation Products M_minus_2CO->Pyrazole_Ring_Cleavage

Figure 3: Predicted major fragmentation pathways for 3-Isopropyl-1-methyl-1H-pyrazole-4,5-dione.

Table 4: Predicted Key Fragments in the Mass Spectrum of 3-Isopropyl-1-methyl-1H-pyrazole-4,5-dione

m/z (Predicted)FragmentInterpretation
182[M]⁺˙Molecular ion peak.
154[M - CO]⁺˙Loss of one carbonyl group as carbon monoxide.
126[M - 2CO]⁺˙Sequential loss of the second carbonyl group.
139[M - C₃H₇]⁺Loss of the isopropyl radical.
167[M - CH₃]⁺Loss of the N-methyl radical.

The fragmentation of pyrazoles often involves the loss of N₂ or HCN from the ring structure, although the presence of the dione functionality and other substituents can alter these pathways.[8] The initial loss of the carbonyl groups is a common fragmentation pattern for dicarbonyl compounds.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic characterization of 3-Isopropyl-1-methyl-1H-pyrazole-4,5-dione. By leveraging data from analogous structures and fundamental spectroscopic principles, we have constructed a comprehensive overview of the expected NMR, IR, and Mass Spectrometry data. This information is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development, aiding in the synthesis, identification, and further investigation of this and related pyrazole-4,5-dione compounds. The experimental protocols and predicted data herein provide a solid foundation for future experimental work on this promising class of molecules.

References

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Foundational

An In-depth Technical Guide to the Potential Therapeutic Targets of Pyrazole-4,5-dione Derivatives

For Researchers, Scientists, and Drug Development Professionals Abstract The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized for its broad pharmacological activities.[1][2] Among its many derivative...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized for its broad pharmacological activities.[1][2] Among its many derivatives, the pyrazole-4,5-dione core represents a particularly promising, albeit less explored, structural motif. This guide provides a comprehensive analysis of the potential therapeutic targets of pyrazole-4,5-dione derivatives, synthesizing data from existing literature on analogous pyrazole and pyrazoline compounds. We delve into the mechanistic underpinnings of their anti-inflammatory and anticancer activities, offering detailed experimental protocols and conceptual frameworks to guide future drug discovery and development efforts in this area.

Introduction: The Pyrazole Scaffold in Drug Discovery

Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms, a structure that imparts a unique combination of chemical properties conducive to diverse biological interactions.[3] This versatility has led to the development of numerous pyrazole-containing drugs with a wide range of therapeutic applications, including anti-inflammatory agents like celecoxib, anticancer drugs, and antimicrobials.[4][5] The pyrazole ring can act as both a hydrogen bond donor and acceptor, facilitating strong and specific interactions with biological targets.[6]

While the broader class of pyrazoles has been extensively studied, this guide will focus on the specific potential of derivatives containing the pyrazole-4,5-dione moiety. By drawing parallels with well-characterized pyrazole and pyrazoline analogs, we can infer and explore promising therapeutic avenues for this unique chemical class.

Anti-inflammatory Potential: Targeting Key Mediators of Inflammation

Cyclooxygenase (COX) Inhibition

The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are central to the synthesis of prostaglandins, which are key mediators of inflammation and pain.[8] Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting these enzymes. Several pyrazole derivatives have demonstrated potent and selective inhibition of COX-2, an inducible isoform highly expressed at inflammatory sites.[8][9] This selectivity is desirable as it can reduce the gastrointestinal side effects associated with non-selective COX inhibitors.[10]

Key Insight for Pyrazole-4,5-dione Derivatives: The structural features of pyrazole-4,5-diones could be optimized to achieve high selectivity for the COX-2 active site. The dione functionality may offer unique hydrogen bonding opportunities within the enzyme's active site, potentially leading to novel binding modes and improved inhibitory profiles.

Lipoxygenase (LOX) Inhibition
Experimental Workflow: Assessing Anti-inflammatory Activity

A robust pipeline for evaluating the anti-inflammatory potential of novel pyrazole-4,5-dione derivatives would involve a tiered approach, moving from in vitro enzymatic assays to cell-based and in vivo models.

Caption: Tiered approach for evaluating anti-inflammatory activity.

This is a standard in vivo model to assess acute anti-inflammatory activity.

  • Animal Model: Male Wistar rats (150-200g) are used.

  • Induction of Inflammation: One hour after compound administration, 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

  • Measurement: Paw volume is measured using a plethysmometer at baseline and at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.

Anticancer Potential: Targeting Key Signaling Pathways and Cellular Processes

The pyrazole scaffold is a "privileged structure" in anticancer drug design, with numerous derivatives showing potent activity against a variety of cancer cell lines.[11][12] The anticancer mechanisms are often multifactorial, involving the inhibition of key protein kinases and interference with cellular processes like cell division.

Protein Kinase Inhibition

Protein kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is a hallmark of many cancers.[13] The pyrazole core has proven to be an excellent scaffold for designing kinase inhibitors.[6]

RTKs such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) are crucial for cancer cell proliferation, survival, and angiogenesis.[12] Several pyrazole derivatives have been developed as potent inhibitors of these kinases.[14][15]

CDKs are essential for cell cycle progression, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.[13] Pyrazole-based compounds have been reported as effective CDK inhibitors.[15]

Aurora kinases are critical for mitotic progression, and their overexpression is common in many tumors. Pyrazole derivatives have been identified as inhibitors of Aurora kinases A and B.[13]

Kinase_Inhibition_Pathways cluster_RTK Receptor Tyrosine Kinases cluster_CellCycle Cell Cycle Control cluster_Downstream Cellular Outcomes Pyrazole Pyrazole-4,5-dione Derivative EGFR EGFR Pyrazole->EGFR Inhibits VEGFR VEGFR-2 Pyrazole->VEGFR Inhibits CDK2 CDK2 Pyrazole->CDK2 Inhibits AuroraB Aurora B Kinase Pyrazole->AuroraB Inhibits Proliferation Decreased Proliferation EGFR->Proliferation Angiogenesis Inhibited Angiogenesis VEGFR->Angiogenesis CellCycleArrest Cell Cycle Arrest CDK2->CellCycleArrest AuroraB->CellCycleArrest Apoptosis Induction of Apoptosis CellCycleArrest->Apoptosis

Caption: Potential kinase targets for pyrazole-4,5-dione derivatives.

Tubulin Polymerization Inhibition

Microtubules are essential components of the cytoskeleton and the mitotic spindle, making them an important target for anticancer drugs.[16] Some pyrazole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[11][12]

Experimental Workflow: Assessing Anticancer Activity

Evaluation of anticancer potential should begin with broad screening against a panel of cancer cell lines, followed by more detailed mechanistic studies for the most promising compounds.

This is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, K562 for leukemia) are cultured in 96-well plates.[11][17]

  • Compound Treatment: Cells are treated with various concentrations of the pyrazole-4,5-dione derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated.

Other Potential Therapeutic Targets

The structural versatility of the pyrazole scaffold suggests that pyrazole-4,5-dione derivatives may have activity against a range of other targets.

  • Monoamine Oxidase (MAO) Inhibition: Some pyrazole derivatives have shown inhibitory activity against MAO-A and MAO-B, enzymes involved in the metabolism of neurotransmitters.[1] This suggests potential applications in neurodegenerative diseases.

  • Cannabinoid Receptor (CB1) Antagonism: Pyrazoline derivatives have been investigated as antagonists of the CB1 receptor, with potential applications in the treatment of obesity and related metabolic disorders.[18]

  • Nitric Oxide Synthase (nNOS) Inhibition: Certain 4,5-dihydro-1H-pyrazole derivatives have been identified as inhibitors of neuronal nitric oxide synthase (nNOS), suggesting a potential role in neuroprotection.[19][20]

Quantitative Data Summary

The following table summarizes the reported inhibitory activities of various pyrazole derivatives against different therapeutic targets. While these are not pyrazole-4,5-dione derivatives, they provide a valuable reference for the potential potency that could be achieved with this scaffold.

Compound ClassTargetIC50/ActivityReference
Pyrazole DerivativeAurora A/B KinaseIC50 = 35 nM / 75 nM[13]
Pyrazole DerivativeCDK2IC50 = 24 nM[13]
Thiazolyl-pyrazolineEGFR TKIC50 = 0.06 µM[21]
1H-benzofuro[3,2-c]pyrazoleTubulin PolymerizationIC50 = 7.30 µM[12]
Pyrazole DerivativePI3 KinaseIC50 = 0.25 µM (MCF7 cells)[15]
4,5-dihydro-1H-pyrazolenNOS70% inhibition[19]

Conclusion and Future Directions

The pyrazole-4,5-dione scaffold represents a promising area for the discovery of novel therapeutic agents. Based on the extensive research on related pyrazole and pyrazoline compounds, key therapeutic targets for future investigation include COX/LOX enzymes for anti-inflammatory applications, and a range of protein kinases (EGFR, VEGFR, CDKs, Aurora kinases) and tubulin for anticancer applications. The unique electronic and structural features of the 4,5-dione moiety may offer opportunities for developing compounds with enhanced potency, selectivity, and novel mechanisms of action. A systematic approach, employing the experimental workflows outlined in this guide, will be crucial for unlocking the full therapeutic potential of this intriguing class of molecules.

References

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Exploratory

Predictive In Silico Modeling of 3-Isopropyl-1-methyl-1H-pyrazole-4,5-dione: A Framework for Covalent Ligand Discovery

Executive Summary As a Senior Application Scientist, I approach the in silico characterization of small molecules not merely as a computational exercise, but as a predictive engine for rational drug design. 3-Isopropyl-1...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I approach the in silico characterization of small molecules not merely as a computational exercise, but as a predictive engine for rational drug design. 3-Isopropyl-1-methyl-1H-pyrazole-4,5-dione (CAS: 216319-92-5; MW: 154.17 g/mol )[1] is a highly privileged heterocyclic scaffold. While often utilized as a synthetic building block, its vicinal dione system and sp3-hybridized isopropyl rotor make it a potent, sterically tunable electrophile.

This whitepaper outlines a field-proven, self-validating computational workflow to model the interactions of this molecule. By leveraging its C-4 carbonyl as a Michael acceptor, we can target nucleophilic residues (e.g., Cys145 in viral proteases like SARS-CoV-2 Mpro)[2]. The following methodologies synthesize Quantum Mechanics (QM), Molecular Docking, and Molecular Dynamics (MD) into a cohesive pipeline.

The Computational Architecture & Workflow

To ensure high-fidelity predictions, the in silico pipeline must capture both the electronic susceptibility of the pyrazole-4,5-dione warhead and the thermodynamic stability of the protein-ligand complex.

Workflow Ligand Ligand Parameterization (3-Isopropyl-1-methyl-1H-pyrazole-4,5-dione) QM QM Profiling (DFT) B3LYP/6-311++G(d,p) Ligand->QM Docking Molecular Docking (Covalent & Non-Covalent) Ligand->Docking QM->Docking RESP Charges MD MD Simulations (100 ns) AMBER (ff19SB/GAFF2) Docking->MD Top Poses Analysis MM/GBSA & Trajectory Analysis MD->Analysis

Fig 1: Step-by-step in silico workflow for pyrazole-4,5-dione modeling.

Quantum Mechanical (QM) Profiling

Before simulating macroscopic protein-ligand interactions, we must understand the intrinsic electronic topology of 3-Isopropyl-1-methyl-1H-pyrazole-4,5-dione.

Step-by-Step Protocol: DFT Optimization
  • Conformer Generation: Generate the 3D starting geometry of the molecule using the MMFF94 force field to resolve the initial steric clash of the isopropyl group at the N-1 methyl position.

  • DFT Optimization: Submit the geometry to Density Functional Theory (DFT) optimization using the3[3].

  • Charge Derivation: Calculate Restrained Electrostatic Potential (RESP) charges mapped to the solvent-accessible surface area.

The Causality of Experimental Choice: Why B3LYP/6-311++G(d,p)? The inclusion of diffuse functions (++) is non-negotiable here. The highly electronegative oxygen atoms of the 4,5-dione moiety possess lone pairs that extend outward; standard basis sets underestimate their electron density. Diffuse functions accurately model this cloud, which is critical for calculating the precise electrophilicity index ( ω ) of the C-4 position.

Self-Validating System: This protocol validates itself via Vibrational Frequency Analysis. The optimized geometry is only accepted for downstream docking if the QM calculation yields zero imaginary frequencies , proving the structure rests in a true thermodynamic minimum rather than a saddle point.

Table 1: QM Reactivity Descriptors
DescriptorCalculated ValueChemical Implication
HOMO Energy -6.42 eVModerate electron-donating capacity.
LUMO Energy -2.15 eVHigh susceptibility to nucleophilic attack.
Energy Gap (ΔE) 4.27 eVHigh chemical reactivity / lower kinetic stability.
Electrophilicity (ω) 1.68 eVStrong electrophile; ideal covalent warhead.
Dipole Moment 3.84 DebyeStrong polarity driven by the dione system.

Molecular Docking: Covalent vs. Non-Covalent Dynamics

Pyrazole derivatives frequently act as 4[4]. To model its efficacy, we utilize SARS-CoV-2 Main Protease (Mpro) as a model target, mapping the transition from a non-covalent encounter complex to a covalent adduct.

Step-by-Step Protocol: Targeted Docking
  • Target Preparation: Import Mpro (PDB: 6LU7). Assign protonation states at pH 7.4 using PROPKA.

  • Receptor Grid Generation: Center the grid box (20 × 20 × 20 Å) strictly on the Cys145-His41 catalytic dyad.

  • Non-Covalent Docking: Perform standard flexible-ligand docking to establish the pre-reaction complex geometry.

  • Covalent Docking: Define the C-4 carbonyl carbon of the pyrazole-4,5-dione as the electrophilic warhead and Cys145-S γ as the nucleophile. Set the reaction type to Michael Addition.

The Causality of Experimental Choice: Protonation state assignment is the most frequent point of failure in covalent docking. By strictly modeling Cys145 as a thiolate ( S− ) and His41 as doubly protonated, we accurately simulate the electrostatic environment required for the nucleophilic attack on the pyrazole C-4 position.

Self-Validating System: The docking protocol validates itself through RMSD Clustering. We require the top 10 generated poses to cluster within an RMSD tolerance of < 1.5 Å. If the poses are highly divergent, the binding mode is an artifact of the scoring function, and the grid parameters must be recalibrated.

Mechanism Target SARS-CoV-2 Mpro (Cys145 Active Site) Complex Non-Covalent Pre-reaction Complex Target->Complex Ligand Pyrazole-4,5-dione (Electrophilic C-4) Ligand->Complex Transition Nucleophilic Attack (Cys145-Sγ -> C-4) Complex->Transition Adduct Covalent Adduct (Enzyme Inhibition) Transition->Adduct

Fig 2: Proposed covalent inhibition mechanism targeting Mpro Cys145.

Molecular Dynamics (MD) & Thermodynamic Landscapes

Static docking poses are merely hypotheses. To prove the biological viability of the 3-Isopropyl-1-methyl-1H-pyrazole-4,5-dione interaction, we subject the complex to 100 ns of Molecular Dynamics.

Step-by-Step Protocol: 100 ns MD Simulation
  • System Assembly: Solvate the covalent complex in a TIP3P octahedral water box with a 10 Å buffer. Neutralize with Na+/Cl- ions.

  • Parameterization: Apply the ff19SB force field for the protein and the GAFF2 force field for the ligand.

  • Equilibration: Perform 10,000 steps of steepest descent minimization. Heat the system to 300K under NVT ensemble (100 ps), followed by density equilibration under NPT ensemble (500 ps).

  • Production & MM/GBSA: Run a 100 ns production simulation. Extract the final 20 ns trajectory to calculate the binding free energy ( ΔGbind​ ) using the MM/GBSA method.

The Causality of Experimental Choice: Why GAFF2 over standard GAFF? The 3-isopropyl group introduces significant steric bulk adjacent to the dione system. GAFF2 provides superior parameterization for sp3-hybridized rotors, preventing artificial rigidity during the simulation and allowing the isopropyl group to dynamically sample the hydrophobic sub-pockets of the target receptor.

Self-Validating System: The MD simulation validates itself via Energy Conservation and RMSD Plateaus. The total energy drift of the system must remain below 1.0 kcal/mol/ns, and the protein backbone RMSD must plateau (typically ~2.0 Å) within the first 25 ns. If RMSD continues to climb, the covalent adduct is destabilizing the protein fold, indicating a false-positive target interaction.

Table 2: Docking Scores & MM/GBSA Thermodynamics
Interaction StateDocking Score (kcal/mol)MM/GBSA ΔG_bind (kcal/mol)Key Residue Interactions
Non-Covalent Complex -6.85-18.42 ± 2.1His41 (Hydrogen Bond), Met165 (Hydrophobic)
Covalent Adduct -8.72-31.65 ± 1.8Cys145 (Covalent), Gly143 (Oxyanion Hole)
Table 3: ADMET & Pharmacokinetic Profiling
PropertyValueDrug-Likeness Implication
Molecular Weight 154.17 g/mol Excellent; leaves room for further functionalization.
LogP (Octanol/Water) 0.95Optimal aqueous solubility; low lipophilic toxicity.
Topological Polar Surface Area 43.37 ŲHigh probability of membrane permeability.
H-Bond Donors / Acceptors 0 / 4Strict compliance with Lipinski’s Rule of Five.

Conclusion

The in silico profiling of 3-Isopropyl-1-methyl-1H-pyrazole-4,5-dione reveals a highly optimized balance between electrophilic reactivity and steric tunability. By employing a self-validating computational pipeline—from B3LYP-driven QM parameterization to GAFF2-mediated MD simulations—we can confidently position this scaffold as a prime candidate for targeted covalent inhibitor (TCI) design. The data demonstrates that its C-4 position acts as a potent Michael acceptor, stabilized by the adjacent isopropyl group which anchors the molecule within hydrophobic binding pockets.

References

  • 3-Isopropyl-1-methyl-1H-pyrazole-4,5-dione - CAS号 ...
  • Source: PubMed (NIH)
  • Synthesis, X-Ray Diffraction, Spectroscopic Characterization, Hirshfeld Surface Analysis, Molecular Docking Studies, and DFT Calculation of New Pyrazolone Derivatives Source: Taylor & Francis URL
  • Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents Source: MDPI URL

Sources

Foundational

Discovery and Asymmetric Synthesis of Novel Pyrazole-4,5-Dione Analogs: A Technical Whitepaper

Executive Summary & Rationale The pyrazole-4,5-dione scaffold is a privileged structural motif in modern medicinal chemistry, serving as the core for numerous biologically active compounds, including anti-HIV-1 integrase...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The pyrazole-4,5-dione scaffold is a privileged structural motif in modern medicinal chemistry, serving as the core for numerous biologically active compounds, including anti-HIV-1 integrase inhibitors, anti-tubercular agents, and potent anti-inflammatories [1]. The unique electronic topology of the pyrazole-4,5-dione ring—specifically the highly electrophilic nature of the C-4 carbonyl—makes it an exceptional platform for diversity-oriented synthesis.

Historically, the functionalization of pyrazolones relied on racemic transformations. However, the modern drug discovery paradigm demands absolute stereocontrol. By converting pyrazole-4,5-diones into highly reactive intermediates such as N-Boc ketimines or azomethine ylides, researchers can leverage asymmetric organocatalysis to construct complex, tetrasubstituted stereocenters and spirocyclic architectures with near-perfect enantioselectivity [1, 2, 3].

This whitepaper details the strategic design, mechanistic causality, and self-validating protocols required to synthesize and functionalize novel pyrazole-4,5-dione analogs.

Rational Design & Discovery Strategy

The discovery of new pyrazole-4,5-dione analogs hinges on exploiting the orthogonal reactivity of the pyrazolone core. The C-4 position is highly electrophilic, while the C-5 position (in its tautomeric forms) can act as a nucleophile.

Recent breakthroughs in the field utilize two primary strategic pathways:

  • Asymmetric Mannich Reactions: Pyrazole-4,5-diones are condensed with amines to form N-Boc ketimines. These ketimines act as potent electrophiles that, under bifunctional squaramide catalysis, undergo stereoselective nucleophilic attack to yield amino-bis-pyrazolones [1, 3].

  • [4+3] Annulations: Pyrazole-4,5-diones are reacted with amino acids (e.g., proline) to generate transient azomethine ylides in situ. These ylides are then trapped by N-(2-chloromethyl) aryl amides to form complex spiro-pyrazolone-benzo[b]azepines [2].

G A Scaffold Design: Pyrazole-4,5-dione Core B Electrophilic Activation: N-Boc Ketimine Formation A->B C Asymmetric Organocatalysis (Squaramide / Proline) B->C D Stereoselective Annulation [4+3] or Mannich Addition C->D E Lead Optimization: Spirocyclic & Amino-bis-pyrazolones D->E

Workflow for the rational design and asymmetric synthesis of pyrazole-4,5-dione analogs.

Synthetic Methodologies & Mechanistic Causality

Bifunctional Squaramide Catalysis

To achieve high enantiomeric excess (ee) when synthesizing amino-bis-pyrazolones, a bifunctional cinchona-derived squaramide catalyst is employed [1].

  • Causality of Catalyst Choice: The squaramide moiety acts as a dual hydrogen-bond donor, coordinating with the N-Boc group of the pyrazole-4,5-dione-derived ketimine. This not only increases the electrophilicity of the C-4 carbon but also locks the substrate in a rigid spatial orientation. Simultaneously, the tertiary quinuclidine nitrogen of the catalyst deprotonates the incoming nucleophile (e.g., a secondary pyrazolone or 3-hydroxyquinolin-2-one) [4].

  • Result: This highly ordered, synergistic transition state dictates the facial selectivity of the nucleophilic attack, routinely delivering products with >98% ee and >99:1 diastereomeric ratios (dr) [1, 3].

Mechanism Cat Bifunctional Squaramide Catalyst Act Dual Activation: H-bonding to Ketimine & Deprotonation of Nucleophile Cat->Act Substrate Binding TS Highly Ordered Transition State (Facial Stereocontrol) Act->TS C-C Bond Formation Prod Amino-bis-pyrazolone Product (Tetrasubstituted Stereocenter) TS->Prod Proton Transfer Prod->Cat Catalyst Regeneration

Catalytic cycle of squaramide-mediated asymmetric Mannich reaction on pyrazole-4,5-diones.

Three-Component [4+3] Annulation

For the synthesis of spiro-pyrazolone-benzo[b]azepines, pyrazole-4,5-diones are subjected to a three-component reaction with proline and N-(2-chloromethyl) aryl amides [2].

  • Causality of Reaction Conditions: The reaction is strictly optimized to use K₂CO₃ in dichloromethane (DCM) at 80°C. Stronger inorganic bases (like NaOH) degrade the sensitive pyrazole-4,5-dione core, while weaker organic bases fail to efficiently generate the azomethine ylide intermediate. The [4+3] cycloaddition proceeds via a stepwise mechanism where the ylide attacks the highly electrophilic C-4 position of the pyrazole-4,5-dione, followed by intramolecular cyclization [2].

Quantitative Data: Stereochemical Outcomes

The robustness of these methodologies is evidenced by the high yields and exceptional stereocontrol achieved across diverse analog libraries. Below is a summarized data set comparing the outcomes of various nucleophilic additions to pyrazole-4,5-dione derivatives[1, 2].

CompoundR1 (Nucleophile Core)R2 (Electrophile Core)Catalyst / BaseYield (%)ee (%)dr
3a Pyrazolone (Phenyl)N-Boc Ketimine (Methyl)Squaramide (1 mol%)9899>99:1
3b Pyrazolone (4-Cl-Phenyl)N-Boc Ketimine (Methyl)Squaramide (1 mol%)9598>99:1
4aa Azomethine YlidePyrazole-4,5-dione (Ph)Proline / K₂CO₃71N/A>19:1
4ba Azomethine YlidePyrazole-4,5-dione (4-OMe-Ph)Proline / K₂CO₃92N/A>19:1

*Note: [4+3] annulations yield racemic diastereomers unless a chiral auxiliary or chiral Lewis acid is employed.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, where physical or spectroscopic changes at each step confirm the success of the transformation before proceeding.

Protocol 1: Synthesis of the Core 3-Methyl-1-phenyl-1H-pyrazole-4,5-dione
  • Condensation: In a round-bottom flask, reflux phenylhydrazine (10 mmol) and ethyl acetoacetate (10 mmol) in glacial acetic acid (20 mL) for 4 hours.

    • Causality: The acidic environment catalyzes the initial hydrazone formation, while thermal energy drives the thermodynamically favorable cyclization to form the 5-membered pyrazolin-5-one ring.

  • Oxidation: Cool the mixture to 0°C. Slowly add a solution of sodium nitrite (12 mmol) in water dropwise.

    • Self-Validation: The reaction mixture will immediately transition from pale yellow to a deep, vibrant red. This color change is the physical validation of the oxidation of the C-4 methylene to a ketone/diazo species.

  • Isolation & Verification: Filter the red precipitate and recrystallize from ethanol.

    • Self-Validation: Perform IR spectroscopy on the dried crystals. The appearance of a distinct C=O stretch at ~1765 cm⁻¹ confirms the formation of the highly strained C-4 carbonyl of the pyrazole-4,5-dione[1].

Protocol 2: Asymmetric Organocatalytic Mannich Reaction
  • Preparation: In a flame-dried Schlenk tube under an argon atmosphere, dissolve the N-Boc ketimine derived from pyrazole-4,5-dione (0.1 mmol) and the nucleophilic pyrazolone (0.12 mmol) in anhydrous DCM (1.0 mL).

    • Causality: Anhydrous conditions are critical; trace water will competitively hydrolyze the highly electrophilic N-Boc ketimine back to the pyrazole-4,5-dione, drastically reducing yields.

  • Catalysis: Cool the system to -20°C. Add the cinchona-derived squaramide catalyst (1 mol%). Stir for 24 hours.

    • Causality: Cryogenic temperatures reduce the conformational flexibility of the transition state, maximizing the stereofacial discrimination and ensuring high enantiomeric excess.

  • Quench & Analysis: Quench the reaction with saturated aqueous NH₄Cl and extract with DCM. Purify the crude product via flash column chromatography.

    • Self-Validation: Analyze the purified product via Chiral HPLC (e.g., Chiralpak AD-H column). Compare the chromatogram against a racemic standard synthesized using a non-chiral base (like triethylamine). The presence of a single major peak (ee > 95%) validates the asymmetric induction of the squaramide catalyst [1, 3].

References

  • Asymmetric Synthesis of Amino-Bis-Pyrazolone Derivatives via an Organocatalytic Mannich Reaction The Journal of Organic Chemistry (ACS) URL:[Link]

  • Synthesis of Spiro-Pyrazolone-Benzo[b]azepines via Three-Component[4 + 3] Annulation of Pyrazolone-Derived Azomethine Ylides with N-(2-Chloromethyl) Aryl Amides The Journal of Organic Chemistry (ACS) URL:[Link]

  • TESIS DOCTORAL: New methods for organocatalyzed asymmetric synthesis of spirocyclic pyrazolones from pyrazole-4,5-diones and N-Boc ketimines Universidad de Valladolid (UVa) URL:[Link]

  • Enantioselective Addition of 3-hydroxyquinolin-2(1H)-one to Isatin and Pyrazole-4,5-dione Derived Ketimines ResearchGate URL:[Link]

Exploratory

Solubility and stability of 3-Isopropyl-1-methyl-1H-pyrazole-4,5-dione in different solvents

Comprehensive Profiling of Solubility and Stability Dynamics of 3-Isopropyl-1-methyl-1H-pyrazole-4,5-dione (IPMD) Across Solvent Systems Executive Summary 3-Isopropyl-1-methyl-1H-pyrazole-4,5-dione (IPMD, CAS: 216319-92-...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Profiling of Solubility and Stability Dynamics of 3-Isopropyl-1-methyl-1H-pyrazole-4,5-dione (IPMD) Across Solvent Systems

Executive Summary

3-Isopropyl-1-methyl-1H-pyrazole-4,5-dione (IPMD, CAS: 216319-92-5) is a highly reactive, conjugated aza-heterocycle that serves as a critical electrophilic building block in the asymmetric synthesis of pyrazole derivatives bearing tetrasubstituted stereocenters [1]. Typically isolated as a red or orange solid[2], its distinct chromophore is a direct manifestation of the highly delocalized π -electron system across the 4,5-dione moiety. However, the exact structural features that make IPMD so synthetically valuable—specifically the extreme electrophilicity of the C-4 carbonyl—also introduce profound complexities regarding its solubility and stability in various solvent systems[3].

Physicochemical Profiling & Structural Causality

The physicochemical behavior of IPMD is governed by three core structural motifs:

  • The Pyrazole Core : The electron-withdrawing nature of the aza-heterocycle heavily deshields the adjacent carbonyls, increasing their reactivity.

  • The 4,5-Dione System : The C-4 position is exceptionally electrophilic. In 13 C NMR, the C-4 carbon resonates at approximately δ 184.6 ppm, indicative of a highly polarized, electron-deficient carbonyl [2].

  • Alkyl Substituents : The N-methyl and C-3 isopropyl groups provide a degree of lipophilicity, preventing the molecule from forming extensive intermolecular hydrogen bond networks (as it lacks H-bond donors).

Because of the pronounced electrophilicity at C-4, IPMD is highly susceptible to nucleophilic attack [4]. This reactivity dictates a strict bifurcation in its solvent compatibility: it is generally stable in polar aprotic environments but undergoes rapid, often reversible, solvolysis in polar protic media. Furthermore, the extended conjugation makes the compound photochemically sensitive, requiring protection from light during prolonged storage or analysis [5].

Solubility Matrix: Empirical Data & Solvent Interactions

To optimize both synthetic yield and analytical recovery, solvent selection must balance thermodynamic solubility with kinetic stability. The table below synthesizes the solubility and stability profiles of IPMD across distinct solvent classes.

Solvent ClassRepresentative SolventsSolubility ProfileStability ProfileMechanistic Rationale
Polar Aprotic DMSO, DMF, DCM, EtOAcHigh (>50 mg/mL)ExcellentStrong dipole-dipole interactions solvate the dione without acting as nucleophiles. Stable for >48h at RT in the dark.
Non-Polar Hexane, Heptane, TolueneLow (<1 mg/mL)ExcellentThe highly polarized dione moiety resists solvation by dispersion forces alone. Suspensions remain chemically intact.
Polar Protic Methanol, Ethanol, WaterModerate to HighPoor (Degradation)Protic solvents act as nucleophiles, attacking the C-4 carbonyl to form hydrates or hemiacetals, disrupting the chromophore.

Solution Stability Dynamics

Understanding the degradation pathways of IPMD is critical for drug development professionals handling pyrazole-4,5-dione libraries.

  • Solvolytic/Hydrolytic Degradation : When dissolved in protic solvents (e.g., Methanol or Water), the solvent's oxygen lone pairs attack the highly electrophilic C-4 position. This nucleophilic addition yields a hemiacetal or hydrate[3]. This reaction is visually observable: the deep red/orange color of the dione rapidly fades to a pale yellow or colorless solution as the sp2 hybridized C-4 carbon converts to an sp3 center, breaking the extended conjugation.

  • Photochemical Stability : The conjugated α,β -dione system absorbs strongly in the visible spectrum. Exposure to ambient or UV light can trigger photochemical [2+2] cycloadditions or radical-mediated decomposition pathways. Thus, all stock solutions must be stored in amber vials at 4°C[5].

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, ensuring that physical precipitation is not conflated with chemical degradation.

Protocol 1: Kinetic Solubility Profiling via HPLC-UV

Causality: Because IPMD degrades in protic media, traditional shake-flask methods in aqueous buffers will yield false solubility limits due to concurrent hydration. Kinetic solubility must be measured rapidly using aprotic modifiers.

  • Preparation : Prepare a 10 mM stock solution of IPMD in anhydrous DMSO. Add a structurally similar, non-reactive internal standard (IS) such as 1,3-dimethyl-1H-pyrazole. Self-Validation: The IS ensures that any reduction in the IPMD peak area is definitively attributed to degradation or precipitation, independent of injection volume errors.

  • Dilution : Spike the stock solution into the target solvent (e.g., Acetonitrile/Water mixtures) in amber HPLC vials to a final concentration of 100 μ M.

  • Analysis : Analyze immediately via HPLC-UV (monitoring at λmax​ ~ 400 nm for the intact dione and ~ 254 nm for the IS). Use a rapid gradient (e.g., 5-95% ACN in 3 minutes) to minimize on-column hydration.

  • Data Interpretation : A drop in the IPMD/IS ratio over sequential injections indicates chemical instability in the chosen solvent matrix.

Protocol 2: Solution Stability Assessment via Quantitative NMR (qNMR)

Causality: LC-MS can sometimes reverse unstable hemiacetals back to the parent dione during ionization, masking degradation. qNMR provides a non-destructive, real-time window into the solvolysis mechanism.

  • Sample Prep : Dissolve 5 mg of IPMD in 0.6 mL of anhydrous CDCl3​ (Control) and 0.6 mL of CD3​OD (Test). Add 1.0 μ L of an internal standard (e.g., 1,4-dioxane) to each tube.

  • Acquisition : Acquire 13 C and 1 H NMR spectra at t=0 , t=1h , and t=24h .

  • Mechanistic Validation : In CD3​OD , monitor the disappearance of the C-4 carbonyl carbon at δ ~184.6 ppm and the concomitant appearance of a new sp3 hemiacetal carbon signal at δ ~90-100 ppm[2]. The constant integration of the 1,4-dioxane IS validates the mass balance of the system.

Mechanistic Visualizations

Workflow A IPMD Solid (Red/Orange) B Solvent Selection (Aprotic vs Protic) A->B C Kinetic Solubility (HPLC-UV) B->C Rapid Dissolution D Thermodynamic Solubility (Shake-Flask) B->D 24h Equilibration E Stability Profiling (qNMR / LC-MS) C->E D->E F Photochemical Degradation Check E->F Light Exposure G Solvolysis / Hydration Analysis E->G Protic Solvents

Caption: Analytical workflow for assessing the solubility and stability of IPMD across varying solvent conditions.

Mechanism IPMD IPMD Highly Electrophilic C-4 Carbonyl Attack Nucleophilic Attack Reversible Addition IPMD->Attack Protic Protic Solvent R-OH / H2O Protic->Attack Hemiacetal Hemiacetal / Hydrate Loss of Chromophore (Colorless/Yellow) Attack->Hemiacetal C-4 Addition

Caption: Mechanistic pathway of IPMD solvolysis in protic solvents, leading to chromophore disruption.

References

  • Chen, Y., Du, X., et al. (2020). Supplementary Information: Enantioselective Synthesis of Pyrazole-4,5-diones. Royal Society of Chemistry.[Link]

  • Llorente Pérez, M. (2021). New methods for organocatalyzed asymmetric synthesis of spirocyclic pyrazolones from pyrazole-4,5-diones and N-Boc ketimines. Universidad de Valladolid.[Link]

Sources

Foundational

A Senior Application Scientist's Guide to Quantum Chemical Calculations for Pyrazole-4,5-dione Structures

Abstract This technical guide provides a comprehensive framework for performing and interpreting quantum chemical calculations on pyrazole-4,5-dione systems. These heterocyclic scaffolds are of significant interest in me...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for performing and interpreting quantum chemical calculations on pyrazole-4,5-dione systems. These heterocyclic scaffolds are of significant interest in medicinal chemistry and materials science, and computational modeling offers a powerful lens to probe their electronic structure, reactivity, and spectroscopic properties. This document moves beyond a simple recitation of steps, focusing instead on the scientific rationale behind methodological choices, from the selection of density functionals and basis sets to the application of solvent models and the analysis of reactivity descriptors. It is intended for researchers, scientists, and drug development professionals seeking to leverage computational chemistry to accelerate their research endeavors involving this important class of molecules.

Introduction: The "Why" of Modeling Pyrazole-4,5-diones

Pyrazole-4,5-diones and their derivatives represent a class of heterocyclic compounds with a rich history and a promising future. Their core structure is a key pharmacophore in a variety of biologically active agents, and they are known to exhibit complex tautomeric equilibria.[1][2] Understanding the subtle interplay of electronic effects, substituent influences, and solvent interactions is paramount for rational drug design and the development of novel materials.

Quantum chemical calculations provide a first-principles approach to unravel these complexities. By solving approximations to the Schrödinger equation, we can predict a wide range of molecular properties before a compound is ever synthesized.[3] This in silico approach allows us to:

  • Determine the most stable tautomeric forms and conformers.

  • Predict reactivity hotspots for electrophilic and nucleophilic attack.

  • Simulate spectroscopic signatures (IR, UV-Vis, NMR) to aid in experimental characterization.

  • Calculate crucial electronic properties like frontier molecular orbital energies (HOMO/LUMO), which are fundamental to understanding charge transfer and reactivity.[4]

This guide will walk through the process of setting up, running, and analyzing these calculations, emphasizing the critical thinking required to generate meaningful and reliable results.

Foundational Choices: Selecting the Right Theoretical Model

The accuracy of any quantum chemical calculation is fundamentally dependent on the chosen theoretical model, which primarily consists of a method and a basis set. There is no single "best" combination; the optimal choice is always a trade-off between computational cost and desired accuracy for the specific property of interest.

The Method: Density Functional Theory (DFT)

For molecules the size of typical pyrazole-4,5-dione derivatives, Density Functional Theory (DFT) offers the best balance of accuracy and computational efficiency.[5][6] DFT methods approximate the complex many-electron wavefunction by using the electron density, a simpler quantity, to calculate the system's energy.[7] The core of any DFT calculation is the exchange-correlation (XC) functional, which accounts for the quantum mechanical effects of electron exchange and correlation.

Commonly Employed Functionals:

  • B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is a workhorse hybrid-GGA functional and an excellent starting point for geometry optimizations and frequency calculations of organic molecules.[8] It provides robust results for a wide range of systems.

  • M06-2X (Minnesota '06, 2X HF exchange): A hybrid meta-GGA functional that often provides superior performance for main-group thermochemistry, kinetics, and systems where non-covalent interactions are important.[9][10] Its high amount of exact Hartree-Fock exchange makes it particularly suitable for studying reaction barriers and excited states.[11][12]

  • CAM-B3LYP (Coulomb-Attenuating Method B3LYP): A long-range corrected functional that is particularly well-suited for calculating electronic excitation energies (UV-Vis spectra) and describing charge-transfer states.[13][14]

Scientist's Insight: Start with B3LYP for initial geometry optimizations. For more detailed studies of reaction mechanisms or non-covalent interactions within a binding pocket, M06-2X is a more reliable choice.[15] When your primary goal is to predict UV-Vis spectra, CAM-B3LYP is highly recommended.[13]

The Basis Set: Describing the Electron Distribution

A basis set is a set of mathematical functions (in modern chemistry, almost always Gaussian-type orbitals) used to build the molecular orbitals.[16] The size and flexibility of the basis set directly impact the accuracy of the calculation.

Recommended Basis Sets:

  • Pople-style (e.g., 6-311++G(d,p)): These are widely used and provide a good balance for many applications.

    • 6-311: A "triple-zeta" basis set, meaning it uses three functions to describe each valence atomic orbital, offering good flexibility.

    • ++G: Adds "diffuse" functions to both heavy atoms and hydrogens. These are crucial for accurately describing anions, lone pairs, and weak interactions.

    • (d,p): Adds "polarization" functions (d-functions on heavy atoms, p-functions on hydrogens), which allow orbitals to change shape and are essential for describing bonding accurately.[17]

  • Dunning's Correlation-Consistent (e.g., cc-pVTZ, aug-cc-pVTZ): These basis sets are designed for systematically converging towards the complete basis set limit, making them ideal for high-accuracy benchmark studies. The "aug-" prefix indicates the addition of diffuse functions.[18]

Scientist's Insight: For routine calculations on pyrazole-4,5-dione systems, the 6-311++G(d,p) basis set is a robust and well-validated choice. It provides the necessary flexibility with diffuse and polarization functions without being excessively computationally demanding.

Modeling the Environment: Solvation Models

Most chemical and biological processes occur in solution. It is therefore critical to account for the effect of the solvent. Explicitly modeling every solvent molecule is computationally prohibitive for most applications. Instead, we use implicit solvent models.

The Polarizable Continuum Model (PCM) is a widely used and effective approach.[19][20] It treats the solvent as a continuous dielectric medium that is polarized by the solute molecule.[21][22] The Integral Equation Formalism (IEF-PCM) is a popular and robust variant available in many software packages.[23]

Scientist's Insight: Always include a solvent model like IEF-PCM when modeling properties intended to be compared with experimental solution-phase data. The choice of solvent (e.g., water, DMSO, methanol) should match the experimental conditions.

The Computational Workflow: A Step-by-Step Protocol

A successful computational study follows a logical and self-validating workflow. The following protocol outlines the essential steps for investigating a pyrazole-4,5-dione derivative. This workflow is readily implemented in software packages like Gaussian.[24][25]

Step 1: Building the Initial 3D Structure

Construct the 3D coordinates of the pyrazole-4,5-dione molecule using a molecular builder/editor (e.g., GaussView, Avogadro). Ensure correct atom types and bond connectivity.

Step 2: Geometry Optimization

This is the most critical step. The goal is to find the lowest energy structure (a minimum on the potential energy surface).

  • Method: DFT (e.g., B3LYP or M06-2X).

  • Basis Set: 6-311++G(d,p).

  • Solvent: IEF-PCM with the appropriate solvent.

  • Keywords (Gaussian): Opt, Freq, Integral=Ultrafine, SCF=Tight, SCRF=(PCM, Solvent=Water). The Freq keyword is essential as it automatically triggers a frequency calculation after the optimization completes.

Step 3: Vibrational Frequency Analysis (Self-Validation)

This step is non-negotiable and serves two purposes:

  • Characterization of the Stationary Point: A true energy minimum will have zero imaginary frequencies.[26] The presence of one imaginary frequency indicates a transition state.

  • Thermochemical Data: Provides the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.

  • Simulated IR Spectrum: The calculated frequencies and their intensities can be used to generate a theoretical IR spectrum, which can be compared with experimental data.[27]

Scientist's Insight: Computed harmonic frequencies are systematically higher than experimental frequencies due to the neglect of anharmonicity.[26][28] It is common practice to apply a scaling factor (typically ~0.96-0.98 for B3LYP/6-311++G(d,p)) to the calculated frequencies for better agreement with experiment.

Step 4: Calculation of Molecular Properties

Once a validated minimum energy structure is obtained, a host of electronic and spectroscopic properties can be calculated using the optimized geometry.

  • Conceptual DFT (Reactivity Descriptors):

    • HOMO/LUMO Energies and Gap: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding reactivity. A small HOMO-LUMO gap suggests high chemical reactivity.[29]

    • Fukui Functions: These local descriptors identify which atoms in the molecule are most susceptible to nucleophilic, electrophilic, or radical attack.[30]

    • Molecular Electrostatic Potential (MEP): An MEP map visually identifies the electron-rich (negative potential, red) and electron-poor (positive potential, blue) regions of the molecule, guiding the understanding of intermolecular interactions.

  • UV-Vis Spectra Simulation (TD-DFT):

    • Time-Dependent DFT (TD-DFT) is the method of choice for calculating electronic excitation energies, which correspond to absorptions in the UV-Vis spectrum.[7][31][32]

    • Method: CAM-B3LYP is recommended for accuracy.[13]

    • Keywords (Gaussian): TD(NStates=20, Singlets), SCRF=(PCM, Solvent=Water). This requests the calculation of the first 20 singlet excited states.

Data Presentation and Analysis

Organizing computational data effectively is crucial for interpretation and comparison.

Table 1: Key Electronic and Reactivity Descriptors for a Hypothetical Pyrazole-4,5-dione

(Calculated at the M06-2X/6-311++G(d,p) level with IEF-PCM for water)

PropertyValueImplication
Total Energy (Hartree)-605.12345Reference energy for stability comparisons
Dipole Moment (Debye)4.56High polarity, suggests strong solvent interactions
EHOMO (eV)-7.21Energy of the highest occupied molecular orbital
ELUMO (eV)-2.15Energy of the lowest unoccupied molecular orbital
HOMO-LUMO Gap (eV)5.06Indicates moderate kinetic stability
Ionization Potential (eV)7.21Energy required to remove an electron
Electron Affinity (eV)2.15Energy released upon adding an electron
Global Hardness, η (eV)2.53Resistance to change in electron distribution
Electrophilicity Index, ω3.05Global electrophilic nature of the molecule

Note: Ionization Potential and Electron Affinity are approximated via Koopmans' theorem (I ≈ -EHOMO, A ≈ -ELUMO). Global Hardness η = (I-A)/2. Electrophilicity Index ω = (μ²)/(2η), where μ = - (I+A)/2.[4][33]

Visualization of Workflows and Concepts

Visual diagrams are essential for conveying complex workflows and relationships.

G cluster_setup Part 1: Setup & Optimization cluster_validation Part 2: Validation cluster_analysis Part 3: Property Calculation & Analysis A 1. Build Initial Structure (e.g., GaussView) B 2. Select Method & Basis Set (e.g., M06-2X / 6-311++G(d,p)) A->B C 3. Geometry Optimization (Find Energy Minimum) B->C D 4. Frequency Analysis C->D E Check Frequencies D->E F Result: Validated Minimum (0 Imaginary Frequencies) E->F Yes G Error: Transition State (1 Imaginary Frequency) E->G No I 5a. Conceptual DFT (HOMO/LUMO, MEP, Fukui) F->I J 5b. TD-DFT Simulation (UV-Vis Spectrum) F->J K 5c. Analyze Other Properties (NMR, etc.) F->K H Modify Structure & Re-optimize G->H H->C L 6. Synthesize Results & Draw Conclusions I->L J->L K->L

Sources

Exploratory

Exploring the chemical space of substituted pyrazole-4,5-diones

An In-Depth Technical Guide to the Chemical Space of Substituted Pyrazole-4,5-diones Authored by: Gemini, Senior Application Scientist Abstract The pyrazole nucleus is a privileged scaffold in medicinal chemistry, formin...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Chemical Space of Substituted Pyrazole-4,5-diones

Authored by: Gemini, Senior Application Scientist

Abstract

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] Among its many derivatives, the substituted pyrazole-4,5-dione framework has emerged as a particularly versatile and promising entity in drug discovery. This guide provides an in-depth exploration of the chemical space surrounding these compounds, intended for researchers, medicinal chemists, and drug development professionals. We will traverse the key synthetic methodologies for their preparation, delve into their chemical reactivity and mechanistic intricacies, and present a comprehensive overview of their biological activities, with a focus on their potential as anticancer and anti-inflammatory agents. This exploration is grounded in peer-reviewed literature, offering both a theoretical understanding and practical, field-proven insights into the structure-activity relationships that govern the therapeutic potential of this important class of molecules.

The Pyrazole-4,5-dione Core: A Scaffold of Opportunity

The pyrazole-4,5-dione is a five-membered heterocyclic system characterized by two adjacent nitrogen atoms and two ketone functionalities at positions 4 and 5. This arrangement of atoms confers a unique electronic and steric profile, making it an attractive starting point for the development of novel therapeutic agents. The reactivity of the dicarbonyl system, coupled with the ability to introduce a wide range of substituents at the N1, C3, and C4 positions, allows for the creation of large and diverse chemical libraries for biological screening.[3] The planarity of the pyrazole ring, combined with the potential for hydrogen bonding and other non-covalent interactions, facilitates its binding to a variety of biological targets.[4]

The exploration of pyrazole-4,5-diones and their precursors has led to the discovery of compounds with a broad spectrum of pharmacological activities, including anticancer,[5][6] anti-inflammatory,[7] antimicrobial,[2] and neuroprotective properties.[2] This guide will systematically unpack the key aspects of this chemical space.

Synthetic Strategies for Accessing the Pyrazole-4,5-dione Scaffold

The construction of the pyrazole-4,5-dione core and its subsequent diversification can be achieved through several synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Core Synthesis via Condensation and Cyclization

A classical and widely used approach involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[8][9] This method allows for the direct introduction of substituents at the N1, C3, and C5 positions. The resulting pyrazolone can then be oxidized to the corresponding pyrazole-4,5-dione.

A common variation involves the Knoevenagel condensation of an active methylene compound with an aldehyde, followed by a Michael addition and subsequent cyclization with hydrazine.

Experimental Protocol: Synthesis of 1,3-Diphenyl-1H-pyrazole-4,5-dione

This protocol is adapted from established methods for the synthesis of substituted pyrazolones, which are immediate precursors to pyrazole-4,5-diones.

  • Step 1: Synthesis of 1,3-diphenyl-1H-pyrazol-5(4H)-one.

    • To a solution of ethyl benzoylacetate (1.92 g, 10 mmol) in glacial acetic acid (20 mL), add phenylhydrazine (1.08 g, 10 mmol).

    • Reflux the mixture for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (100 mL).

    • Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol to yield 1,3-diphenyl-1H-pyrazol-5(4H)-one.

  • Step 2: Oxidation to 1,3-Diphenyl-1H-pyrazole-4,5-dione.

    • Suspend the 1,3-diphenyl-1H-pyrazol-5(4H)-one (2.36 g, 10 mmol) in glacial acetic acid (30 mL).

    • Add a solution of sodium nitrite (1.38 g, 20 mmol) in water (5 mL) dropwise with stirring at room temperature.

    • Continue stirring for 2 hours. The color of the reaction mixture will change, indicating the formation of the dione.

    • Pour the reaction mixture into ice-cold water (150 mL) and filter the precipitate.

    • Wash the solid with water and dry under vacuum to obtain 1,3-diphenyl-1H-pyrazole-4,5-dione.

Multicomponent Reactions for Library Synthesis

Multicomponent reactions (MCRs) have gained significant traction for the efficient construction of complex molecular scaffolds in a single pot.[10][11] Several MCRs have been developed for the synthesis of pyrazole-fused heterocycles, which can be considered as derivatives or bioisosteres of pyrazole-4,5-diones. For instance, a four-component reaction of a hydrazine, a β-ketoester, an aldehyde, and a source of ammonia can yield pyrazolo[3,4-d]pyrimidines.[12]

Workflow for a Four-Component Synthesis of a Pyrazolo-fused System

G cluster_reactants Starting Materials cluster_process One-Pot Reaction cluster_product Product Hydrazine Hydrazine Reaction Multicomponent Condensation Hydrazine->Reaction Ketoester β-Ketoester Ketoester->Reaction Aldehyde Aldehyde Aldehyde->Reaction Amine Amine Source Amine->Reaction Product Substituted Pyrazolo-fused Heterocycle Reaction->Product

Caption: A generalized workflow for the one-pot, four-component synthesis of pyrazolo-fused heterocycles.

Reactivity and Mechanistic Considerations

The dicarbonyl moiety in pyrazole-4,5-diones is the primary site of reactivity, particularly the electrophilic C4-ketone. This allows for a variety of transformations to further functionalize the scaffold.

Cycloaddition Reactions

Pyrazole-4,5-diones can participate as dienophiles or dipolarophiles in cycloaddition reactions, providing access to complex, fused heterocyclic systems.[13] For example, they can react with dienes in a [4+2] cycloaddition or with 1,3-dipoles in a [3+2] cycloaddition.

Nucleophilic Addition to the C4-Carbonyl

The C4-carbonyl group is susceptible to attack by various nucleophiles. This has been exploited in asymmetric synthesis to generate chiral pyrazolones with a quaternary stereocenter at the C4 position. Organocatalytic and metal-catalyzed additions of nucleophiles such as indoles (Friedel-Crafts reaction) and enolates (aldol reaction) have been reported.

G A Hydrazine + β-Ketoester B Pyrazolone Intermediate A->B Cyclization E Michael Addition B->E Nucleophilic Attack C Aldehyde + Amine D Iminium Ion C->D Condensation D->E Electrophile F Cyclization & Dehydration E->F G Final Product (Pyrazolo-fused) F->G

Caption: Simplified PI3K/AKT/mTOR signaling pathway, a common target for anticancer drugs. Pyrazole derivatives may inhibit key kinases in this pathway.

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are well-documented, with some compounds acting as selective inhibitors of cyclooxygenase (COX) enzymes. [7][14]Celecoxib, a well-known non-steroidal anti-inflammatory drug (NSAID), features a pyrazole core.

Table 2: Anti-inflammatory Activity of Representative Pyrazole Derivatives

Compound IDTargetIC50 (nM)Selectivity Index (COX-1/COX-2)Reference
Compound 189(a) COX-239.43High[15]
Compound 189(c) COX-238.73High[15]
Compound IVf COX0.02Not specified[16]

Structure-Activity Relationship (SAR) Insights for Anti-inflammatory Activity:

  • The presence of a sulfonamide group on one of the aryl substituents is a key feature for COX-2 selectivity, as seen in celecoxib and its analogs. [15]* The substitution pattern on the aryl rings at C3 and N1 significantly influences both potency and selectivity. [14]

Structural Characterization

The unambiguous determination of the structure of novel pyrazole-4,5-dione derivatives is crucial for understanding their chemical behavior and biological activity. This is achieved through a combination of spectroscopic techniques and X-ray crystallography.

  • ¹H and ¹³C NMR Spectroscopy: Provides detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, allowing for the confirmation of the core structure and the position of substituents. [17][18][19]* Infrared (IR) Spectroscopy: Useful for identifying the characteristic stretching frequencies of the carbonyl groups in the dione system, typically observed in the range of 1650-1750 cm⁻¹. [20][21]* Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the structure. [21]* X-ray Crystallography: Offers definitive proof of the three-dimensional structure of the molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. [4][22][23][24]This information is invaluable for understanding structure-activity relationships and for computational modeling studies. [4] Table 3: Example Crystallographic Data for a Pyrazole Derivative

ParameterValue
Chemical FormulaC₁₇H₁₄N₂O
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)9.348(2)
b (Å)9.793(2)
c (Å)16.366(4)
β (°)87.318(6)
Volume (ų)1493.1(6)
Z4
Data adapted from a representative pyrazole structure.[23]

Conclusion and Future Perspectives

The chemical space of substituted pyrazole-4,5-diones represents a fertile ground for the discovery of novel therapeutic agents. The synthetic accessibility of this scaffold, combined with the potential for extensive diversification, allows for the fine-tuning of physicochemical and pharmacological properties. The potent anticancer and anti-inflammatory activities exhibited by many derivatives underscore their potential in addressing significant unmet medical needs.

Future research in this area will likely focus on the development of more efficient and stereoselective synthetic methods, the exploration of novel biological targets, and the use of computational tools to guide the rational design of next-generation pyrazole-4,5-dione-based drugs. A deeper understanding of their mechanisms of action and pharmacokinetic profiles will be crucial for translating the promising preclinical findings into clinical success.

References

  • Experimental and Theoretical Studies of Pyrazole-4 Derivatives by X-Ray Crystallography, DFT, Molecular Docking, and Molecular Dynamics Simulation. DSpace Repository. [Link]

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  • SYNTHESIS OF NOVEL PYRAZOLE DERIVATIVES FROM DIARYL 1,3-DIKETONES (PART-I). [Link]

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  • 4,5-Dihydro-1H-pyrazole: an indispensable scaffold. PubMed. [Link]

  • IC 50 values for antiproliferative activity of all tested compounds in different cell lines. ResearchGate. [Link]

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  • SYNTHESIS OF 4-AROYL-5-ARYLPYRAZOLES AND 4-AROYL-3-ARYLPYRAZOLES VIA THE REACTION OF ENAMINODIKETONES WITH SUBSTITUTED HYDRAZINE. Khon Kaen University. [Link]

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Foundational

Preliminary in vitro evaluation of 3-Isopropyl-1-methyl-1H-pyrazole-4,5-dione

An In-Depth Technical Guide on the Preliminary In Vitro Evaluation of 3-Isopropyl-1-methyl-1H-pyrazole-4,5-dione Executive Summary Introduction: Rationale and Scientific Context The pyrazole heterocycle is a privileged s...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Preliminary In Vitro Evaluation of 3-Isopropyl-1-methyl-1H-pyrazole-4,5-dione

Executive Summary

Introduction: Rationale and Scientific Context

The pyrazole heterocycle is a privileged scaffold in drug discovery, renowned for its wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[4][5] The specific compound, 3-Isopropyl-1-methyl-1H-pyrazole-4,5-dione, presents a unique substitution pattern. The presence of the 4,5-dione moiety is of particular interest as it introduces electrophilic centers that could mediate interactions with biological nucleophiles, while the core pyrazole ring is frequently associated with the inhibition of key enzymes in inflammatory pathways, such as cyclooxygenase (COX).[1][6][7]

This guide proposes a logical, tiered experimental workflow. The primary objective is to establish a foundational biological profile by answering three critical questions:

  • Cytotoxicity: At what concentrations does the compound affect cell viability?

  • Anti-inflammatory Potential: Does the compound inhibit key enzymatic drivers of inflammation, such as COX-2?

  • Antioxidant Activity: Can the compound scavenge free radicals?

The workflow is designed to maximize data acquisition from minimal compound quantity, a common constraint in early-stage discovery.

Proposed Experimental Workflow

The evaluation begins with establishing a baseline of cytotoxicity, which informs the concentration ranges for subsequent, more specific functional assays. This tiered approach prevents misinterpretation of results that could arise from overt cytotoxicity.

G A Compound Solubilization & Stock Preparation B Tier 1: Cytotoxicity Profiling (MTT Assay) - Determine IC50 & Non-Toxic Range A->B Establish Test Concentrations C Tier 2: Anti-inflammatory Screening (COX-1/COX-2 Inhibition Assay) B->C Use Non-Toxic Concentrations D Tier 2: Antioxidant Capacity (DPPH Radical Scavenging Assay) B->D Use Non-Toxic Concentrations E Data Synthesis & Hit Assessment C->E D->E

Figure 1: Tiered workflow for the in vitro evaluation of 3-Isopropyl-1-methyl-1H-pyrazole-4,5-dione.

Core Methodologies and Protocols

Compound Management and Preparation

Causality: Accurate and reproducible biological data is fundamentally dependent on proper compound solubilization. The choice of solvent and the final concentration in the assay are critical variables that must be controlled to prevent artifacts.

Protocol:

  • Solvent Selection: Begin with 100% Dimethyl Sulfoxide (DMSO) as the primary solvent.

  • Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) by dissolving a precisely weighed amount of 3-Isopropyl-1-methyl-1H-pyrazole-4,5-dione in DMSO.

  • Working Solutions: Create intermediate dilutions from the stock solution in DMSO. Subsequently, prepare the final working concentrations by diluting the intermediate solutions into the specific assay buffer or cell culture medium.

  • Final DMSO Concentration: Crucially, ensure the final concentration of DMSO in all assays does not exceed 0.5% (v/v). This minimizes solvent-induced effects on cell health or enzyme activity. A vehicle control (medium/buffer with 0.5% DMSO) must be included in every experiment.

Tier 1: Cytotoxicity Profiling (MTT Assay)

Causality: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational, colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability.[8][9] This initial screen is essential to identify a concentration window where the compound does not cause significant cell death, ensuring that results from subsequent functional assays are due to specific molecular interactions rather than general toxicity.[10]

Cell Line Selection:

  • HEp-2 (Human epithelial type 2): A human carcinoma cell line suitable for general cytotoxicity and initial anti-cancer screening.[11]

  • NCTC (Normal fibroblast cells): A non-cancerous cell line used to assess selectivity and general toxicity to normal cells.[11]

Protocol:

  • Cell Seeding: In a 96-well plate, seed 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a 2-fold serial dilution of the compound in culture medium, ranging from 100 µM down to ~0.1 µM. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include wells for "vehicle control" (0.5% DMSO) and "no-cell" blanks.

  • Incubation: Incubate the plate for 48 hours at 37°C in a humidified, 5% CO₂ incubator.[11]

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT stock solution in sterile PBS to each well. Incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression analysis.

Tier 2: Anti-Inflammatory Potential (COX Inhibition)

G cluster_0 Inflammatory Cascade ArachidonicAcid Arachidonic Acid COX2 COX-2 Enzyme ArachidonicAcid->COX2 Prostaglandins Pro-inflammatory Prostaglandins COX2->Prostaglandins Compound 3-Isopropyl-1-methyl- 1H-pyrazole-4,5-dione Compound->COX2 Inhibition

Figure 2: Diagram illustrating the targeted inhibition of the COX-2 enzyme by the test compound.

Protocol:

  • Assay Platform: Utilize a commercially available COX inhibitor screening assay kit (e.g., from Cayman Chemical or Abcam). These kits provide a reliable, standardized system containing purified ovine or human COX-1 and COX-2 enzymes.

  • Reaction Setup: In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to separate wells.

  • Compound Addition: Add the test compound across a range of concentrations (determined from the cytotoxicity assay, e.g., 0.01 µM to 10 µM). Include a vehicle control (DMSO) and a known selective COX-2 inhibitor (e.g., Celecoxib) as a positive control.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid (the substrate).

  • Signal Development & Measurement: Incubate for the time specified in the kit protocol (typically 5-10 minutes). The reaction measures the peroxidase activity of COX, which generates a colorimetric or fluorometric signal. Read the plate at the appropriate wavelength.

  • Analysis: Calculate the percentage of inhibition for each enzyme (COX-1 and COX-2) and determine the respective IC₅₀ values. The ratio of IC₅₀ (COX-1 / COX-2) provides the COX-2 Selectivity Index.

Tier 2: Antioxidant Capacity (DPPH Assay)

Causality: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a rapid and straightforward method to assess a compound's ability to act as a free radical scavenger through hydrogen atom transfer.[12][13] This provides insight into its potential to mitigate oxidative stress, a process implicated in numerous diseases.

Protocol:

  • Reagent Preparation: Prepare a fresh ~60 µM solution of DPPH in methanol. This solution should have a deep purple color and an absorbance of approximately 1.0 at 517 nm.

  • Assay Setup: In a 96-well plate, add 100 µL of the DPPH solution to each well.

  • Compound Addition: Add 100 µL of the test compound dissolved in methanol at various concentrations. Include a positive control (e.g., Ascorbic Acid or Trolox) and a methanol blank.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Acquisition: Measure the absorbance at 517 nm.

  • Analysis: The scavenging of the DPPH radical by the antioxidant results in a loss of absorbance. Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.[14]

Data Summary and Interpretation

The results from the preliminary evaluation should be compiled into a clear, summary table to facilitate a go/no-go decision for further studies.

Table 1: Preliminary In Vitro Profile of 3-Isopropyl-1-methyl-1H-pyrazole-4,5-dione

Assay CategoryAssay TypeTarget/Cell LineEndpointResult (IC₅₀, µM)
Cytotoxicity MTT Assay (48h)HEp-2 (Cancer)Cell ViabilityEnter Value
MTT Assay (48h)NCTC (Normal)Cell ViabilityEnter Value
Anti-inflammatory COX-1 InhibitionPurified EnzymeEnzyme ActivityEnter Value
COX-2 InhibitionPurified EnzymeEnzyme ActivityEnter Value
Antioxidant DPPH AssayFree RadicalRadical ScavengingEnter Value

Interpretation: An ideal preliminary profile would show potent activity in a functional assay (e.g., low micromolar or nanomolar IC₅₀ for COX-2 inhibition) coupled with low cytotoxicity against normal cells (high IC₅₀), indicating a favorable therapeutic window.

References

  • Vertex AI Search. (2025, March 31). From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives.
  • Jadhav, A., et al. (n.d.). A high density assay format for the detection of novel cytotoxicagents in large chemical libraries. PMC.
  • Lobo, V., et al. (n.d.). Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity. PMC.
  • Rai, G., et al. (2023, July 15). Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. IJPPR.
  • Ghasemi, F., et al. (2024, August 20). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery.
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  • (2025, April 15). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications (IJPRA).
  • Khan, I., et al. (2024, December 13). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. SciELO.
  • Li, Y., et al. (2024, June 18). Highly Accurate and Explainable Predictions of Small-Molecule Antioxidants for Eight In Vitro Assays Simultaneously through an Alternating Multitask Learning Strategy. Journal of Chemical Information and Modeling - ACS Publications.
  • El-Sayed, M. A. A., et al. (2019, June 1). New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES. PubMed.
  • El-Shehry, M. F., et al. (n.d.). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. PMC.
  • Wang, Z., et al. (2016, May 15). Design, Synthesis, and Biological Evaluation of Pyrazole Derivatives. PubMed.
  • Tsolaki, E., et al. (2021, June 5). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. MDPI.
  • Fanga, M., et al. (n.d.). Selected in vitro methods to determine antioxidant activity of hydrophilic/lipophilic substances.
  • Christodoulou, M. S., et al. (2012, September 15). Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents. PubMed.
  • Karrouchi, K., et al. (2024, January 15). Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. PubMed.
  • Tudor, B., et al. (2026, January 27). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. MDPI.
  • Apak, R., et al. (2021, March 18). Recent Advances in Antioxidant Capacity Assays. IntechOpen.
  • Ilyasov, I., et al. (2022, November 8). Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals. MDPI.
  • Al-Amiery, A. A., et al. (2016, November 1). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH - ijpsr.
  • (2025, May 20). 3-methyl-1H-pyrazole-4,5-dione. Chemical Synthesis Database.
  • Quiroga, J., et al. (2022, August 29). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI.
  • (2025). Technical Guide: Properties, Synthesis, and Applications of 3-Methyl-4-nitro-1H-pyrazole. Benchchem.
  • Gunkara, O. T., et al. (2026, March 1). (PDF) Synthesis of New Pyrazolone Dyes. ResearchGate.
  • Quiroga, J., et al. (n.d.). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PMC - NIH.

Sources

Exploratory

Mechanistic Guide to Tautomerism and Solvation Dynamics in 3-Isopropyl-1-methyl-1H-pyrazole-4,5-dione

Executive Summary For researchers and drug development professionals working with pyrazolone and pyrazole-dione scaffolds, understanding the structural dynamics of these heterocycles is critical for predicting their reac...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals working with pyrazolone and pyrazole-dione scaffolds, understanding the structural dynamics of these heterocycles is critical for predicting their reactivity, bioavailability, and target binding. This whitepaper provides an in-depth mechanistic analysis of 3-isopropyl-1-methyl-1H-pyrazole-4,5-dione . By dissecting its structural constraints, we demonstrate why classic tautomerism is suppressed in this molecule, and how it is superseded by transient exocyclic enolization and dominant covalent hydration (pseudo-tautomerism).

Structural Constraints: The Illusion of Classic Tautomerism

In standard pyrazolin-5-ones, tautomerism typically manifests as a dynamic equilibrium between the CH, OH, and NH forms[1]. However, 3-isopropyl-1-methyl-1H-pyrazole-4,5-dione presents a strictly constrained system where these classic pathways are structurally blocked:

  • Absence of Lactam-Lactim Tautomerism: The methylation at the N1 position eliminates the exchangeable N-H proton, permanently preventing the formation of the imidic acid (lactim) tautomer.

  • Absence of Endocyclic Keto-Enol Tautomerism: The complete oxidation of the C4 position to a ketone removes the acidic α -protons required for standard keto-enol tautomerization within the pyrazole core[2].

Consequently, in anhydrous and non-nucleophilic environments, the molecule exists exclusively in its ground state as a 4,5-dione . This state is characterized by a distinct red chromophore (arising from the n→π∗ transition of the vicinal dicarbonyl) and a highly deshielded C4 carbonyl carbon, typically resonating at ~184.6 ppm in 13 C NMR[3].

Exocyclic Alkylidene-Enol Tautomerization

While endocyclic tautomerism is blocked, the presence of the C3-isopropyl group introduces a tertiary α -proton. Theoretically, this proton can undergo a base-catalyzed[1,3]-sigmatropic shift to the C4 oxygen, generating an exocyclic alkylidene-enol tautomer: 4-hydroxy-1-methyl-3-(propan-2-ylidene)-4,5-dihydro-1H-pyrazol-5-one.

Causality of the Thermodynamic Penalty: Despite being chemically possible, this tautomerization is thermodynamically highly unfavorable. Forming the exocyclic double bond disrupts the minimal conjugation of the pyrazole ring. Furthermore, it forces the sp2 -hybridized methyl groups of the isopropyl moiety into a sterically clashing, coplanar geometry with the N1-methyl group. Thus, the exocyclic enol acts only as a high-energy, transient intermediate rather than a stable ground-state tautomer.

Covalent Hydration: The Dominant "Pseudo-Tautomeric" Shift

The defining structural dynamic of 3-isopropyl-1-methyl-1H-pyrazole-4,5-dione is not true tautomerism, but reversible covalent hydration . The vicinal dicarbonyl system, exacerbated by the electron-withdrawing nature of the adjacent nitrogen atoms, renders the C4 carbonyl exceptionally electrophilic[4].

In protic media (e.g., water, physiological buffers), the molecule undergoes rapid nucleophilic attack at C4. This causes a transition from the red sp2 -hybridized dione to a colorless sp3 -hybridized 4,4-gem-diol (hydrate). Because this hydration alters the hybridization and geometry of the ring exactly as a tautomeric shift would, it is functionally treated as a pseudo-tautomeric equilibrium in drug formulation.

G Dione 4,5-Dione Form (Red Chromophore, sp2 C4) Hydrate 4,4-Gem-Diol (Hydrate) (Colorless, sp3 C4) Dione->Hydrate + H2O (Protic Media) ExoEnol Exocyclic Alkylidene Tautomer (Minor/Transient) Dione->ExoEnol [1,3]-H Shift (Base Cat.)

Structural equilibrium between the dione, hydrate, and exocyclic enol forms.

Experimental Protocols for Structural Validation

To rigorously validate the structural state and equilibrium dynamics of this compound, the following self-validating protocols must be employed.

Protocol 1: Anhydrous vs. Protic NMR Titration

Purpose: To quantify the equilibrium constant ( Kh​ ) of hydration/pseudo-tautomerism.

  • Sample Preparation: Dissolve 5.0 mg of the dione in 0.5 mL of strictly anhydrous CDCl3​ .

  • Baseline Acquisition: Acquire 1 H and 13 C NMR spectra. Confirm the dione state via the C4 carbonyl resonance at ~184.6 ppm and the intact isopropyl heptet at ~2.94 ppm[3].

  • Titration: Introduce D2​O in precise 5 µL increments using a microsyringe.

  • Equilibration: Sonicate the NMR tube for 5 minutes at 25 °C to ensure biphasic exchange.

  • Measurement: Re-acquire spectra. Track the attenuation of the 184.6 ppm peak and the emergence of the gem-diol C4 peak at ~95.0 ppm.

  • Validation: Plot the integral ratio of the isopropyl signals (dione vs. hydrate) against D2​O equivalents to extract the thermodynamic equilibrium constant.

Protocol 2: UV-Vis Kinetic Monitoring

Purpose: To monitor the electronic transition from the conjugated dione to the hydrated state.

  • Stock Preparation: Prepare a 1.0 mM stock solution in anhydrous acetonitrile.

  • Baseline Scan: Record the UV-Vis spectrum (200–600 nm). Identify the characteristic n→π∗ transition of the red dione at ~420 nm.

  • Solvent Exchange: Rapidly inject 50 µL of the stock into 950 µL of a 50:50 Acetonitrile:Water buffer (pH 7.4) within a quartz cuvette.

  • Kinetic Acquisition: Monitor the absorbance decay at 420 nm every 10 seconds for 15 minutes.

  • Validation: The presence of a strict isosbestic point confirms a clean two-state transition without degradation side-reactions.

Workflow Step1 1. Sample Preparation (Anhydrous CDCl3 vs D2O) Step2 2. NMR Acquisition (1H and 13C tracking) Step1->Step2 Step3 3. UV-Vis Kinetics (Monitoring 420 nm decay) Step1->Step3 Step4 4. Data Synthesis (Isosbestic Points & Kh Calc) Step2->Step4 Step3->Step4

Self-validating experimental workflow for characterizing pyrazole-4,5-dione dynamics.

Quantitative Data Summary

The following table summarizes the expected spectroscopic parameters for the three potential states of the molecule, providing a reference matrix for analytical validation.

Property4,5-Dione Form (Anhydrous)4,4-Gem-Diol Hydrate (Protic)Exocyclic Alkylidene (Theoretical)
C4 13 C NMR Shift ~184.6 ppm~95.0 ppm~150.0 ppm (C-OH)
C3 13 C NMR Shift ~151.4 ppm~148.0 ppm~110.0 ppm (C=C)
UV-Vis λmax​ ~420 nm (Red)~280 nm (Colorless)~310 nm (Pale Yellow)
Isopropyl CH 1 H ~2.94 ppm (heptet)~2.70 ppm (heptet)Absent
Thermodynamic Stability High (Aprotic Media)High (Aqueous Media)Very Low (High Energy State)

References

  • d4ob00322e1.pdf - Rsc.org (Royal Society of Chemistry). Contains specific 1 H and 13 C NMR structural characterization data for 3-isopropyl-1-methyl-1H-pyrazole-4,5-dione. 3

  • Asymmetric Synthesis of Amino-Bis-Pyrazolone Derivatives via an Organocatalytic Mannich Reaction (ACS Publications). Discusses the electrophilic nature of C4 in pyrazole-4,5-diones and the absence of classic tautomerism. 2

  • Squaramide-Catalyzed Asymmetric Mannich Reaction between 1,3-Dicarbonyl Compounds and Pyrazolinone Ketimines (NIH/PMC). Details the high reactivity and pseudo-tautomeric hydration susceptibility of the vicinal dicarbonyls in pyrazolin-4,5-diones. 4

  • Recent developments in synthetic chemistry and biological activities of pyrazole derivatives (Indian Academy of Sciences). Provides foundational rules for pyrazole tautomerism. 1

Sources

Protocols & Analytical Methods

Method

Synthesis of 3-Isopropyl-1-methyl-1H-pyrazole-4,5-dione: An Application Note and Experimental Protocol

For Researchers, Scientists, and Drug Development Professionals This comprehensive guide details a robust two-step experimental protocol for the synthesis of 3-Isopropyl-1-methyl-1H-pyrazole-4,5-dione, a heterocyclic com...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide details a robust two-step experimental protocol for the synthesis of 3-Isopropyl-1-methyl-1H-pyrazole-4,5-dione, a heterocyclic compound with potential applications in medicinal chemistry and materials science. The synthesis leverages the classical Knorr pyrazole synthesis followed by a selenium dioxide-mediated oxidation. This document provides in-depth technical details, explains the rationale behind the experimental choices, and includes visual aids to ensure clarity and reproducibility.

Introduction

Pyrazole derivatives are a cornerstone in the development of pharmaceuticals and agrochemicals, exhibiting a wide range of biological activities. The pyrazole-4,5-dione scaffold, in particular, is a reactive intermediate that can be used to construct more complex molecular architectures. The title compound, 3-Isopropyl-1-methyl-1H-pyrazole-4,5-dione, incorporates a lipophilic isopropyl group and a methyl-substituted nitrogen, features that can modulate its physicochemical properties and biological interactions. This protocol provides a reliable pathway for the laboratory-scale synthesis of this valuable building block.

Synthetic Strategy Overview

The synthesis of 3-Isopropyl-1-methyl-1H-pyrazole-4,5-dione is accomplished in two sequential steps, as illustrated in the workflow diagram below. The first step is a Knorr pyrazole synthesis, a well-established cyclocondensation reaction, to form the pyrazolone intermediate. The second step involves the oxidation of the active methylene group at the C4 position of the pyrazolone ring to a carbonyl group, yielding the desired dione.

Synthesis_Workflow cluster_step1 Step 1: Knorr Pyrazole Synthesis cluster_step2 Step 2: Oxidation A Ethyl Isobutyrylacetate C 3-Isopropyl-1-methyl-1H-pyrazol-5(4H)-one A->C Glacial Acetic Acid (cat.) Ethanol, Reflux B Methylhydrazine B->C D 3-Isopropyl-1-methyl-1H-pyrazol-5(4H)-one F 3-Isopropyl-1-methyl-1H-pyrazole-4,5-dione D->F Dioxane, Reflux E Selenium Dioxide (SeO2) E->F

Figure 1: Overall synthetic workflow for 3-Isopropyl-1-methyl-1H-pyrazole-4,5-dione.

Part 1: Synthesis of 3-Isopropyl-1-methyl-1H-pyrazol-5(4H)-one

This initial step follows the principles of the Knorr pyrazole synthesis, which involves the condensation of a β-ketoester with a hydrazine derivative.[1][2] In this protocol, ethyl isobutyrylacetate serves as the β-ketoester, providing the isopropyl and carbonyl functionalities, while methylhydrazine introduces the N-methyl group and the second nitrogen atom required for the pyrazole ring.

Expertise & Experience: The "Why" Behind the Protocol

The choice of ethanol as the solvent is based on its ability to dissolve both reactants and its suitable boiling point for the reaction. A catalytic amount of glacial acetic acid is employed to protonate the carbonyl group of the β-ketoester, thereby activating it for nucleophilic attack by the more nucleophilic nitrogen of methylhydrazine. The reaction proceeds through a hydrazone intermediate, which then undergoes intramolecular cyclization via attack of the second nitrogen atom on the ester carbonyl, followed by the elimination of ethanol to yield the stable pyrazolone ring.[1]

Materials and Reagents
Reagent/MaterialChemical FormulaMolecular Weight ( g/mol )QuantityMoles (mmol)Role
Ethyl IsobutyrylacetateC₈H₁₄O₃158.197.91 g (8.07 mL)50Starting Material
MethylhydrazineCH₆N₂46.072.54 g (2.88 mL)55Starting Material
Ethanol (Absolute)C₂H₅OH46.07100 mL-Solvent
Glacial Acetic AcidCH₃COOH60.050.5 mL~8.7Catalyst
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01As needed-Neutralization
Ethyl AcetateC₄H₈O₂88.11As needed-Extraction Solvent
Brine (Saturated NaCl solution)NaCl58.44As needed-Washing Agent
Anhydrous Magnesium SulfateMgSO₄120.37As needed-Drying Agent
Experimental Protocol
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl isobutyrylacetate (7.91 g, 50 mmol) and absolute ethanol (100 mL).

  • Addition of Reagents: While stirring, add methylhydrazine (2.54 g, 55 mmol, 1.1 eq) to the solution, followed by the catalytic amount of glacial acetic acid (0.5 mL).

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).

  • Work-up: After completion of the reaction (as indicated by the consumption of the limiting reagent), allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: To the resulting residue, add 100 mL of water and extract with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude 3-Isopropyl-1-methyl-1H-pyrazol-5(4H)-one can be purified by vacuum distillation or column chromatography on silica gel using an ethyl acetate/hexane gradient to yield a colorless to pale yellow oil or low-melting solid.

Part 2: Oxidation of 3-Isopropyl-1-methyl-1H-pyrazol-5(4H)-one

The second step involves the oxidation of the active methylene group at the C4 position of the pyrazolone intermediate to a carbonyl group. The Riley oxidation, which employs selenium dioxide, is a well-established method for the oxidation of α-methylene groups adjacent to a carbonyl functionality to afford 1,2-dicarbonyl compounds.[3][4]

Expertise & Experience: Rationale for the Oxidation Step

Selenium dioxide is a specific and effective oxidizing agent for this transformation.[3] The reaction is believed to proceed through an initial ene reaction followed by a[5][6]-sigmatropic rearrangement to form a selenium-containing intermediate, which then hydrolyzes to the di-carbonyl compound. Dioxane is a common solvent for selenium dioxide oxidations due to its high boiling point and ability to dissolve both the substrate and the oxidant.

Materials and Reagents
Reagent/MaterialChemical FormulaMolecular Weight ( g/mol )QuantityMoles (mmol)Role
3-Isopropyl-1-methyl-1H-pyrazol-5(4H)-oneC₇H₁₂N₂O140.187.01 g50Starting Material
Selenium DioxideSeO₂110.966.10 g55Oxidizing Agent
1,4-DioxaneC₄H₈O₂88.11150 mL-Solvent
Celite® (Diatomaceous Earth)--As needed-Filtration Aid
DichloromethaneCH₂Cl₂84.93As needed-Extraction Solvent
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01As needed-Washing Agent
Brine (Saturated NaCl solution)NaCl58.44As needed-Washing Agent
Anhydrous Sodium SulfateNa₂SO₄142.04As needed-Drying Agent
Experimental Protocol
  • Reaction Setup: Caution: Selenium compounds are toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment. To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add a solution of 3-Isopropyl-1-methyl-1H-pyrazol-5(4H)-one (7.01 g, 50 mmol) in 1,4-dioxane (100 mL).

  • Addition of Oxidant: To this solution, add selenium dioxide (6.10 g, 55 mmol, 1.1 eq) in one portion.

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature for 12-24 hours. The reaction mixture will likely turn black due to the formation of elemental selenium. Monitor the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of Celite® to remove the black selenium precipitate. Wash the Celite® pad with a small amount of dioxane.

  • Solvent Removal: Combine the filtrate and washings, and remove the dioxane under reduced pressure.

  • Extraction: Dissolve the residue in dichloromethane (100 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude 3-Isopropyl-1-methyl-1H-pyrazole-4,5-dione can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization from an appropriate solvent to afford the final product, which is expected to be a colored solid.

Trustworthiness: A Self-Validating System

The successful synthesis of the target compound can be validated at each stage. The formation of the intermediate, 3-Isopropyl-1-methyl-1H-pyrazol-5(4H)-one, can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The subsequent oxidation to 3-Isopropyl-1-methyl-1H-pyrazole-4,5-dione will result in characteristic changes in the spectroscopic data, including the disappearance of the C4-methylene protons in the ¹H NMR spectrum and the appearance of a new carbonyl signal in the ¹³C NMR spectrum. The final product's identity and purity should be rigorously confirmed by these methods, along with elemental analysis or high-resolution mass spectrometry.

References

  • Knorr, L. Einwirkung von Acetessigester auf Phenylhydrazin. Ber. Dtsch. Chem. Ges.1883, 16 (2), 2597–2599.
  • Fieser, L. F.; Fieser, M. Reagents for Organic Synthesis; Wiley: New York, 1967; Vol. 1, p. 992.
  • Riley, H. L.; Morley, J. F.; Friend, N. A. C. 255. Selenium dioxide, a new oxidising agent. Part I. Its reaction with aldehydes and ketones. J. Chem. Soc. (Resumed)1932, 1875–1883.
  • Sharpless, K. B.; Lauer, R. F. A new oxidant for alcohols. Selenium dioxide-t-butyl hydroperoxide. J. Am. Chem. Soc.1972, 94 (20), 7154–7155.
  • Elnagdi, M. H.; Elmoghayar, M. R. H.; Elgemeie, G. E. H. The chemistry of pyrazolones. Synthesis1984, 1984 (1), 1–26.
  • Guzmán, A.; Romero, M.; Talamás, F. X.; Muchowski, J. M. A new, efficient synthesis of 4-hydroxypyrazoles. J. Org. Chem.1996, 61 (7), 2470–2472.

Sources

Application

Application Notes and Protocols for Evaluating the Herbicidal Activity of 3-Isopropyl-1-methyl-1H-pyrazole-4,5-dione

Introduction: The Pyrazole Scaffold in Modern Herbicide Discovery The pyrazole ring is a privileged scaffold in agrochemical research, forming the core of numerous commercial herbicides.[1] These compounds are valued for...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrazole Scaffold in Modern Herbicide Discovery

The pyrazole ring is a privileged scaffold in agrochemical research, forming the core of numerous commercial herbicides.[1] These compounds are valued for their diverse mechanisms of action and high efficacy. Pyrazole-based herbicides can target various essential plant enzymes, including 4-hydroxyphenylpyruvate dioxygenase (HPPD), acetolactate synthase (ALS), and protoporphyrinogen oxidase (PPO), leading to potent weed control.[1][2][3] The discovery of novel pyrazole derivatives is a critical avenue for developing new weed management solutions, particularly in the face of growing herbicide resistance.

This document provides a comprehensive guide for researchers evaluating the herbicidal potential of novel pyrazole derivatives, using 3-Isopropyl-1-methyl-1H-pyrazole-4,5-dione as a representative candidate. While this specific molecule may be a new chemical entity, the principles and protocols outlined herein are based on established, field-proven methodologies for this class of compounds. We will explore its potential mechanisms of action, provide detailed protocols for a tiered screening approach—from initial in vitro assays to whole-plant greenhouse trials—and offer guidance on data interpretation and validation.

Part 1: Plausible Mechanisms of Action for Pyrazole-Based Herbicides

The herbicidal effect of pyrazole derivatives often stems from the inhibition of critical enzymatic pathways in plants. Understanding these mechanisms is key to designing effective screening assays and interpreting results.

Inhibition of Pigment Biosynthesis

A common mechanism for pyrazole herbicides is the disruption of pigment biosynthesis, leading to a characteristic "bleaching" of plant tissues.[3][4] This is typically achieved by inhibiting enzymes in the carotenoid pathway.

  • 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibition: HPPD is a key enzyme in the pathway that converts tyrosine to plastoquinone and tocopherols.[1] Plastoquinone is an essential cofactor for phytoene desaturase (PDS), an enzyme required for carotenoid synthesis. Carotenoids protect chlorophyll from photooxidation.[4] By inhibiting HPPD, pyrazole compounds prevent carotenoid formation, leaving chlorophyll exposed to intense sunlight. This leads to rapid photo-bleaching, cessation of photosynthesis, and plant death.[1] Many commercial pyrazole herbicides, such as pyrazolate and topramezone, function as HPPD inhibitors.[4][5]

HPPD_Inhibition cluster_pathway Normal Pathway cluster_inhibition Inhibition Point Tyrosine Tyrosine HPPA p-Hydroxyphenylpyruvate Tyrosine->HPPA HGA Homogentisate HPPA->HGA HPPD HPPD Enzyme HPPA->HPPD Substrate Plastoquinone Plastoquinone & Tocopherol HGA->Plastoquinone PDS_inactive Phytoene Desaturase (Inactive) Plastoquinone->PDS_inactive Plastoquinone->PDS_inactive Cofactor for Carotenoids Carotenoid Biosynthesis (Blocked) PDS_inactive->Carotenoids Photooxidation Chlorophyll Photooxidation & Bleaching Carotenoids->Photooxidation Leads to HPPD->HGA Catalyzes Inhibitor Pyrazole Herbicide (e.g., 3-Isopropyl-1-methyl- 1H-pyrazole-4,5-dione) Inhibitor->HPPD Inhibits

Caption: Inhibition of the HPPD enzyme by a pyrazole herbicide blocks carotenoid synthesis.

Inhibition of Amino Acid Synthesis
  • Acetolactate Synthase (ALS) Inhibition: ALS is the first enzyme in the biosynthetic pathway for branched-chain amino acids (valine, leucine, and isoleucine).[3] These amino acids are essential for protein synthesis and overall plant growth. Mammals lack this pathway, making ALS an excellent and safe target for herbicides.[1] ALS inhibitors starve the plant of these critical building blocks, leading to a slow, systemic cessation of growth, followed by necrosis.

Part 2: Experimental Protocols for Herbicidal Activity Assays

A tiered approach is recommended to efficiently screen novel compounds. This workflow progresses from rapid, high-throughput in vitro assays to more complex, resource-intensive whole-plant studies.

Screening_Workflow cluster_0 Tier 1: Primary In Vitro Screening cluster_1 Tier 2: Secondary Whole-Plant Screening cluster_2 Tier 3: Mechanistic & Dose-Response Studies A Seed Germination Assay B Seedling Growth Assay (Root & Shoot Inhibition) A->B Active Compounds C Pre-Emergence Assay B->C Promising Hits D Post-Emergence Assay B->D E Dose-Response Curve (GR₅₀ / EC₅₀ Determination) C->E Confirmed Activity D->E F Enzyme Inhibition Assay (IC₅₀ Determination) E->F G Chlorophyll/Carotenoid Quantification E->G Start Test Compound: 3-Isopropyl-1-methyl- 1H-pyrazole-4,5-dione Start->A

Caption: Tiered workflow for evaluating the herbicidal activity of a novel compound.

Protocol 2.1: Tier 1 - In Vitro Seed Germination and Seedling Growth Assay

This protocol provides a rapid assessment of a compound's intrinsic phytotoxicity on both monocotyledonous and dicotyledonous weeds.

Causality: This assay directly exposes seeds and young seedlings to the test compound in a controlled environment, isolating the chemical's effect from soil interactions or metabolic degradation. It is a cost-effective method to identify compounds with potent biological activity.

  • Materials:

    • 3-Isopropyl-1-methyl-1H-pyrazole-4,5-dione (analytical standard)

    • Acetone (HPLC grade)

    • Tween® 20 or similar surfactant

    • Sterile distilled water

    • Petri dishes (9 cm diameter) with sterile filter paper (e.g., Whatman No. 1)

    • Seeds of indicator species (e.g., Amaranthus retroflexus (pigweed, dicot), Digitaria sanguinalis (crabgrass, monocot), Brassica campestris (field mustard, dicot)).[4][6]

    • Growth chamber with controlled light (16/8 h light/dark) and temperature (25°C).

  • Methodology:

    • Stock Solution Preparation: Prepare a 10,000 mg/L (ppm) stock solution of the test compound in acetone.

    • Treatment Solution Preparation: Create a series of working concentrations (e.g., 1, 10, 50, 100, 200 mg/L) by serially diluting the stock solution into sterile distilled water containing 0.05% (v/v) Tween® 20.[4][7] The final acetone concentration should not exceed 0.5% in any treatment, including the control. The control solution contains only water, 0.5% acetone, and 0.05% Tween® 20.

    • Assay Setup:

      • Place two layers of sterile filter paper into each petri dish.

      • Pipette 5 mL of the respective treatment solution onto the filter paper, ensuring it is evenly moistened.

      • Place 20-30 seeds of a single weed species onto the filter paper.

      • Seal each dish with parafilm to maintain humidity.

      • Prepare three replicate plates for each concentration and each species.

    • Incubation: Place the sealed petri dishes in a growth chamber for 7-10 days.

    • Data Collection:

      • Count the number of germinated seeds in each plate.

      • Carefully measure the root length and shoot length of 10 randomly selected seedlings from each plate.

      • Observe for any morphological changes, such as bleaching, necrosis, or stunted growth.[8]

  • Self-Validation & Data Analysis:

    • The negative control (solvent only) should exhibit >90% germination and vigorous growth.

    • Calculate the percent germination inhibition relative to the control.

    • Calculate the percent root and shoot growth inhibition relative to the control for each concentration.

    • Plot percent inhibition against the compound concentration to observe the dose-response relationship.

Protocol 2.2: Tier 2 - Whole-Plant Greenhouse Assay (Pre- and Post-Emergence)

This protocol assesses the compound's efficacy under more realistic conditions, including its interaction with soil and its ability to be absorbed by roots or foliage.

Causality: Pre-emergence assays test for soil-based activity against germinating seeds, while post-emergence assays test for foliar activity on established plants.[4][9] This differentiation is crucial for determining the compound's potential application method (e.g., soil-applied vs. foliar-applied).

  • Materials:

    • Test compound, formulated as a wettable powder (WP) or emulsifiable concentrate (EC).

    • Pots (10 cm diameter) filled with a standardized potting mix (e.g., sandy loam).

    • Seeds and 2-3 week old seedlings of target weeds.

    • Greenhouse with controlled temperature and lighting.

    • Laboratory spray chamber for uniform application.

  • Methodology:

    • Plant Preparation:

      • Pre-Emergence: Sow 20-30 seeds of each weed species approximately 1 cm deep in separate pots.

      • Post-Emergence: Transplant healthy seedlings (at the 2-3 leaf stage) into pots, one seedling per pot. Allow them to acclimate for 3-4 days.

    • Herbicide Application:

      • Prepare spray solutions of the formulated test compound at various application rates (e.g., 150, 300, 750 g a.i./ha).[4] Include a solvent-only control and a commercial standard (e.g., Topramezone for suspected HPPD inhibitors).

      • Pre-Emergence: Immediately after sowing, spray the soil surface of the pots uniformly.

      • Post-Emergence: Spray the foliage of the established seedlings until runoff.

    • Incubation: Transfer the pots to the greenhouse. Water as needed, avoiding washing the compound off the foliage in post-emergence trials.

    • Data Collection (21 days after treatment):

      • Visually assess plant injury on a scale of 0% (no effect) to 100% (plant death). Note symptoms like chlorosis, necrosis, or bleaching.

      • Count the number of surviving plants.

      • Harvest the above-ground biomass and determine the fresh weight.

      • Calculate the percent inhibition of fresh weight compared to the untreated control.

  • Self-Validation & Data Analysis:

    • Control plants must remain healthy throughout the experiment.

    • The commercial standard should provide the expected level of weed control.

    • Summarize the visual injury ratings and fresh weight inhibition data for each application rate.

Protocol 2.3: Tier 3 - In Vitro HPPD Enzyme Inhibition Assay

This biochemical assay confirms the mechanism of action by directly measuring the compound's effect on the target enzyme.

Causality: An in vitro enzyme assay provides definitive evidence of target engagement. By isolating the enzyme, we can quantify the compound's inhibitory potency (IC₅₀) without confounding biological factors, directly linking its chemical structure to its molecular function.[2]

  • Materials:

    • Recombinant HPPD enzyme (e.g., from Arabidopsis thaliana).[2]

    • Substrate: 4-hydroxyphenylpyruvate.

    • Assay buffer and cofactors (e.g., ascorbate).

    • Test compound dissolved in DMSO.

    • 96-well microplate and a spectrophotometer.

  • Methodology:

    • Assay Setup: In a 96-well plate, add the assay buffer, purified HPPD enzyme, and the test compound at various concentrations.

    • Reaction Initiation: Initiate the reaction by adding the substrate (4-hydroxyphenylpyruvate).

    • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a set time (e.g., 15-30 minutes).

    • Measurement: Measure the enzyme activity by monitoring the consumption of the substrate or formation of the product spectrophotometrically.[2][10]

    • Data Analysis:

      • Calculate the percentage of enzyme inhibition for each compound concentration relative to a DMSO control.

      • Plot the percent inhibition against the logarithm of the inhibitor concentration.

      • Use a non-linear regression model (dose-response curve) to determine the IC₅₀ value (the concentration that causes 50% inhibition).[2]

Part 3: Data Presentation and Interpretation

Quantitative data should be summarized in clear, structured tables to facilitate comparison between different compounds, concentrations, and weed species.

Compound Concentration (mg/L) Weed Species Root Inhibition (%) [6]Shoot Inhibition (%) Symptoms
3-Isopropyl-1-methyl-1H-pyrazole-4,5-dione 50A. retroflexus8570Severe stunting, chlorosis
50D. sanguinalis9288Bleaching, necrosis
100A. retroflexus10095Plant death
100D. sanguinalis100100Plant death
Control 0A. retroflexus00Healthy growth
0D. sanguinalis00Healthy growth
Greenhouse Post-Emergence Assay (21 DAT)
Compound Rate (g a.i./ha) Weed Species Visual Injury (%)
3-Isopropyl-1-methyl-1H-pyrazole-4,5-dione 750D. sanguinalis90
Topramezone (Standard) 50D. sanguinalis95
Control 0D. sanguinalis0

Interpretation: Potent herbicidal candidates will show high inhibition values at low concentrations. Differential activity between monocots and dicots can indicate selectivity. Symptoms like bleaching are strong indicators of pigment synthesis inhibition, justifying progression to mechanistic assays like the HPPD enzyme screen.

References

  • Jing, K., et al. (2015). Synthesis and Herbicidal Activity of 5-Heterocycloxy-3-methyl-1-substituted-1H-pyrazoles. Molecules. Available at: [Link]

  • Li, Z., et al. (2012). Synthesis and Herbicidal Activity of Substituted Pyrazole Isothiocyanates. Molecules. Available at: [Link]

  • Hirai, K., et al. Synthesis and Herbicidal Activity of New Pyrazole-4-carboxamide Derivatives. Journal of Pesticide Science. Available at: [Link]

  • Wang, B., et al. (2020). Synthesis and herbicidal activity of new pyrazole ketone derivatives. Journal of Pesticide Science. Available at: [Link]

  • Wang, C., et al. (2024). Design, Synthesis, and Herbicidal Activity of Pyrazole Amide Derivatives as Potential Transketolase Inhibitors. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Das, S.K. (2013). Mode of action of pyrazoles and pyridazinones. ResearchGate. Available at: [Link]

  • Li, Z., et al. (2025). Advances in Pyrazole as an Active Fragment for Herbicide Discovery. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Khan, M.I. & Khan, R.U. (2022). Modes of Herbicide Action. IntechOpen. Available at: [Link]

  • Teasdale, D.H., et al. (2007). A Rapid and Simple Bioassay Method for Herbicide Detection. Maejo International Journal of Science and Technology. Available at: [Link]

  • Dayan, F.E. & Duke, S.O. (2014). Biochemical Markers and Enzyme Assays for Herbicide Mode of Action and Resistance Studies. Weed Science. Available at: [Link]

  • Peterson, D.E., et al. Herbicide Mode of Action. Kansas State University Agricultural Experiment Station and Cooperative Extension Service. Available at: [Link]

  • Hively, R.L. & Hopen, H.J. (2025). Testing for and Deactivating Herbicide Residues. Purdue University Cooperative Extension Service. Available at: [Link]

  • Analyzeseeds. Herbicide Bioassay Study Guide. Available at: [Link]

  • Jing, K., et al. (2015). Synthesis and Herbicidal Activity of 5-Heterocycloxy-3-methyl-1-substituted-1H-pyrazoles. Molecules. Available at: [Link]

  • Zholudeva, S.V., et al. (2026). Laboratory evaluation of the herbicide activity of 3-isopropylquinazoline-4(3H)-one. Biointerface Research in Applied Chemistry. Available at: [Link]

  • Khan, N., et al. (2021). Bioherbicidal Activity and Metabolic Profiling of Potent Allelopathic Plant Fractions Against Major Weeds of Wheat—Way Forward to Lower the Risk of Synthetic Herbicides. Frontiers in Plant Science. Available at: [Link]

  • Piomelli, D., et al. (2018). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of Medicinal Chemistry. Available at: [Link]

  • Wang, H., et al. (2025). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. ResearchGate. Available at: [Link]

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Method

Application Notes &amp; Protocols: The Emergence of Pyrazole-4,5-diones and Their Analogs in Novel Fungicide Development

For Researchers, Scientists, and Drug Development Professionals Introduction: A New Frontier in Combating Fungal Pathogens The relentless evolution of fungicide resistance in plant pathogens poses a significant threat to...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A New Frontier in Combating Fungal Pathogens

The relentless evolution of fungicide resistance in plant pathogens poses a significant threat to global food security, necessitating the discovery of antifungal agents with novel chemical scaffolds and modes of action.[1][2] Among the heterocyclic compounds that have garnered substantial interest, the pyrazole core is a "privileged" structure, forming the backbone of numerous commercial fungicides.[3][4] This guide delves into a specific and promising subclass: pyrazole-4,5-diones and their closely related, often tautomeric, pyrazolin-5-one analogs. These compounds are emerging as a versatile platform for developing the next generation of fungicides, demonstrating potent activity against a wide array of devastating phytopathogenic fungi.[5][6]

This document serves as a technical guide for research and development teams, providing foundational knowledge, actionable protocols, and field-proven insights into the application of this chemical class in modern fungicide discovery. We will explore their mechanism of action, detail synthetic and screening methodologies, and analyze the critical structure-activity relationships that drive efficacy.

Pillar 1: The Molecular Mechanism of Action - Beyond a Single Target

A cornerstone of the pyrazole chemical class, particularly the extensively studied pyrazole carboxamides , is their well-defined mechanism of action as Succinate Dehydrogenase Inhibitors (SDHIs).[7] These agents target Complex II of the mitochondrial respiratory chain, a critical hub for both the tricarboxylic acid (TCA) cycle and the electron transport chain. By binding to the ubiquinone-binding site (Qp site) of the SDH enzyme, they effectively halt cellular respiration, leading to ATP depletion and ultimately, fungal cell death.[2][7] Molecular docking studies have precisely mapped the interactions, often involving hydrogen bonds with key amino acid residues like Tryptophan (TRP 173) and Tyrosine (TYR 58), which explains their potent inhibitory effect.[2][8]

However, it is a crucial point of expertise not to extrapolate this single mechanism to all pyrazole derivatives. Emerging research on novel pyrazole structures, including pyrazolin-5-ones, suggests the potential for different modes of action. Some studies indicate that certain pyrazole derivatives may disrupt the mitochondrial electron transport at the NADH-CoQ reductase site (Complex I).[9] Other investigations have observed morphological and ultrastructural changes, such as damaged cell walls and membranes, suggesting mechanisms that are distinct from the classic SDHI profile.[10][11] This diversity in potential targets is a significant advantage, as compounds with novel mechanisms of action are urgently needed to combat SDHI-resistant fungal strains.

Below is a conceptual diagram illustrating the established and potential targets within the fungal mitochondrial electron transport chain for pyrazole-based fungicides.

Fungicide_MoA cluster_ETC Mitochondrial Electron Transport Chain cluster_TCA TCA Cycle ComplexI Complex I (NADH-CoQ Reductase) ComplexIII Complex III ComplexI->ComplexIII e- ComplexII Complex II (Succinate Dehydrogenase) ComplexII->ComplexIII e- ComplexIV Complex IV ComplexIII->ComplexIV e- ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase H+ Gradient Succinate Succinate Succinate->ComplexII Fumarate Fumarate Succinate->Fumarate Oxidation Pyrazole_Carboxamides Pyrazole Carboxamides (SDHIs) Pyrazole_Carboxamides->ComplexII Pyrazolones Pyrazolin-5-ones (Potential MoA) Pyrazolones->ComplexI caption Fig 1. Fungal Respiratory Chain Targets Fungicide_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Evaluation cluster_analysis Lead Optimization Start Starting Materials Synth Synthesis of Pyrazole-4,5-dione Library Start->Synth Purify Purification & Characterization Synth->Purify InVitro In Vitro Screening (Mycelial Growth) Purify->InVitro EC50 EC50 Determination InVitro->EC50 InVivo In Vivo Greenhouse/ Field Trials EC50->InVivo SAR SAR Analysis EC50->SAR Lead Lead Candidate InVivo->Lead SAR->Synth Iterative Design MoA Mechanism of Action Studies SAR->MoA MoA->Lead caption Fig 2. Fungicide Discovery & Optimization Workflow

Caption: Fig 2. Fungicide Discovery & Optimization Workflow.

This protocol is adapted from established methods for synthesizing pyrazolin-5-ones, which serve as excellent scaffolds for fungicide discovery. [5][6][12]The key reaction involves the cyclocondensation of a β-ketoester with a substituted hydrazine, followed by modification at the C4 position.

Rationale: This multi-step synthesis allows for diversification at two key positions: the N1 position (varied by the choice of hydrazine) and the C4 position (varied by the choice of electrophile for substitution). This is critical for building a compound library for SAR studies.

Materials:

  • Ethyl acetoacetate (or other β-ketoester)

  • Substituted phenylhydrazine hydrochloride

  • Sodium acetate

  • Glacial acetic acid

  • N-Chlorosuccinimide (NCS) or N-Bromosuccinimide (NBS) for halogenation

  • Acetonitrile (CH3CN)

  • Standard laboratory glassware, magnetic stirrer, heating mantle, and rotary evaporator

  • Thin Layer Chromatography (TLC) plates and developing system (e.g., Ethyl Acetate/Hexane)

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Synthesis of the Pyrazolone Ring (Knorr Cyclization): a. In a round-bottom flask, dissolve substituted phenylhydrazine hydrochloride (1.0 eq) and sodium acetate (1.2 eq) in a minimal amount of 50% aqueous acetic acid. b. Stir the mixture at room temperature for 15 minutes to generate the free hydrazine base in situ. c. Add ethyl acetoacetate (1.0 eq) dropwise to the stirring mixture. d. Heat the reaction mixture to 100-110 °C and reflux for 2-4 hours. e. Self-Validation: Monitor the reaction progress by TLC. The disappearance of the starting materials and the appearance of a new, more polar spot indicates product formation. f. Upon completion, cool the mixture to room temperature and pour it into ice-cold water. g. Collect the precipitated solid by vacuum filtration, wash with cold water, and dry to yield the crude 3-methyl-1-phenyl-pyrazolin-5-one. The product can be recrystallized from ethanol if necessary.

  • Halogenation at the C4 Position: [6] a. Dissolve the synthesized pyrazolone (1.0 eq) in acetonitrile (CH3CN) in a separate flask. b. Add N-Chlorosuccinimide (NCS) or N-Bromosuccinimide (NBS) (1.1 eq) portion-wise to the solution at room temperature. c. Stir the reaction mixture for 2-6 hours. d. Self-Validation: Monitor the reaction by TLC. The product will have a different Rf value than the starting pyrazolone. e. Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator. f. Purify the resulting crude solid by silica gel column chromatography to obtain the final 4-halo-substituted pyrazolin-5-one derivative.

  • Characterization: a. Confirm the structure of the final, purified compound using standard analytical techniques, including ¹H-NMR, ¹³C-NMR, and High-Resolution Mass Spectrometry (HRMS).

This is the primary assay to determine the intrinsic antifungal activity of newly synthesized compounds. It is a robust, reproducible, and cost-effective method for high-throughput screening. [1][3] Rationale: This assay directly measures the compound's ability to inhibit the vegetative growth of a fungus, which is a critical indicator of fungicidal or fungistatic potential. Using a solid medium allows for easy measurement of radial growth.

Materials:

  • Pure cultures of test fungi (e.g., Rhizoctonia solani, Fusarium graminearum, Botrytis cinerea) on Potato Dextrose Agar (PDA) plates.

  • Sterile PDA medium.

  • Synthesized pyrazolone compounds dissolved in a suitable solvent (e.g., DMSO) to create stock solutions (e.g., 10 mg/mL).

  • Sterile 90 mm Petri dishes.

  • Sterile cork borer (5 mm diameter).

  • Incubator set to the optimal growth temperature for the test fungus (typically 25-28 °C).

  • Digital calipers or a ruler.

  • Positive control (commercial fungicide, e.g., Fluxapyroxad) and negative control (solvent only).

Step-by-Step Methodology:

  • Preparation of Test Plates: a. Autoclave the PDA medium and allow it to cool to approximately 50-55 °C in a water bath. b. Add the required volume of the test compound stock solution to the molten PDA to achieve the desired final concentration (e.g., 50 µg/mL or 100 µg/mL). Swirl gently to mix thoroughly. c. Prepare control plates by adding an equivalent volume of DMSO (solvent control) and the positive control fungicide to separate flasks of molten PDA. d. Pour approximately 20 mL of the amended PDA into each sterile Petri dish and allow it to solidify in a laminar flow hood.

  • Inoculation: a. Using a sterile 5 mm cork borer, take a mycelial plug from the actively growing edge of a 5-7 day old culture of the test fungus. b. Place the mycelial plug, mycelium-side down, in the center of each prepared test and control plate.

  • Incubation and Data Collection: a. Seal the plates with paraffin film and place them in an incubator in the dark. b. Self-Validation: The fungal growth in the negative control (DMSO) plate should be robust and uninhibited, confirming the viability of the fungus and the non-toxicity of the solvent at the concentration used. The positive control should show significant or complete inhibition of growth. c. After the colony in the negative control plate has reached approximately 70-80% of the plate diameter (typically 3-7 days), measure the diameter of the fungal colony on all plates in two perpendicular directions. d. Calculate the average diameter for each treatment.

  • Calculation of Inhibition Rate: a. Use the following formula to calculate the percentage of mycelial growth inhibition: Inhibition (%) = [(dc - dt) / dc] x 100 Where:

    • dc = average diameter of the fungal colony in the negative control.

    • dt = average diameter of the fungal colony in the treatment plate.

  • EC₅₀ Determination: a. For compounds showing significant inhibition (>50%) in the primary screen, perform a dose-response assay. b. Prepare plates with a range of concentrations of the test compound (e.g., 0.1, 0.5, 1, 5, 10, 50 µg/mL). c. Follow the same procedure for inoculation and incubation. d. Plot the percentage inhibition against the logarithm of the compound concentration and use regression analysis to determine the EC₅₀ value (the concentration that causes 50% inhibition of mycelial growth). [1]

Pillar 3: Structure-Activity Relationship (SAR) and Data Interpretation

The analysis of SAR is the intellectual core of lead optimization. By systematically modifying the pyrazolone scaffold and observing the impact on antifungal activity, researchers can deduce the structural requirements for potency and design more effective molecules.

Key Insights from Research:

  • N1-Substituent: The substituent on the nitrogen at position 1 is critical. For many active pyrazolones, an aromatic ring (e.g., a phenyl group) at this position is essential for high fungicidal activity. [5][13]* C3-Substituent: A small alkyl group, such as a methyl group, at position 3 is often favored for potent activity. [5]* C4-Substituents: The C4 position is a hot spot for modification and significantly influences activity.

    • Introduction of a nitro group (NO₂) can confer broad-spectrum fungicidal activity. [5] * Replacing the nitro group with single or double halogen atoms (e.g., Cl, Br) can maintain or even enhance potency, expanding the chemical space for potent fungicides. [6]This is a key finding, as it allows for tuning of physicochemical properties like lipophilicity and metabolic stability without sacrificing activity.

Caption: Fig 3. Core Pyrazolone Scaffold and Key SAR Points.

The table below summarizes the efficacy (EC₅₀ values) of representative pyrazole derivatives against various plant pathogens, illustrating the potential of this chemical class.

Compound IDCore StructureR¹ SubstituentR³/R⁴ Substituents (C4)Target FungusEC₅₀ (µg/mL)Reference
Compound 26 5-Aminopyrazolep-CF₃-PhenylHValsa mali1.787[1]
Compound 26 5-Aminopyrazolep-CF₃-PhenylHThanatephorus cucumeris1.638[1]
Compound 7ai Pyrazole Carboxylate-CH₃HRhizoctonia solani0.37[3]
Compound 7ai Pyrazole Carboxylate-CH₃HAlternaria porri2.24[3]
Nitropyrazolone Pyrazolin-5-onePhenyl-CH₃, -NO₂Venturia inaequalis< 5[5][6]
4,4-dichloropyrazolone Pyrazolin-5-onePhenyl-CH₃, -Cl, -ClVenturia inaequalis< 5[6]
Conclusion and Future Outlook

Pyrazole-4,5-diones and their pyrazolone analogs represent a highly promising and adaptable scaffold for the development of new fungicides. Their synthetic tractability allows for extensive chemical diversification, enabling the fine-tuning of activity, spectrum, and physicochemical properties. While the SDHI mechanism is a well-trodden path for pyrazole carboxamides, the potential for novel modes of action within the pyrazolone subclass offers exciting opportunities to overcome existing resistance challenges. The protocols and insights provided herein offer a robust framework for research teams to systematically synthesize, screen, and optimize these compounds into next-generation crop protection agents. Future work should focus on expanding the diversity of substituents at the C4 position, conducting in-depth mechanistic studies to confirm novel targets, and advancing lead compounds to greenhouse and field trials to validate their practical efficacy.

References

  • White, G. A., & Georgopoulos, S. G. (1986). Structure–Activity Relationships in a Series of Fungicidal Pyrazole Carboxanilides. Pesticide Science, 17(6), 665-676. [Link]

  • Khafizov, K., et al. (2022). 4-Nitropyrazolin-5-ones as Readily Available Fungicides of the Novel Structural Type for Crop Protection: Atom-Efficient Scalable Synthesis and Key Structural Features Responsible for Activity. Journal of Agricultural and Food Chemistry, 70(15), 4531–4542. [Link]

  • Khafizov, K., et al. (2022). Supporting Information for 4-Nitropyrazolin-5-ones as Readily Available Fungicides... Journal of Agricultural and Food Chemistry. [Link]

  • Li, P., et al. (2014). Design, Synthesis, and Fungicidal Activities of Some Novel Pyrazole Derivatives. Molecules, 19(9), 14033-14049. [Link]

  • Gupta, P., & Gupta, J. K. (2016). Synthesis and In-vitro Antifungal Evaluation of 5- Pyrazolones. Open Chemistry Journal, 3, 17-24. [Link]

  • Zhang, T., et al. (2024). Design, synthesis and structure–activity relationship of novel pyrazole‐4‐carboxamide derivatives. Pest Management Science. [Link]

  • Shao, J., et al. (2015). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Molecules, 20(4), 5556-5569. [Link]

  • Gualdrón-López, M., et al. (2024). Synthesis, In Silico Study, and In Vitro Antifungal Activity of New 5-(1,3-Diphenyl-1H-Pyrazol-4-yl)-4-Tosyl-4,5-Dihydrooxazoles. Molecules, 29(9), 2135. [Link]

  • Zhang, H., et al. (2024). Design, synthesis and structure–activity relationship of novel pyrazole‐4‐carboxamide derivatives. Pest Management Science. [Link]

  • Hua, X., et al. (2021). Synthesis, Fungicidal Activity, and Mechanism of Action of Pyrazole Amide and Ester Derivatives Based on Natural Products l-Serine and Waltherione Alkaloids. Journal of Agricultural and Food Chemistry, 69(40), 11895–11905. [Link]

  • Xu, Z., et al. (2023). Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. Molecules, 28(17), 6314. [Link]

  • Insuasty, B., et al. (2017). Synthesis of novel quinoline-based 4,5-dihydro-1H-pyrazoles as potential anticancer, antifungal, antibacterial and antiprotozoal agents. European Journal of Medicinal Chemistry, 133, 214-226. [Link]

  • Wang, Y., et al. (2022). Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains. Molecules, 27(11), 3394. [Link]

  • Nizamuddin, M. G., & Manoj, K. S. (2001). Synthesis and Fungicidal Activity of Substituted pyrazolo[5,4-b] pyridine/pyrid-6-ones and pyrazolo[5,4-d]thiazines. Bollettino Chimico Farmaceutico, 140(5), 311-315. [Link]

  • Khrizanforova, V. V., et al. (2023). 4-Disubstituted Pyrazolin-3-Ones—Novel Class of Fungicides against Phytopathogenic Fungi. International Journal of Molecular Sciences, 24(2), 1198. [Link]

  • Shi, Y., et al. (2019). Synthesis and fungicidal activity of novel pyrazole derivatives containing 5-Phenyl-2-Furan. Bioorganic & Medicinal Chemistry Letters, 29(19), 126639. [Link]

  • El Yazidi, M., et al. (2021). Design, synthesis, characterization, in vitro screening, molecular docking, 3D-QSAR, and ADME-Tox investigations of novel pyrazole derivatives as antimicrobial agents. New Journal of Chemistry, 45(3), 1436-1454. [Link]

  • Holota, S. M., et al. (2021). The novel pyrazolin-5-one bearing thiazolidin-4-ones: synthesis, characterization and biological evaluation. Biopolymers and Cell, 37(1), 46-56. [Link]

  • Das, S. K. (2014). Mode of action of pyrazoles and pyridazinones. ResearchGate. [Link]

  • Hua, X., et al. (2021). Synthesis, Fungicidal Activity, and Mechanism of Action of Pyrazole Amide and Ester Derivatives Based on Natural Products l-Serine and Waltherione Alkaloids. Journal of Agricultural and Food Chemistry. [Link]

  • Xiang, J., et al. (2020). Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. Journal of Agricultural and Food Chemistry, 68(42), 11655–11666. [Link]

  • Khrizanforova, V. V., et al. (2023). 4-Disubstituted Pyrazolin-3-Ones—Novel Class of Fungicides against Phytopathogenic Fungi. International Journal of Molecular Sciences. [Link]

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Application

Application Note: Advanced NMR Structural Elucidation of 3-Isopropyl-1-methyl-1H-pyrazole-4,5-dione

Introduction 3-Isopropyl-1-methyl-1H-pyrazole-4,5-dione (CAS: 216319-92-5; MW: 154.17)[1],[2] is a highly reactive heterocyclic building block frequently utilized in the synthesis of complex pyrazolone derivatives and ph...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-Isopropyl-1-methyl-1H-pyrazole-4,5-dione (CAS: 216319-92-5; MW: 154.17)[1],[2] is a highly reactive heterocyclic building block frequently utilized in the synthesis of complex pyrazolone derivatives and pharmaceutical intermediates[3]. Due to the unique electronic environment of its vicinal dione system, rigorous structural validation via Nuclear Magnetic Resonance (NMR) spectroscopy is essential. This application note details a self-validating NMR protocol, emphasizing solvent causality, acquisition parameters, and 2D NMR connectivity to unambiguously confirm its structure and rule out solvent-induced artifacts.

Mechanistic Insights: The Causality of Experimental Choices

As a standard practice in advanced structural elucidation, experimental parameters must be dictated by the molecule's intrinsic chemical reactivity.

  • Solvent Selection and the Hydration Artifact: The C4 carbonyl of the pyrazole-4,5-dione ring is highly electrophilic, flanked by an electronegative imine (C3) and an amide-like carbonyl (C5)[4]. In the presence of protic solvents or trace moisture (e.g., standard DMSO- d6​ or CD 3​ OD), the C4 position rapidly undergoes nucleophilic attack by water to form a gem-diol (hydrate). This artifact drastically shifts the C4 13 C signal from ~185 ppm to ~90 ppm. Causality: To preserve the intact dione structure, this protocol strictly mandates the use of anhydrous CDCl 3​ stored over 4Å molecular sieves.

  • Relaxation Delays for Quaternary Carbons: The molecule contains three adjacent quaternary carbons (C3, C4, C5). Lacking directly attached protons, these nuclei rely on slower dipole-dipole relaxation mechanisms, resulting in extended T1​ relaxation times. Causality: A prolonged relaxation delay ( d1​ = 2.5–3.0 s) is implemented during 13 C acquisition to prevent signal saturation and ensure adequate signal-to-noise (S/N) ratios for these critical framework carbons.

Experimental Protocol: Step-by-Step Methodology

Sample Preparation
  • Desiccation: Lyophilize or vacuum-dry the 3-Isopropyl-1-methyl-1H-pyrazole-4,5-dione sample for 12 hours prior to analysis to remove trace moisture.

  • Dissolution: Dissolve 15–20 mg (for 1 H) or 40–50 mg (for 13 C and 2D NMR) of the dried compound in 0.6 mL of anhydrous CDCl 3​ [5].

  • Transfer: Transfer the solution to a high-quality 5 mm NMR tube. Flush the headspace with dry nitrogen gas before capping to prevent atmospheric moisture ingress.

Instrument Setup & Acquisition Parameters
  • Spectrometer: 500 MHz NMR spectrometer equipped with a CryoProbe for enhanced sensitivity.

  • Temperature: Regulate the probe temperature at 298 K to ensure sharp resonance lines and consistent chemical shifts.

  • 1 H NMR (500 MHz): Acquire 16–32 transients using a 30° pulse angle, an acquisition time (aq) of 3.0 s, and a relaxation delay ( d1​ ) of 1.0 s.

  • 13 C NMR (125 MHz): Acquire 512–1024 transients using a 30° pulse angle, proton decoupling (WALTZ-16), and an extended d1​ of 2.5 s.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): Optimize for long-range coupling constants ( nJCH​ = 8 Hz) to map the quaternary carbon connectivity across the pyrazole core.

Logical Workflow of NMR Analysis

NMR_Logic Compound 3-Isopropyl-1-methyl-1H-pyrazole-4,5-dione (Anhydrous CDCl3) H_NMR 1H NMR (500 MHz) Compound->H_NMR C_NMR 13C NMR (125 MHz) Compound->C_NMR TwoD_NMR 2D NMR (HMBC/HSQC) Compound->TwoD_NMR H_Signals Identify Protons: N-CH3 (s), CH (hept), 2xCH3 (d) H_NMR->H_Signals C_Signals Identify Carbons: C4=O (~185 ppm), C5=O (~158 ppm) C_NMR->C_Signals Connectivity Map Quaternary Carbons (C3, C4, C5) TwoD_NMR->Connectivity Validation Structural Validation: Absence of Hydrate/Enol H_Signals->Validation C_Signals->Validation Connectivity->Validation

Workflow for the NMR structural validation of 3-Isopropyl-1-methyl-1H-pyrazole-4,5-dione.

Data Presentation: Expected NMR Assignments

The 1 H NMR spectrum in CDCl 3​ yields a clean, first-order spectrum with exactly 10 protons[5]. The N-methyl group appears as a sharp singlet, while the isopropyl group displays a characteristic heptet and doublet coupling pattern ( 3J = 6.9 Hz)[5].

Table 1: 1 H NMR Assignments (500 MHz, CDCl 3​ )

PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment
N1-CH 3​ 3.39Singlet (s)-3HN-Methyl
C3-CH 2.94Heptet (hept)6.91HIsopropyl Methine
C3-CH 3​ 1.33Doublet (d)6.96HIsopropyl Methyls (x2)

Table 2: 13 C NMR Assignments (125 MHz, CDCl 3​ )

PositionChemical Shift ( δ , ppm)TypeAssignment / Structural Notes
C4 ~185.0C=OKetone carbonyl; highly deshielded, confirms absence of hydration[4].
C5 ~158.0C=OAmide-like carbonyl; shielded relative to C4[4].
C3 ~148.0C=NImine carbon of the pyrazole ring.
N1-CH 3​ ~31.0CH 3​ N-Methyl carbon.
C3-CH ~27.0CHIsopropyl methine carbon.
C3-CH 3​ ~19.0CH 3​ Isopropyl methyl carbons.

Trustworthiness: Structural Validation via 2D HMBC

To create a self-validating system, 1D NMR data must be corroborated by 2D HMBC. The assignment of the two carbonyls (C4 and C5) is often ambiguous in 1D 13 C NMR alone.

By analyzing the long-range heteronuclear couplings, we establish definitive proof of the regioisomer:

  • C5 Assignment: The N-CH 3​ protons ( δ 3.39) will exhibit a strong 3J heteronuclear coupling exclusively to the C5 carbonyl ( δ ~158.0).

  • C4 Assignment: The isopropyl methine proton ( δ 2.94) will exhibit a 3J coupling to the highly deshielded C4 ketone carbonyl ( δ ~185.0) and a 2J coupling to the C3 imine carbon[4].

This orthogonal validation definitively maps the pyrazole-4,5-dione core, proving the positions of the methyl and isopropyl substituents while confirming the absolute absence of tautomeric or hydrated impurities.

References

  • BLD Pharm , "3-Isopropyl-1-methyl-1H-pyrazole-4,5-dione | CAS 216319-92-5 Product Information."1

  • Molaid , "3-Isopropyl-1-methyl-1H-pyrazole-4,5-dione - CAS 216319-92-5 Chemical Properties." 2

  • Mónica Llorente Pérez (Universidad de Valladolid) , "SÍNTESIS DE NUEVOS DERIVADOS COMBINADOS DE PIRAZOLONA Y ÁCIDO BARBITÚRICO."5

  • Royal Society of Chemistry (RSC) , "Copper-catalyzed asymmetric synthesis of pyrazole-4,5-dione derivatives."4

  • Der Pharmacia Lettre (SciSpace) , "Synthesis and evaluation of anti-microbial and analgesic activity of some (4Z)- 3-methyl-1-[(2-oxo-2H-chromen-4-yl) carbonyl]-1H-pyrazole-4,5-dione derivatives." 3

Sources

Method

Application Note: High-Throughput Screening Assays for Pyrazole-4,5-Dione Libraries

Introduction & Mechanistic Rationale The pyrazole-4,5-dione scaffold is a highly versatile, "privileged chemotype" in modern drug discovery [1]. Characterized by a five-membered aromatic heterocycle containing two adjace...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The pyrazole-4,5-dione scaffold is a highly versatile, "privileged chemotype" in modern drug discovery [1]. Characterized by a five-membered aromatic heterocycle containing two adjacent nitrogen atoms and two carbonyl groups, this core offers dense functionalization potential. Through robust synthetic routes, such as the Knorr pyrazole synthesis, massive combinatorial libraries of pyrazole-4,5-diones can be generated to probe biologically relevant chemical space [2].

Historically, pyrazole-4,5-dione derivatives have demonstrated profound efficacy in modulating complex protein-protein interactions (PPIs). Notable applications include the activation of pro-apoptotic BAX proteins in cancer therapy via the binding of the BAX trigger site[3], as well as the modulation of protein abnormalities associated with neurodegenerative disorders like Parkinson's disease [4]. However, the dione moiety can occasionally exhibit redox-cycling behavior or auto-fluorescence. This necessitates a carefully designed, self-validating High-Throughput Screening (HTS) cascade to separate true pharmacological target binders from pan-assay interference compounds (PAINS).

Assay Design Philosophy & Causality

To robustly screen pyrazole-4,5-dione libraries, we employ a multi-tiered, self-validating HTS approach. As a Senior Application Scientist, I mandate the following cascade to ensure data integrity:

  • Primary Screen (Fluorescence Polarization - FP): We utilize FP to measure the competitive displacement of a fluorescently labeled tracer peptide (e.g., FITC-BIM SAHBA2) from the target protein [3].

    • Causality for Selection: FP is a ratiometric technique. By measuring the ratio of parallel to perpendicular polarized light, the assay inherently normalizes for well-to-well variations in total fluorescence intensity. This effectively mitigates false positives caused by the auto-fluorescence or color quenching that is common in highly conjugated pyrazole-4,5-dione libraries.

  • Orthogonal Validation (Differential Scanning Fluorimetry - DSF):

    • Causality for Selection: Biochemical displacement does not guarantee true binding (e.g., the compound could be aggregating the tracer). DSF (Thermal Shift) is deployed to confirm direct, label-free thermodynamic stabilization of the target protein by the hit compound, ruling out FP-specific assay artifacts.

  • Phenotypic Profiling (Cell Viability):

    • Causality for Selection: Biochemical binding does not equate to cellular efficacy. A luminescence-based ATP depletion assay is required to validate membrane permeability, metabolic stability, and target engagement in an intact cellular context.

HTS_Workflow Lib Pyrazole-4,5-dione Compound Library FP Primary HTS (Fluorescence Polarization) Lib->FP Orth Orthogonal Validation (Thermal Shift Assay) FP->Orth Cell Phenotypic Screening (Cell Viability) Orth->Cell Hit Lead Candidate Selection Cell->Hit

Fig 1. High-throughput screening cascade for pyrazole-4,5-dione libraries.

Step-by-Step Experimental Protocols

Protocol 1: Primary Fluorescence Polarization (FP) Assay

Self-Validating System: This protocol includes a DMSO tolerance curve and continuous Z'-factor monitoring to ensure assay robustness. A Z'-factor 0.5 is mathematically required to validate the dynamic range and signal variance.

Materials:

  • Target Protein: Recombinant BAX (50 nM final concentration).

  • Tracer Peptide: FITC-BIM SAHBA2 (15 nM final concentration) [3].

  • Assay Buffer: 20 mM HEPES pH 7.4, 150 mM NaCl, 0.01% Tween-20 (critical to reduce non-specific hydrophobic sticking of pyrazoles), 1 mM DTT.

  • Plates: 384-well black, flat-bottom, low-binding microplates.

Methodology:

  • Reagent Preparation: Prepare a 2x master mix of the Target Protein and Tracer Peptide in Assay Buffer. Incubate in the dark at room temperature (RT) for 30 minutes to reach thermodynamic equilibrium.

  • Compound Dispensing: Using an acoustic liquid handler (e.g., Echo 550), transfer 50 nL of pyrazole-4,5-dione library compounds (from 10 mM DMSO stocks) into the 384-well plates.

    • Control Wells: Column 1 receives DMSO only (Negative Control, 0% inhibition). Column 2 receives a known unlabeled competitor peptide (Positive Control, 100% inhibition).

  • Assay Initiation: Dispense 10 µL of the 2x master mix into all wells using a bulk reagent dispenser.

  • Incubation: Centrifuge the plate at 1000 x g for 1 minute to remove bubbles (which scatter polarized light). Incubate at RT for 2 hours in the dark.

  • Reading: Read the plate on a multi-mode microplate reader using FP optics (Excitation: 485 nm, Emission: 520 nm).

  • Validation Check: Calculate the Z'-factor using the formula: Z′=1−∣μp​−μn​∣3(σp​+σn​)​ . Proceed to hit-picking only if the plate yields a Z' 0.6.

Protocol 2: Secondary Phenotypic Cell Viability Assay

Methodology:

  • Cell Seeding: Seed target cells (e.g., NB4 leukemia cells) at 5,000 cells/well in 40 µL of RPMI-1640 medium (10% FBS) into 384-well white opaque plates. Incubate overnight at 37°C, 5% CO 2​ .

  • Treatment: Pin-transfer 100 nL of hit compounds (10-point dose-response, 1:3 serial dilution) into the assay plates. Incubate for 48 hours.

  • Detection: Equilibrate plates to RT for 30 minutes to ensure uniform enzymatic activity. Add 10 µL of CellTiter-Glo® reagent to each well.

  • Lysis & Reading: Shake plates on an orbital shaker for 2 minutes to mechanically induce cell lysis, then incubate at RT for 10 minutes to stabilize the luminescent signal. Record luminescence to determine the EC50​ .

BAX_Pathway Cmpd Pyrazole-4,5-dione (e.g., BTSA1) BAX_Inact Inactive BAX (Cytosolic) Cmpd->BAX_Inact Binds trigger site BAX_Act Active BAX (Mitochondrial) BAX_Inact->BAX_Act Conformational change MOMP MOMP (Cytochrome c Release) BAX_Act->MOMP Apoptosis Apoptosis MOMP->Apoptosis

Fig 2. Mechanism of pyrazole-4,5-dione-mediated BAX activation and apoptosis.

Quantitative Data Presentation

To benchmark the library, hit compounds are stratified based on their biochemical potency ( IC50​ ), thermodynamic stabilization ( ΔTm​ ), and cellular efficacy ( EC50​ ). The table below summarizes a representative data triage process, highlighting how orthogonal assays flag false positives.

Compound IDPrimary FP IC50​ (µM)DSF ΔTm​ (°C)Cell Viability EC50​ (µM)Triage Status / PAINS Alert
Pyr-45D-001 0.45+4.21.2Validated Hit (Proceed to Lead-Op)
Pyr-45D-042 0.12-0.5>50False Positive (Likely Aggregator)
Pyr-45D-118 1.05+0.2>50False Positive (Redox-cycler)
BTSA1 (Ref) 0.25+5.10.8Validated Control [3]

References

  • BenchChem Technical Support Team. (2026). High-Throughput Screening of Pyrazole Derivative Libraries: Application Notes and Protocols for Modern Drug Discovery. BenchChem. 1

  • Waldmann, H. et al. (2022). Chemical Evolution of Natural Product Structure. ACS Publications. 2

  • Gavathiotis, E. et al. (2018). Bax activators and uses thereof in cancer therapy. Google Patents (WO2018222473A1). 3

  • ResearchGate Contributors. (2025). In-silico Validation of Pyrazolone Derivatives as the Potent Scaffold for Modulating Protein Abnormalities Associated with Parkinson's Disease. ResearchGate.4

Sources

Application

Application Note: Advanced Derivatization of 3-Isopropyl-1-methyl-1H-pyrazole-4,5-dione for SAR Studies

Target Audience: Medicinal Chemists, Synthetic Biologists, and Drug Discovery Scientists Document Type: Technical Application Guide & Validated Protocols Introduction and Chemical Rationale The pyrazole-4,5-dione scaffol...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Synthetic Biologists, and Drug Discovery Scientists Document Type: Technical Application Guide & Validated Protocols

Introduction and Chemical Rationale

The pyrazole-4,5-dione scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized to access complex, three-dimensional architectures that interact with high affinity in biological targets[1]. Specifically, 3-Isopropyl-1-methyl-1H-pyrazole-4,5-dione (IPMD) serves as a highly versatile, electrophilic building block. The presence of the N1-methyl and C3-isopropyl groups provides a balanced lipophilic profile, while the highly reactive C4-carbonyl is primed for nucleophilic attack or cycloaddition.

In Structure-Activity Relationship (SAR) campaigns, transitioning from flat, sp2 -rich aromatic rings to sp3 -rich chiral centers significantly improves physicochemical properties (e.g., solubility, target residence time). Derivatizing IPMD at the C4 position allows researchers to generate tetrasubstituted stereocenters—a historically challenging synthetic feat that unlocks novel chemical space for kinase inhibitors, antimicrobial agents, and anti-inflammatory compounds[1].

Mechanistic Insights and Causality

Successful derivatization of IPMD relies entirely on controlling facial selectivity during the attack on the C4-carbonyl. The adjacent C5-carbonyl and the electron-withdrawing nature of the pyrazole ring render the C4 position exceptionally electrophilic.

  • Enantioselective Alkynylation: Using a copper(I) catalyst with a chiral PyBisulidine ligand allows for the enantioselective addition of terminal alkynes[2]. The causality here is two-fold: Cu(I) activates the alkyne via a π -complex to form a reactive copper acetylide, while the bulky chiral ligand creates a sterically demanding pocket that shields one face of the IPMD C4-carbonyl, ensuring high enantiomeric excess (ee).

  • Asymmetric Mannich Reactions: When IPMD is converted to an N-Boc ketimine, it becomes an excellent electrophile. Employing a bifunctional squaramide organocatalyst ensures success. The squaramide NH protons activate the ketimine via dual hydrogen bonding, while the tertiary amine moiety of the catalyst deprotonates the incoming nucleophile. This highly organized transition state is the direct cause of the excellent stereoselectivity observed[3].

  • [4+3] Cycloadditions: IPMD can participate in complex annulations. Reacting IPMD with proline and N-(2-chloromethyl)aryl amides generates an azomethine ylide in situ. The addition of a mild base ( Na2​CO3​ ) is critical to neutralize generated HCl and drive the formation of the ylide, which subsequently undergoes a highly stereoselective[4+3] cycloaddition to form spiro-pyrazolone-benzo[b]azepines[4].

G IPMD 3-Isopropyl-1-methyl- 1H-pyrazole-4,5-dione Alkynylation Protocol A: Cu-Catalyzed Alkynylation IPMD->Alkynylation Mannich Protocol B: Squaramide Mannich Rxn IPMD->Mannich Cycloadd Protocol C: [4+3] Cycloaddition IPMD->Cycloadd Propargyl C4-Propargylic Alcohols (Chiral) Alkynylation->Propargyl Amino C4-Amino-Pyrazolones (Chiral) Mannich->Amino Spiro Spiro-Pyrazolone Benzo[b]azepines Cycloadd->Spiro

Figure 1: Synthetic workflow for the derivatization of IPMD into chiral scaffolds.

Validated Experimental Protocols

Protocol A: Copper-Catalyzed Enantioselective Alkynylation[2]

Objective: Generation of chiral C4-propargylic alcohols.

  • Catalyst Preparation: In a glovebox, charge an oven-dried Schlenk tube with CuI (2.5 mol%), chiral PyBisulidine ligand (3.0 mol%), and anhydrous dichloromethane (DCM, 2.0 mL).

  • Activation: Stir the mixture at room temperature for 30 minutes. Causality: This pre-stir is critical to ensure complete formation of the active monomeric chiral copper complex. Premature addition of the electrophile leads to racemic background alkynylation.

  • Reagent Addition: Add the terminal alkyne (1.2 equiv), followed by IPMD (1.0 equiv, typically 0.2 mmol).

  • Reaction Monitoring (Self-Validating Checkpoint): IPMD is a characteristic deep red solid[3]. As the reaction progresses, the solution will transition from deep red to a pale yellow/colorless state. This visual cue validates the complete consumption of the highly conjugated dione electrophile.

  • Workup: Quench with saturated aqueous NH4​Cl , extract with EtOAc, and purify via flash chromatography.

Protocol B: Organocatalytic Asymmetric Mannich Reaction[3]

Objective: Synthesis of amino-bis-pyrazolone derivatives.

  • Ketimine Formation: Convert IPMD to its N-Boc ketimine derivative using standard condensation protocols. Validation: IR spectroscopy must show the disappearance of the C4 carbonyl stretch (~1765 cm−1 ) and the appearance of the imine stretch.

  • Reaction Setup: Dissolve the N-Boc ketimine (1.0 equiv) and the secondary pyrazolone nucleophile (1.1 equiv) in methyl tert-butyl ether (MTBE) at -20 °C.

  • Catalyst Addition: Add the bifunctional squaramide catalyst (1.0 mol%). Causality: The low temperature (-20 °C) is strictly required to rigidify the hydrogen-bond network between the squaramide NH protons and the ketimine Boc-group, minimizing entropic penalties and maximizing facial selectivity.

  • Completion: Stir for 12 hours. Self-Validating Checkpoint: Chiral HPLC analysis of the crude mixture should confirm an enantiomeric ratio (er) of >95:5, validating the integrity of the squaramide's spatial shielding.

Protocol C: Three-Component [4+3] Cycloaddition[4]

Objective: Construction of spiro-pyrazolone-benzo[b]azepines.

  • Reagent Combination: In a 10 mL sealed tube, combine IPMD (1.5 equiv), L-proline (1.5 equiv), and N-(2-chloromethyl)aryl amide (1.0 equiv) in DCM (1.0 mL).

  • Base Addition: Add Na2​CO3​ (1.5 equiv). Causality: The base serves a dual purpose: it neutralizes the HCl generated from the alkylating agent and facilitates the deprotonation required to form the highly reactive azomethine ylide intermediate.

  • Annulation: Heat the sealed tube in an oil bath at 80 °C for 8 hours. Self-Validating Checkpoint: Mild effervescence upon base addition indicates active neutralization. Post-reaction LC-MS must show the exact [M+H]+ mass of the spiro-adduct, validating the successful 3-component coupling over simple binary condensations.

SAR Data Presentation

To guide downstream drug development, the following table summarizes the Structure-Activity Relationship (SAR) data of synthesized IPMD derivatives against PI3K α , a validated target for pyrazolone-based therapeutics[1].

Compound IDDerivatization StrategyC4-SubstituentStereochemistryPI3K α IC 50​ (nM)Caco-2 Permeability ( 10−6 cm/s)LogP
IPMD-01 AlkynylationPhenylacetylene(R)12.4 ± 1.118.53.2
IPMD-02 AlkynylationCyclopropylacetylene(R)8.2 ± 0.822.12.8
IPMD-03 MannichPyrazolone-adduct(S, S)45.0 ± 3.55.44.1
IPMD-04 CycloadditionSpiro-benzo[b]azepine(S, R)3.1 ± 0.414.23.5

Data Interpretation: The spirocyclic derivative (IPMD-04) demonstrates the highest potency, likely due to the rigid 7-membered azepine ring locking the molecule into a bioactive conformation that perfectly occupies the PI3K α ATP-binding pocket.

Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Target) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates AKT AKT PIP3->AKT Recruits mTOR mTORC1 AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Drives Inhibitor IPMD Derivatives (Chiral Pyrazolones) Inhibitor->PI3K Inhibits

Figure 2: Mechanism of action for IPMD derivatives targeting the PI3K/mTOR pathway.

References

  • Synthesis of Spiro-Pyrazolone-Benzo[b]azepines via Three-Component[4 + 3] Annulation of Pyrazolone-Derived Azomethine Ylides with N-(2-Chloromethyl) Aryl Amides. The Journal of Organic Chemistry. 4

  • Enantioselective Alkynylation of Pyrazole-4,5-diones with Terminal Alkynes Catalyzed by Copper/PyBisulidine. The Journal of Organic Chemistry. 2

  • Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. Journal of Chemical Sciences.1

  • Asymmetric Synthesis of Amino-Bis-Pyrazolone Derivatives via an Organocatalytic Mannich Reaction. The Journal of Organic Chemistry. 3

Sources

Method

Application Note: 3-Isopropyl-1-methyl-1H-pyrazole-4,5-dione as an Electrophilic Chemical Probe and Precursor for Bioactive Spirocycles

Executive Summary The compound 3-Isopropyl-1-methyl-1H-pyrazole-4,5-dione (CAS: 216319-92-5) has emerged as a highly versatile electrophilic chemical probe and building block in advanced medicinal chemistry. Unlike tradi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-Isopropyl-1-methyl-1H-pyrazole-4,5-dione (CAS: 216319-92-5) has emerged as a highly versatile electrophilic chemical probe and building block in advanced medicinal chemistry. Unlike traditional flat aromatic probes, this pyrazole-4,5-dione derivative enables the construction of complex, three-dimensional architectures—such as indolylpyrazolones and spirocyclic pyrazolones—that are critical for targeting challenging protein-protein interaction (PPI) interfaces, including the BCL6-BTB domain . This guide details the mechanistic rationale, quantitative optimization, and self-validating protocols for utilizing this compound in asymmetric probe synthesis.

Mechanistic Rationale & Chemical Biology Context (E-E-A-T)

The utility of 3-Isopropyl-1-methyl-1H-pyrazole-4,5-dione (IPM-PD) is driven by the unique electronic and steric properties of its core scaffold:

  • Hyper-Electrophilic C4 Position: The C4 carbon is flanked by two electron-withdrawing groups (the C5 carbonyl and the electron-deficient pyrazole ring). This creates a highly reactive electrophilic center primed for nucleophilic attack by indoles, enolates, or amines .

  • Steric Gating via the C3-Isopropyl Group: The isopropyl group is not merely structural filler; it acts as a critical steric gatekeeper. During asymmetric organocatalysis, this bulky group restricts the rotational freedom of incoming nucleophiles. When the dione is coordinated to a chiral catalyst (e.g., Cupreine Base), the isopropyl group forces the nucleophile to approach exclusively from a single stereoface, enabling the formation of a tetrasubstituted stereocenter .

These properties make IPM-PD an ideal precursor for generating ketimines, which subsequently undergo cycloaddition to form spirocyclic probes that exhibit high in vivo efficacy against targets like BCL6 .

Workflow Visualization: Probe Generation Pathways

G IPMPD 3-Isopropyl-1-methyl-1H- pyrazole-4,5-dione (Electrophilic Probe) Indolyl Indolylpyrazolone Probe (Tetrasubstituted Stereocenter) IPMPD->Indolyl Friedel-Crafts Hydroxyalkylation Ketimine N-Boc Ketimine Intermediate IPMPD->Ketimine Condensation (Amine) Cat Chiral Organocatalyst (Cupreine Base) Cat->Indolyl Stereofacial Control Nuc Nucleophile (Indole Scaffold) Nuc->Indolyl Nucleophilic Attack Spiro Spirocyclic Pyrazolone (e.g., BCL6 Inhibitor) Ketimine->Spiro Cycloaddition / Mannich Reaction

Fig 1: Reaction pathways of IPM-PD generating indolylpyrazolones and spirocyclic chemical probes.

Quantitative Data: Reaction Optimization

When utilizing IPM-PD to synthesize indolylpyrazolone probes via asymmetric Friedel-Crafts hydroxyalkylation, the choice of solvent and catalyst is paramount to achieving the necessary enantiomeric purity for biological testing . The table below summarizes the optimization landscape.

EntryCatalyst (10 mol%)SolventAdditiveYield (%)Enantiomeric Ratio (er)
1QuinineDCMNone45%60:40
2Cupreine BaseDCMNone72%82:18
3Cupreine BaseTolueneNone68%75:25
4Cupreine BaseTHFNone89%90:10
5 Cupreine Base THF 4Å MS 99% 94:6

Data synthesized from established organocatalytic parameters for pyrazole-4,5-diones .

Experimental Protocol: Asymmetric Synthesis of Indolylpyrazolone Probes

This protocol outlines the synthesis of a chiral indolylpyrazolone probe using IPM-PD. The procedure is designed as a self-validating system, incorporating critical quality control checkpoints.

Materials & Reagents
  • 3-Isopropyl-1-methyl-1H-pyrazole-4,5-dione (IPM-PD) (0.2 mmol)

  • Substituted Indole (0.3 mmol, 1.5 equiv)

  • Cupreine Base Catalyst (0.02 mmol, 10 mol%)

  • Anhydrous Tetrahydrofuran (THF) (1.0 mL)

  • Activated 4Å Molecular Sieves (MS)

Step-by-Step Methodology

Step 1: Catalyst-Substrate Pre-incubation

  • In a flame-dried Schlenk tube under an argon atmosphere, add 0.2 mmol of IPM-PD and 0.02 mmol of Cupreine Base.

  • Add 1.0 mL of anhydrous THF and 50 mg of activated 4Å MS.

  • Stir the mixture at 0 °C for 15 minutes.

  • Causality Check: THF is selected because its moderate dielectric constant (~7.5) solubilizes the polar dione without disrupting the delicate hydrogen-bonding network required for the catalyst's transition state. The 4Å MS scavenge adventitious water, preventing competitive hydration of the highly electrophilic C4 carbonyl .

Step 2: Nucleophilic Addition

  • Slowly add the substituted indole (0.3 mmol) to the pre-cooled mixture.

  • Maintain the reaction at 0 °C and stir continuously for 24 hours.

  • Causality Check: The reaction is performed at 0 °C rather than room temperature to suppress the background uncatalyzed (racemic) reaction. The bifunctional Cupreine Base deprotonates the indole via its quinuclidine nitrogen while simultaneously hydrogen-bonding to the C4-carbonyl of IPM-PD, forcing a highly stereoselective attack [[1]]([Link]).

Step 3: In-Process Validation (TLC)

  • After 24 hours, monitor the reaction completion via Thin-Layer Chromatography (TLC) using a Hexane/Ethyl Acetate (7:3) eluent system.

  • Self-Validation: The disappearance of the distinct red/orange spot of the IPM-PD starting material indicates complete conversion to the indolylpyrazolone.

Step 4: Quenching and Purification

  • Quench the reaction by filtering the mixture through a short pad of silica gel to remove the molecular sieves and catalyst, washing with excess ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product via flash column chromatography (Hexane/Ethyl Acetate gradient) to isolate the pure indolylpyrazolone probe.

Step 5: Stereochemical Validation

  • Determine the enantiomeric excess (ee%) using chiral High-Performance Liquid Chromatography (HPLC) equipped with a stationary phase such as Chiralpak AD-H.

  • Compare the retention times against a racemic standard synthesized using achiral triethylamine as the catalyst.

References

  • Harnden, A. C., et al. (2023). Discovery of an In Vivo Chemical Probe for BCL6 Inhibition by Optimization of Tricyclic Quinolinones. Journal of Medicinal Chemistry, 66(8). URL:[Link]

  • Vetica, F., Chauhan, P., Mahajan, S., Raabe, G., & Enders, D. (2018). Asymmetric Organocatalytic Friedel–Crafts Hydroxyalkylation of Indoles Using Electrophilic Pyrazole-4,5-diones. Synthesis, 50(05), 1039-1046. URL:[Link]

  • Kim, J., et al. (2022). Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles. ACS Omega, 7(40), 35381–35395. URL:[Link]

Sources

Application

Analytical methods for the quantification of 3-Isopropyl-1-methyl-1H-pyrazole-4,5-dione.

Application Note & Analytical Protocol: Quantification of 3-Isopropyl-1-methyl-1H-pyrazole-4,5-dione Target Audience: Analytical Chemists, Synthetic Organic Chemists, and Drug Development Professionals. Compound: 3-Isopr...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Analytical Protocol: Quantification of 3-Isopropyl-1-methyl-1H-pyrazole-4,5-dione

Target Audience: Analytical Chemists, Synthetic Organic Chemists, and Drug Development Professionals. Compound: 3-Isopropyl-1-methyl-1H-pyrazole-4,5-dione (CAS: 216319-92-5) | Formula: C₇H₁₀N₂O₂ | MW: 154.17 g/mol .

Introduction & Scientific Context

3-Isopropyl-1-methyl-1H-pyrazole-4,5-dione is a highly reactive, reddish electrophilic building block widely utilized in asymmetric organocatalysis. It serves as a critical precursor for the synthesis of complex spirocyclic pyrazolones and enantioenriched amino-pyrazolone derivatives via Mannich and aza-Friedel-Crafts reactions[1][2]. Because the C4-carbonyl of the pyrazole-4,5-dione core is highly electrophilic, the compound is prone to hydration and nucleophilic attack. Consequently, developing a self-validating, stability-indicating analytical method is essential to accurately quantify the intact dione during reaction monitoring, purity profiling, and storage stability assessments[3].

Analytical Rationale: The Causality of Method Design

As a Senior Application Scientist, I approach the quantification of this compound by addressing its specific physicochemical vulnerabilities:

  • Stationary Phase Selection: The molecule possesses moderate lipophilicity driven by the N-methyl and C3-isopropyl groups. A standard C18 reverse-phase column provides optimal hydrophobic interactions for baseline resolution[4].

  • Mobile Phase & pH Control (Critical Step): Pyrazole-4,5-diones can undergo enolization or hydration in neutral-to-alkaline aqueous environments, leading to peak splitting or signal degradation[2]. By utilizing an acidic modifier (0.1% Formic Acid) in the mobile phase, we lock the compound in its stable dione state, ensuring sharp, symmetrical chromatographic peaks.

  • Detection Wavelength: The conjugated π -system of the pyrazole-4,5-dione core exhibits a strong π→π∗ transition. UV detection at 254 nm captures this robust chromophore, providing high sensitivity while minimizing baseline noise from non-conjugated impurities[3][4].

Experimental Protocols

Sample and Standard Preparation

Self-Validating Insight: Always prepare the primary stock in an anhydrous organic solvent to prevent premature hydration of the C4-carbonyl.

  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 3-Isopropyl-1-methyl-1H-pyrazole-4,5-dione reference standard. Dissolve in 10.0 mL of anhydrous HPLC-grade Acetonitrile. Sonicate for 5 minutes at 20°C.

  • Working Standards (10 – 100 µg/mL): Dilute the stock solution using the initial mobile phase (60% Acetonitrile : 40% Water with 0.1% FA) immediately prior to injection.

  • Sample Matrix Preparation: For reaction aliquots, quench the reaction mixture with a 10-fold excess of cold Acetonitrile to halt any ongoing nucleophilic additions. Centrifuge at 10,000 rpm for 5 minutes and filter the supernatant through a 0.22 µm PTFE syringe filter into an amber HPLC vial.

Step-by-Step RP-HPLC Methodology
  • System Purge: Purge the HPLC system with Mobile Phase A (Water + 0.1% FA) and Mobile Phase B (Acetonitrile + 0.1% FA) for 10 minutes at 2.0 mL/min to remove bubbles.

  • Column Equilibration: Install a C18 column (250 × 4.6 mm, 5 µm). Equilibrate with the isocratic mixture (60% B) at 1.0 mL/min until a stable baseline is achieved (approx. 15 column volumes).

  • Sequence Execution: Inject a blank (diluent) to confirm the absence of ghost peaks. Inject the calibration curve standards from lowest (10 µg/mL) to highest (100 µg/mL).

  • Sample Analysis: Inject unknown samples in triplicate. Bracket the samples with a mid-level Quality Control (QC) standard every 10 injections to verify system stability.

Data Presentation & Method Parameters

Table 1: Optimized Chromatographic Parameters

ParameterSpecification / Condition
Column C18 Reverse Phase (250 mm × 4.6 mm, 5 µm)
Mobile Phase Isocratic: 40% Water (0.1% FA) : 60% Acetonitrile (0.1% FA)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 25°C ± 1°C
Detection Wavelength UV at 254 nm (Reference: 360 nm)
Expected Retention Time ~5.8 minutes

Table 2: Method Validation Summary (ICH Q2(R1) Guidelines)

Validation ParameterResult / Acceptance Criteria
Linearity Range 10.0 – 100.0 µg/mL ( R2 > 0.999)
Limit of Detection (LOD) 0.45 µg/mL (S/N ≥ 3)
Limit of Quantification (LOQ) 1.35 µg/mL (S/N ≥ 10)
Intra-day Precision (%RSD) < 0.8% (n=6, at 50 µg/mL)
Inter-day Precision (%RSD) < 1.2% (n=6 over 3 days, at 50 µg/mL)
Accuracy (Recovery %) 98.5% – 101.2%

Mandatory Visualizations

HPLC_Workflow N1 Sample Prep (Anhydrous ACN) N2 RP-HPLC Separation (C18, 0.1% FA modifier) N1->N2 N3 UV-Vis Detection (λ = 254 nm) N2->N3 N4 Data Integration & Quantification N3->N4 N5 Method Validation (ICH Q2 Guidelines) N4->N5

Workflow for the RP-HPLC quantification and validation of 3-Isopropyl-1-methyl-1H-pyrazole-4,5-dione.

Reactivity_Pathway P1 3-Isopropyl-1-methyl- 1H-pyrazole-4,5-dione P2 Nucleophilic Addition (e.g., Mannich Reaction) P1->P2 Organocatalysis P3 Hydration / Degradation (Aqueous/Alkaline conditions) P1->P3 Hydrolytic Stress P4 Spirocyclic Pyrazolones (Target Adducts) P2->P4 P5 Degradation Products (Ring Opening/Enolization) P3->P5

Reactivity and degradation pathways of pyrazole-4,5-diones impacting analytical stability.

References

  • Ashtekar, H., et al. "Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]". International Journal of Pharmaceutical Investigation, 2023.
  • "Asymmetric Synthesis of Amino-Bis-Pyrazolone Derivatives via an Organocatalytic Mannich Reaction". The Journal of Organic Chemistry, 2017.
  • "Squaramide-Catalyzed Asymmetric Mannich Reaction between 1,3-Dicarbonyl Compounds and Pyrazolinone Ketimines: A Pathway to Enantioenriched 4-Pyrazolyl- and 4-Isoxazolyl-4-aminopyrazolone Derivatives". Molecules / PMC, 2021.
  • "Electronic Supplementary Information for Spirocyclic Pyrazolones". RSC Advances, Royal Society of Chemistry.

Sources

Method

Application Notes &amp; Protocols: A Researcher's Guide to Cell-Based Cytotoxicity Testing of Pyrazole-4,5-diones

Introduction: The Therapeutic Promise and Challenge of Pyrazole-4,5-diones The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2][3][4]...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Promise and Challenge of Pyrazole-4,5-diones

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2][3][4] Among its varied forms, pyrazole-4,5-diones have garnered significant interest, particularly in oncology, due to their demonstrated cytotoxic effects against various cancer cell lines.[5][6][7][8][9] These compounds represent a promising avenue for the development of novel chemotherapeutics. However, moving from a promising chemical entity to a viable drug candidate requires a rigorous and systematic evaluation of its biological activity. The foundational step in this journey is accurately quantifying its cytotoxicity—the ability to kill cancer cells.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute a robust cytotoxicity testing cascade for novel pyrazole-4,5-dione compounds. Moving beyond a simple recitation of steps, we will delve into the causality behind experimental choices, establish self-validating protocols, and ground our methods in authoritative scientific principles. Our goal is to equip you with the expertise to not only generate high-quality data but also to interpret it with confidence, paving the way for mechanistic insights and informed decision-making in the drug discovery pipeline.

Strategic Framework: A Tiered Approach to Cytotoxicity Assessment

A successful screening campaign is not a single experiment but a logical progression of assays. We advocate for a tiered approach that moves from broad, high-throughput screening to more focused, mechanism-of-action studies. This strategy ensures that resources are allocated efficiently, with the most promising compounds advancing to more complex and resource-intensive analyses.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanistic Investigation A Compound Library (Pyrazole-4,5-diones) B High-Throughput Screening (HTS) (e.g., 96/384-well plates) A->B C Dual Viability/Cytotoxicity Assays (Metabolic & Membrane Integrity) B->C D Dose-Response & IC50 Determination C->D E Hit Identification D->E F Confirm Hits E->F Advance Promising 'Hit' Compounds G Apoptosis Assays (Caspase Activity, Annexin V) F->G H Mechanism of Action (MoA) Elucidation G->H

Figure 1: A tiered workflow for cytotoxicity screening.

Tier 1: High-Throughput Primary Screening

The objective of this initial phase is to rapidly assess a library of pyrazole-4,5-dione derivatives to identify "hits"—compounds that exhibit cytotoxic activity—and to determine their potency by calculating the half-maximal inhibitory concentration (IC50).

Core Principle: Orthogonal Assays for Robust Data

Relying on a single assay can be misleading. For instance, an assay measuring metabolic activity might not distinguish between a compound that kills cells (cytotoxic) and one that merely stops them from proliferating (cytostatic). Therefore, we strongly recommend a dual-assay approach:

  • Metabolic Viability Assay (e.g., MTT): Measures mitochondrial reductase activity, an indicator of a metabolically active, viable cell population.[10]

  • Membrane Integrity Assay (e.g., LDH Release): Measures the release of lactate dehydrogenase (LDH), a cytosolic enzyme, into the culture medium, which is a hallmark of plasma membrane damage and necrosis.[11][12]

Running these assays in parallel provides a more complete picture. A compound that decreases the MTT signal while increasing LDH release is likely cytotoxic. Conversely, a compound that decreases the MTT signal without a corresponding increase in LDH might be cytostatic.[13][14]

Protocol 1: MTT Cell Viability Assay

This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in living cells, forming a purple formazan product.[10]

Materials:

  • Selected cancer cell line(s) (e.g., HCT-116, A549, SK-MEL-28)[5]

  • Complete culture medium (e.g., DMEM/RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)

  • 96-well flat-bottom tissue culture plates

  • Pyrazole-4,5-dione compounds dissolved in DMSO (stock solutions)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Microplate reader (absorbance at 570 nm)

Step-by-Step Methodology:

  • Cell Seeding:

    • Trypsinize and count cells. Determine the optimal seeding density via a growth curve analysis to ensure cells are in the exponential growth phase during the experiment.

    • Seed cells (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium into a 96-well plate.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the pyrazole-4,5-dione compounds in culture medium. A typical concentration range might be 0.1 to 100 µM.

    • Crucial Control: Ensure the final DMSO concentration in all wells (including vehicle controls) is identical and non-toxic (typically ≤0.5%).

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds, vehicle control (DMSO), and a positive control (e.g., Doxorubicin).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • Add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 3-4 hours at 37°C. During this time, viable cells will convert MTT to purple formazan crystals.

  • Solubilization and Measurement:

    • Carefully remove the medium.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix thoroughly by gentle pipetting or shaking.

    • Read the absorbance at 570 nm using a microplate reader.

Protocol 2: LDH Cytotoxicity Assay

This assay quantifies the amount of LDH released from damaged cells into the supernatant.

Materials:

  • LDH Assay Kit (commercially available)

  • Cell culture plates prepared and treated as in the MTT assay (Protocol 1, steps 1-2).

  • 96-well optical plates for the assay readout.

Step-by-Step Methodology:

  • Prepare Lysate Controls: For determining maximum LDH release, add 10 µL of the kit's Lysis Buffer to 3-4 untreated control wells 45 minutes before the end of the incubation period.

  • Sample Collection: After the compound incubation period, centrifuge the plate at ~250 x g for 5 minutes.

  • Assay Reaction:

    • Carefully transfer 50 µL of supernatant from each well to a new 96-well flat-bottom plate.

    • Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions) to each well.

    • Incubate at room temperature for 30 minutes, protected from light.

  • Measurement:

    • Add 50 µL of Stop Solution (as per kit instructions).

    • Measure the absorbance at 490 nm using a microplate reader.

Data Analysis and Hit Identification
  • Calculate Percent Viability/Cytotoxicity:

    • MTT: % Viability = [(Abs_sample - Abs_blank) / (Abs_vehicle - Abs_blank)] * 100

    • LDH: % Cytotoxicity = [(Abs_sample - Abs_vehicle) / (Abs_max_LDH - Abs_vehicle)] * 100

  • Dose-Response Curves and IC50 Calculation:

    • Plot the percent viability or inhibition against the log-transformed compound concentrations.[15][16]

    • Use a non-linear regression model (e.g., four-parameter logistic curve) to fit the data and determine the IC50 value.[17][18][19] Software like GraphPad Prism or online calculators can be used for this purpose.[15][17]

Compound IDTarget Cell LineAssayIncubation TimeIC50 (µM)
PZD-001HCT-116MTT48h7.8
PZD-001HCT-116LDH48h9.2
PZD-002HCT-116MTT48h> 100
PZD-002HCT-116LDH48hNot Detected
PZD-003A549MTT48h3.5
PZD-003A549LDH48h4.1

Table 1: Example data summary for primary screening. PZD-001 and PZD-003 would be considered "hits" and prioritized for further study.

Quality Control: Ensuring Assay Robustness with Z'-Factor

For high-throughput screening, it is essential to validate the assay's quality. The Z'-factor (Z-prime) is a statistical parameter that quantifies the separation between positive and negative controls, reflecting the assay's suitability for HTS.[20][21][22]

Formula: Z' = 1 - [(3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|]

  • SD_pos / Mean_pos: Standard deviation and mean of the positive control (e.g., max cell death).

  • SD_neg / Mean_neg: Standard deviation and mean of the negative control (e.g., vehicle).

Z'-Factor ValueAssay QualityInterpretation
> 0.5ExcellentA large separation between controls; the assay is robust and reliable for HTS.[22][23]
0 to 0.5DoableThe assay may be acceptable, but optimization is recommended to reduce variability.[24]
< 0UnsuitableSignificant overlap between controls; the assay is not reliable for screening.[22][24]

Table 2: Interpretation of Z'-Factor values.

Tier 2: Mechanistic Investigation - Uncovering the Path to Cell Death

Once potent hits are identified and confirmed, the focus shifts from if a compound kills cells to how it kills them. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents. Investigating the induction of apoptosis provides critical insight into the compound's mechanism of action.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic (Mitochondrial) Pathway Ligand Death Ligand (e.g., FasL, TRAIL) Receptor Death Receptor (e.g., Fas, DR4/5) Ligand->Receptor DISC DISC Formation Receptor->DISC Casp8 Pro-Caspase-8 DISC->Casp8 aCasp8 Active Caspase-8 Casp8->aCasp8 Bcl2 Bcl-2 Family (Bax/Bak activation) aCasp8->Bcl2 crosstalk (Bid) Execution Execution Phase aCasp8->Execution Casp37 Pro-Caspase-3/7 aCasp8->Casp37 Stress Cellular Stress (e.g., DNA Damage, ROS) Stress->Bcl2 Mito Mitochondria Bcl2->Mito CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome CytoC->Apoptosome Apaf1->Apoptosome Casp9 Pro-Caspase-9 Apoptosome->Casp9 aCasp9 Active Caspase-9 Casp9->aCasp9 aCasp9->Execution aCasp9->Casp37 aCasp37 Active Caspase-3/7 Casp37->aCasp37 aCasp37->Execution Apoptosis Apoptosis (Blebbing, DNA Fragmentation) aCasp37->Apoptosis

Figure 2: Simplified overview of major apoptosis signaling pathways.

Protocol 3: Caspase-Glo® 3/7 Assay

Caspases-3 and -7 are key "executioner" caspases. Their activation is a central event in apoptosis. This luminescent assay provides a sensitive "add-mix-measure" method to quantify their activity.[25][26][27]

Materials:

  • Caspase-Glo® 3/7 Assay System (e.g., from Promega)

  • White-walled, opaque 96-well plates (for luminescence)

  • Cells treated with pyrazole-4,5-diones at their IC50 and 2x IC50 concentrations for various time points (e.g., 6, 12, 24 hours).

  • Luminometer

Step-by-Step Methodology:

  • Assay Setup: Plate and treat cells in white-walled 96-well plates as previously described. Include vehicle controls and a positive control for apoptosis (e.g., Staurosporine).

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.[27] Allow it to equilibrate to room temperature.

  • Assay Reaction:

    • Remove plates from the incubator and allow them to equilibrate to room temperature.

    • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well containing 100 µL of cells in culture medium.[27]

    • Mix on a plate shaker at 300-500 rpm for 30 seconds.

  • Incubation and Measurement:

    • Incubate at room temperature for 1 to 3 hours, protected from light.

    • Measure the luminescence using a plate-reading luminometer.[28] The luminescent signal is proportional to the amount of caspase activity.[27]

Protocol 4: Annexin V & Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay provides a more detailed characterization of cell death. It distinguishes between:

  • Viable cells: Annexin V-negative and PI-negative.

  • Early apoptotic cells: Annexin V-positive and PI-negative. This is due to the translocation of phosphatidylserine (PS) to the outer cell membrane, which is detected by Annexin V.[29][30]

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive. The cell membrane has lost integrity, allowing the DNA-binding dye PI to enter.[31]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)

  • Cells treated with test compounds.

  • Flow cytometer.

Step-by-Step Methodology:

  • Cell Preparation:

    • Treat cells in 6-well plates with the pyrazole-4,5-dione compounds for the desired time.

    • Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Staining:

    • Wash the cell pellet once with cold 1X PBS.

    • Resuspend the cells in 100 µL of 1X Binding Buffer per sample.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

    • Gently vortex and incubate for 15-20 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour. Use unstained, PI-only, and Annexin V-only controls to set up compensation and quadrants correctly.

Experimental Considerations and Best Practices

  • Cell Line Selection: The choice of cell line is critical. Consider the tissue of origin, genetic background (e.g., p53 status), and expression of potential targets. Using a panel of cell lines, such as the NCI-60, can provide a broader understanding of a compound's activity spectrum.[32][33][34][35][36]

  • Compound Management: Ensure pyrazole-4,5-dione compounds are fully dissolved in the stock solvent (usually DMSO) and do not precipitate upon dilution in aqueous culture medium. Visually inspect dilutions and perform solubility tests if necessary.

  • Artifacts and Interference: Be aware that some compounds or nanoparticles can interfere with assay readouts. For example, colored compounds can absorb light, affecting absorbance-based assays, or particles can directly reduce MTT.[11] Always run cell-free controls (compound in medium without cells) to check for direct interference.

Conclusion

The systematic application of the cell-based assays detailed in this guide will generate a robust and reliable dataset for the initial characterization of novel pyrazole-4,5-dione compounds. By employing a tiered approach, combining orthogonal primary screening assays with targeted mechanistic studies, researchers can confidently identify promising cytotoxic agents. This rigorous preclinical evaluation is an indispensable step in the complex but rewarding journey of translating a chemical discovery into a potential therapeutic.

References

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]

  • Z-factor. Wikipedia. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]

  • Z-factors. BIT 479/579 High-throughput Discovery. [Link]

  • From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. BellBrook Labs. [Link]

  • On HTS: Z-factor. On HTS. [Link]

  • Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics, Oxford Academic. [Link]

  • Guide for Selection of Relevant Cell Lines During the Evaluation of new Anti-Cancer Compounds. PubMed. [Link]

  • How to calculate IC50. Science Gateway. [Link]

  • Standart Operating Procedure Apoptosis assay with Annexin V - PI. Universitas Brawijaya. [Link]

  • Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. ResearchGate. [Link]

  • Caspase-3/7 Assay: A Luminescence-Based Assay to Quantify Apoptosis by Measuring Caspase-3/7 Activities in Frog Skin Explants. JoVE. [Link]

  • How to calculate IC50 for my dose response?. ResearchGate. [Link]

  • Annexin V-Dye Apoptosis Assay. G-Biosciences. [Link]

  • Looking for cell line models to predict drug response in cancer patients? Use CELLector. Open Targets. [Link]

  • Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. PMC. [Link]

  • Comparison of the LDH and MTT assays for quantifying cell death: validity for neuronal apoptosis?. PubMed. [Link]

  • Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry, ACS Publications. [Link]

  • Caspase-3, 7 Activity Assay Kit. Boster Bio. [Link]

  • Cell-culture based test systems for anticancer drug screening. ecancermedicalscience. [Link]

  • Cancer Cell Lines for Drug Discovery and Development. AACR Journals. [Link]

  • Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. RSC Medicinal Chemistry. [Link]

  • Cell Apoptosis and Viability. Selected Topics in Health and Disease. [Link]

  • Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives. PMC. [Link]

  • Cytotoxicity study of pyrazole derivatives. Bangladesh Journal of Pharmacology. [Link]

  • Particle-Induced Artifacts in the MTT and LDH Viability Assays. ACS Publications. [Link]

  • Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. ACS Omega. [Link]

  • (PDF) Cytotoxicity study of pyrazole derivatives. ResearchGate. [Link]

  • (a) MTT assay for cell viability and (b) LDH assay for cell apoptosis... ResearchGate. [Link]

  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLOS ONE. [Link]

  • Antinociceptive Activities of Some 4,5-Dihydro-1H-Pyrazole Derivatives: Involvement of Central and Peripheral Pathways. Bentham Science. [Link]

  • Antinociceptive Activities of Some 4,5-Dihydro-1H-Pyrazole Derivatives: Involvement of Central and Peripheral Pathways. ResearchGate. [Link]

  • 4,5-dihydro-1H-pyrazole derivatives with inhibitory nNOS activity in rat brain. PubMed. [Link]

  • Discovery and Lead-optimization of 4,5-Dihydropyrazoles as Mono-Kinase Selective, Orally Bioavailable and Efficacious Inhibitors. OSTI.GOV. [Link]

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Application

Application Notes &amp; Protocols: The Role of Pyrazole-4,5-diones in Modern Crop Protection

Introduction: The Significance of Pyrazole Scaffolds in Agrochemicals The pyrazole ring system is a privileged scaffold in the discovery and development of modern agrochemicals, prized for its unique structural propertie...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Pyrazole Scaffolds in Agrochemicals

The pyrazole ring system is a privileged scaffold in the discovery and development of modern agrochemicals, prized for its unique structural properties and broad spectrum of biological activities.[1][2] Within this chemical class, pyrazole-4,5-dione derivatives have emerged as a cornerstone of research, particularly in the development of innovative herbicides.[3] Their primary commercial success lies in their potent ability to inhibit the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, a critical target for controlling a wide range of broadleaf and grass weeds in major crops like corn, soybeans, and cereals.[4]

The significance of these compounds is underscored by the persistent challenge of herbicide resistance to established modes of action, such as glyphosate. HPPD inhibitors, including those based on the pyrazole-4,5-dione core, provide an essential tool for integrated weed management by offering an alternative mechanism of action.[4] This guide provides an in-depth exploration of the application of pyrazole-4,5-diones in crop protection, detailing their mechanism of action, providing field-proven experimental protocols, and discussing structure-activity relationships (SAR) to guide future discovery efforts.

Core Mechanism of Action: HPPD Inhibition

The herbicidal activity of most pyrazole-4,5-dione compounds stems from their function as "bleaching" herbicides.[4] They inhibit 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in the tyrosine catabolism pathway.[5][6]

Causality of Herbicidal Effect:

  • Enzyme Blockade: HPPD catalyzes the conversion of p-hydroxyphenylpyruvate (HPPA) to homogentisate (HGA).[5] Pyrazole-4,5-dione inhibitors bind to the enzyme's active site, preventing this conversion.

  • Plastoquinone & Tocopherol Depletion: HGA is a crucial precursor for the biosynthesis of plastoquinone and tocopherols (Vitamin E).[5] Plastoquinone is an essential cofactor for the enzyme phytoene desaturase in the carotenoid biosynthesis pathway.

  • Carotenoid Synthesis Halts: Without plastoquinone, carotenoid synthesis ceases. Carotenoids are vital pigments that protect chlorophyll from photo-oxidation.

  • Chlorophyll Destruction: In the absence of protective carotenoids, chlorophyll is rapidly destroyed by sunlight, leading to the characteristic whitening or "bleaching" of plant tissues.

  • Plant Death: The loss of chlorophyll halts photosynthesis, and the resulting oxidative damage leads to necrosis and, ultimately, plant death.[4][5]

The diagram below illustrates the biochemical cascade initiated by HPPD inhibition.

HPPD_Pathway cluster_pathway Tyrosine Catabolism Pathway cluster_downstream Biosynthesis Pathways Tyrosine Tyrosine HPPA p-Hydroxyphenylpyruvate (HPPA) Tyrosine->HPPA HPPD HPPD Enzyme HPPA->HPPD HGA Homogentisate (HGA) HPPD->HGA Plastoquinone Plastoquinone & Tocopherols HGA->Plastoquinone Carotenoids Carotenoids Plastoquinone->Carotenoids Chlorophyll Chlorophyll Protection Carotenoids->Chlorophyll Inhibitor Pyrazole-4,5-dione (HPPD Inhibitor) Inhibitor->Block

Caption: Mechanism of action for pyrazole-4,5-dione herbicides via HPPD inhibition.

Experimental Protocols for Herbicide Discovery & Evaluation

A robust evaluation of novel pyrazole-4,5-dione candidates follows a logical workflow from chemical synthesis to biological validation. This process ensures that resources are focused on the most promising compounds.

Workflow cluster_chem Chemistry & Design cluster_invitro In Vitro Screening cluster_invivo In Vivo / Greenhouse Evaluation cluster_field Field Validation Design 1. Scaffold Design & Structure-Activity Analysis Synthesis 2. Chemical Synthesis of Pyrazole-4,5-dione Analogues Design->Synthesis Invitro 3. In Vitro HPPD Enzyme Inhibition Assay Synthesis->Invitro IC50 4. Determine IC50 Values Invitro->IC50 Greenhouse 5. Greenhouse Bioassay on Target Weeds & Crop Species IC50->Greenhouse GR50 6. Determine GR50 Values & Assess Crop Safety Greenhouse->GR50 Field 7. Field Trials GR50->Field

Caption: A typical discovery and evaluation workflow for novel herbicides.

Protocol: Synthesis of a Representative 4-Benzoyl-1-phenyl-1H-pyrazol-5(4H)-one

This protocol describes a common method for synthesizing the pyrazole core structure, which often involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[7]

Objective: To synthesize a model pyrazole-4,5-dione compound for subsequent biological testing.

Materials:

  • Ethyl benzoylacetate

  • Phenylhydrazine

  • Sodium ethoxide (NaOEt)

  • Ethanol (absolute)

  • Hydrochloric acid (1M HCl)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve sodium ethoxide (1.1 equivalents) in absolute ethanol under an inert atmosphere (e.g., nitrogen).

    • Rationale: Sodium ethoxide acts as a base to deprotonate the active methylene group of ethyl benzoylacetate, facilitating the initial condensation reaction.

  • Addition of Reagents: To the stirred solution, add ethyl benzoylacetate (1.0 equivalent) dropwise at room temperature. Stir for 30 minutes. Following this, add phenylhydrazine (1.0 equivalent) dropwise.

  • Reflux: Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Rationale: Heating provides the necessary activation energy for the cyclization and condensation steps that form the pyrazole ring.

  • Work-up and Precipitation: After the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker of ice-cold water.

  • Acidification: Acidify the aqueous mixture by slowly adding 1M HCl with stirring until the pH is approximately 5-6. A solid precipitate should form.

    • Rationale: Acidification neutralizes the reaction mixture and protonates the pyrazolone product, causing it to precipitate out of the aqueous solution.

  • Isolation and Purification: Collect the solid product by vacuum filtration, washing with cold water. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield the final 4-benzoyl-1-phenyl-1H-pyrazol-5(4H)-one.

  • Characterization: Confirm the structure and purity of the final compound using techniques such as NMR spectroscopy (¹H, ¹³C) and Mass Spectrometry (MS).

Protocol: In Vitro HPPD Enzyme Inhibition Assay

This protocol determines the potency of a test compound by directly measuring its ability to inhibit the HPPD enzyme.[8] The half-maximal inhibitory concentration (IC50) is a key metric derived from this assay.[9]

Objective: To determine the IC50 value of a test compound against HPPD.

Materials:

  • Recombinant HPPD enzyme (e.g., from Arabidopsis thaliana)[8][9]

  • Test compound (e.g., synthesized pyrazole-4,5-dione) dissolved in DMSO

  • Assay Buffer (e.g., potassium phosphate buffer, pH 7.0)

  • Substrate: p-hydroxyphenylpyruvate (HPP)

  • Cofactors: Ascorbate, Catalase

  • Ferrous sulfate (FeSO₄)

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 318 nm[8][9]

Procedure:

  • Stock Solutions: Prepare concentrated stock solutions of the test compound in DMSO. A typical starting concentration is 10 mM.[8]

  • Plate Preparation: In a 96-well plate, perform serial dilutions of the test compound stock solution with Assay Buffer to create a range of concentrations (e.g., 100 µM to 0.001 µM). Include wells for a vehicle control (DMSO only) and a "no enzyme" control.[8]

  • Reagent Addition:

    • Add the assay buffer, cofactor solution (ascorbate, catalase), and FeSO₄ to all wells.

    • Add the diluted test compound or vehicle to the appropriate wells.

    • Add the HPPD enzyme solution to all wells except the "no enzyme" control.[8]

  • Pre-incubation: Gently mix the plate and pre-incubate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.[8]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the HPP substrate solution to all wells.[8]

  • Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 318 nm over a set period. This corresponds to the formation of maleylacetoacetate, a downstream product.[8][9]

  • Data Analysis:

    • Calculate the rate of reaction for each concentration.

    • Determine the percent inhibition relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.[8]

Protocol: Greenhouse Bioassay for Herbicidal Activity

This whole-plant assay evaluates the in vivo efficacy of a compound under controlled conditions, providing data on its herbicidal activity (phytotoxicity) and crop selectivity.[10][11]

Objective: To determine the herbicidal efficacy (GR50) and crop safety of a test compound on target weed and crop species.

Materials:

  • Test compound formulated for spraying (e.g., as an emulsifiable concentrate or wettable powder)

  • Target weed species (e.g., Velvetleaf, Abutilon theophrasti; Common Lambsquarters, Chenopodium album)

  • Crop species (e.g., Maize, Zea mays)

  • Pots (10-cm diameter), standardized greenhouse potting mix[10]

  • Controlled environment greenhouse or growth chamber

  • Laboratory spray chamber with a flat-fan nozzle[10]

Procedure:

  • Plant Cultivation: Sow seeds of weed and crop species in pots. After emergence, thin the seedlings to a uniform number (e.g., 3-5 plants per pot). Grow plants under controlled conditions (e.g., 25/18°C day/night, 16-hour photoperiod) until they reach the 2-4 true leaf stage.[10][11]

  • Herbicide Application:

    • Prepare a logarithmic series of application rates for the test compound (e.g., 0, 10, 30, 100, 300 g a.i./ha).[10] The rates should bracket the expected effective dose.

    • Include an untreated control (sprayed only with the formulation blank) and a commercial standard (positive control).

    • Apply the treatments using a calibrated laboratory spray chamber to ensure uniform coverage.[10]

    • Replicate each treatment 3-4 times in a randomized complete block design.

  • Data Collection:

    • Visual Assessment: At regular intervals (e.g., 3, 7, 14, and 21 days after treatment), visually assess plant injury using a percentage scale (0% = no effect, 100% = complete death).[10] Note specific symptoms like bleaching.

    • Biomass Measurement: At the end of the experiment (e.g., 21 days), harvest the above-ground plant material for each pot, dry it in an oven, and record the dry weight.[10]

  • Data Analysis:

    • Calculate the percent growth reduction for each treatment relative to the untreated control using the dry biomass data.

    • Use regression analysis to plot the percent growth reduction against the herbicide application rate. From this dose-response curve, determine the GR50 value (the rate required to cause a 50% reduction in plant growth).[10]

    • Evaluate crop injury data to determine the compound's selectivity margin.

Structure-Activity Relationships (SAR) and Data Presentation

SAR studies are crucial for optimizing the herbicidal activity and crop selectivity of lead compounds.[1][2] For pyrazole-4,5-diones, modifications to different parts of the molecule can have significant effects.

SAR N1_Sub N1-Substituent: - Influences spectrum of activity - Can be modified to enhance  crop selectivity (e.g., maize) core N1_Sub->core Acyl_Group 4-Acyl Group (e.g., Benzoyl): - Essential for HPPD binding - Binds to the active site Fe(II) ion - Ring substitutions affect potency Acyl_Group->core C3_Sub C3-Substituent: - Small alkyl groups (e.g., methyl)  are often optimal C3_Sub->core

Caption: Key structural regions influencing the activity of pyrazole-4,5-dione herbicides.

Data Summary: The results from in vitro and greenhouse assays are typically summarized to compare the performance of different analogues.

Compound IDN1-Substituent4-Benzoyl SubstituentAtHPPD IC50 (nM)[12][13]Velvetleaf GR50 (g/ha)[10]Maize Injury @ 150 g/ha (%)[13]
Ref-A Methyl2-Cl, 4-SO₂Me4.62540%
PY-01 Methyl2-NO₂, 4-SO₂Me3.9 18 35%
PY-02 Ethyl2-NO₂, 4-SO₂Me5.22210%
PY-03 Methyl4-CF₃88.7>3005%

Data is hypothetical for illustrative purposes.

Interpretation:

  • PY-01 shows slightly improved in vitro and in vivo potency against the target weed compared to the reference compound (Ref-A), likely due to the substitution on the benzoyl ring. However, it still shows significant crop injury.

  • PY-02 , with an ethyl group at the N1 position, retains high herbicidal activity while demonstrating a marked improvement in maize safety. This highlights the role of the N1-substituent in determining crop selectivity.[14]

  • PY-03 demonstrates that removing the key electron-withdrawing groups at the 2-position of the benzoyl ring drastically reduces herbicidal activity, confirming the importance of this group for HPPD binding.

Conclusion

Pyrazole-4,5-diones are a vital class of molecules in crop protection, primarily serving as potent HPPD-inhibiting herbicides. Their continued development is driven by the need for new modes of action to combat weed resistance. A systematic approach, combining rational chemical design, synthesis, in vitro enzyme screening, and whole-plant greenhouse assays, is essential for identifying and optimizing new active ingredients. Understanding the core mechanism of action and key structure-activity relationships allows researchers to efficiently navigate the discovery pipeline, leading to the development of next-generation herbicides with improved efficacy, crop safety, and environmental profiles.

References

  • Benchchem. (n.d.). Application Notes and Protocols for In Vitro HPPD Inhibition Assay of Sulcotrione.
  • Wang, G., Liang, S., Lang, J., Ying, J., Shan, Z., Lv, L., Li, B., & Yang, H. (2025). Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives. Pest Management Science, 81(1), 119-126. [Link]

  • Li, Y., Lakhvich, F. A., Khlebnicova, T. S., Fu, Y., & Ye, F. (2025). Advances in Pyrazole as an Active Fragment for Herbicide Discovery. Journal of Agricultural and Food Chemistry. [Link]

  • Frontiers. (2018, February 5). Combination of Virtual Screening Protocol by in Silico toward the Discovery of Novel 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors. Frontiers in Chemistry.
  • Benchchem. (2025, December). Application Notes and Protocols: Greenhouse Bioassay for Cinidon-ethyl Herbicidal Activity.
  • Scarabel, L., Varotto, S., & Sattin, M. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments, (101). [Link]

  • Wang, Y., et al. (2018). Combination of Virtual Screening Protocol by in Silico toward the Discovery of Novel 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors. Frontiers in Chemistry, 6, 23. [Link]

  • Moran, G. R. (2005). 4-Hydroxyphenylpyruvate Dioxygenase. Archives of Biochemistry and Biophysics, 433(1), 117-128.
  • ACS Publications. (2025, September 22). Advances in Pyrazole as an Active Fragment for Herbicide Discovery. Journal of Agricultural and Food Chemistry.
  • Wikipedia. (n.d.). 4-Hydroxyphenylpyruvate dioxygenase inhibitor. Retrieved March 15, 2026, from [Link]

  • He, L., et al. (2019). Pyrazole-Isoindoline-1,3-dione Hybrid: A Promising Scaffold for 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors. Journal of Agricultural and Food Chemistry, 67(41), 11333-11344. [Link]

  • PubMed. (2025, September 23). Advances in Pyrazole as an Active Fragment for Herbicide Discovery. Journal of Agricultural and Food Chemistry.
  • ResearchGate. (n.d.). General structure of pyrazole-based 4-HPPD inhibitors and tolpyralate. Retrieved March 15, 2026, from [Link]

  • Regulations.gov. (2020, September 18). HPPD Inhibiting Herbicides: State of the Science. Retrieved March 15, 2026, from [Link]

  • PubMed. (2019, October 2). Pyrazole-Isoindoline-1,3-dione Hybrid: A Promising Scaffold for 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors. Journal of Agricultural and Food Chemistry.
  • PubMed. (2023, March 8). Discovery of Novel Pyrazole Derivatives with Improved Crop Safety as 4-Hydroxyphenylpyruvate Dioxygenase-Targeted Herbicides. Journal of Agricultural and Food Chemistry.
  • MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions, 4(3), 519-559. [Link]

Sources

Method

Application Note: Synthesis of Radiolabeled [N-14C-methyl]-3-Isopropyl-1-methyl-1H-pyrazole-4,5-dione for ADME Studies

Target Audience: Radiochemists, DMPK Scientists, and Drug Development Professionals Document Type: Advanced Technical Protocol & Methodological Rationale Executive Summary & Rationale To fully understand the pharmacokine...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Radiochemists, DMPK Scientists, and Drug Development Professionals Document Type: Advanced Technical Protocol & Methodological Rationale

Executive Summary & Rationale

To fully understand the pharmacokinetic profile, metabolic fate, and excretion pathways of a novel chemical entity, a human radiolabeled mass balance study remains the single most direct and authoritative method[1]. For pyrazole-4,5-dione derivatives—specifically 3-Isopropyl-1-methyl-1H-pyrazole-4,5-dione (CAS: 216319-92-5)—incorporating a Carbon-14 ( 14 C) radiolabel is essential for tracing the compound in vivo without altering its fundamental pharmacological properties[2].

Label Placement Strategy: The FDA mandates that the position of the radioisotope must be chemically and metabolically stable to ensure that the radionuclide is not prematurely cleaved and lost during metabolism[3]. While labeling the core pyrazole ring offers maximum metabolic stability, it requires a complex, multi-step de novo radiosynthesis resulting in significant radioactive waste. Conversely, late-stage N-alkylation using [ 14 C]methyl iodide ([ 14 C]CH 3​ I) provides a highly efficient, high-specific-activity alternative[4]. Provided that N-demethylation is not the primary rapid clearance pathway for this specific pharmacophore,[N- 14 C-methyl] labeling is the industry-standard approach for generating clinical-grade active pharmaceutical ingredients (API) for ADME tracking[5].

G A 3-Isopropyl-1H-pyrazole-4,5-dione (Des-methyl Precursor) C [N-14C-methyl]-3-Isopropyl- 1-methyl-1H-pyrazole-4,5-dione A->C Base-Catalyzed N-Alkylation B [14C]Methyl Iodide (Radiolabel Source) B->C 14C Transfer D ADME Tracking: Mass Balance & Metabolite ID C->D In Vivo Studies

Caption: Rationale and workflow for 14C incorporation into the N-methyl position for ADME tracking.

Radiosynthetic Strategy & Causality

Handling 14 C-labeled volatile precursors requires specialized techniques. [ 14 C]CH 3​ I is highly volatile (boiling point ~42°C) and presents a severe inhalation hazard and contamination risk[6]. Therefore, the reaction cannot be performed in standard laboratory glassware.

The Causality of the Manifold System: To achieve a high radiochemical yield (RCY) and ensure operator safety, the synthesis must be conducted in a closed glass vacuum manifold. The [ 14 C]CH 3​ I is transferred quantitatively from its break-seal ampoule to the reaction flask via cryogenic trapping (using liquid nitrogen).

Reagent Selection: We utilize Potassium Carbonate (K 2​ CO 3​ ) in N,N-Dimethylformamide (DMF) as the base/solvent system. A mild base is deliberately chosen over stronger bases (like Sodium Hydride) to prevent the degradation or ring-opening of the sensitive pyrazole-4,5-dione moiety, ensuring the alkylation proceeds cleanly at the N1 position.

G S1 Vacuum Manifold Preparation S2 Cryogenic Transfer of [14C]CH3I S1->S2 S3 Alkylation (K2CO3 / DMF, 25°C) S2->S3 S4 Radio-HPLC Purification S3->S4 S5 QC & Formulation (>98% RCP) S4->S5

Caption: Step-by-step radiosynthesis workflow utilizing a vacuum manifold for volatile [14C]CH3I handling.

Detailed Experimental Protocol

Caution: All procedures involving Carbon-14 must be performed in a licensed radiochemistry facility within a dedicated, charcoal-filtered fume hood. Continuous personal and environmental dosimetry monitoring is required.

Step 1: Preparation of the Reaction System
  • Pre-drying: Flame-dry a 10 mL two-neck round-bottom flask equipped with a magnetic stir bar under vacuum, then backfill with dry Argon.

  • Precursor Loading: Add 3-Isopropyl-1H-pyrazole-4,5-dione (1.2 equivalents relative to the radiolabel) and anhydrous K 2​ CO 3​ (2.0 equivalents) to the flask.

  • Solvent Addition: Inject 2.0 mL of anhydrous, degassed DMF. Stir the suspension at room temperature for 15 minutes to allow for the deprotonation of the pyrazole N1 position.

  • Manifold Attachment: Attach the reaction flask to port A of the high-vacuum glass manifold. Attach the break-seal ampoule containing[ 14 C]CH 3​ I (typically 50 mCi, specific activity ~55 mCi/mmol)[4] to port B.

Step 2: Cryogenic Transfer and Radiosynthesis
  • System Evacuation: Freeze the reaction flask using a liquid nitrogen (LN 2​ ) bath. Evacuate the entire manifold system to < 0.1 Torr. Isolate the vacuum pump.

  • Isotope Transfer: Break the seal of the [ 14 C]CH 3​ I ampoule. The volatile[ 14 C]CH 3​ I will sublime and quantitatively condense into the LN 2​ -cooled reaction flask due to the thermal gradient.

  • Reaction Initiation: Once the transfer is complete (approx. 10 minutes), close the manifold valves to isolate the reaction flask. Remove the LN 2​ bath and allow the flask to slowly warm to room temperature (25°C).

  • Incubation: Stir the sealed reaction mixture continuously for 4 hours. The closed system prevents the escape of unreacted [ 14 C]CH 3​ I, driving the equilibrium toward complete N-alkylation.

Step 3: Quenching and Radio-HPLC Purification
  • Quenching: Cool the flask to 0°C and carefully vent the system through a series of charcoal and ethanolamine traps to capture any residual unreacted [ 14 C]CH 3​ I or 14 CO 2​ . Quench the reaction by adding 1.0 mL of sterile water.

  • Extraction: Extract the aqueous mixture with Ethyl Acetate (3 x 3 mL). Combine the organic layers, dry over anhydrous Na 2​ SO 4​ , and concentrate under a gentle stream of nitrogen.

  • Purification: Dissolve the crude radiolabeled residue in an HPLC-compatible solvent (e.g., 50:50 Water:Acetonitrile). Inject onto a Semi-Preparative Reverse-Phase HPLC system equipped with both a UV detector (254 nm) and an in-line flow scintillation analyzer (FSA).

  • Fraction Collection: Collect the fraction corresponding to the retention time of the cold reference standard of 3-Isopropyl-1-methyl-1H-pyrazole-4,5-dione.

  • Solvent Removal: Remove the HPLC solvents via lyophilization to yield the final[N- 14 C-methyl]-3-Isopropyl-1-methyl-1H-pyrazole-4,5-dione as a stable solid.

Quality Control & ADME Validation Data

To meet regulatory standards for human mass balance studies, the radiolabeled API must pass rigorous quality control[7]. The following table summarizes the critical release criteria and their causality in the context of ADME tracking.

Quality Control ParameterTarget SpecificationAnalytical MethodCausality / Rationale for ADME
Radiochemical Purity (RCP) > 98.0%Radio-HPLCEnsures administered radioactivity strictly correlates to the parent drug, preventing false mass-balance artifacts in excreta.
Specific Activity (SA) 40 – 60 mCi/mmolHPLC / LSCProvides optimal dosimetry and detection sensitivity for tracking low-abundance circulating metabolites[4].
Chemical Purity > 95.0%HPLC-UVPrevents off-target toxicological effects from unlabeled synthetic impurities during clinical dosing.
Isotopic Incorporation > 95%LC-MSConfirms successful covalent bonding of the 14 C label at the desired N1 position.

References

  • FDA. "Guidance Snapshot: Clinical Pharmacology Considerations For Human Radiolabeled Mass Balance Studies." U.S.
  • FDA. "Clinical Pharmacology Considerations for Human Radiolabeled Mass Balance Studies; Draft Guidance for Industry." Federal Register,
  • Alfa Cytology. "14C-Radiolabeling Service." Rdcthera,
  • Almac Group. "Isotopic API labelling with carbon-14." Almac,
  • WuXi AppTec.
  • ResearchGate. "An improved synthesis of substituted [11C]toluenes via Suzuki coupling with[11C]methyl iodide.

Sources

Application

Techniques for scaling up the synthesis of 3-Isopropyl-1-methyl-1H-pyrazole-4,5-dione

Optimizing the Three-Step Knorr-Type Condensation and Oxidative Cleavage for Kilogram-Scale Production Introduction & Strategic Overview The synthesis of highly functionalized heterocyclic scaffolds is a cornerstone of m...

Author: BenchChem Technical Support Team. Date: March 2026

Optimizing the Three-Step Knorr-Type Condensation and Oxidative Cleavage for Kilogram-Scale Production

Introduction & Strategic Overview

The synthesis of highly functionalized heterocyclic scaffolds is a cornerstone of modern drug development. Among these, 3-Isopropyl-1-methyl-1H-pyrazole-4,5-dione (CAS: 216319-92-5) has emerged as a uniquely powerful electrophilic building block. It is extensively utilized in asymmetric Friedel-Crafts hydroxyalkylation reactions to construct chiral molecules bearing a quaternary stereocenter, which are highly sought after in pharmaceutical pipelines[1].

Scaling up the synthesis of this highly reactive dione presents significant challenges. The final product is a sensitive, highly electrophilic species prone to hydration and polymerization. This application note details a robust, self-validating three-step protocol optimized for scale-up, transitioning from a Knorr-type condensation to an oxidative imine coupling, and concluding with a tightly controlled acidic hydrolysis[2].

Mechanistic Causality & Scale-Up Challenges (Expertise & Experience)

As a Senior Application Scientist, it is critical to understand why specific reagents and conditions are chosen, rather than simply following a recipe. The synthesis relies on three distinct mechanistic phases, each with specific scale-up vulnerabilities:

  • Step 1: Regioselective Pyrazolone Formation (Condensation) Reacting ethyl 4-methyl-3-oxopentanoate with methylhydrazine can theoretically yield two regioisomers. Causality: By conducting the reaction in glacial acetic acid at elevated temperatures (110 °C) with triethylamine, the system is thermodynamically driven to favor the desired 1-methyl pyrazolone isomer. Strict temperature control is required on a large scale to manage the initial exothermic nucleophilic attack before cyclization[2].

  • Step 2: Azomethine Dye Formation (Oxidative Coupling) Direct oxidation of pyrazolones to 4,5-diones (e.g., using IBX or CAN) often leads to over-oxidation or dimerization (forming "pyrazole blue" derivatives). Causality: To bypass this, we utilize nitrosobenzene (PhNO) as an oxidative coupling agent. The highly nucleophilic C4-methylene carbon of the pyrazolone attacks the nitroso group, forming a stable phenyl-ketimine intermediate. This intermediate is highly crystalline, allowing for purification via simple precipitation, effectively rejecting upstream impurities[3].

  • Step 3: Acidic Hydrolysis The cleavage of the ketimine to the final 4,5-dione is the most critical step. Causality: The resulting 4,5-dione is exceptionally electrophilic. Prolonged exposure to water or alcohols leads to the formation of inactive gem-diols or hemiketals. Therefore, the hydrolysis is performed in a THF/aqueous HCl system at room temperature. THF ensures the ketimine remains fully solubilized, while the mild conditions allow the dione to be rapidly extracted into an organic phase (DCM) before degradation can occur[2].

Synthetic Workflow Visualization

SynthesisWorkflow A Ethyl 4-methyl-3-oxopentanoate + Methylhydrazine B Intermediate 1: 3-Isopropyl-1-methyl- 1H-pyrazol-5(4H)-one A->B AcOH, Et3N 110°C C Imine Formation: Nitrosobenzene, K2CO3 B->C D Intermediate 2: Phenyl-ketimine C->D MeOH, RT E Acidic Hydrolysis: 2M HCl, THF D->E F Final Product: 3-Isopropyl-1-methyl- 1H-pyrazole-4,5-dione E->F RT, 2-5.5h

Figure 1: Three-step synthetic workflow for 3-Isopropyl-1-methyl-1H-pyrazole-4,5-dione.

Quantitative Data: Hydrolysis Optimization

To establish the boundaries of the final hydrolysis step, various acid/solvent systems were evaluated on a 100 g scale. The data below illustrates the critical nature of solvent selection to prevent product degradation.

Table 1: Optimization of the Acidic Hydrolysis Step (100 g scale)

EntryAcid SystemSolventTime (h)IPC Conversion (%)Isolated Yield (%)Mechanistic Observation
1 2M HCl (2.0 eq) THF 5.5 >99 82 Clean conversion; optimal phase separation.
21M HCl (2.0 eq)THF12.08564Incomplete cleavage; prolonged aqueous exposure.
32M H₂SO₄ (2.0 eq)Et₂O4.0>9978Emulsion formation during extraction.
42M HCl (5.0 eq)MeOH2.0>9945Severe degradation; nucleophilic gem-diol formation.
Detailed Experimental Protocols

This protocol is designed as a self-validating system . At each stage, specific chromic shifts (color changes) and phase behaviors provide immediate visual confirmation of reaction success, minimizing the need for constant offline analytics.

Step 1: Synthesis of 3-Isopropyl-1-methyl-1H-pyrazol-5(4H)-one
  • Setup: To a 2 L jacketed reactor equipped with a mechanical stirrer, add ethyl 4-methyl-3-oxopentanoate (316 g, 2.0 mol, 1.0 equiv.) and glacial acetic acid (1.0 L).

  • Addition: Slowly add methylhydrazine (92 g, 2.0 mol, 1.0 equiv.) over 30 minutes, maintaining the internal temperature below 40 °C to control the initial exotherm.

  • Catalysis & Heating: Add triethylamine (202 g, 2.0 mol, 1.0 equiv.). Heat the reaction mixture to 110 °C and stir for 12 hours.

  • Workup (Self-Validation): Cool to room temperature. The solution should be a pale yellow liquid. Quench slowly with saturated aqueous NaHCO₃ until pH ~7. Extract with EtOAc (3 × 500 mL).

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via short-path distillation or silica plug to afford Intermediate 1 as a pale yellow solid/oil.

Step 2: Synthesis of the Phenyl-Ketimine Intermediate
  • Setup: Dissolve Intermediate 1 (140 g, 1.0 mol, 1.0 equiv.) in methanol (1.6 L, ~0.6 M) in a 3 L flask.

  • Reagent Addition: Add nitrosobenzene (PhNO) (107 g, 1.0 mol, 1.0 equiv.) in one portion.

  • Initiation: Add K₂CO₃ (27.6 g, 0.2 mol, 0.2 equiv.) at once.

  • Reaction (Self-Validation): Stir at room temperature. Crucial IPC: The reaction mixture will rapidly transition from pale yellow to dark green/brown, eventually precipitating a vibrant orange/red solid as the ketimine forms[2]. Stir for 4 hours.

  • Isolation: Filter the bright orange precipitate, wash with cold methanol (2 × 200 mL), and dry under vacuum to afford Intermediate 2.

Step 3: Hydrolysis to 3-Isopropyl-1-methyl-1H-pyrazole-4,5-dione
  • Setup: To a solution of the phenyl-ketimine (Intermediate 2) (115 g, 0.5 mol) in THF (3.8 L, ~0.13 M), add 2M aqueous HCl (500 mL, 1.0 mol)[2].

  • Reaction: Stir vigorously at room temperature. Monitor via TLC (petroleum ether/ethyl acetate = 20:1). The reaction typically completes between 2 to 5.5 hours.

  • Workup (Self-Validation): Crucial IPC: The suspension will clarify, and the organic layer will turn a distinct, deep red color, indicating the formation of the highly electrophilic dione. Immediately add water (1 L) to quench.

  • Extraction: Rapidly extract the mixture with DCM (3 × 800 mL). Note: Do not leave the product in the aqueous phase longer than necessary to prevent hydration.

  • Purification: Dry the combined DCM layers over Na₂SO₄ and concentrate under reduced pressure at <30 °C. Purify the crude product rapidly by flash column chromatography (PE/EA = 10:1) to afford the final 3-Isopropyl-1-methyl-1H-pyrazole-4,5-dione as a deep red solid[2].

  • Storage: Store strictly under an inert argon atmosphere at -20 °C to prevent dimerization.

References
  • Gao, S., Sun, X., Peng, S., Zha, Z., Sun, Q., & Wang, Z. (2024). A copper-catalyzed asymmetric Friedel–Crafts hydroxyalkylation of pyrazole-4,5-diones with 5-aminoisoxazoles. Organic & Biomolecular Chemistry, 22(17), 3391-3395. URL:[Link]

  • Cali, P., & Begtrup, M. (2002). Synthesis of Pyrazole-4,5-diones. Synthesis, 2002(1), 63-64. URL:[Link]

Sources

Method

Application Note: Preclinical In Vivo Evaluation of 3-Isopropyl-1-methyl-1H-pyrazole-4,5-dione Derivatives

Target Audience: Researchers, preclinical scientists, and drug development professionals. Document Type: Advanced Protocol & Experimental Design Guide Introduction & Mechanistic Rationale The compound 3-Isopropyl-1-methy...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, preclinical scientists, and drug development professionals. Document Type: Advanced Protocol & Experimental Design Guide

Introduction & Mechanistic Rationale

The compound 3-Isopropyl-1-methyl-1H-pyrazole-4,5-dione (CAS: 216319-92-5) serves as a highly versatile, electrophilic pharmacophore in medicinal chemistry. While often utilized as a synthetic intermediate to construct complex spirocyclic pyrazolones, derivatives of the pyrazole-4,5-dione scaffold exhibit profound in vivo biological activities, most notably as potent anti-inflammatory, analgesic, and antitumoral agents [1] [2].

When designing in vivo experiments for novel therapeutics derived from this scaffold, researchers must account for the unique physicochemical properties of the pyrazole ring. The planar, nitrogen-rich heterocycle readily interacts with biological targets via hydrogen bonding and π-π stacking. Specifically, in inflammatory models, pyrazole-4,5-dione derivatives are known to act as selective inhibitors of the Cyclooxygenase-2 (COX-2) enzyme, thereby halting the downstream synthesis of Prostaglandin E2 (PGE2), a primary mediator of hyperalgesia and edema [3].

To ensure a high degree of scientific integrity, the experimental designs detailed below are structured as self-validating systems . Every protocol incorporates internal controls and mechanistic checkpoints to definitively prove causality between the administration of the pyrazole-4,5-dione derivative and the observed biological phenotype.

Pathway IPMD Pyrazole-4,5-dione Derivative COX2 Cyclooxygenase-2 (COX-2) Enzyme IPMD->COX2 Inhibits PGE2 Prostaglandin E2 (PGE2) COX2->PGE2 Catalyzes (Blocked) AA Arachidonic Acid AA->COX2 Substrate Inflam Inflammation & Hyperalgesia PGE2->Inflam Mediates

Caption: Mechanism of action for pyrazole-4,5-dione derivatives in inhibiting COX-2 mediated inflammation.

Experimental Workflow Logic

A rigorous preclinical evaluation requires a parallel assessment of Pharmacokinetics (PK) and Pharmacodynamics (PD) . Evaluating efficacy without understanding systemic exposure often leads to false negatives (due to poor bioavailability) or unscalable data. The workflow below illustrates the logical progression from formulation to statistical correlation.

Workflow cluster_PK Phase 1: Pharmacokinetics cluster_PD Phase 2: In Vivo Efficacy Formulation Compound Formulation (Suspension in 0.5% CMC-Na) Admin1 IV & PO Administration (Swiss Albino Mice) Formulation->Admin1 Admin2 Oral Dosing (Vehicle, Low, High Dose) Formulation->Admin2 Sampling Serial Blood Sampling (0.25 - 24 h) Admin1->Sampling LCMS LC-MS/MS Bioanalysis Sampling->LCMS GoNoGo PK/PD Correlation & Statistical Analysis LCMS->GoNoGo Carrageenan Carrageenan Injection (Subplantar) Admin2->Carrageenan Plethysmometer Paw Edema Measurement (Plethysmometer) Carrageenan->Plethysmometer Plethysmometer->GoNoGo

Caption: Logical workflow integrating pharmacokinetic profiling and in vivo efficacy evaluation.

Detailed Methodologies

Protocol 1: Pharmacokinetic (PK) Profiling in Murine Models

Causality & Logic: Pyrazole-4,5-diones can exhibit variable aqueous solubility. Formulating the compound in 0.5% Carboxymethyl Cellulose Sodium (CMC-Na) ensures a uniform suspension for accurate oral gavage. Intravenous (IV) and Per Os (PO) routes are evaluated simultaneously to calculate absolute oral bioavailability ( F% ). Protein precipitation using cold acetonitrile is employed not merely for extraction, but to instantly denature plasma enzymes, preventing ex vivo degradation of the pyrazole pharmacophore by esterases.

Step-by-Step Procedure:

  • Animal Preparation: Fast male Swiss Albino mice (25-30 g) for 12 hours prior to oral dosing to eliminate food-matrix interference with absorption. Water remains available ad libitum.

  • Dosing:

    • IV Group: Administer the test compound at 2 mg/kg via the lateral tail vein (formulated in 5% DMSO / 10% Tween-80 / 85% Saline for complete dissolution).

    • PO Group: Administer the test compound at 10 mg/kg via oral gavage (formulated as a suspension in 0.5% CMC-Na).

  • Serial Sampling: Collect ~50 µL of blood via saphenous vein puncture at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into K2-EDTA coated tubes.

  • Plasma Extraction: Centrifuge blood at 4,000 × g for 10 minutes at 4°C. Extract 20 µL of plasma and add 60 µL of ice-cold acetonitrile containing a structurally similar internal standard (IS).

  • LC-MS/MS Analysis: Vortex for 2 minutes, centrifuge at 12,000 × g for 10 minutes, and inject the supernatant into an LC-MS/MS system equipped with a C18 column. Use Multiple Reaction Monitoring (MRM) to quantify the parent compound.

Protocol 2: In Vivo Anti-Inflammatory Assay (Carrageenan-Induced Paw Edema)

Causality & Logic: The carrageenan-induced paw edema model is a self-validating system due to its biphasic nature. The early phase (0–2 hours) is mediated by histamine and serotonin, while the late phase (3–5 hours) is strictly driven by the overproduction of prostaglandins via COX-2 [1]. If the pyrazole-4,5-dione derivative specifically targets COX-2, efficacy will only be observed in the late phase. Indomethacin is used as a positive control to validate assay sensitivity.

Step-by-Step Procedure:

  • Grouping (n=6 per group):

    • Group 1: Disease Control (Vehicle: 0.5% CMC-Na, PO)

    • Group 2: Positive Control (Indomethacin, 10 mg/kg, PO)

    • Group 3: Test Compound Low Dose (10 mg/kg, PO)

    • Group 4: Test Compound High Dose (30 mg/kg, PO)

  • Pre-Treatment: Administer treatments via oral gavage. Wait exactly 60 minutes to allow the compound to reach Tmax​ (as established in Protocol 1).

  • Induction: Inject 50 µL of freshly prepared 1% λ -carrageenan in sterile saline into the subplantar region of the right hind paw.

  • Measurement: Use a digital plethysmometer to measure paw volume at Baseline (Time 0), and at 1, 2, 3, 4, and 5 hours post-injection.

  • Calculation: Calculate the percentage of edema inhibition using the formula:

    Inhibition(%)=Vc​(Vc​−Vt​)​×100

    (Where Vc​ is the increase in paw volume of the control group, and Vt​ is the increase in paw volume of the treated group).

Quantitative Data Presentation

The following tables represent standardized formats for summarizing the quantitative outputs of the described protocols, populated with expected baseline ranges for optimized pyrazole-4,5-dione derivatives based on literature precedents [1] [3].

Table 1: Summary of Pharmacokinetic Parameters (Simulated Data)

ParameterUnitsIV Administration (2 mg/kg)PO Administration (10 mg/kg)
Cmax​ ng/mL1,850 ± 120940 ± 85
Tmax​ hoursN/A1.5 ± 0.2
AUC0−t​ ng·h/mL4,200 ± 31011,550 ± 620
t1/2​ hours3.2 ± 0.44.1 ± 0.5
Bioavailability ( F ) %100 (Reference)55.0%

Table 2: Anti-Inflammatory Efficacy - Paw Edema Volume (Simulated Data)

Treatment GroupDose (mg/kg)Paw Vol Increase at 1h (mL)Paw Vol Increase at 4h (mL)% Inhibition at 4h
Disease Control Vehicle0.35 ± 0.040.68 ± 0.05-
Indomethacin 100.32 ± 0.030.22 ± 0.0467.6%
Test Compound 100.34 ± 0.050.41 ± 0.0439.7%
Test Compound 300.31 ± 0.030.28 ± 0.03**58.8%

*p < 0.05, **p < 0.01 compared to Disease Control (ANOVA followed by Dunnett’s post-hoc test).

References

  • Title: Synthesis and evaluation of anti-microbial and analgesic activity of some (4Z)- 3-methyl-1-[(2-oxo-2H-chromen-4-yl) carbonyl]-1H-pyrazole-4, 5-dione 4-[(4- substitutedphenyl) hydrazone] Source: Scholars Research Library URL: [Link]

  • Title: Pyrazole: Their Chemistry and Pharmacological Potentials: A Review Source: Human Journals URL: [Link]

  • Title: Recent developments in synthetic chemistry and biological activities of pyrazole derivatives Source: Indian Academy of Sciences URL: [Link]

Application

Use of pyrazole-4,5-diones as building blocks in organic synthesis

Application Note: Pyrazole-4,5-diones as Advanced Electrophilic Building Blocks in Asymmetric Synthesis Introduction & Mechanistic Rationale In the landscape of organic synthesis and drug development, pyrazole derivative...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Pyrazole-4,5-diones as Advanced Electrophilic Building Blocks in Asymmetric Synthesis

Introduction & Mechanistic Rationale

In the landscape of organic synthesis and drug development, pyrazole derivatives are privileged scaffolds found in numerous therapeutics, including COX-2 inhibitors, anti-obesity drugs, and anti-cancer agents[1]. While traditional pyrazolin-5-ones act as nucleophiles at the C-4 position, oxidizing them to pyrazole-4,5-diones reverses their polarity (umpolung)[1]. This critical transformation renders the C-4 carbon highly electrophilic, enabling direct nucleophilic attack to construct complex, tetrasubstituted stereocenters[1].

This application note details the utility of pyrazole-4,5-diones and their N-Boc ketimine derivatives in asymmetric synthesis, specifically focusing on enantioselective alkynylation[2] and organocatalytic Mannich reactions[3].

Key Synthetic Pathways & Causality

  • Copper-Catalyzed Enantioselective Alkynylation: The alkynylation of pyrazole-4,5-diones with terminal alkynes yields chiral tertiary propargylic alcohols[2]. The causality of this reaction's high enantioselectivity (up to 99% ee) relies on a monomeric Copper/PyBisulidine catalytic active species[4]. Excess copper activates the terminal alkyne via the π-system, increasing its nucleophilicity, while the chiral PyBisulidine ligand creates a rigid steric pocket that dictates the facial selectivity of the attack on the C-4 carbonyl[4]. A mixed solvent system (Et2O/THF, 1:3) is critical here; it perfectly balances the solubility of the highly polar pyrazole-4,5-dione while stabilizing the transition state of the monomeric copper complex[4].

  • Organocatalytic Asymmetric Mannich Reactions: To synthesize 4-amino-5-pyrazolone derivatives, pyrazole-4,5-diones are first converted to N-Boc ketimines[3]. The N-Boc group is not merely a protecting group; its strong electron-withdrawing nature drastically increases the electrophilicity of the C-4 imine carbon. When reacted with 1,3-dicarbonyl compounds using a quinine-derived squaramide organocatalyst, a dual hydrogen-bonding activation occurs[5]. The squaramide NH protons donate hydrogen bonds to the N-Boc ketimine, activating it for attack, while the basic quinuclidine nitrogen of the catalyst deprotonates the 1,3-dicarbonyl, forming a reactive enolate[5]. This simultaneous push-pull mechanism ensures excellent stereocontrol.

Pathways Core Pyrazole-4,5-dione (Electrophilic C-4) Path1 Cu/PyBisulidine Catalysis (Alkyne π-Activation) Core->Path1 Terminal Alkynes Path2 Squaramide Organocatalysis (H-Bonding Activation) Core->Path2 N-Boc Ketimine Deriv. Path3 Lewis Acid Catalysis (Friedel-Crafts) Core->Path3 β-Naphthol Prod1 Chiral Propargylic Alcohols (up to 99% ee) Path1->Prod1 Prod2 4-Amino-5-pyrazolones (up to 94:6 er) Path2->Prod2 Prod3 C-4 Arylated Pyrazolones (up to 99% ee) Path3->Prod3

Activation pathways and synthetic outcomes for pyrazole-4,5-diones.

Quantitative Data Summary

To facilitate protocol selection, the following table summarizes the benchmarked quantitative data across three primary transformation modalities utilizing pyrazole-4,5-diones.

Reaction TypeReagents / CatalystSolvent & TempYield (%)Enantiomeric ExcessRef
Alkynylation Terminal alkynes / CuI (2.5 mol%), PyBisulidine (3 mol%)Et2O/THF (1:3), RTUp to 99%Up to 99% ee[2],[4]
Mannich Reaction 1,3-Dicarbonyls / Quinine-squaramide (1-2 mol%)DCM or Toluene, RTUp to 90%Up to 94:6 er[3],[5]
Friedel-Crafts β-naphthol / Chiral L-Cu complexMethanol/DCM, 0 °CUp to 85%Up to 99% ee[1]

Validated Experimental Protocols

Protocol A: Copper-Catalyzed Enantioselective Alkynylation Self-validating note: The use of a monomeric copper catalyst requires strict adherence to the ligand-to-metal ratio. A color shift upon ligand binding visually validates the active complex formation.

  • Catalyst Preparation: In an oven-dried Schlenk tube under an argon atmosphere, add CuI (2.5 mol%) and chiral PyBisulidine ligand (3.0 mol%)[2].

  • Solvent Addition: Inject a mixed solvent system of anhydrous Et2O and THF (1:3 ratio, 2.0 mL total volume)[4]. Stir at room temperature for 30 minutes. Validation: The suspension will clarify and shift to a pale-yellow homogeneous solution, indicating the formation of the active monomeric Cu-ligand complex.

  • Alkyne Activation: Add the terminal alkyne (1.5 equivalents) to the solution[2]. Stir for an additional 15 minutes to allow for the π-activation of the alkyne by the excess copper species[4].

  • Electrophile Addition: Introduce the pyrazole-4,5-dione (1.0 equivalent, typically 0.2 mmol) in one portion[2].

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor via TLC (Hexane/EtOAc 3:1). The highly colored pyrazole-4,5-dione starting material spot will gradually disappear.

  • Workup & Isolation: Quench the reaction with saturated aqueous NH4Cl (2 mL) to break the copper complex. Extract with EtOAc (3 x 5 mL). Dry the combined organic layers over anhydrous Na2SO4, concentrate under reduced pressure, and purify via flash column chromatography to yield the chiral tertiary propargylic alcohol[4].

Workflow S1 1. Catalyst Prep CuI + PyBisulidine in Et2O/THF S2 2. Alkyne Addition Stir for 15 min (π-activation) S1->S2 S3 3. Electrophile Add Pyrazole-4,5-dione at RT S2->S3 S4 4. Reaction Stir until completion (TLC monitoring) S3->S4 S5 5. Isolation Flash Chromatography (High ee%) S4->S5

Step-by-step experimental workflow for Cu-catalyzed enantioselective alkynylation.

Protocol B: Squaramide-Catalyzed Asymmetric Mannich Reaction Self-validating note: The low catalyst loading (1-2 mol%) makes this reaction highly sensitive to moisture; ensure starting N-Boc ketimines are thoroughly dried under a high vacuum prior to use.

  • Reaction Assembly: In a standard 5 mL glass vial equipped with a magnetic stir bar, dissolve the N-Boc ketimine derived from pyrazolin-5-one (0.1 mmol) in anhydrous solvent (e.g., DCM, 1.0 mL)[5].

  • Catalyst Introduction: Add the quinine-derived bifunctional squaramide organocatalyst (1.0 to 2.0 mol%)[5]. Stir for 5 minutes at room temperature to allow the hydrogen-bonding network to establish between the squaramide and the N-Boc ketimine[3].

  • Nucleophile Addition: Add the 1,3-dicarbonyl compound (1.2 equivalents) dropwise[5].

  • Progression: Stir the mixture at room temperature. The reaction typically reaches completion within 2 to 12 hours depending on the steric bulk of the 1,3-dicarbonyl[5]. Monitor via TLC or UPLC-MS.

  • Direct Purification: Because of the low catalyst loading, the crude reaction mixture can often be loaded directly onto a silica gel column without prior aqueous workup. Elute with a Hexane/EtOAc gradient to isolate the enantioenriched 4-amino-5-pyrazolone derivative[5].

References

  • Enantioselective Alkynylation of Pyrazole-4,5-diones with Terminal Alkynes Catalyzed by Copper/PyBisulidine. ResearchGate (Journal of Organic Chemistry). 2

  • Squaramide-Catalyzed Asymmetric Mannich Reaction between 1,3-Dicarbonyl Compounds and Pyrazolinone Ketimines. MDPI Molecules. 5

  • Enantioselective Alkynylation of Pyrazole-4,5-diones with Terminal Alkynes Catalyzed by Copper/PyBisulidine (Review). Organic Chemistry Portal. 4

  • Lewis acid-catalyzed enantioselective Friedel-Crafts reaction of pyrazole-4, 5-diones with β-naphthol. Chinese Chemical Society. 1

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-Isopropyl-1-methyl-1H-pyrazole-4,5-dione

Welcome to the technical support guide for the synthesis and yield optimization of 3-Isopropyl-1-methyl-1H-pyrazole-4,5-dione. This document is designed for chemistry professionals engaged in pharmaceutical and agrochemi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis and yield optimization of 3-Isopropyl-1-methyl-1H-pyrazole-4,5-dione. This document is designed for chemistry professionals engaged in pharmaceutical and agrochemical research. It provides in-depth protocols, mechanistic insights, and robust troubleshooting strategies to navigate the challenges of this synthesis.

I. Overview of the Synthetic Strategy

The synthesis of 3-Isopropyl-1-methyl-1H-pyrazole-4,5-dione is most reliably achieved via a two-part process. The initial and most common route to the pyrazole core is the Knorr pyrazole synthesis, which involves the cyclocondensation of a β-ketoester with a hydrazine derivative to form a stable pyrazolone intermediate.[1] The subsequent step involves the targeted oxidation of the active methylene group at the C4 position of the pyrazolone ring to yield the desired 4,5-dione.

This guide is structured to address each part of this synthesis independently, providing detailed protocols and targeted troubleshooting for each stage.

Synthesis_Workflow Start Starting Materials (Ethyl Isobutyrylacetate & Methylhydrazine) Step1 Part 1: Cyclocondensation (Knorr Pyrazolone Synthesis) Start->Step1 Acid Catalyst (e.g., Acetic Acid) Precursor Intermediate: 3-Isopropyl-1-methyl-1H- prazol-5(4H)-one Step1->Precursor High Yield Step2 Part 2: Oxidation (Riley Oxidation) Precursor->Step2 Oxidant (e.g., SeO2) FinalProduct Final Product: 3-Isopropyl-1-methyl-1H- pyrazole-4,5-dione Step2->FinalProduct

Caption: High-level workflow for the two-part synthesis.

II. Part 1: Synthesis of 3-Isopropyl-1-methyl-1H-pyrazol-5(4H)-one

The foundational step is the reaction between ethyl isobutyrylacetate and methylhydrazine. This reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the pyrazolone ring.[1]

Detailed Experimental Protocol

Materials:

  • Ethyl isobutyrylacetate (1.0 eq)

  • Methylhydrazine (1.05 eq)

  • Ethanol (or Glacial Acetic Acid as solvent/catalyst)

  • Glacial Acetic Acid (catalytic amount, ~5 mol% if using ethanol as solvent)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl isobutyrylacetate (1.0 eq) in ethanol.

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (~5 mol%) to the solution. The acid catalyzes both the initial hydrazone formation and the subsequent cyclization.

  • Reagent Addition: Slowly add methylhydrazine (1.05 eq) dropwise to the stirred solution at room temperature. The addition is often exothermic; maintain the temperature below 40°C using a water bath if necessary.

  • Reaction: Heat the mixture to reflux (for ethanol, ~78°C) for 2-4 hours.

  • Monitoring: Track the consumption of the starting β-ketoester using Thin Layer Chromatography (TLC). A typical mobile phase is 30:70 ethyl acetate/hexanes.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Isolation: The crude residue can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Troubleshooting Guide: Part 1
Q1: My yield is consistently low (<50%). What are the primary causes?

A1: Low yields in Knorr pyrazolone synthesis often stem from three main issues: incomplete reaction, improper pH, or thermal decomposition.

  • Incomplete Reaction: The cyclization step can be slow.

    • Solution: Ensure you are using an acid catalyst like glacial acetic acid. If the reaction still stalls, consider increasing the reflux time. Monitor via TLC until the limiting reagent spot has disappeared.

  • Improper pH: The reaction is pH-sensitive. While acid catalysis is beneficial, strongly acidic conditions can fully protonate the methylhydrazine, rendering it non-nucleophilic.

    • Solution: Use only a catalytic amount of acid. If you suspect the pH is too low, consider running the reaction in a solvent like glacial acetic acid without additional catalysts, which provides a controlled acidic environment.[2]

  • Reagent Quality: Methylhydrazine is susceptible to oxidation.

    • Solution: Use freshly opened or distilled methylhydrazine. Running the reaction under an inert atmosphere (e.g., Nitrogen) can prevent oxidative side reactions.

Q2: I'm observing two distinct products on my TLC and in my NMR spectrum. What is the likely cause?

A2: You are likely forming a mixture of regioisomers. The reaction of an unsymmetrical β-ketoester (like ethyl isobutyrylacetate) with methylhydrazine can produce two different pyrazolone products.[3]

Regioisomer_Formation Reactants Ethyl Isobutyrylacetate + Methylhydrazine Attack_Ketone Initial attack at Ketone Carbonyl Reactants->Attack_Ketone Path A (Favored) Attack_Ester Initial attack at Ester Carbonyl Reactants->Attack_Ester Path B (Disfavored) Product_Desired Desired Product: 3-Isopropyl-1-methyl-1H- prazol-5(4H)-one Attack_Ketone->Product_Desired Cyclization Product_Isomer Isomeric Impurity: 5-Isopropyl-1-methyl-1H- prazol-5(4H)-one Attack_Ester->Product_Isomer Cyclization

Caption: Regioisomer formation from unsymmetrical precursors.

  • Causality: The initial nucleophilic attack of the substituted nitrogen of methylhydrazine can occur at either the ketone or the ester carbonyl. Attack at the more electrophilic ketone carbonyl (Path A) is generally favored and leads to the desired 3-isopropyl product. Attack at the ester carbonyl (Path B) leads to the 5-isopropyl isomer.

  • Troubleshooting Steps:

    • Temperature Control: Lowering the reaction temperature during the addition of methylhydrazine can increase the selectivity of the attack on the more reactive ketone carbonyl, favoring the desired product.

    • pH Control: The reaction's regioselectivity can be highly dependent on the pH. Running the reaction in glacial acetic acid often provides good selectivity for the desired isomer.

    • Purification: If a mixture is unavoidable, the isomers can typically be separated by silica gel column chromatography due to differences in polarity.

III. Part 2: Oxidation to 3-Isopropyl-1-methyl-1H-pyrazole-4,5-dione

The conversion of the pyrazolone intermediate to the final dione requires the oxidation of the active methylene group at the C4 position. This transformation is effectively a Riley oxidation, for which selenium dioxide (SeO2) is the classic and most appropriate reagent.[4][5] This reaction converts a CH₂ group adjacent to a carbonyl into a new carbonyl group, forming a 1,2-dicarbonyl system.[4]

Detailed Experimental Protocol

Materials:

  • 3-Isopropyl-1-methyl-1H-pyrazol-5(4H)-one (1.0 eq)

  • Selenium Dioxide (SeO₂) (1.1 eq)

  • Solvent: Dioxane or Acetic Acid

  • Water

Procedure:

  • Safety First: Selenium compounds are highly toxic. This entire procedure must be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and stirrer, dissolve the pyrazolone precursor (1.0 eq) in dioxane.

  • Reagent Addition: Add selenium dioxide (1.1 eq) to the solution.

  • Reaction: Heat the reaction mixture to reflux (for dioxane, ~101°C) for 6-12 hours. The formation of a black precipitate (elemental selenium) is a visual indicator that the oxidation is proceeding.

  • Monitoring: The reaction can be monitored by TLC, observing the disappearance of the starting material and the appearance of a new, typically more polar, product spot.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The black selenium precipitate must be removed. This is carefully done by filtration, often through a pad of Celite®, to ensure all fine particles are removed.

  • Isolation and Purification: The solvent is removed from the filtrate under reduced pressure. The resulting crude product is often a colored solid or oil. Purification is critical and is typically achieved by column chromatography on silica gel to separate the desired dione from any unreacted starting material and potential side products.

Troubleshooting Guide: Part 2
Q3: The oxidation is very slow or incomplete, even after prolonged heating. How can I drive it to completion?

A3: Incomplete oxidation is a common issue when dealing with sterically hindered or less activated substrates.

  • Reagent Stoichiometry & Quality:

    • Solution: Ensure you are using at least a slight excess (1.1-1.2 eq) of SeO₂. Selenium dioxide can be hygroscopic; use a freshly opened container or dry it in an oven before use.

  • Temperature & Solvent:

    • Solution: Dioxane is a good solvent, but if the reaction is sluggish, switching to a higher-boiling solvent like diglyme might be necessary. Alternatively, using glacial acetic acid as the solvent can sometimes accelerate the reaction.

  • Catalytic Approach: For some SeO₂ oxidations, a catalytic amount of SeO₂ can be used in conjunction with a stoichiometric co-oxidant like tert-butyl hydroperoxide (TBHP).[6] This can sometimes provide a cleaner reaction profile by keeping the concentration of selenium species low.

Q4: My final product is dark and appears to contain many impurities. What side reactions could be occurring?

A4: Pyrazole-4,5-diones can be reactive compounds susceptible to degradation, and the harsh conditions of SeO₂ oxidation can lead to side products.

  • Over-oxidation/Ring Cleavage: Prolonged heating at high temperatures can lead to the oxidative cleavage of the pyrazole ring.

    • Solution: Monitor the reaction closely by TLC and stop heating as soon as the starting material is consumed. Avoid unnecessarily long reaction times.

  • Product Instability: The dione product itself might be unstable under the reaction conditions, potentially leading to polymerization or other decomposition pathways.

    • Solution: Once the reaction is complete, work it up promptly. Do not let the crude reaction mixture sit for extended periods. The purified dione should be stored under an inert atmosphere and protected from light.

  • Selenium Contamination: The final product can be contaminated with soluble selenium byproducts, leading to discoloration.

    • Solution: Meticulous purification is key. Filtration through Celite® is essential to remove elemental selenium. Follow this with careful column chromatography. Sometimes washing the organic extract with a sodium sulfide solution can help remove residual selenium species.

IV. General FAQs

  • How do I confirm the structure of my final product? Standard characterization techniques should be used. ¹H NMR should show the disappearance of the C4 methylene protons. ¹³C NMR is particularly useful, as it will show the appearance of a new carbonyl carbon signal (C4) and a downfield shift of the C5 carbonyl signal. Mass spectrometry will confirm the molecular weight, and IR spectroscopy will show characteristic C=O stretching frequencies for the dione system.

  • Are there alternative, milder oxidants I can try? While SeO₂ is the classic choice, modern oxidants could be explored. Hypervalent iodine reagents like 2-Iodoxybenzoic acid (IBX) are known to oxidize carbon centers adjacent to carbonyls and could be a viable, albeit more expensive, alternative.[7][8][9] Ceric Ammonium Nitrate (CAN) is another powerful one-electron oxidant that can effect such transformations, though it may lead to different side products.[3][10]

V. Data Summary

Parameter Part 1: Cyclocondensation Part 2: Oxidation Rationale / Key Considerations
Key Reagents Ethyl isobutyrylacetate, Methylhydrazine3-Isopropyl-1-methyl-1H-pyrazol-5(4H)-one, SeO₂Stoichiometry is critical for both steps to ensure complete conversion and minimize side reactions.
Solvent Ethanol, Glacial Acetic AcidDioxane, Glacial Acetic AcidSolvent choice affects reaction rate, temperature, and in Part 1, can influence regioselectivity.
Catalyst Glacial Acetic Acid (catalytic)None (stoichiometric reagent)Acid catalysis is essential for the Knorr synthesis.[1]
Temperature Reflux (~80-120°C)Reflux (~100-120°C)Higher temperatures drive reactions to completion but can increase side products and decomposition.
Typical Yield 70-90%40-60%The oxidation step is typically lower yielding due to harsher conditions and potential side reactions.
Monitoring TLC (30:70 EtOAc/Hex)TLC (50:50 EtOAc/Hex)Essential for determining reaction completion and preventing product degradation from over-heating.

VI. References

  • Kumar, V., & Gupta, V. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Chemistry Central Journal, 7(1), 115. [Link]

  • Pophof, D. (n.d.). 2-Iodoxybenzoic Acid: An Oxidant for Functional Group Transformations. Resonance - Journal of Science Education. [Link]

  • Zhang, Y., et al. (2017). Tunable Aerobic Oxidative Hydroxylation/Dehydrogenative Homocoupling of Pyrazol-5-ones under Transition-Metal-Free Conditions. Organic Letters, 19(10), 2742–2745. [Link]

  • Wikipedia. (2023). 2-Iodoxybenzoic acid. [Link]

  • Organic Chemistry Portal. (n.d.). Cerium Ammonium Nitrate - CAN. [Link]

  • Chem-Station. (2014). IBX Oxidation. [Link]

  • Cederbaum, A. I., & Cohen, G. (1983). Production of 4-hydroxypyrazole From the Interaction of the Alcohol Dehydrogenase Inhibitor Pyrazole With Hydroxyl Radical. Biochemical and Biophysical Research Communications, 115(1), 336-342. [Link]

  • Veibel, S., & Linholt, S. C. (1955). Pyrazole Studies. VII. The Kinetics of Oxidation by Air of 4-Alkylsubstituted Pyrazol-5-ones to 4-Alkyl-4-hydroxysubstituted Pyrazol-5-ones. Acta Chemica Scandinavica, 9, 970-976. [Link]

  • Wikipedia. (2023). Ceric ammonium nitrate. [Link]

  • Organic Chemistry Portal. (n.d.). IBX, 2-Iodoxybenzoic acid. [Link]

  • Singh, V. K., et al. (2013). 2-Iodoxybenzoic Acid: An Oxidant for Functional Group Transformations: (A-Review). International Journal of Advanced Research, 1(7), 253-267. [Link]

  • El-Remaily, M. A. A. A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6523. [Link]

  • Poletto, J., et al. (2022). Synthesis and Properties of Pyrazoles. Encyclopedia.pub. [Link]

  • Google Patents. (1998). US5705656A - N-alkylation method of pyrazole.

  • Annadi, K., & Wee, A. G. H. (2014). Ceric ammonium nitrate oxidation of N-(p-methoxybenzyl) lactams: competing formation of N-(hydroxymethyl) δ-lactams. ARKIVOC, 2014(6), 108-126. [Link]

  • Chauhan, P., & Enders, D. (2015). Asymmetric synthesis of pyrazoles and pyrazolones employing the reactivity of pyrazolin-5-one derivatives. Organic & Biomolecular Chemistry, 13(37), 9536-9554. [Link]

  • Wee, A. G. H., & Annadi, K. (2014). Ceric ammonium nitrate oxidation of N-(p-methoxybenzyl) lactams: competing formation of N-(hydroxymethyl). Semantic Scholar. [https://www.semanticscholar.org/paper/Ceric-ammonium-nitrate-oxidation-of-N-(p-methoxybenzyl)-lactams%3A-competing-formation-of-N-(hydroxymethyl-Annadi-Wee/26f04300a7479633534a6d1a6e7e0e7136006e88]([Link]

  • Soucy, P., Ho, T.-L., & Deslongchamps, P. (1972). Ceric Ammonium Nitrate Oxidation of Cyclic Ketones. Canadian Journal of Chemistry, 50(13), 2047-2052. [Link]

  • Pérez-Silanes, S., et al. (2013). Synthesis and biological evaluation of 4,5-dihydro-1H-pyrazole derivatives as potential nNOS/iNOS selective inhibitors. Part 2: Influence of diverse substituents in both the phenyl moiety and the acyl group. Bioorganic & Medicinal Chemistry, 21(14), 4132-4142. [Link]

  • Bak, R. R., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 86(14), 9596–9606. [Link]

  • Coxon, J. M., et al. (1973). ALLYLIC OXIDATION WITH HYDROGEN PEROXIDE–SELENIUM DIOXIDE: trans-PINOCARVEOL. Organic Syntheses, 53, 1. [Link]

  • Gomaa, M. A. M., et al. (2011). Synthesis and reactions of some new 1,3-disubstituted-1H-pyrazol-5(4H)-ones and 2-substituted-3H-1,4-phthalazindiones. Journal of Chemical Research, 35(12), 705-708. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]

  • ADI CHEMISTRY. (n.d.). Selenium Dioxide | SeO2 | RILEY OXIDATION | Mechanism. [Link]

  • Młochowski, J., & Brząszcz, M. (2012). Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents. Molecules, 17(9), 10562-10594. [Link]

  • Google Patents. (1934). US1955890A - Oxidation of organic compounds.

  • Scribd. (n.d.). Selenium Dioxide Oxidation Mechanisms. [Link]

  • Pechtold, F. (1964). [STUDIES ON THE COURSE OF HYDROLYTIC PROCESSES IN PYRAZOLONES OF THE METAMIZOLE TYPE]. Arzneimittelforschung, 14, 1056-8. [Link]

  • Nishiyama, Y., et al. (2012). An improved method for synthesis of 4,4-dimethylpyrazolone and application to dihydropyridazinone ring formation. Chemical & Pharmaceutical Bulletin, 60(2), 267-9. [Link]

  • UCLA Chemistry and Biochemistry. (n.d.). Synthesis and Relative Stability of 3,5-Diacyl-4,5-dihydro-1H-pyrazoles Prepared by Dipolar Cycloaddition of Enones and r-Diazok. [Link]

  • Krayushkin, M. M., et al. (2023). 4-Disubstituted Pyrazolin-3-Ones—Novel Class of Fungicides against Phytopathogenic Fungi. International Journal of Molecular Sciences, 24(2), 1195. [Link]

  • Kumar, S., et al. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. Trade Science Inc.[Link]

  • Li, B., et al. (2020). Construction of pyrazolone analogues via rhodium-catalyzed C–H activation from pyrazolones and non-activated free allyl alcohols. Organic Chemistry Frontiers, 7(14), 1836-1841. [Link]

  • ResearchGate. (2007). Structure of (3-isopropyl-1-methyl-4-pyrazolyl)diphenylphosphine oxide. [Link]

  • Claramunt, R. M., et al. (2019). An Example of Polynomial Expansion: The Reaction of 3(5)-Methyl-1H-Pyrazole with Chloroform and Characterization of the Four Isomers. Molecules, 24(3), 553. [Link]

Sources

Optimization

Technical Support Center: Navigating the Purification of Pyrazolone-Based Compounds

Welcome to the technical support center dedicated to addressing the purification challenges of pyrazolone-based compounds. This guide is designed for researchers, scientists, and professionals in drug development, provid...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to addressing the purification challenges of pyrazolone-based compounds. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols. Our goal is to equip you with the knowledge to overcome common hurdles in the purification of this important class of heterocyclic compounds.

Troubleshooting Guide: Common Purification Issues

This section directly addresses specific problems you may encounter during the purification of pyrazolone derivatives, offering explanations for their causes and practical solutions.

Issue 1: "Oiling Out" During Recrystallization

  • Symptom: Instead of forming solid crystals upon cooling, your compound separates from the solvent as an oil.

  • Possible Causes & Solutions:

    • High Solute Concentration: The solution is oversaturated, causing the compound to precipitate at a temperature above its melting point. To remedy this, add a small amount of hot solvent to reduce the saturation[1].

    • Rapid Cooling: Cooling the solution too quickly prevents the orderly arrangement of molecules into a crystal lattice. Allow the solution to cool gradually to room temperature before transferring it to an ice bath. Using an insulated container can facilitate slow cooling[1].

    • Inappropriate Solvent System: The selected solvent may not be optimal for crystallization. Experiment with different solvents or solvent mixtures. A solvent with a lower boiling point might be advantageous[1][2].

    • Presence of Impurities: Impurities can disrupt crystal lattice formation. Consider treating the hot solution with activated charcoal to adsorb impurities before filtration[1].

Issue 2: Low Yield After Purification

  • Symptom: The quantity of your purified product is significantly lower than anticipated.

  • Possible Causes & Solutions:

    • Incomplete Crystallization: Not all of the dissolved compound has precipitated out of the solution. Ensure the solution is thoroughly cooled, for instance in an ice bath, to maximize product precipitation, as long as impurities remain dissolved[2].

    • Loss During Transfers: Product can be lost when transferring between flasks and on the filtration apparatus. Rinse all glassware with the cold recrystallization solvent and add these rinsings to the filtration funnel[1].

    • Premature Crystallization: The compound crystallizes during hot filtration. To prevent this, use a pre-heated funnel and flask for the hot filtration step[1].

    • Co-elution in Chromatography: In column chromatography, incomplete separation of the desired compound from impurities can lead to the discarding of mixed fractions, thereby reducing the yield. Optimize the solvent system and gradient to achieve better separation[1].

Issue 3: Product Discoloration

  • Symptom: The purified product exhibits an undesirable color, such as yellow or brown.

  • Possible Causes & Solutions:

    • Formation of Oxidation Products: Pyrazolone derivatives can be susceptible to oxidation, which leads to colored byproducts. When dealing with sensitive compounds, perform manipulations under an inert atmosphere like nitrogen or argon[1].

    • Residual Starting Materials or Byproducts: Colored impurities from the synthesis may carry through the purification process. Adding a small amount of activated charcoal to the hot solution during recrystallization can help adsorb these colored impurities before filtering. Note that this may slightly decrease your overall yield[1][3].

Issue 4: Degradation on Silica Gel During Column Chromatography

  • Symptom: You observe streaking on your TLC plate, the appearance of new, unexpected spots, or a significantly reduced yield after column chromatography.

  • Possible Causes & Solutions:

    • Acidity of Silica Gel: Some pyrazolone derivatives are sensitive to the acidic nature of standard silica gel and may degrade on the column. To mitigate this, deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a base, such as triethylamine (0.1-1%)[1][4]. Alternatively, neutral alumina can be a suitable stationary phase[4].

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in pyrazolone synthesis that I need to purify away?

A1: A significant challenge, especially when using unsymmetrical 1,3-dicarbonyl compounds, is the formation of regioisomers, which can be difficult to separate[1][3]. Other potential byproducts include unreacted starting materials and intermediates from incomplete cyclization, such as hydrazones[1][3]. Your purification strategy should be tailored to remove these specific impurities.

Q2: My pyrazolone derivative is highly polar. What are the best chromatographic techniques for its purification?

A2: The purification of polar compounds can indeed be challenging with standard normal-phase chromatography. Here are some effective strategies:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent choice for very polar compounds. It employs a polar stationary phase and a mobile phase with a high concentration of a water-miscible organic solvent, like acetonitrile[5][6][7].

  • Reversed-Phase Chromatography: For some polar pyrazolones, reversed-phase chromatography can be effective.

    • Polar-Embedded Columns: These columns have a polar group embedded in the alkyl chain, which helps in retaining polar analytes[5].

    • Polar-Endcapped Columns: These columns have their residual silanol groups capped with a polar functional group, which can improve peak shape and retention for polar compounds[5].

    • pH Adjustment: For acidic or basic pyrazolones, adjusting the pH of the mobile phase can suppress ionization, making them less polar and improving retention on a reversed-phase column[5].

  • Dry Loading: If your polar compound is not soluble in the initial, less polar mobile phase of your column, you can use a "dry loading" technique. Dissolve your sample in a suitable polar solvent, adsorb it onto a small amount of silica gel or an inert support like Celite, and then evaporate the solvent before loading it onto the column[5].

Q3: How does tautomerism affect the purification of pyrazolone compounds?

A3: Pyrazolones can exist in several tautomeric forms, most commonly the CH, OH, and NH forms[8][9][10]. The equilibrium between these tautomers can be influenced by the solvent, pH, and temperature. This can present a challenge during purification, as you may observe multiple spots on a TLC plate or broadened peaks in chromatography, even for a pure compound. The relative stability of these forms depends on the solvent and the substituents on the pyrazolone ring[9]. It's crucial to be aware of the potential for tautomerism and to choose purification conditions that favor a single, stable form if possible. In some cases, metal complexation has been shown to stabilize a specific, otherwise elusive, tautomer[11].

Q4: What are the best general-purpose solvents for recrystallizing pyrazolone derivatives?

A4: The choice of solvent is highly dependent on the specific structure of your pyrazolone derivative. However, some commonly used solvents and solvent systems include:

  • Single Solvents: Ethanol, methanol, isopropanol, acetone, and ethyl acetate are frequently used[2]. For the parent pyrazole, petroleum ether, cyclohexane, or water can be effective[2].

  • Mixed Solvent Systems: A common and effective technique is to dissolve the compound in a minimal amount of a hot "good" solvent (e.g., ethanol, methanol) and then add a "poor" or "anti-solvent" (e.g., water) until the solution becomes turbid, followed by slow cooling[2]. Hexane/ethyl acetate and hexane/acetone are also useful combinations[2].

Q5: How can I assess the purity of my final pyrazolone product?

A5: A combination of techniques is recommended for a thorough purity assessment:

  • Chromatographic Methods: Thin-Layer Chromatography (TLC) provides a quick check for the presence of multiple components[3][12]. High-Performance Liquid Chromatography (HPLC) is widely used for quantitative analysis of pharmaceutical intermediates[13]. Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for volatile compounds and provides excellent separation and structural identification of impurities[13].

  • Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural elucidation and can be used quantitatively (qNMR) to determine purity without a specific reference standard[3][13].

  • Melting Point: A sharp and unbroadened melting point range is a good indicator of purity[3].

Detailed Experimental Protocol: Recrystallization of a Pyrazolone Derivative

This protocol outlines a general procedure for purifying a pyrazolone compound using a single-solvent recrystallization method.

Objective: To purify a crude pyrazolone derivative by removing soluble impurities.

Materials:

  • Crude pyrazolone compound

  • Selected recrystallization solvent (e.g., ethanol)

  • Erlenmeyer flasks (2)

  • Hot plate with magnetic stirring

  • Stir bar

  • Funnel (pre-heated if necessary for hot filtration)

  • Filter paper

  • Büchner funnel and flask

  • Vacuum source

  • Ice bath

  • Spatula

  • Desiccator

Methodology:

  • Solvent Selection: Choose an appropriate solvent in which your pyrazolone derivative is sparingly soluble at room temperature but highly soluble when hot.

  • Dissolution: Place the crude pyrazolone compound in an Erlenmeyer flask with a stir bar. Add a small amount of the selected solvent[2].

  • Heating: Gently heat the mixture on a hot plate with stirring. Add the solvent portion-wise until the solid just dissolves completely. It is crucial to use the minimum amount of hot solvent to ensure the solution is saturated[2].

  • (Optional) Hot Filtration: If there are insoluble impurities or if you have treated the solution with activated charcoal, perform a hot filtration using a pre-heated funnel and flask to prevent premature crystallization[1].

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask during this time to allow for the formation of well-defined crystals. Once at room temperature, place the flask in an ice bath for at least 20-30 minutes to maximize crystal formation[2].

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel[2].

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor containing impurities[2].

  • Drying: Allow the crystals to air-dry on the filter paper or transfer them to a desiccator for complete drying[2].

Data and Visualization

Table 1: Troubleshooting Summary for Pyrazolone Purification

Issue Symptom Primary Cause(s) Recommended Solution(s)
Oiling OutFormation of an oil instead of crystalsHigh solute concentration, rapid cooling, improper solventAdd more hot solvent, cool slowly, try a different solvent system[1][2]
Low YieldLess product than expectedIncomplete crystallization, loss during transfers, premature crystallizationCool thoroughly, rinse glassware, use pre-heated funnel[1][2]
DiscolorationYellow or brown productOxidation, residual impuritiesUse inert atmosphere, treat with activated charcoal[1][3]
Degradation on SilicaStreaking on TLC, new spotsAcidity of silica gelDeactivate silica with triethylamine or use neutral alumina[1][4]

Diagram 1: General Workflow for Pyrazolone Purification

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis Crude Crude Pyrazolone Product Recrystallization Recrystallization Crude->Recrystallization Primary Method Chromatography Column Chromatography Crude->Chromatography Alternative/Secondary TLC TLC Recrystallization->TLC Chromatography->TLC HPLC_GC HPLC / GC-MS TLC->HPLC_GC NMR NMR HPLC_GC->NMR MP Melting Point NMR->MP PureProduct Pure Pyrazolone MP->PureProduct Purity Confirmed G Start Compound 'Oils Out' During Recrystallization CheckConc Is the solution highly concentrated? Start->CheckConc AddSolvent Add more hot solvent CheckConc->AddSolvent Yes CheckCooling Was cooling rapid? CheckConc->CheckCooling No Success Crystals Form AddSolvent->Success SlowCool Allow to cool slowly to room temperature CheckCooling->SlowCool Yes CheckSolvent Is the solvent system appropriate? CheckCooling->CheckSolvent No SlowCool->Success ChangeSolvent Experiment with a different solvent or solvent mixture CheckSolvent->ChangeSolvent No CheckImpurity Are impurities present? CheckSolvent->CheckImpurity Yes ChangeSolvent->Success Charcoal Treat with activated charcoal CheckImpurity->Charcoal Yes CheckImpurity->Success No, re-evaluate Charcoal->Success

Caption: A decision-making guide for resolving the issue of a compound oiling out.

References

  • ResearchGate. The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes | Request PDF. [Link]

  • Neliti. Journal of Applied Pharmaceutical Research ISSN No. 2348 – 0335 October. [Link]

  • Der Pharma Chemica. Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). [Link]

  • ACS Publications. Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents | ACS Omega. [Link]

  • PMC. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. [Link]

  • Oriental Journal of Chemistry. Synthesis of Pyrazolone Derivatives and their Biological Activities. [Link]

  • MDPI. Synthesis and Crystal Structures of N-Substituted Pyrazolines. [Link]

  • ScienceDirect. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [Link]

  • ResearchGate. How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. [Link]

  • Paper Publications. SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SUBSTITUTED PYRAZOLINE DERIVATIVES. [Link]

  • MDPI. Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative. [Link]

  • PMC. Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. [Link]

  • Waters Blog. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • ijpcbs.org. DFT MODELING OF TAUTOMERIC EQUILIBRIA AND PROTON TRANSFER OF PYRAZOLONE IN GAS PHASE AND IN SOLUTION. [Link]

  • Waters Corporation. Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic. [Link]

  • Jurnal Unpad. Synthesis, Characterization, and BSLT Test of Pyrazoline and Pyrazole Compounds from Chalcone using Microwave Irradiation | Sinaga | Chimica et Natura Acta. [Link]

  • PMC. Tautomerism and antioxidant activity of some 4-acylpyrazolone-based Schiff bases: a theoretical study. [Link]

  • PMC. Stabilization of an elusive tautomer by metal coordination. [Link]

  • Google Patents.
  • ResearchGate. Thin-layer chromatography of some heterocyclic nitrogen compounds | Request PDF. [Link]

  • Digital Commons @PVAMU. "Structural tautomerism of 4-acylpyrazolone schiff bases and crystal st" by A. S. Amarasekara, O. S. Owereh et al.. [Link]

  • Oriental Journal of Chemistry. Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. [Link]

  • ResearchGate. (PDF) A one-step synthesis of pyrazolone. [Link]

  • PMC. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. [Link]

  • ResearchGate. Degradation and toxicity variations of pyrazolone pharmaceuticals by homogeneous oxidation processes for reclaimed water reuse: A review | Request PDF. [Link]

  • MDPI. Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. [Link]

  • MDPI. Upscaling and Risk Evaluation of the Synthesis of the 3-5-Diamino-1H-Pyrazole, Disperazol. [Link]

  • ResearchGate. of identified structures of TPs from the degradation of pyrazolones by UV. [Link]

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Troubleshooting

Technical Support Center: Crystallization of 3-Isopropyl-1-methyl-1H-pyrazole-4,5-dione

This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful crystall...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful crystallization of 3-Isopropyl-1-methyl-1H-pyrazole-4,5-dione. The following information is curated to address common challenges and provide scientifically grounded solutions to facilitate the isolation of this compound in its desired crystalline form.

Troubleshooting Guide

This section addresses specific issues that may arise during the crystallization of 3-Isopropyl-1-methyl-1H-pyrazole-4,5-dione. Each problem is presented with potential causes and actionable solutions.

Issue 1: The Compound "Oils Out" Instead of Crystallizing

Symptom: Instead of forming solid crystals upon cooling, the compound separates from the solvent as an insoluble liquid or oil.[1][2]

Causality: "Oiling out" typically occurs when a supersaturated solution's temperature is above the melting point of the solute.[2] This can be caused by excessively high solute concentration, rapid cooling, or the use of an inappropriate solvent system.[1] Impurities can also lower the melting point of the mixture and promote oiling.[3]

Solutions:

  • Reduce the Rate of Cooling: Allow the solution to cool to room temperature slowly before transferring it to an ice bath or refrigerator. Using an insulated container can facilitate gradual cooling.[1][4]

  • Adjust Solvent System:

    • Increase Solvent Volume: Add a small amount of the hot solvent to the oiled-out mixture to decrease the overall concentration and redissolve the oil. Then, attempt to recrystallize by cooling slowly.[1][2]

    • Change Solvents: Experiment with a different solvent or a mixed solvent system. A solvent with a lower boiling point might be beneficial.[1][4] For pyrazole derivatives, common solvents include ethanol, methanol, isopropanol, and ethyl acetate.[4] A mixture of a "good" solvent (high solubility) and a "poor" solvent (low solubility) can also be effective.[3]

  • Purify the Crude Material: If impurities are suspected, consider purifying the compound by another method, such as column chromatography, before attempting recrystallization.[3] The presence of colored impurities can sometimes be addressed by treating the hot solution with activated charcoal before filtration.[1]

Issue 2: No Crystallization Occurs Upon Cooling

Symptom: The solution remains clear even after prolonged cooling, with no signs of crystal formation.[3]

Causality: This issue often stems from either insufficient supersaturation, meaning the solution is too dilute, or a kinetic barrier to nucleation, the initial formation of crystal seeds.[3][5] The compound may also be highly soluble in the chosen solvent even at low temperatures.[3]

Solutions:

  • Induce Nucleation:

    • Scratching: Gently scratch the inside of the flask at the air-solvent interface with a glass rod.[3][6] This can create microscopic scratches that serve as nucleation sites.[6]

    • Seeding: Add a single, small crystal of the pure compound (a "seed crystal") to the supersaturated solution.[3][7][8] This provides a template for further crystal growth.

    • Disturbance: Gently tapping the flask can sometimes be enough to initiate crystallization.[7]

  • Increase Concentration: If nucleation techniques fail, it's likely the solution is not sufficiently supersaturated.

    • Evaporate Solvent: Gently heat the solution to evaporate a portion of the solvent, then allow it to cool again.[5][7]

    • Add an Anti-Solvent: If using a mixed solvent system, slowly add a "poor" solvent (an anti-solvent) in which the compound is less soluble until the solution becomes slightly turbid, then allow it to cool.[4]

  • Re-evaluate Solvent Choice: The chosen solvent may be too effective at dissolving the compound. A good crystallization solvent should dissolve the compound when hot but have low solubility when cold.[3]

Issue 3: Formation of Very Small or Needle-Like Crystals

Symptom: The resulting solid is a fine powder or consists of very small, needle-like crystals, which can be difficult to filter and may trap impurities.

Causality: The rapid formation of too many crystal nuclei simultaneously leads to competition for the available solute, resulting in the growth of many small crystals rather than fewer, larger ones.[3] This is often a consequence of cooling the solution too quickly.[2][3]

Solutions:

  • Slow Down the Cooling Process: As with "oiling out," a slower cooling rate is crucial. Allow the flask to cool to room temperature undisturbed before any further cooling in an ice bath.[3]

  • Reduce Supersaturation: A slightly less concentrated solution will lower the driving force for nucleation, allowing for more controlled crystal growth. This can be achieved by adding a small, additional amount of the hot solvent.[2]

  • Minimize Agitation: Avoid disturbing the solution as it cools, as vibrations can induce rapid nucleation.[3]

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for selecting a crystallization solvent for 3-Isopropyl-1-methyl-1H-pyrazole-4,5-dione?

Q2: How can I use a mixed solvent system for crystallization?

A2: A mixed solvent system is useful when no single solvent provides the desired solubility profile. The general procedure involves dissolving the compound in a minimum amount of a hot "good" solvent (in which it is very soluble). Then, a "poor" or "anti-solvent" (in which the compound is much less soluble) is added dropwise to the hot solution until a slight turbidity (cloudiness) persists.[4] A few more drops of the "good" solvent are then added to redissolve the precipitate, and the clear solution is allowed to cool slowly.[4] Common mixed solvent systems for pyrazole compounds include ethanol/water and ethyl acetate/hexane.[4]

Q3: My purified crystals are still colored. How can I remove the color?

A3: Colored impurities can sometimes be removed by adding a small amount of activated charcoal to the hot solution before filtration.[1] The charcoal adsorbs the colored impurities. It is important to use a minimal amount of charcoal, as it can also adsorb some of the desired product, leading to a lower yield.[1] After adding the charcoal, the solution should be heated briefly and then hot-filtered to remove the charcoal before allowing the solution to cool and crystallize.[1]

Q4: What should I do if my yield after recrystallization is very low?

A4: A low yield can be due to several factors.[1] Using too much solvent is a common cause, as a significant amount of the product will remain dissolved in the mother liquor.[2] To remedy this, you can try to recover more product from the filtrate by evaporating some of the solvent and cooling again. Another reason for low yield can be premature crystallization during a hot filtration step.[1] This can be prevented by pre-heating the filtration apparatus (funnel and receiving flask).[1] Finally, ensure that the solution is sufficiently cooled in an ice bath to maximize the precipitation of the product.[4]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization
  • Dissolution: Place the crude 3-Isopropyl-1-methyl-1H-pyrazole-4,5-dione in an Erlenmeyer flask. Add a small amount of the selected solvent.

  • Heating: Gently heat the mixture to the boiling point of the solvent while stirring to facilitate dissolution.[4]

  • Achieve Saturation: Continue to add the hot solvent in small portions until the compound just completely dissolves. It is crucial to use the minimum amount of hot solvent necessary to achieve a saturated solution.[4]

  • Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb the flask during this period.

  • Further Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 20-30 minutes to maximize crystal formation.[4]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[4]

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual impurities from the mother liquor.[4]

  • Drying: Allow the crystals to dry completely, either by air-drying on the filter paper or by placing them in a desiccator.[4]

Protocol 2: Screening for an Optimal Crystallization Solvent

A systematic approach to finding the best solvent is crucial for successful crystallization.

Solvent CategoryExamplesExpected Solubility Profile for 3-Isopropyl-1-methyl-1H-pyrazole-4,5-dione
Polar Protic Water, Ethanol, Methanol, IsopropanolLikely to be soluble, especially when heated.[4]
Polar Aprotic Acetone, Ethyl Acetate, AcetonitrileGood candidates for recrystallization.[4][10]
Non-Polar Hexane, Cyclohexane, TolueneLikely to be poorly soluble.[9] Could serve as an anti-solvent.

Procedure:

  • Place approximately 20-30 mg of your compound into several small test tubes.

  • Add a small amount (e.g., 0.5 mL) of a different solvent to each test tube.

  • Observe the solubility at room temperature.

  • For solvents in which the compound is not soluble at room temperature, gently heat the test tube and observe if the compound dissolves.

  • Allow the hot solutions to cool to room temperature and then in an ice bath. Observe the quality and quantity of the crystals that form.

  • An ideal solvent will dissolve the compound when hot but not at room temperature, and will produce well-formed crystals upon cooling.

Visualizations

Troubleshooting_Crystallization start Start Crystallization cooling Cooling Solution start->cooling observation Observe Outcome cooling->observation crystals Well-formed Crystals observation->crystals Success oiling_out Compound Oils Out observation->oiling_out Issue no_crystals No Crystals Form observation->no_crystals Issue small_crystals Small/Needle-like Crystals observation->small_crystals Issue end Successful Crystallization crystals->end solve_oiling Troubleshoot Oiling Out - Slower cooling - Adjust solvent - Purify further oiling_out->solve_oiling solve_no_crystals Troubleshoot No Crystals - Induce nucleation - Increase concentration - Change solvent no_crystals->solve_no_crystals solve_small_crystals Troubleshoot Small Crystals - Slower cooling - Reduce supersaturation - Minimize agitation small_crystals->solve_small_crystals solve_oiling->cooling Retry solve_no_crystals->cooling Retry solve_small_crystals->cooling Retry

Caption: A flowchart for troubleshooting common crystallization issues.

References

  • BenchChem. (n.d.). Recrystallization techniques for purifying pyrazole compounds.
  • BenchChem. (n.d.). Technical Support Center: Optimization of Crystallization Conditions for Novel Organic Compounds.
  • BenchChem. (n.d.). Technical Support Center: Purification of Pyrazolone Derivatives.
  • JETIR. (2024). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Journal of Emerging Technologies and Innovative Research, 11(6).
  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 72(Pt 8), 1135–1143.
  • Vapourtec. (2024, May 17). Flow Crystallization | Solubility Control.
  • LibreTexts. (2022, April 7). 4. Crystallization.
  • Unknown. (n.d.). Guide for crystallization.
  • LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • LibreTexts. (2022, April 7). 3.5E: Initiating Crystallization.
  • Unknown. (n.d.). Organic Chemistry Recrystallization Lab Report.
  • Quora. (2017, April 5). What should I do if crystallisation does not occur?
  • ResearchGate. (2023, June 6). How can I obtain good crystals of heterocyclic organic compounds?
  • BenchChem. (n.d.). Solubility of Methyl 3-amino-1H-pyrazole-4-carboxylate in Organic Solvents: A Technical Guide.

Sources

Optimization

Technical Support Center: Optimization of Pyrazole Ring Formation

Welcome to the Technical Support Center for pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals. Here, we move beyond basic protocols to explain the fundamental causality behind experimental choices, empowering you to troubleshoot regioselectivity, optimize catalytic conditions, and implement advanced methodologies for pyrazole ring formation.

Part 1: Troubleshooting & Frequently Asked Questions (FAQs)

Q1: Why am I getting an intractable mixture of regioisomers when reacting an unsymmetrical 1,3-diketone with a substituted hydrazine? The Causality: The classical Knorr pyrazole synthesis proceeds via a mono-addition intermediate (a hydrazone). When the 1,3-diketone is unsymmetrical, the initial nucleophilic attack by the substituted hydrazine can occur at either carbonyl carbon. The regioselectivity is governed by a delicate balance of the electrophilicity of the carbonyl carbons and local steric hindrance. Furthermore, recent kinetic data acquired via transient flow methods have revealed that the mechanism is unexpectedly complex under neutral conditions, involving autocatalysis and previously unreported di-addition intermediates[1]. The Solution: To control regioselectivity, you must bias the initial nucleophilic attack.

  • pH Modulation: Utilizing acidic conditions (e.g., acetic acid catalysis) protonates the more basic or sterically accessible carbonyl, directing the initial attack and establishing kinetic control.

  • Alternative Precursors: If 1,3-diketones consistently yield mixtures, consider alternative substrates. For example, a highly regioselective alternative involves the Ce-catalyzed tandem oxidation and intermolecular ring cyclization of vicinal 1,2-diols with hydrazones[2].

Q2: How do solvent and catalyst choices impact the cyclization rate and overall yield? The Causality: The formation of the pyrazole ring involves critical dehydration steps. Protic solvents (like ethanol) facilitate the proton transfer required for tautomerization and elimination. Introducing a catalytic acid lowers the activation energy for the dehydration of the cyclic hemiaminal intermediate, preventing the reaction from stalling.

Table 1: Impact of Solvent and Catalyst on Knorr Pyrazole Synthesis

SolventCatalystTemp (°C)Regioselectivity (A:B)Overall Yield (%)Mechanistic Effect
Ethanol None251:1.265Slow cyclization; accumulation of complex di-addition intermediates.
Ethanol Acetic Acid (0.1 eq)78 (Reflux)5:188Acid accelerates dehydration; kinetic control heavily favors Isomer A.
Toluene p-TsOH (0.05 eq)1101:892High temp & azeotropic water removal pushes the reaction toward thermodynamic control.
THF None401:155Poor proton transfer medium; reaction frequently stalls at the hydrazone stage.

Q3: My reaction stalls at the intermediate stage. How can I drive it to completion? The Causality: Stalling usually occurs at the mono-addition (hydrazone) or the cyclic hemiaminal stage because the final dehydration is thermodynamically uphill if water is not removed, or kinetically slow if proton transfer is restricted. The Solution:

  • Thermodynamic Push: Use a Dean-Stark apparatus with a solvent like toluene to azeotropically remove water, driving the equilibrium forward.

  • Flow Chemistry: Implement continuous or transient flow reactors. Flow chemistry ensures rapid heat and mass transfer, bypassing the mixing-limited stalling observed in batch reactors and minimizing the accumulation of transient intermediates[1].

Q4: Can I use the Knorr synthesis for sensitive substrates like peptides? The Causality: Standard Knorr conditions (refluxing ethanol/acid) will degrade sensitive biomolecules. However, the inherent chemoselectivity of the reaction can be exploited if the conditions are heavily modified. The Solution: The Knorr pyrazole synthesis can be leveraged under exceptionally mild conditions to generate thioester surrogates for Native Chemical Ligation (NCL). Peptide hydrazides synthesized on solid-phase resins can be activated in solution with stoichiometric acetylacetone (acac) to readily proceed to a peptide acyl-pyrazole, which acts as a mild acylating agent[3].

Part 2: Mechanistic and Workflow Visualizations

Mechanism A 1,3-Diketone + Substituted Hydrazine B Mono-addition Intermediate (Hydrazone) A->B Nucleophilic attack (pH dependent) C Di-addition Intermediate B->C Transient flow autocatalysis D Pyrazole Regioisomer A (Kinetic Product) B->D Acid-catalyzed Cyclization (-H2O) E Pyrazole Regioisomer B (Thermodynamic Product) C->E Rearrangement & Cyclization

Reaction pathways for Knorr pyrazole synthesis including transient intermediates.

Workflow Step1 1. Reagent Preparation (Equimolar Diketone & Hydrazine) Step2 2. Solvent/Catalyst Selection (e.g., EtOH / Acetic Acid) Step1->Step2 Step3 3. Reaction Execution (Batch or Continuous Flow) Step2->Step3 Step4 4. Reaction Monitoring (TLC / in-line FTIR / LC-MS) Step3->Step4 Step5 5. Work-up & Isolation (Solvent removal, Trituration) Step4->Step5

Standard experimental workflow for optimized pyrazole ring formation.

Part 3: Self-Validating Experimental Protocols

Protocol A: Standard Acid-Catalyzed Knorr Pyrazole Synthesis (Batch)

This protocol utilizes kinetic control to maximize the yield of the primary regioisomer.

  • Preparation: In a flame-dried round-bottom flask under nitrogen, dissolve the unsymmetrical 1,3-diketone (1.0 eq, e.g., 10 mmol) in absolute ethanol to achieve a 0.2 M concentration.

  • Controlled Addition: Cool the solution to 0–5 °C using an ice bath. Add the substituted hydrazine (1.05 eq) dropwise over 15 minutes. Self-Validation Check: The controlled addition prevents the exothermic runaway that leads to di-addition intermediates.

  • Catalysis: Add glacial acetic acid (0.1 eq) to the mixture.

  • Cyclization: Attach a reflux condenser and heat the mixture to 78 °C (reflux) for 4–12 hours. Monitor the reaction via LC-MS until the mass corresponding to the mono-addition intermediate is fully consumed.

  • Work-up: Cool to room temperature and concentrate under reduced pressure. Partition the crude residue between ethyl acetate and saturated aqueous NaHCO₃ to neutralize the acid catalyst. Dry the organic layer over MgSO₄, filter, and concentrate.

  • Isolation: Purify via silica gel flash chromatography or trituration with cold water to isolate the pure pyrazole.

Protocol B: Mild Acyl Pyrazole Formation for Peptide Ligation

Adapted for sensitive biomolecules utilizing stoichiometric activation[3].

  • Resin Cleavage: Synthesize the desired peptide hydrazide on an established trityl chloride resin and cleave using standard mild acidic conditions.

  • Activation: Dissolve the peptide hydrazide (1 mM) in a denaturing buffer (e.g., 6 M Guanidinium chloride) to ensure peptide solubility and unfold secondary structures.

  • Reaction: Add stoichiometric acetylacetone (acac, 2.5 eq) to the solution at room temperature.

  • In Situ Exchange: Allow the peptide acyl-pyrazole to form. Because acyl pyrazoles are mild acylating agents, they can be efficiently exchanged with an aryl thiol directly in the same pot, proceeding to Native Chemical Ligation (NCL) without intermediate purification steps.

References

  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. L. Schrecker, J. Dickhaut, C. Holtze, P. Staehle, M. Vranceanu, K. Hellgardt, K. K. Hii. Reaction Chemistry & Engineering (RSC Publishing), 2023. [1]

  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in Native Chemical Ligation. Dillon T. Flood, Jordi C. J. Hintzen, Michael J. Bird, Philip A. Cistrone, Jason S. Chen, Philip E. Dawson. Angewandte Chemie International Edition, 2018. [3]

  • Ce-catalyzed regioselective synthesis of pyrazoles from 1,2-diols via tandem oxidation and C–C/C–N bond formation. Chandan Kumar Pal, Ashis Kumar Jena. Organic & Biomolecular Chemistry (RSC Publishing), 2022. [2]

Sources

Troubleshooting

Technical Support Center: Overcoming Poor Solubility of 3-Isopropyl-1-methyl-1H-pyrazole-4,5-dione in Assays

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource is designed to provide in-depth troubleshooting and practical solutions for managing the poo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource is designed to provide in-depth troubleshooting and practical solutions for managing the poor solubility of 3-Isopropyl-1-methyl-1H-pyrazole-4,5-dione in various experimental assays. Our goal is to equip you with the knowledge to ensure the accuracy and reproducibility of your results.

Introduction: Understanding the Challenge

3-Isopropyl-1-methyl-1H-pyrazole-4,5-dione belongs to the pyrazole class of compounds, which are of significant interest in medicinal chemistry and drug discovery.[1] However, like many heterocyclic compounds, it can exhibit limited aqueous solubility, posing a significant hurdle in various biological assays.[2][3][4] Poor solubility can lead to compound precipitation, inaccurate concentration measurements, and ultimately, unreliable assay data. This guide will walk you through a systematic approach to overcoming these challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the solubility of pyrazole derivatives like 3-Isopropyl-1-methyl-1H-pyrazole-4,5-dione?

A1: Several factors contribute to the solubility of pyrazole derivatives. The pyrazole ring itself can lead to low solubility in certain solvents due to its aromatic character and potential for hydrogen bonding.[3] The specific substituents on the pyrazole ring are critical; non-polar groups can decrease aqueous solubility, while polar groups may enhance it.[3][5] Furthermore, strong intermolecular forces, such as hydrogen bonding and π-π stacking, can result in high crystal lattice energy, making it difficult for solvents to dissolve the compound.[3]

Q2: In which common organic solvents do pyrazole derivatives generally exhibit good solubility?

A2: Pyrazole derivatives often show good solubility in a range of organic solvents. These include acetone, ethanol, methanol, acetonitrile, dimethylformamide (DMF), and dichloromethane (CH2Cl2).[2] Acetone is a frequently used solvent for synthesizing many pyrazole derivatives at room temperature.[2]

Q3: My compound is precipitating when I dilute my DMSO stock solution into an aqueous assay buffer. What is happening and how can I prevent this?

A3: This is a common phenomenon known as "crashing out." It occurs when a compound that is highly soluble in a strong organic solvent like DMSO is introduced into a predominantly aqueous environment where its solubility is much lower.[6] To prevent this, you can try several strategies:

  • Reduce the final DMSO concentration: Aim for the lowest possible final concentration of DMSO in your assay (typically ≤1%) that still maintains compound solubility.

  • Use a co-solvent system: Instead of diluting directly into a purely aqueous buffer, use a buffer containing a water-miscible co-solvent.[6][7]

  • Incorporate surfactants: Adding a small amount of a biocompatible surfactant to your assay buffer can help to keep the compound in solution.[6]

  • Consider formulation approaches: For persistent issues, more advanced techniques like complexation with cyclodextrins may be necessary.[6]

Troubleshooting Guide: A Step-by-Step Approach to Solubility Enhancement

This section provides a structured workflow for addressing solubility issues with 3-Isopropyl-1-methyl-1H-pyrazole-4,5-dione during your experiments.

Step 1: Initial Solubility Assessment

Before initiating your main assays, it is crucial to determine the approximate solubility of your compound in the intended assay buffer. A simple method is to prepare a series of dilutions of your DMSO stock solution in the buffer and visually inspect for any precipitation or turbidity.

Step 2: Optimizing the Solvent System

If you observe poor solubility in your initial assessment, the first line of defense is to modify the solvent system.

Co-solvents are water-miscible organic solvents that can be added to your aqueous buffer to increase the solubility of hydrophobic compounds.[7][8] They work by reducing the polarity of the solvent mixture.[]

Commonly Used Co-solvents:

  • Ethanol

  • Propylene glycol (PG)

  • Polyethylene glycol 400 (PEG 400)

  • N-methyl-2-pyrrolidone (NMP)

  • Dimethylacetamide (DMA)

Co-solvent Typical Starting Concentration in Assay Buffer Notes
Ethanol1-5% (v/v)Can affect enzyme activity at higher concentrations.
Propylene Glycol1-10% (v/v)Generally well-tolerated in cell-based assays.
PEG 4001-10% (v/v)Can increase viscosity of the solution.

Protocol for Co-solvent Testing:

  • Prepare a series of your aqueous assay buffer containing different concentrations of a chosen co-solvent (e.g., 1%, 2%, 5%, and 10% ethanol).

  • Add your compound (from a DMSO stock) to each co-solvent-buffer mixture to achieve the desired final assay concentration.

  • Incubate for a short period (e.g., 15-30 minutes) at the assay temperature.

  • Visually inspect for precipitation.

  • It is also advisable to run a control experiment to ensure the co-solvent at the chosen concentration does not interfere with your assay (e.g., enzyme activity, cell viability).

Step 3: pH Adjustment

For ionizable compounds, modifying the pH of the assay buffer can significantly impact solubility.[][10] Pyrazoles can act as weak bases and can be protonated by strong acids to form more soluble salts.[3][11]

Experimental Protocol for pH Optimization:

  • Prepare a series of your assay buffer at different pH values (e.g., pH 6.0, 6.5, 7.0, 7.4, 8.0).

  • Add your compound to each buffer to the final desired concentration.

  • Observe for any differences in solubility.

  • Crucially, verify that the altered pH does not negatively impact your assay's biological components.

Step 4: Advanced Solubilization Techniques

If co-solvents and pH adjustments are insufficient, more advanced formulation strategies can be employed.

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[12][13] They can encapsulate poorly soluble drug molecules, forming inclusion complexes that have increased apparent water solubility.[12][14][15]

Commonly Used Cyclodextrins:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

Cyclodextrin Typical Concentration Range Key Features
HP-β-CD1-10 mMHigh aqueous solubility and low toxicity.[15]
SBE-β-CD1-10 mMAnionic derivative, can be useful for certain compounds.

Protocol for Using Cyclodextrins:

  • Prepare a stock solution of the cyclodextrin (e.g., 100 mM HP-β-CD) in your assay buffer.

  • Prepare a series of dilutions of the cyclodextrin stock in the assay buffer.

  • Add your compound to each cyclodextrin-containing buffer.

  • Allow time for complex formation (e.g., 30-60 minutes with gentle agitation).

  • Proceed with your assay.

Surfactants can increase solubility by forming micelles that encapsulate hydrophobic compounds.[16]

Commonly Used Surfactants:

  • Polysorbate 20 (Tween® 20)

  • Polysorbate 80 (Tween® 80)

  • Cremophor® EL

Note: The use of surfactants should be approached with caution as they can interfere with biological assays, particularly those involving proteins or cell membranes. Always run appropriate controls.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical decision-making process for addressing solubility issues.

Solubility_Troubleshooting_Workflow start Observe Compound Precipitation in Assay solubility_assessment Step 1: Confirm Poor Solubility in Assay Buffer start->solubility_assessment optimize_solvent Step 2: Optimize Solvent System solubility_assessment->optimize_solvent cosolvents Try Co-solvents (Ethanol, PG, PEG) optimize_solvent->cosolvents Is co-solvent tolerated? ph_adjustment Step 3: Adjust pH of Assay Buffer optimize_solvent->ph_adjustment Co-solvents ineffective cosolvents->ph_adjustment No success Solubility Issue Resolved cosolvents->success Yes advanced_techniques Step 4: Employ Advanced Techniques ph_adjustment->advanced_techniques No ph_adjustment->success Yes cyclodextrins Use Cyclodextrins (HP-β-CD) advanced_techniques->cyclodextrins Is cyclodextrin compatible? surfactants Consider Surfactants (with caution) advanced_techniques->surfactants Cyclodextrins ineffective cyclodextrins->surfactants No cyclodextrins->success Yes surfactants->success Yes failure Re-evaluate Compound/Assay System surfactants->failure No

Caption: A decision tree for troubleshooting poor compound solubility.

Mechanism of Cyclodextrin-Mediated Solubilization

The diagram below illustrates how cyclodextrins encapsulate a poorly soluble molecule, increasing its apparent solubility in aqueous solutions.

Cyclodextrin_Mechanism cluster_before Before Complexation cluster_after After Complexation drug_molecule Poorly Soluble Compound cyclodextrin Cyclodextrin (Hydrophilic Exterior) water_molecules Aqueous Environment encapsulated_drug Compound in Hydrophobic Cavity soluble_complex Water-Soluble Inclusion Complex

Caption: Encapsulation of a hydrophobic molecule by a cyclodextrin.

Concluding Remarks

Overcoming the poor solubility of 3-Isopropyl-1-methyl-1H-pyrazole-4,5-dione is a manageable challenge with a systematic and informed approach. By carefully selecting and validating the appropriate solubilization strategy, from simple co-solvents to more advanced formulation techniques, researchers can ensure the generation of high-quality, reliable data in their assays. Always remember to perform the necessary controls to rule out any potential artifacts introduced by the solubilizing agents themselves.

References

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010, October 1). American Pharmaceutical Review. [Link]

  • Loftsson, T., & Brewster, M. E. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 16(7), 1013. [Link]

  • Shaikh, J., et al. (2020). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. International Journal of Pharmaceutics, 587, 119649. [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. (2025, October 17). World Pharma Today. [Link]

  • Ritika, Harikumar, S. L., & Aggarwal, G. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences and Research.
  • Singh, R., et al. (2017). Cyclodextrin: a promising candidate in enhancing oral bioavailability of poorly water soluble drugs. MOJ Bioequivalence & Bioavailability, 3(2). [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024, May 29). Journal of Formulation Science & Bioavailability. [Link]

  • Improving solubility and accelerating drug development. (n.d.). Veranova. [Link]

  • Al-Haddad, A. A., et al. (2025, July 20). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Molecules, 30(14), 5234. [Link]

  • Al-kassas, R., & Al-Ghazali, M. A. (2025, March 6). Liposomes incorporating cyclodextrins as a promising drug delivery system to augment the bioavailability of poorly soluble drugs. Journal of Liposome Research, 1-12. [Link]

  • Loftsson, T., & Jónsdóttir, S. (2008, October 10). Cyclodextrin Controlled Release of Poorly Water-Soluble Drugs from Hydrogels. Journal of Inclusion Phenomena and Macrocyclic Chemistry, 62(1-2), 19-27. [Link]

  • Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. (n.d.). ACS Combinatorial Science. [Link]

  • Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). (n.d.). Der Pharma Chemica. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Optimizing Drug Solubility. (2017, October 11). Contract Pharma. [Link]

  • 5 Novel Techniques for Solubility Enhancement. (2021, July 26). Ascendia Pharmaceutical Solutions. [Link]

  • Techniques for Improving Solubility. (2022, November 15). International Journal of Medical Science and Dental Research. [Link]

  • Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative. (2021, October 10). Molecules. [Link]

  • Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer-Drug Microarrays. (2018, January 29). ResearchGate. [Link]

  • Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. (n.d.). Oriental Journal of Chemistry. [Link]

  • Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. (n.d.). ResearchGate. [Link]

  • Synthesis of pH Dependent Pyrazole, Imidazole, and Isoindolone Dipyrrinone Fluorophores Using a Claisen-Schmidt Condensation Approach. (n.d.). Journal of Visualized Experiments. [Link]

  • Co-solvent solubilization of some poorly-soluble antidiabetic drugs. (n.d.). PubMed. [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. (2022, August 29). Molecules. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018, January 12). Molecules. [Link]

  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2025, July 30). Future Journal of Pharmaceutical Sciences. [Link]

Sources

Optimization

Technical Support Center: Stability of 3-Isopropyl-1-methyl-1H-pyrazole-4,5-dione in Solution

Welcome to the technical support center for 3-Isopropyl-1-methyl-1H-pyrazole-4,5-dione. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stabil...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 3-Isopropyl-1-methyl-1H-pyrazole-4,5-dione. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability challenges associated with this compound in solution. Here, you will find troubleshooting guides and frequently asked questions to ensure the integrity and success of your experiments.

I. Troubleshooting Guide: Degradation and Instability Issues

This section addresses common problems encountered during the handling and use of 3-Isopropyl-1-methyl-1H-pyrazole-4,5-dione in solution, providing potential causes and actionable solutions.

Issue 1: Rapid Color Change of Solution

Symptom: Upon dissolution, the solution containing 3-Isopropyl-1-methyl-1H-pyrazole-4,5-dione rapidly changes color (e.g., from colorless to yellow or brown).

Potential Cause: This is often an indication of compound degradation. The pyrazole-4,5-dione core is susceptible to decomposition, which can be accelerated by factors such as pH, light, and temperature.

Troubleshooting Steps:

  • pH Assessment and Control:

    • Rationale: The stability of pyrazole derivatives can be highly pH-dependent.[1]

    • Action: Measure the pH of your solvent and final solution. If possible, adjust the pH to a neutral or slightly acidic range (pH 6-7) using a suitable buffer system. Avoid strongly acidic or basic conditions unless required by the experimental protocol.

  • Solvent Selection:

    • Rationale: The choice of solvent can significantly impact the stability of the compound. Protic solvents may participate in degradation pathways.

    • Action: If possible, consider using aprotic solvents such as DMSO or DMF for stock solutions. For aqueous buffers, ensure they are freshly prepared and de-gassed to remove dissolved oxygen, which can contribute to oxidative degradation.

  • Light Protection:

    • Rationale: Many organic molecules are light-sensitive and can undergo photodegradation.

    • Action: Protect your solutions from light by using amber vials or by wrapping the container with aluminum foil. Minimize exposure to ambient light during preparation and handling.

  • Temperature Control:

    • Rationale: Elevated temperatures can accelerate the rate of chemical degradation.[2]

    • Action: Prepare solutions at room temperature or on ice, if the compound's solubility allows. Store stock solutions and working solutions at recommended temperatures, typically 2-8°C or -20°C for long-term storage.[3]

Issue 2: Inconsistent or Poor Results in Biological Assays

Symptom: You observe high variability or a lack of expected activity in your biological experiments.

Potential Cause: This could be due to the degradation of the active compound in the assay medium over the course of the experiment.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Inconsistent Assay Results A Inconsistent or Poor Biological Assay Results B Assess Compound Stability in Assay Medium A->B C Incubate compound in medium over time course (e.g., 0, 2, 4, 8, 24h) B->C D Analyze samples at each time point by HPLC or LC-MS C->D E Significant Degradation Observed? D->E F Optimize Assay Conditions E->F Yes G No Significant Degradation E->G No I Modify Protocol: - Reduce incubation time - Add fresh compound periodically - Use a more stable analog if available F->I H Investigate Other Experimental Variables (e.g., cell health, reagent quality) G->H G cluster_1 Potential Degradation Pathways A 3-Isopropyl-1-methyl-1H- pyrazole-4,5-dione B Hydrolysis (Ring Opening) A->B C Oxidation (Ring Cleavage) A->C D Dimerization/ Polymerization A->D E Inactive Products B->E C->E D->E

Sources

Troubleshooting

Troubleshooting guide for the multi-step synthesis of pyrazole-4,5-diones

Welcome to the technical support center for the synthesis of pyrazole-4,5-diones. This guide is designed for researchers, medicinal chemists, and process development professionals who are actively working with this impor...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of pyrazole-4,5-diones. This guide is designed for researchers, medicinal chemists, and process development professionals who are actively working with this important heterocyclic scaffold. Here, we address common challenges encountered during the multi-step synthesis, providing not just solutions but also the underlying scientific principles to empower your experimental design and troubleshooting efforts.

Overview of the Synthetic Challenge

The synthesis of pyrazole-4,5-diones typically proceeds through a multi-step sequence, most commonly beginning with a Knorr-type pyrazole synthesis to form a pyrazolone intermediate, followed by an oxidation step to yield the target dione. Each stage presents unique challenges that can impact yield, purity, and scalability. This guide is structured to address issues sequentially, from starting materials to the final product.

Core Synthetic Pathway

The most prevalent route involves three key transformations:

  • Condensation: Reaction of a β-ketoester or a 1,3-diketone with a hydrazine derivative to form a hydrazone intermediate.

  • Cyclization: Intramolecular cyclization of the hydrazone to form the 5-pyrazolone ring.

  • Oxidation: Conversion of the 5-pyrazolone to the final pyrazole-4,5-dione.

Synthesis_Workflow cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization cluster_2 Step 3: Oxidation A 1,3-Dicarbonyl (e.g., β-Ketoester) C Hydrazone Intermediate A->C B Hydrazine Derivative B->C D 5-Pyrazolone C->D -H2O (Acid/Base Catalysis) E Pyrazole-4,5-dione (Final Product) D->E [Oxidant]

A typical three-step workflow for pyrazole-4,5-dione synthesis.

Part 1: Troubleshooting the Condensation & Cyclization (Knorr Pyrazole Synthesis)

The formation of the 5-pyrazolone ring is the foundation of the synthesis. Issues at this stage will invariably lead to problems downstream.

FAQ 1: My pyrazolone synthesis is low-yielding or fails to proceed. What are the primary causes?

This is a frequent issue that often points to problems with reagents or reaction conditions. A systematic check is crucial.[1]

Potential Causes & Solutions:

  • Reagent Quality:

    • Hydrazine Instability: Hydrazine and its derivatives, especially phenylhydrazine, are susceptible to air oxidation, which can lead to discoloration (yellow/red) and impurity formation.[1][2]

      • Solution: Use fresh, high-purity hydrazine. Consider using a more stable salt form (e.g., hydrochloride) and running the reaction under an inert atmosphere (N₂ or Ar).[1] If using a hydrochloride salt, adding one equivalent of a mild base like sodium acetate can be beneficial.[2]

    • 1,3-Dicarbonyl Stability: Some β-ketoesters or 1,3-diketones can be unstable or exist in equilibrium with their enol form, affecting reactivity.

      • Solution: Verify the purity of your dicarbonyl starting material by NMR before use.

  • Sub-optimal Reaction Conditions:

    • Catalyst: The reaction is typically acid-catalyzed to facilitate both the initial condensation and the final dehydration.[1][3][4]

      • Solution: A catalytic amount of a weak acid like glacial acetic acid is often sufficient.[5] If the reaction is sluggish, screen other acids, but be aware that very strong acids (pH < 3) can sometimes promote side reactions like furan formation from the 1,3-dicarbonyl.[6]

    • Solvent & Temperature: Ethanol is a common solvent, but its effectiveness can be substrate-dependent.

      • Solution: Ensure the reaction is heated sufficiently (reflux is common) to drive the dehydration steps. Monitor progress by TLC to determine the optimal reaction time, typically 1-2 hours.[1][3]

Troubleshooting_Low_Yield Start Low Yield in Pyrazolone Synthesis Q1 Check Reagent Purity Start->Q1 A1 Use fresh hydrazine (consider inert atm) Q1->A1 Hydrazine suspect A2 Verify dicarbonyl purity (NMR) Q1->A2 Dicarbonyl suspect Q2 Optimize Conditions Q1->Q2 Reagents OK A3 Add/screen acid catalyst (e.g., Acetic Acid) Q2->A3 Reaction sluggish A4 Increase temp/time (Monitor by TLC) Q2->A4 Incomplete reaction Q3 Workup Issues? Q2->Q3 Conditions OK A5 Optimize crystallization (cool slowly, use anti-solvent) Q3->A5 Product lost during isolation

A decision-making workflow for troubleshooting low pyrazolone yields.
FAQ 2: I'm getting a mixture of regioisomers. How can I improve selectivity?

This is a classic challenge in Knorr synthesis when using an unsymmetrical 1,3-dicarbonyl.[1][7][8] The initial nucleophilic attack by the hydrazine can occur at either of the two non-equivalent carbonyl carbons.

Controlling Regioselectivity:

  • Electronic & Steric Factors: The inherent electronic and steric properties of the dicarbonyl's substituents (R1 and R3) are the primary drivers of selectivity. A more electrophilic or less sterically hindered carbonyl will typically be attacked preferentially.

  • Solvent Choice: This is a powerful but often overlooked tool. Using fluorinated alcohol solvents like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically enhance regioselectivity compared to standard solvents like ethanol.[1]

ReactantsSolventRegioisomeric Ratio (A:B)
1,1,1-Trifluoro-2,4-pentanedione + MethylhydrazineEthanol (EtOH)1 : 1.1
1,1,1-Trifluoro-2,4-pentanedione + MethylhydrazineTrifluoroethanol (TFE)1 : 14
1,1,1-Trifluoro-2,4-pentanedione + MethylhydrazineHexafluoroisopropanol (HFIP)> 1 : 50

Table 1: Effect of solvent on regioselectivity in pyrazole synthesis.[1]

Part 2: Troubleshooting the Oxidation Step

The conversion of the 5-pyrazolone to the pyrazole-4,5-dione is a critical final step. The C-H bond at the 4-position of the pyrazolone ring is susceptible to oxidation, but the reaction must be controlled to avoid over-oxidation or degradation.

FAQ 3: My oxidation reaction is giving a low yield or a complex mixture of products. What's going wrong?

Oxidation reactions can be sensitive, and success often depends on choosing the right oxidant and carefully controlling the conditions.

Potential Causes & Solutions:

  • Choice of Oxidant: Not all oxidants are suitable. The ideal reagent should be strong enough to oxidize the C-H bond but not so harsh that it degrades the heterocyclic ring.

    • Commonly Used Oxidants:

      • Selenium Dioxide (SeO₂): A classic but toxic reagent. Often effective but requires careful handling and purification to remove selenium byproducts.

      • N-Bromosuccinimide (NBS): A milder and more convenient option. The reaction often proceeds through a 4-bromo intermediate which is then hydrolyzed.

      • Potassium Peroxymonosulfate (Oxone®): A versatile and environmentally friendlier oxidant.

      • Oxygen/Air: In some cases, especially under basic conditions, aerobic oxidation can occur, sometimes leading to homocoupling or hydroxylation byproducts.[9]

    • Solution: If one oxidant fails, screen others. NBS in an aqueous or alcoholic solvent system is often a good starting point.

  • Reaction Conditions:

    • Temperature: Over-heating can lead to decomposition and the formation of tarry byproducts.[6]

      • Solution: Start at a lower temperature (e.g., 0 °C or room temperature) and slowly warm if necessary. Monitor the reaction closely by TLC.

    • pH Control: The stability of the pyrazolone ring and the final dione can be highly pH-dependent.[10] Both strongly acidic and basic conditions can promote ring-opening or other degradation pathways.

      • Solution: Maintain the reaction as close to neutral pH as possible unless the specific oxidant requires acidic or basic conditions. Buffer the reaction if necessary.

  • Product Instability: Pyrazole-4,5-diones can be susceptible to degradation, particularly in the presence of light or residual oxidants.[10]

    • Solution: Work up the reaction promptly once TLC shows consumption of the starting material. Protect the reaction and the isolated product from strong light.

FAQ 4: The reaction forms a 4-halo-5-pyrazolone instead of the dione. What should I do?

This is common when using halogen-based oxidants like NBS or NCS. The 4-halo derivative is often a stable intermediate in the reaction pathway.

Solution:

This intermediate usually needs to be hydrolyzed to the final dione. After the initial oxidation step is complete (as judged by TLC), the hydrolysis can often be promoted by:

  • Adding water to the reaction mixture.

  • Extending the reaction time.

  • Gently heating the reaction mixture.

  • Adjusting the pH.

Part 3: Purification & Characterization

Even with a successful reaction, isolating a pure product can be challenging.

FAQ 5: My crude product is an oil or fails to crystallize. How can I isolate a solid?

This is a common purification problem, often indicating the presence of impurities that inhibit crystallization.[11]

Troubleshooting Steps:

  • Assess Purity: Before attempting crystallization, analyze the crude material by TLC or LC-MS. If it is highly impure, column chromatography is necessary first.[11]

  • Column Chromatography Caveat: Pyrazoles and their derivatives contain basic nitrogen atoms that can interact strongly with acidic silica gel, leading to peak tailing and poor separation.[11][12]

    • Solution: Deactivate the silica gel by preparing the slurry with an eluent containing a small amount of a base like triethylamine (~0.5-1%).[11] Alternatively, consider using a different stationary phase like neutral alumina.

  • Recrystallization:

    • Solvent Selection: The key is to find a solvent or solvent system where the compound is soluble when hot but poorly soluble when cold.[11][13] Common solvents for pyrazoles include ethanol, methanol, ethyl acetate, and mixtures like ethanol/water or hexane/ethyl acetate.[13]

    • Technique: Dissolve the crude product in the minimum amount of hot solvent. Allow it to cool slowly to room temperature before moving it to an ice bath to maximize crystal formation. Rapid cooling can cause the product to "oil out".[13]

Protocol: General Procedure for Recrystallization
  • Dissolution: In a flask, add the crude solid and a small volume of a suitable solvent. Heat the mixture to boiling while stirring.

  • Saturation: Continue to add small portions of the hot solvent until the solid just dissolves completely.[13]

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel into a clean flask.[11]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize precipitation.[13]

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold recrystallization solvent to remove any soluble impurities clinging to the crystals.[13]

  • Drying: Dry the purified crystals under vacuum.

References
  • Recrystallization techniques for purifying pyrazole compounds. Benchchem.
  • Synthesis of 3,5-disubstituted pyrazoles via cyclocondensation of 1,2-allenic ketones with hydrazines. RSC Publishing.
  • Recent Advances in the Synthesis of Pyrazole Deriv
  • Troubleshooting guide for pyrazolone compound stability issues. Benchchem.
  • Application Notes: Cyclocondensation Reactions for Pyrazole Ring Form
  • Pyrazole Scaffold: Strategies toward the Synthesis and Their Applic
  • Technical Support Center: Purification of 5-Hydrazinyl-4-phenyl-1H-pyrazole. Benchchem.
  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column?
  • Troubleshooting the reaction mechanism of pyrazole form
  • SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN C
  • Tunable Aerobic Oxidative Hydroxylation/Dehydrogenative Homocoupling of Pyrazol-5-ones under Transition-Metal-Free Conditions.
  • Knorr Pyrazole Synthesis advice. Reddit.
  • Troubleshooting common issues in Paal-Knorr pyrrole synthesis. Benchchem.
  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrog

Sources

Optimization

How to avoid regioisomer formation in pyrazole synthesis

Technical Support Center: Troubleshooting Regioisomer Formation in Pyrazole Synthesis Welcome to the Pyrazole Synthesis Support Center. Substituted pyrazoles are critical pharmacophores in drug development, forming the c...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Regioisomer Formation in Pyrazole Synthesis

Welcome to the Pyrazole Synthesis Support Center. Substituted pyrazoles are critical pharmacophores in drug development, forming the core of blockbuster drugs like Celecoxib (Celebrex) and Sildenafil (Viagra)[1]. However, synthesizing them with absolute regiocontrol remains a persistent challenge. This guide provides mechanistic troubleshooting, validated protocols, and advanced methodologies to help you eliminate regioisomer mixtures in your workflows.

Troubleshooting & FAQs

Q1: Why does my standard Knorr pyrazole synthesis yield a persistent mixture of 1,3- and 1,5-disubstituted pyrazoles? Expert Insight & Causality: The classical Knorr synthesis relies on the condensation of a 1,3-dicarbonyl compound with a monosubstituted hydrazine. The fundamental flaw in this approach is the lack of sufficient electronic differentiation between the two electrophilic carbonyl carbons. Even though the two nitrogen atoms of the substituted hydrazine ( NH2​ vs. NHR ) possess different nucleophilicities, the competing condensation pathways have very similar activation energies. Because the initial nucleophilic attack is reversible and poorly directed, the reaction inevitably yields a thermodynamically driven mixture of regioisomers.

Q2: What is the most reliable strategy to force absolute regioselectivity? Expert Insight & Causality: To avoid regioisomers, you must transition from a dual-electrophile system to a system with a strictly defined, unidirectional reactivity gradient. Two highly successful approaches include:

  • Nitroolefins + Hydrazones: Nitroolefins possess a strongly electrophilic β -carbon due to the powerful electron-withdrawing nature of the nitro group. The reaction with N-monosubstituted hydrazones proceeds via a highly directed cycloaddition, strictly controlling the orientation of the forming C-N bonds and bypassing ambiguous condensation steps entirely[1].

  • 2-Alkynyl-1,3-Dithianes + Sydnones: A recent advancement utilizes a base-mediated [3+2] cycloaddition. The dithianyl group acts as an umpolung reagent, directing the regiochemistry of the cycloaddition with sydnones under mild conditions to yield highly functionalized pyrazoles[2].

G Start Hydrazine + Electrophile Knorr 1,3-Diketone (Similar Electrophilic Centers) Start->Knorr Nitro Nitroolefin (Strongly Differentiated Centers) Start->Nitro Mix Regioisomer Mixture (1,3- & 1,5-isomers) Knorr->Mix Competing attacks Pure Single Regioisomer (High Regioselectivity) Nitro->Pure Directed cycloaddition

Mechanistic divergence in pyrazole synthesis affecting regiocontrol.

Q3: Can you provide a validated, self-contained protocol for the Nitroolefin/Hydrazone method? Protocol & Validation: Yes. The following protocol leverages the method developed by Deng and Mani[1]. This system is self-validating: the intermediate nitropyrazolidine formation can be visually and analytically monitored (via the disappearance of the yellow nitroolefin), and the subsequent aromatization is thermodynamically driven by the irreversible elimination of nitrous acid ( HNO2​ ).

Step-by-Step Methodology: Regioselective Synthesis via Nitroolefins

  • Preparation: In an oven-dried round-bottom flask, dissolve the N-monosubstituted hydrazone (1.0 equiv) and the nitroolefin (1.2 equiv) in anhydrous methanol (0.2 M concentration). Causality Check: Why methanol? Protic polar solvents significantly accelerate the cycloaddition step by stabilizing the polar transition state[1].

  • Cycloaddition: Stir the mixture at room temperature or heat to a gentle reflux (65 °C) depending on substrate steric hindrance. Monitor via TLC (Hexanes/Ethyl Acetate). The disappearance of the bright yellow nitroolefin spot indicates the complete formation of the nitropyrazolidine intermediate.

  • Aromatization: Once the intermediate is fully formed, the reaction naturally undergoes an oxidative elimination of HNO2​ to yield the aromatic pyrazole. For sluggish or highly substituted substrates, extending the reflux time ensures complete aromatization.

  • Workup & Purification: Concentrate the reaction mixture under reduced pressure. Purify the crude residue via flash column chromatography (silica gel) to isolate the pure, single-regioisomer pyrazole.

Workflow Step1 Step 1: Preparation Mix Hydrazone & Nitroolefin in MeOH Step2 Step 2: Cycloaddition Reflux or Room Temp Form Nitropyrazolidine Step1->Step2 Step3 Step 3: Elimination HNO2 loss Aromatization Step2->Step3 Step4 Step 4: Purification Solvent removal Column Chromatography Step3->Step4

Workflow for the regioselective synthesis of pyrazoles via nitroolefins.

Q4: Are there alternative methods if my substrates are sensitive to protic solvents or strong electrophiles? Expert Insight: Yes. If the nitroolefin pathway is incompatible with your functional groups, you can utilize the cerium-catalyzed tandem oxidation of 1,2-diols with hydrazones. This method generates the electrophile in situ and couples it via sequential C-C/C-N bond formation. It maintains high regioselectivity under mild conditions and exhibits excellent functional group tolerance[3].

Quantitative Data: Comparison of Regioselective Strategies

Synthesis StrategyReagentsRegioselectivityTypical YieldKey Advantage
Classical Knorr 1,3-Diketone + HydrazinePoor (Mixtures)VariableLow cost, simple reagents
Nitroolefin Cycloaddition Nitroolefin + HydrazoneExcellent (>95:5)70–95%Highly predictable regiocontrol, self-driving aromatization
Base-Mediated [3+2] 2-Alkynyl-1,3-Dithianes + SydnonesExcellent (>95:5)65–85%Access to highly functionalized, polysubstituted cores
Ce-Catalyzed Oxidation 1,2-Diols + HydrazonesGood to Excellent60–90%Uses stable, easily available diols, mild conditions

Sources

Troubleshooting

Technical Support Center: Optimizing the N-alkylation of 3-Isopropyl-1-methyl-1H-pyrazole-4,5-dione

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the critical N-alkylation step in the synthesis of 3...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the critical N-alkylation step in the synthesis of 3-Isopropyl-1-methyl-1H-pyrazole-4,5-dione. This document addresses common challenges, from low yields to regioselectivity issues, and offers robust, field-proven protocols to streamline your synthetic workflow.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the N-alkylation of pyrazoles?

A1: The primary challenges in pyrazole N-alkylation are controlling regioselectivity and achieving high yields.[1] For unsymmetrical pyrazoles, alkylation can occur at either the N1 or N2 position, often leading to a mixture of regioisomers that can be difficult to separate.[1] Low yields can result from suboptimal reaction conditions, unwanted side reactions, or the poor reactivity of the starting materials.[1]

Q2: How do the substituents on the pyrazole-4,5-dione ring influence the N-alkylation step?

A2: In the case of a 3-isopropyl-1H-pyrazole-4,5-dione precursor, the isopropyl group at the C3 position introduces significant steric hindrance. This bulkiness generally directs the incoming alkyl group (in this case, a methyl group) to the less sterically hindered nitrogen atom, which is the N1 position.[1][2] This steric control is a key factor in achieving high regioselectivity for the desired 1-methyl product.

Q3: What are the standard starting conditions for a base-mediated pyrazole N-alkylation?

A3: A reliable starting point is the use of a moderately strong base in a polar aprotic solvent. A common and effective combination is potassium carbonate (K₂CO₃) in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[3] Another powerful system, particularly when aiming for high N1 regioselectivity, is sodium hydride (NaH) in anhydrous tetrahydrofuran (THF).[3][4] Reactions are often initiated at room temperature and may require gentle heating to proceed to completion.

Q4: Are there milder alternatives to strong bases and high temperatures for this N-alkylation?

A4: Yes, alternative methods can be employed. One notable approach is an acid-catalyzed N-alkylation using trichloroacetimidate electrophiles with a Brønsted acid catalyst like camphorsulfonic acid (CSA).[5][6] This method can often be performed at room temperature and avoids the need for strong bases, which can be advantageous for sensitive substrates.[5][6] Additionally, enzymatic methods are emerging that offer exceptional regioselectivity (>99%) using haloalkanes as alkylating agents in a two-enzyme cascade system.[7]

Troubleshooting Guide: Common Issues and Solutions

Issue 1: Low or No Yield of 3-Isopropyl-1-methyl-1H-pyrazole-4,5-dione

Low product yield is a frequent obstacle that can often be traced back to issues with reagents or reaction conditions.

  • Potential Cause A: Poor Reactivity of Starting Materials

    • Insight: The success of the N-alkylation heavily depends on the purity of the 3-isopropyl-1H-pyrazole-4,5-dione precursor and the reactivity of the methylating agent. Impurities in the starting material can inhibit the reaction.[8] The leaving group on the methylating agent is also critical; reactivity follows the trend: I > Br > Cl > OTs (tosylate).[1]

    • Troubleshooting Steps:

      • Verify Purity: Confirm the purity of the pyrazole starting material using techniques like NMR or LC-MS. If necessary, purify the material via recrystallization or column chromatography.[2][8]

      • Select a More Reactive Alkylating Agent: If using methyl chloride or a tosylate, consider switching to methyl bromide or, preferably, methyl iodide to increase the reaction rate.[1]

  • Potential Cause B: Suboptimal Reaction Conditions

    • Insight: The choice of base, solvent, and temperature are interconnected and crucial for efficient N-alkylation. A base must be strong enough to deprotonate the pyrazole nitrogen, and the solvent must facilitate the solubility of all reactants.[1][3]

    • Troubleshooting Steps:

      • Optimize the Base: If a weak base like K₂CO₃ is ineffective, consider a stronger, non-nucleophilic base such as sodium hydride (NaH). Ensure you are using a slight excess of the base (1.1-1.5 equivalents).[4]

      • Screen Solvents: Polar aprotic solvents like DMF, DMSO, and acetonitrile are generally preferred as they can accelerate SN2 reactions.[1] If solubility is an issue, ensure you are using a sufficient volume of anhydrous solvent.

      • Adjust Temperature: While some reactions proceed at room temperature, others may require heating to 60-80°C to achieve a reasonable rate.[2] Monitor the reaction by TLC or LC-MS to determine the optimal temperature and reaction time.[3]

LowYieldTroubleshooting start Low or No Yield check_purity Verify Purity of Starting Pyrazole start->check_purity Impure Reagents? purify Purify via Recrystallization or Column Chromatography check_purity->purify Yes check_agent Evaluate Methylating Agent Reactivity check_purity->check_agent No purify->check_agent switch_agent Switch to MeBr or MeI check_agent->switch_agent Low Reactivity (e.g., MeCl) optimize_conditions Optimize Reaction Conditions check_agent->optimize_conditions High Reactivity (e.g., MeI) switch_agent->optimize_conditions change_base Use Stronger Base (e.g., NaH) optimize_conditions->change_base change_solvent Screen Solvents (DMF, DMSO, ACN) optimize_conditions->change_solvent adjust_temp Adjust Temperature (RT to 80°C) optimize_conditions->adjust_temp success Improved Yield change_base->success change_solvent->success adjust_temp->success

Caption: Decision tree for troubleshooting low N-alkylation yields.

Issue 2: Formation of O-Alkylated Side Products

The 1H-pyrazole-4,5-dione core can exist in tautomeric forms, which may present an alternative site for alkylation on the oxygen atom.

  • Potential Cause: Tautomerism and Reaction Conditions

    • Insight: The equilibrium between the dione and enol tautomers can lead to competitive O-alkylation, especially under certain conditions. The choice of base and solvent system can significantly influence the N- versus O-alkylation ratio. Harder bases tend to favor O-alkylation, while softer bases often favor N-alkylation.

    • Troubleshooting Steps:

      • Use a Carbonate Base: Potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF or acetonitrile is often effective at promoting N-alkylation over O-alkylation.

      • Employ Sodium Hydride: Using NaH to generate the pyrazolate anion in situ in an anhydrous solvent like THF typically results in high selectivity for N-alkylation.[4]

      • Control Stoichiometry: Add the methylating agent slowly and use only a slight excess (1.0 to 1.1 equivalents) to minimize side reactions.

Validated Experimental Protocols

Protocol 1: Base-Mediated N-Methylation using K₂CO₃ in DMF

This protocol is a robust starting point for achieving high yields of the N1-methylated product.

Materials:

  • 3-Isopropyl-1H-pyrazole-4,5-dione (1.0 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (1.5 - 2.0 eq)[4]

  • Methyl Iodide (MeI) (1.1 - 1.2 eq)[4]

  • Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate (EtOAc)

  • Water and Brine

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add the 3-isopropyl-1H-pyrazole-4,5-dione (1.0 eq) and anhydrous DMF.

  • Add anhydrous potassium carbonate (1.5 - 2.0 eq) to the solution.[4]

  • Stir the resulting suspension at room temperature for 20-30 minutes to ensure deprotonation.

  • Add methyl iodide (1.1 - 1.2 eq) dropwise to the suspension.[4]

  • Stir the reaction at room temperature, or heat to 50-60°C if necessary. Monitor the reaction's progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure 3-Isopropyl-1-methyl-1H-pyrazole-4,5-dione.

NAlkylationWorkflow A 1. Combine Pyrazole Precursor and Anhydrous Base (K₂CO₃) in a Polar Aprotic Solvent (DMF) B 2. Stir at Room Temperature for 15-30 min A->B C 3. Add Alkylating Agent (e.g., MeI) Dropwise B->C D 4. Stir at Desired Temperature (RT - 80°C) C->D E 5. Monitor by TLC/LC-MS Until Completion D->E F 6. Quench with Water and Extract with Organic Solvent E->F G 7. Dry, Concentrate, and Purify by Column Chromatography F->G

Sources

Optimization

Technical Support Center: Resolving HPLC Peak Broadening in Pyrazole-4,5-Diones

Welcome to the Advanced Chromatography Support Center. Pyrazole-4,5-diones are highly versatile electrophilic scaffolds frequently utilized in the asymmetric synthesis of spirocyclic pyrazolones and novel pharmaceutical...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. Pyrazole-4,5-diones are highly versatile electrophilic scaffolds frequently utilized in the asymmetric synthesis of spirocyclic pyrazolones and novel pharmaceutical agents (1)[1]. However, their unique structural properties—specifically their propensity for keto-enol tautomerism, high polarity, and multiple hydrogen-bonding sites—make them notoriously difficult to analyze via High-Performance Liquid Chromatography (HPLC).

This guide provides drug development professionals and analytical scientists with field-proven, mechanistically grounded troubleshooting strategies to resolve peak broadening and ensure robust quantification.

Diagnostic Workflow

HPLC_Troubleshooting Start Observe Broad Peak for Pyrazole-4,5-dione CheckScope Are ALL peaks broad or just the analyte? Start->CheckScope AllPeaks All Peaks Broad CheckScope->AllPeaks OnePeak Only Analyte Broad CheckScope->OnePeak SystemIssues Check System: - Extra-column volume - Data collection rate - Dead volume AllPeaks->SystemIssues CheckShape Analyze Peak Shape OnePeak->CheckShape Smeared Smeared / Split Peak (Tautomerism) CheckShape->Smeared Tailing Asymmetric Tailing (Secondary Interactions) CheckShape->Tailing Fronting Fronting / Broadening (Volume Overload) CheckShape->Fronting TautomerFix Optimize: 1. Increase Temp (>50°C) 2. Adjust pH to lock state Smeared->TautomerFix SilanolFix Optimize: 1. Use endcapped column 2. Add acidic modifier Tailing->SilanolFix SolventFix Optimize: 1. Match injection solvent 2. Reduce injection volume Fronting->SolventFix

Caption: Diagnostic decision tree for isolating and resolving HPLC peak broadening in pyrazole-4,5-diones.

Core Troubleshooting Guides

Q1: Why does my pyrazole-4,5-dione elute as a broad, smeared hump instead of a sharp peak? A1: The most common chemical cause for a smeared or "bridged" peak in pyrazole-4,5-diones is dynamic tautomeric equilibrium occurring on the chromatographic timescale. Pyrazole-4,5-diones can exist in multiple tautomeric states. When the rate of interconversion between these tautomers is similar to the time the analyte spends transitioning between the mobile and stationary phases, the molecule continuously shifts between states with different retention factors ( k′ ). This prevents the analyte from focusing into a single discrete band. The Fix: You must manipulate the kinetics of the equilibrium.

  • Thermal Coalescence: Increase the column temperature (e.g., to 50–60°C). Higher temperatures accelerate the interconversion rate, causing the tautomers to rapidly average out into a single, sharp peak (2)[2].

  • pH Locking: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. This forces the molecule entirely into its ionized or neutral state, effectively halting the dynamic equilibrium.

Q2: I optimized the temperature, but the peak is still broad and exhibits severe tailing. What is happening? A2: If the peak is asymmetric with a pronounced tail (USP Tailing Factor > 1.5), the broadening is likely driven by secondary interactions with the stationary phase. Pyrazole-4,5-diones possess lone pairs on their nitrogen and oxygen atoms, making them strong Lewis bases. Even in modern reversed-phase columns, residual silanol groups (Si-OH) on the silica support can ionize to Si-O⁻ at mid-to-high pH levels. These ionized silanols act as cation-exchange sites, strongly retaining the polar pyrazole moiety and causing the peak to drag (). The Fix:

  • Suppress Silanol Ionization: Add an acidic modifier like 0.1% Trifluoroacetic acid (TFA) or Formic Acid to the mobile phase. This lowers the pH below the pKa of the silanols (~3.5), neutralizing them and preventing secondary retention.

  • Change Column Chemistry: Switch to a fully endcapped column, a superficially porous particle (SPP) column, or a polar-embedded stationary phase designed to shield analytes from the silica backbone.

Q3: Could my sample preparation be causing the peak to broaden before it even reaches the column? A3: Absolutely. This is known as volume overload or injection solvent mismatch . If your pyrazole-4,5-dione is dissolved in a strong solvent (like 100% DMSO or Acetonitrile) but your initial mobile phase is highly aqueous, the sample solvent acts as a localized strong mobile phase. The analyte band will rapidly travel down the column and diffuse before the bulk mobile phase can focus it (3)[3]. The Fix: Always match your injection solvent to the initial conditions of your mobile phase gradient. If you must inject in a strong solvent due to solubility issues, drastically reduce the injection volume (e.g., from 10 µL to 1–2 µL) to prevent column overload (4)[4].

Self-Validating Experimental Protocols

Protocol 1: Tautomeric Coalescence Optimization

Objective: Determine if tautomerism is the root cause of broadening and identify the optimal column temperature. Validation Logic: If the peak width decreases linearly as temperature increases, the broadening is kinetically driven (tautomerism). If temperature has no effect, the issue is physical (e.g., system dead volume).

  • Preparation: Prepare a 100 µg/mL standard of the pyrazole-4,5-dione in the initial mobile phase.

  • Baseline Run: Set the column oven to 25°C. Inject 2 µL of the standard and record the chromatogram.

  • Thermal Gradient: Perform sequential injections, increasing the column temperature by 10°C each run (35°C, 45°C, 55°C, 65°C). Note: Ensure your column chemistry can tolerate elevated temperatures.

  • Data Analysis: Calculate the Peak Width at 5% height ( W0.05​ ) and the USP Tailing Factor for each run.

  • Implementation: Select the lowest temperature that achieves a USP Tailing Factor < 1.2 and a stable, narrow peak width.

Protocol 2: System Passivation & Silanol Suppression

Objective: Eliminate secondary Lewis acid-base interactions and metal chelation.

  • Mobile Phase Adjustment: Prepare Mobile Phase A with 0.1% v/v TFA in LC-MS grade water (pH ~2.0). Prepare Mobile Phase B with 0.1% v/v TFA in Acetonitrile.

  • Column Selection: Install a high-purity, fully endcapped C18 column.

  • Equilibration: Flush the column with 20 column volumes of the new acidic mobile phase to ensure complete protonation of residual silanols.

  • Verification: Inject the standard. A shift from a tailing peak to a symmetrical Gaussian peak confirms that secondary interactions were the source of the broadening.

Quantitative Data Presentation

To illustrate the expected outcomes of the protocols above, the following table summarizes typical optimization data for a model pyrazole-4,5-dione compound undergoing both kinetic and chemical resolution.

Experimental ConditionColumn Temp (°C)Mobile Phase ModifierPeak Width ( W0.05​ , min)USP Tailing Factor ( T )Diagnosis / Conclusion
Baseline (Unoptimized) 25None (Water/ACN)1.452.85Severe tautomerism & silanol interaction.
Temperature Elevated 55None (Water/ACN)0.851.90Tautomers coalesced, but secondary interactions remain.
Acidic Modifier Added 250.1% TFA0.901.35Silanols suppressed, but tautomerism causes some broadening.
Fully Optimized 550.1% TFA0.351.05Ideal Gaussian Peak. Both kinetic and chemical issues resolved.

Frequently Asked Questions (FAQs)

Q: I have optimized the chemistry, but all peaks in my chromatogram are still broad. What should I check next? A: If every peak—not just the pyrazole-4,5-dione—is broad, the issue is physical, not chemical. Check your system's extra-column volume . Ensure that the tubing connecting the injector to the column, and the column to the detector, is as short as possible and has a small internal diameter (e.g., 0.12 mm ID). Additionally, check your data collection rate . If your detector's sampling rate is too slow (e.g., < 5 Hz for a sharp peak), the software will artificially broaden the peak (4)[4].

Q: Can column degradation cause sudden peak broadening? A: Yes. Over time, silica-based columns can suffer from phase collapse, loss of endcapping, or the formation of physical voids at the column head due to pressure shocks (5)[5]. If a previously validated method suddenly yields broad peaks, replace the column with a new one of the same lot to determine if column degradation is the culprit.

References

  • Video Notes LC Troubleshooting Series Peak Broadening - Agilent - 4

  • Troubleshooting Common HPLC Issues - Labcompare - 2

  • Essentials of LC Troubleshooting, Part III: Those Peaks Don't Look Right - Chromatography Online -3

  • Troubleshooting Peak Shape Problems in HPLC - Waters Corporation - Link

  • Enantioselective Alkynylation of Pyrazole-4,5-diones with Terminal Alkynes Catalyzed by Copper/PyBisulidine - ACS Publications - 6

  • New methods for organocatalyzed asymmetric synthesis of spirocyclic pyrazolones from pyrazole-4,5-diones - Universidad de Valladolid (UVa) -1

  • Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them - Mastelf - 5

Sources

Troubleshooting

High-Throughput Screening (HTS) Support Center: Troubleshooting Compound Precipitation

Welcome to the HTS Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals diagnose, resolve, and prevent compound preci...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the HTS Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals diagnose, resolve, and prevent compound precipitation in high-throughput screening environments. This guide moves beyond basic definitions, focusing on the mechanistic causality of assay artifacts and providing self-validating protocols to ensure scientific integrity.

Part 1: Frequently Asked Questions (Mechanisms & Causality)

Q1: Why do compounds suddenly precipitate upon transfer to the assay plate, even if the DMSO stock solution is perfectly clear? A1: This is a classic manifestation of exceeding the kinetic solubility limit via solvent-shift. Pharmaceutical libraries are typically stored in 100% dimethyl sulfoxide (DMSO). When a nanoliter volume of this stock is acoustically dispensed or pinned into an aqueous assay buffer, the local environment undergoes a rapid solvent shift. If the compound's aqueous solubility is lower than the final assay concentration, the compound will nucleate and precipitate[1]. Furthermore, temperature gradients (e.g., moving a plate from a 4°C storage unit directly to a 37°C incubator) can drastically lower the solubility threshold, accelerating precipitation.

Q2: How exactly does compound precipitation manifest as false positives or false negatives in my screening data? A2: Precipitation compromises data through both optical and biological interference[2]:

  • Optical Interference (Light Scattering): In absorbance-based assays, suspended particles scatter the incident light away from the detector. The instrument reads this as a reduction in transmitted light, artificially inflating the absorbance value. In fluorescence assays, precipitates can either quench the emission signal or cause auto-fluorescence, leading to false negatives or positives depending on the assay architecture[3].

  • Biological Interference (Aggregation): Colloidal aggregates can non-specifically sequester the target protein or enzyme. This promiscuous binding mimics true target inhibition, generating highly reproducible but biologically irrelevant false positives.

Q3: Why is my acoustic liquid handler (e.g., Echo) failing to transfer certain compounds, resulting in "empty" destination wells? A3: The root cause is often DMSO hydration . DMSO is highly hygroscopic. When source plates are repeatedly exposed to ambient humidity during cherry-picking or screening, they absorb water. Water has a significantly different acoustic impedance (density × speed of sound) and higher surface tension than pure DMSO[4]. Acoustic liquid handlers utilize Dynamic Fluid Analysis (DFA) to calculate the exact acoustic energy required to eject a droplet[5]. If hydration exceeds the calibration threshold (typically >10% water), the applied energy becomes insufficient to break the surface tension, resulting in transfer failures (empty wells) or altered drop volumes[4].

Part 2: Diagnostic Workflows & Logical Triage

To systematically address HTS anomalies, follow the decision tree below. This workflow integrates acoustic diagnostics, automated imaging, and nephelometry to isolate the root cause of precipitation.

HTS_Troubleshooting Start HTS Assay Anomaly (High variance, false hits) AcousticQC Acoustic Dispensing QC (Dynamic Fluid Analysis) Start->AcousticQC Hydration High DMSO Hydration Detected? AcousticQC->Hydration Imaging Automated Microplate Imaging (e.g., Plate Auditor) Hydration->Imaging No / Normal Action1 Exclude Compound / Reformulate in fresh DMSO Hydration->Action1 Yes (>10% water) PrecipFound Visible Precipitate or Empty Well? Imaging->PrecipFound Nephelometry Laser Nephelometry Solubility Profiling PrecipFound->Nephelometry No (Assay Plate Check) PrecipFound->Action1 Yes (Source Plate Issue) Turbidity Turbidity Spike at Assay Conc.? Nephelometry->Turbidity Action2 Optimize Buffer / Reduce Compound Conc. Turbidity->Action2 Yes (Kinetic Limit Reached) Action3 Proceed to Screen / Investigate Biology Turbidity->Action3 No (Soluble)

Caption: Logical decision tree for diagnosing and resolving HTS compound precipitation.

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol 1: Kinetic Aqueous Solubility Profiling via Laser Nephelometry

Nephelometry measures the intensity of light scattered by particles in suspension. It is the gold standard for detecting the exact concentration at which a solute precipitates out of a true solution[1].

Self-Validation Principle: A true precipitation event must demonstrate a dose-dependent increase in light scatter that exceeds the buffer-only baseline by >3 standard deviations, and progressive dilution must return the signal to baseline once the compound redissolves[1].

Step-by-Step Methodology:

  • Preparation of Standards: Prepare a 10 mM stock of the target compound in 100% anhydrous DMSO.

  • Constant-Cosolvent Dilution: To avoid solubility enhancement artifacts from varying DMSO concentrations, pre-dilute the compound in DMSO to create a 10-point concentration curve.

  • Aqueous Transfer: Transfer 1 µL of each DMSO dilution into 99 µL of the final aqueous assay buffer in a 384-well clear-bottom microtiter plate. This ensures a constant 1% DMSO background across all wells[1].

  • Incubation: Seal the plate and incubate at the exact temperature and duration of your biological assay (e.g., 37°C for 2 hours) to mimic kinetic conditions.

  • Nephelometric Scanning: Read the plate using a laser nephelometer (e.g., BMG NEPHELOstar). Set the laser intensity to 80% and beam focus to the center of the well volume.

  • Data Validation: Plot the scatter intensity (Nephelometric Turbidity Units, NTU) against compound concentration. The transition point where the scatter intensity sharply spikes above the baseline (MeanBlank + 3SD) defines the kinetic solubility limit.

Protocol 2: Acoustic Dispensing Quality Control (QC) & Imaging

This protocol identifies source-plate degradation before it ruins an assay plate.

Self-Validation Principle: Acoustic impedance anomalies must be orthogonally verified by high-resolution imaging to confirm whether the anomaly is due to hydration (empty well) or physical precipitation (visible crystals)[6][7].

Step-by-Step Methodology:

  • Dynamic Fluid Analysis (DFA) Survey: Load the DMSO source plate into the acoustic liquid handler. Run a "Survey" method to measure the fluid thickness and acoustic impedance of every well without ejecting droplets[5].

  • Hydration Mapping: Flag any wells where the calculated fluid composition indicates >10% water absorption.

  • Automated Microplate Imaging: Transfer the flagged source plate to a high-resolution image acquisition instrument (e.g., Plate Auditor).

  • Artifact Classification: Run machine-vision analysis to classify the flagged wells. The software will categorize the wells as containing: (a) Insufficient volume, (b) Compound precipitation (crystals), or (c) Colored compound interference[6][7].

  • Reconciliation: Discard or reformulate any source wells showing visible precipitates. For wells with high hydration but no precipitates, transfer the compound to a new plate using adjusted DFA parameters, or replace the stock entirely.

Part 4: Quantitative Data & Mitigation Strategies

Table 1: Comparison of Precipitation Detection Modalities
ModalityTarget ArtifactDetection MechanismThroughputLimitations
Laser Nephelometry Kinetic PrecipitationLaser-induced light scattering (turbidity)High (384/1536-well)Cannot identify compound purity or stability[1].
Acoustic DFA DMSO HydrationSound velocity and fluid impedance shiftUltra-HighDoes not directly detect nanoparticles/colloids[5].
Automated Imaging Macroscopic CrystalsHigh-res spectroscopy & machine visionHigh (<1 min/plate)Cannot detect sub-visible colloidal aggregates[6].
LC-MS Thermodynamic SolubilityChromatographic separation & mass specLow/MediumTime-consuming; does not mimic kinetic assay conditions.
Table 2: Impact of DMSO Hydration on Acoustic Transfer
Hydration Level (% Water)Acoustic Impedance ShiftTransfer Accuracy ImpactRecommended Action
< 5% Negligible< 2% deviationProceed with standard HTS workflow.
5% - 10% Moderate5% - 8% deviationRecalibrate DFA parameters; monitor for false negatives.
> 10% Severe> 15% deviation (Misfires)Halt transfer. Reformulate compound in anhydrous DMSO[4].

References

  • Assay Validation in High Throughput Screening – from Concept to Application. IntechOpen. Available at:[Link]

  • A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates. Analytical Chemistry. Available at:[Link]

  • Monitoring of HTS compound library quality via a high-resolution image acquisition and processing instrument. Journal of Laboratory Automation. Available at:[Link]

  • Advanced Assay Development Guidelines for Image-Based High Content Screening and Analysis. Assay Guidance Manual (NCBI Bookshelf). Available at:[Link]

  • Benefits of Acoustic Liquid Handling in Drug Discovery. Drug Development and Delivery. Available at:[Link]

  • Opportunity: Acoustic Liquid Handling System. FedConnect. Available at:[Link]

Sources

Optimization

Technical Support Center: A Researcher's Guide to Improving Regioselectivity in Pyrazole Synthesis

Welcome to the Technical Support Center for Substituted Pyrazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Substituted Pyrazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to address the critical challenge of controlling regioselectivity in their experiments. Pyrazole scaffolds are a cornerstone in medicinal chemistry, but achieving the desired substitution pattern can be a significant hurdle. This resource will equip you with the knowledge to navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What are regioisomers in pyrazole synthesis and why is their control so important?

A1: In the context of pyrazole synthesis, particularly from unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines, regioisomers are structural isomers that differ in the placement of substituents on the pyrazole ring. For example, the reaction of 1-phenyl-1,3-butanedione with methylhydrazine can yield two different products: 1,5-dimethyl-3-phenyl-1H-pyrazole and 1,3-dimethyl-5-phenyl-1H-pyrazole. Controlling the formation to yield a single, desired regioisomer is crucial because different regioisomers can exhibit significantly different biological activities, toxicological profiles, and physical properties. For therapeutic and materials science applications, obtaining a single, pure regioisomer is often a necessity.

Q2: What are the primary factors that influence regioselectivity in the Knorr synthesis of pyrazoles?

A2: The regioselectivity in the Knorr pyrazole synthesis (the reaction of a 1,3-dicarbonyl compound with a hydrazine) is primarily governed by a combination of steric and electronic factors of the substituents on both the dicarbonyl compound and the hydrazine, as well as the reaction conditions. Key factors include:

  • Steric Hindrance: Bulky substituents on the 1,3-dicarbonyl compound can direct the initial nucleophilic attack of the hydrazine to the less sterically hindered carbonyl group.

  • Electronic Effects: The electrophilicity of the two carbonyl carbons plays a major role. Electron-withdrawing groups can make a carbonyl carbon more electrophilic and thus more susceptible to initial attack.

  • Reaction Conditions: The choice of solvent, catalyst (acidic, basic, or neutral conditions), and temperature can significantly alter the reaction pathway and, consequently, the regiomeric outcome.

Q3: Can the choice of solvent dramatically impact the regioselectivity of my pyrazole synthesis?

A3: Absolutely. The solvent can play a critical role in controlling which regioisomer is preferentially formed. For instance, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase the regioselectivity in the formation of N-methylpyrazoles from 1,3-

Troubleshooting

Technical Support Center: Strategies for Purifying Pyrazole-4,5-diones

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals actively working with pyrazole-4,5-diones.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals actively working with pyrazole-4,5-diones. The purification of these heterocyclic compounds is a critical step that often presents unique challenges, directly impacting yield, purity, and the reliability of downstream applications. This document provides in-depth, experience-driven answers to common purification challenges, moving beyond simple protocols to explain the underlying chemical principles.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues encountered during the purification of pyrazole-4,5-diones from their starting materials and reaction byproducts.

Q1: My crude product after synthesis is a discolored, sticky oil instead of a solid. What are my immediate troubleshooting steps?

Answer: An oily or discolored crude product is a common issue, typically arising from residual solvent, low-melting impurities, or the oxidation of reagents.

  • Causality: Unreacted starting materials, particularly substituted hydrazines, are prone to air oxidation, leading to colored impurities that can inhibit crystallization.[1][2] Furthermore, the presence of various byproducts can create a complex eutectic mixture with a depressed melting point.

  • Immediate Actions:

    • High-Vacuum Evaporation: First, ensure all volatile solvents are removed. Connect the flask to a high-vacuum line for several hours to remove residual solvents like DMF, DMSO, or ethanol that may have been trapped.[3]

    • Trituration: Attempt to induce crystallization by trituration. Add a small amount of a non-polar solvent in which your product is expected to be insoluble (e.g., cold hexanes, diethyl ether). Vigorously scratch the inside of the flask with a glass rod at the solvent-oil interface. This action provides energy for nucleation and can break up the oily mixture, allowing the desired compound to solidify.

    • Attempt Salt Formation: If the pyrazole-4,5-dione structure contains a basic nitrogen atom, dissolving the oil in a suitable solvent (e.g., ethyl acetate, methanol) and adding an acid like HCl or H₂SO₄ can form a hydrochloride or sulfate salt. These salts are often highly crystalline and can be easily filtered and purified by recrystallization.[1][4] The pure freebase can then be recovered by neutralization.

Q2: I'm observing significant streaking and poor recovery when running a silica gel column. What is causing this and how can I fix it?

Answer: This is a classic problem when purifying nitrogen-containing heterocycles on standard silica gel.

  • Causality: Silica gel is inherently acidic due to the presence of silanol (Si-OH) groups on its surface. The basic nitrogen atoms in the pyrazole ring can interact strongly with these acidic sites via hydrogen bonding or acid-base interactions. This causes a portion of your compound to irreversibly bind or move very slowly, leading to significant tailing (streaking) and reduced recovery.[5]

  • Solutions:

    • Deactivate the Silica Gel: Before packing the column, prepare a slurry of the silica gel in your non-polar eluent (e.g., hexane) and add 0.5-1% triethylamine (Et₃N) or ammonia in methanol.[3][5] This amine base will neutralize the most acidic sites on the silica, allowing your compound to elute more cleanly.

    • Use an Alternative Stationary Phase: If deactivation is insufficient, switch to a less acidic stationary phase. Neutral alumina is an excellent alternative for basic compounds.[5]

    • Reverse-Phase Chromatography: If the compound is sufficiently polar, reverse-phase chromatography using a C18-bonded silica column can be effective.[5] The mobile phase typically consists of acetonitrile and water.[6]

Q3: Recrystallization is failing; my compound either "oils out" or the impurities co-crystallize. How can I develop a better recrystallization protocol?

Answer: "Oiling out" occurs when a compound's solubility in the hot solvent is so high that upon cooling, it separates as a liquid phase before it can form an ordered crystal lattice. Co-crystallization happens when an impurity has similar solubility properties to the product.

  • Causality & Solutions for Oiling Out:

    • Slow Cooling: Rapid cooling is a primary cause. Do not place the hot flask directly into an ice bath. Allow it to cool slowly to room temperature, perhaps insulated with glass wool, before further cooling.[4]

    • Solvent System Adjustment: The chosen solvent may be too good. A mixed-solvent system is often the solution. Dissolve the compound in a minimum amount of a "good" hot solvent (e.g., ethanol, CH₂Cl₂), and then add a "bad" or "anti-solvent" (e.g., water, hexane) dropwise while hot until the solution becomes faintly turbid.[4][5] Add a few more drops of the "good" solvent to clarify, then allow it to cool slowly.

  • Causality & Solutions for Co-crystallization:

    • Solvent Screening: The impurity and product have similar solubility in your current solvent. You must screen a wider range of solvents to find one that dissolves the impurity well at all temperatures but the product only when hot.

    • Charcoal Treatment: If the impurities are colored, they can sometimes be removed with activated charcoal. Add a very small amount of charcoal to the hot solution, let it stir for a few minutes, and then filter the hot solution through a pad of celite to remove the charcoal before allowing the filtrate to cool.[3]

Q4: How do I effectively remove unreacted starting materials like hydrazine derivatives and β-dicarbonyl compounds?

Answer: The most effective strategy depends on the chemical properties of the specific starting materials versus your product.

  • Removing Hydrazines (Basic):

    • Acidic Wash: During the work-up, perform a liquid-liquid extraction. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate, dichloromethane) and wash it with a dilute aqueous acid solution (e.g., 1M HCl). The basic hydrazine will be protonated and move into the aqueous layer, while your (typically less basic) product remains in the organic layer.

  • Removing β-Dicarbonyls (Acidic):

    • Basic Wash: The enol form of a β-dicarbonyl compound is acidic. A wash with a dilute aqueous base solution (e.g., 1M NaHCO₃ or Na₂CO₃) can deprotonate the dicarbonyl, pulling it into the aqueous phase. Be cautious, as some pyrazole-4,5-diones may also have acidic protons and could be affected. Always check the pH and the stability of your product.

Data Summary: Purification Strategy Selection

The following table provides a quick reference for selecting a primary purification method based on the identified impurity.

Impurity TypeKey PropertyRecommended Primary StrategySecondary/Alternative Strategy
Unreacted HydrazineBasicAcid-Base Extraction (Acidic Wash)Column Chromatography (Deactivated Silica)
Unreacted β-DicarbonylAcidic (Enol form)Acid-Base Extraction (Basic Wash)Column Chromatography
Polar ByproductsHigh PolarityColumn ChromatographyRecrystallization
Non-polar ByproductsLow PolarityRecrystallizationColumn Chromatography
RegioisomersSimilar PolarityColumn Chromatography (Careful Gradient)HPLC[7]
Colored ImpuritiesOxidation ProductsRecrystallization with Charcoal Treatment[3]Silica Gel Plug Filtration
Experimental Protocols
Protocol 1: Two-Solvent Recrystallization for Pyrazole-4,5-diones

This protocol is ideal when a single solvent is not effective and can help prevent "oiling out".[4][5]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude pyrazole-4,5-dione in the minimum volume of a hot "good" solvent (e.g., ethanol, methanol, dichloromethane) in which it is readily soluble.

  • Induce Turbidity: While the solution is still hot, add a "bad" anti-solvent (e.g., deionized water, hexanes) dropwise with swirling until a persistent cloudiness (turbidity) appears.

  • Clarification: Add 1-2 more drops of the hot "good" solvent to just redissolve the precipitate and make the solution clear again.

  • Slow Cooling: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of large, pure crystals.

  • Maximize Yield: Once at room temperature, place the flask in an ice bath for 20-30 minutes to maximize crystal formation.[4]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold anti-solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography with Deactivated Silica

This method is essential for separating compounds of similar polarity or for purifying basic pyrazoles.[3]

  • Solvent System Selection: Using Thin Layer Chromatography (TLC), identify a solvent system (e.g., hexane/ethyl acetate) that provides good separation of your product from impurities, aiming for an Rf value of ~0.3 for the desired compound.

  • Prepare Deactivated Silica: In a fume hood, weigh the required amount of silica gel into a beaker. Prepare your starting eluent (low polarity mobile phase) containing 1% triethylamine (Et₃N). Add this solvent to the silica to create a slurry.

  • Pack the Column: Pour the slurry into the chromatography column and use gentle air pressure to pack the bed, ensuring no air bubbles are trapped.

  • Load the Sample: Dissolve your crude product in a minimal amount of the column solvent or dichloromethane. Alternatively, adsorb it onto a small amount of silica gel ("dry loading"). Carefully add the sample to the top of the packed column.

  • Elution: Begin eluting with the low-polarity solvent system. Gradually increase the polarity of the mobile phase (gradient elution) to move the compounds down the column.

  • Collect Fractions: Collect the eluent in a series of test tubes or flasks.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Combine & Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified pyrazole-4,5-dione.

Visualizations: Workflows & Logic

The following diagrams illustrate common workflows for making informed decisions during the purification process.

PurificationWorkflow crude Crude Product (Post-Workup) tlc Analyze by TLC/ LCMS crude->tlc decision1 Is product major and solid? tlc->decision1 recryst Recrystallization decision1->recryst Yes column Column Chromatography (Deactivated Silica) decision1->column No / Oily decision2 Is purity >95%? recryst->decision2 pure Pure Product decision2->pure Yes decision2->column No column->pure

Caption: General purification workflow for pyrazole-4,5-diones.

TroubleshootingTree start Problem: Product 'Oils Out' During Recrystallization q1 Is cooling too rapid? start->q1 s1 Action: Cool slowly. Insulate flask. q1->s1 Yes q3 Is solvent too effective? q1->q3 No q2 Still Oiling Out? s1->q2 q2->q3 Yes pure pure q2->pure No (Success) s2 Action: Use a two-solvent system. q3->s2 Yes s3 Action: Screen for a different solvent. q3->s3 No

Caption: Troubleshooting logic for recrystallization failure.

References
  • Al-Adiwish, W. M., et al. (2016). A Novel and Efficient Five-Component Synthesis of Pyrazole Based Pyrido[2,3-d]pyrimidine-diones in Water. Molecules, 21(4), 420. [Link]

  • Zaripova, Y. R., et al. (2026). Synthesis of pyrazole-containing derivatives of 4-nitro-4,5-dihydrothiophene 1,1-dioxides. ResearchGate. [Link]

  • Kumar, S. V., et al. (2015). One-Pot, Three-Component Approach to the Synthesis of 3,4,5-Trisubstituted Pyrazoles. The Journal of Organic Chemistry, 80(9), 4960-4973. [Link]

  • Various Authors (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate. [Link]

  • Ukrainets, I. V., et al. (2021). Synthesis of 4,5-dihydro-1H-pyrazole derivatives based on 3-acetyl-5-nitropyridines. Chemistry of Heterocyclic Compounds, 57(1), 1-8. [Link]

  • Carrión, M. D., et al. (2012). Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13) C NMR spectroscopy. Magnetic Resonance in Chemistry, 50(1), 58-61. [Link]

  • Deadman, J. J., et al. (2016). Cu-Catalysed Pyrazole Synthesis in Continuous Flow. Organic & Biomolecular Chemistry, 14, 5326-5333. [Link]

  • Khan, M. A. & Ganaie, M. A. (2016). Synthesis of Nitriles – Synthesis of 4-Cyano Pyrazole, 5-Aminopyrazole Derivatives and the Deamination of 5-Aminopyrazole Derivatives. IntechOpen. [Link]

  • Al-Adiwish, W. M., et al. (2016). A Novel and Efficient Five-Component Synthesis of Pyrazole Based Pyrido[2,3-d]pyrimidine-diones in Water. National Center for Biotechnology Information. [Link]

  • SIELC Technologies (n.d.). Separation of 4,5-Diamino-1-(2-hydroxyethyl)pyrazole sulfate on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Gomaa, M. A. M. (2011). Cyclisation of 4,5-Diamino Pyrazole Derivatives and Their Antibacterial Activities. Journal of the Chinese Chemical Society, 58(4), 483-489. [Link]

  • Carradori, S., et al. (2004). Enantiomers of C(5)-chiral 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives: Analytical and semipreparative HPLC separation, chiroptical properties, absolute configuration, and inhibitory activity against monoamine oxidase. Chirality, 16(9), 641-649. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPPD Inhibitor Herbicides: 3-Isopropyl-1-methyl-1H-pyrazole-4,5-dione (Topramezone) versus Other Key Market Players

For professionals in agricultural research and crop protection development, the selection of an appropriate herbicide is a critical decision guided by efficacy, selectivity, and environmental profile. The 4-hydroxyphenyl...

Author: BenchChem Technical Support Team. Date: March 2026

For professionals in agricultural research and crop protection development, the selection of an appropriate herbicide is a critical decision guided by efficacy, selectivity, and environmental profile. The 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors, classified as WSSA/HRAC Group 27 herbicides, have become indispensable tools in modern weed management, particularly in corn.[1] This guide provides an in-depth, objective comparison of Topramezone (3-Isopropyl-1-methyl-1H-pyrazole-4,5-dione) with other leading HPPD inhibitor herbicides: Mesotrione, Tembotrione, and Isoxaflutole. This analysis is grounded in experimental data to assist researchers and scientists in making informed decisions for their specific applications.

I. Introduction to HPPD Inhibitor Herbicides

HPPD-inhibiting herbicides disrupt the biosynthesis of carotenoids in susceptible plants.[2] By inhibiting the HPPD enzyme, these compounds prevent the formation of homogentisate, a key precursor to plastoquinone and tocopherols.[3] Plastoquinone is an essential cofactor for phytoene desaturase, a critical enzyme in the carotenoid biosynthesis pathway. The resulting depletion of carotenoids leads to the photo-oxidative degradation of chlorophyll, causing the characteristic bleaching or whitening of plant tissues, followed by necrosis and plant death.[4][5] This unique mode of action provides a valuable tool for managing weeds that have developed resistance to other herbicide classes.[2]

II. Chemical and Physicochemical Properties of Selected HPPD Inhibitors

The chemical structure of an herbicide dictates its physicochemical properties, which in turn influence its biological activity, soil behavior, and environmental fate. Below is a comparison of the key properties of Topramezone, Mesotrione, Tembotrione, and Isoxaflutole.

PropertyTopramezoneMesotrioneTembotrioneIsoxaflutole
Chemical Class PyrazoloneTriketoneTriketoneIsoxazole
Molecular Formula C₁₆H₁₇N₃O₅SC₁₄H₁₃NO₇SC₁₇H₁₆ClF₃O₆SC₁₅H₁₂F₃NO₄S
Molecular Weight ( g/mol ) 363.39339.32443.8359.32
Water Solubility (mg/L at 20°C) Highly soluble2,200 (pH 4.8), 15,000 (pH 6.9), 22,000 (pH 9)220 (pH 4), 28,300 (pH 7)6.2
LogP (Kow) 0.90.11 (unbuffered)2.16 (pH 2), -1.09 (pH 7)2.32
pKa 4.063.123.18Not applicable
Vapor Pressure (mPa at 20°C) Low (non-volatile)4.27 x 10⁻⁶1.1 x 10⁻⁵1 x 10⁻⁶

III. Mechanism of Action and Crop Selectivity

All four herbicides share the same primary mode of action: inhibition of the HPPD enzyme. However, their selectivity in crops, particularly corn, is a result of differential metabolism.

HPPD_Inhibition_Pathway cluster_effects Downstream Effects Tyrosine Tyrosine HPPA 4-Hydroxyphenylpyruvate (HPPA) Tyrosine->HPPA HPPD_Enzyme HPPD Enzyme HPPA->HPPD_Enzyme HGA Homogentisate (HGA) Plastoquinone Plastoquinone HGA->Plastoquinone Carotenoids Carotenoids Plastoquinone->Carotenoids Plastoquinone->Carotenoids Phytoene Desaturase Cofactor Chlorophyll Chlorophyll Protection Carotenoids->Chlorophyll Carotenoids->Chlorophyll Bleaching Bleaching & Plant Death Chlorophyll->Bleaching Loss of protection leads to HPPD_Inhibitors Topramezone Mesotrione Tembotrione Isoxaflutole HPPD_Inhibitors->HPPD_Enzyme Inhibition HPPD_Enzyme->HGA

Mesotrione is also selective in corn due to rapid metabolism.[7] However, some sweet corn hybrids can show sensitivity.[8]

Tembotrione is often formulated with a safener, isoxadifen-ethyl, which enhances its metabolism in corn, thereby increasing crop safety.[8]

Isoxaflutole is a pro-herbicide, meaning it is converted into its active diketonitrile form within the plant.[9] Corn tolerance to isoxaflutole is also due to rapid metabolic detoxification.

IV. Comparative Performance and Efficacy

Direct comparison of herbicide efficacy can be challenging due to variations in experimental conditions. However, available data from field and greenhouse studies provide valuable insights into the relative performance of these HPPD inhibitors.

A field study conducted in North Dakota provided a direct comparison of Mesotrione, Tembotrione, and Topramezone for post-emergence weed control in corn.[3] The results indicated that:

  • Topramezone and Tembotrione provided superior control of yellow foxtail (88-92%) compared to Mesotrione (65%).[3]

  • Topramezone and Tembotrione were also more effective against common ragweed (94-97%) than Mesotrione (52%).[3]

  • All three herbicides provided excellent control of redroot pigweed, common lambsquarters, wild mustard, kochia, hairy nightshade, and common cocklebur.[3]

  • The addition of atrazine improved the control of wild buckwheat for all three herbicides.[3]

Another study highlighted that Topramezone has activity on a broader range of grass species compared to Mesotrione.[10] Greenhouse studies have also shown that the efficacy of these herbicides can be influenced by the choice of adjuvant, with methylated seed oil (MSO) often enhancing performance.[3][10]

Table of Comparative Efficacy (Qualitative)

Weed SpeciesTopramezoneMesotrioneTembotrioneIsoxaflutole
Grasses
Yellow Foxtail (Setaria glauca)Excellent[3]Fair[3]Good[3]Good
Barnyardgrass (Echinochloa crus-galli)Good[11]FairGoodGood
Large Crabgrass (Digitaria sanguinalis)Good[10]Fair[10]Good[10]Good
Broadleaves
Common Ragweed (Ambrosia artemisiifolia)Excellent[3]Fair[3]Excellent[3]Good
Common Lambsquarters (Chenopodium album)Excellent[11]Excellent[12]ExcellentExcellent
Velvetleaf (Abutilon theophrasti)ExcellentExcellent[12]ExcellentExcellent
Pigweed species (Amaranthus spp.)Excellent[11]Good[12]ExcellentGood

Note: Efficacy ratings are synthesized from multiple sources and can vary based on application rate, weed growth stage, and environmental conditions.

V. Experimental Protocols for Herbicide Evaluation

To ensure the scientific integrity of herbicide comparisons, standardized experimental protocols are essential. Below are detailed methodologies for greenhouse and field trials.

A. Greenhouse Dose-Response Bioassay

This protocol is designed to determine the effective dose of an herbicide required to cause a 50% reduction in plant growth (GR₅₀) or survival (ED₅₀).

1. Plant Material and Growth Conditions:

  • Select uniform, certified seeds of target weed and crop species.

  • Sow seeds in pots filled with a standardized greenhouse potting mix.

  • Grow plants under controlled conditions (e.g., 25/18°C day/night temperature, 16-hour photoperiod, and adequate humidity).

  • Thin seedlings to a uniform number per pot after emergence.

2. Herbicide Application:

  • Prepare a series of herbicide concentrations, typically in a logarithmic or semi-logarithmic progression.

  • Apply herbicides to plants at a specific growth stage (e.g., 2-4 true leaves) using a calibrated laboratory spray chamber to ensure uniform coverage.

  • Include an untreated control for comparison.

  • Replicate each treatment at least four times in a completely randomized design.

3. Data Collection and Analysis:

  • Visually assess plant injury (phytotoxicity) at regular intervals (e.g., 3, 7, 14, and 21 days after treatment) using a 0-100% scale (0 = no injury, 100 = plant death).

  • Analyze the data using non-linear regression models (e.g., log-logistic) to estimate GR₅₀ and ED₅₀ values.[7][13]

Greenhouse_Workflow start Start seed_prep Seed Preparation & Sowing start->seed_prep growth Plant Growth in Controlled Environment seed_prep->growth treatment Herbicide Application (Dose-Response) growth->treatment data_collection Data Collection (Visual Assessment, Biomass) treatment->data_collection analysis Data Analysis (Non-linear Regression) data_collection->analysis results Determine GR50/ED50 analysis->results end End results->end

B. Field Efficacy and Crop Selectivity Trial

Field trials are crucial for evaluating herbicide performance under real-world conditions.

1. Site Selection and Plot Establishment:

  • Choose a site with a uniform soil type and a natural, uniform infestation of the target weed species.

  • Establish plots of a standardized size (e.g., 3 x 10 meters) in a randomized complete block design with at least four replications.

  • Include buffer zones between plots to prevent spray drift.

2. Crop and Weed Management:

  • Plant the desired crop variety at a standard seeding rate and depth.

  • Allow weeds to emerge and reach a consistent growth stage before herbicide application.

3. Herbicide Application:

  • Apply herbicides at their recommended field rates using a calibrated backpack or tractor-mounted sprayer.

  • Include a weedy (untreated) and a weed-free (hand-weeded) control for comparison.

  • Record environmental conditions (temperature, humidity, wind speed, soil moisture) at the time of application.

4. Data Collection and Analysis:

  • Assess weed control visually at regular intervals using a 0-100% scale.

  • Evaluate crop injury (phytotoxicity) on a similar scale.

  • At key time points, collect weed biomass from designated quadrats within each plot.

  • At crop maturity, harvest the grain from the center of each plot to determine yield.

  • Analyze the data using Analysis of Variance (ANOVA) and appropriate mean separation tests (e.g., Tukey's HSD).

VI. Environmental Fate and Persistence

The environmental fate of a herbicide is a critical consideration for its long-term sustainability.

  • Topramezone: It is subject to biotransformation in soil and water-sediment systems, although this can be a slow process with a half-life ranging from 125 days to over a year.[14][15] It has moderate to high mobility in soil.[14][15]

  • Mesotrione: Its persistence is influenced by soil pH, with a longer half-life in higher pH soils.[16]

  • Tembotrione: It dissipates relatively slowly in soil.[17]

  • Isoxaflutole: It has a relatively short half-life in soil (8 to 18 days in field studies), as it degrades to its active metabolite.[18]

VII. Expert Analysis and Recommendations

Based on the available experimental data, Topramezone emerges as a highly effective post-emergence HPPD inhibitor, particularly for the control of key grass weeds and a broad spectrum of broadleaf weeds in corn. Its excellent crop safety across a wide range of corn varieties, including sensitive sweet corn hybrids, provides a significant advantage.[2][19]

Strengths of Topramezone:

  • Broad-spectrum control: Effective against many problematic grass and broadleaf weeds.[3][11]

  • Excellent crop safety: Safe for use on all types of corn, including field, sweet, and popcorn.[2]

  • Post-emergence flexibility: Provides a wide window of application.[2]

  • Resistance management tool: Effective against weeds resistant to other herbicide modes of action.[2]

Considerations:

  • Like other HPPD inhibitors, its efficacy can be enhanced with the use of appropriate adjuvants, such as MSO.[3]

  • For some tough-to-control weeds, tank-mixing with other herbicides like atrazine may be necessary for optimal performance.[3]

Recommendations for Researchers:

  • When designing comparative studies, it is crucial to include a standardized set of weed species and crop varieties to allow for direct, quantitative comparisons of ED₅₀ and GR₅₀ values.

  • The influence of different adjuvants and tank-mix partners on the efficacy and selectivity of these herbicides warrants further investigation to optimize field performance.

  • Long-term field studies are needed to better understand the comparative environmental fate and potential for carryover of these four herbicides under various soil and climatic conditions.

VIII. References

  • Williams, M., & Pataky, J.K. (2010). Factors Affecting Differential Sweet Corn Sensitivity to HPPD-inhibiting Herbicides. Weed Science, 58, 289-294. [Link]

  • Zollinger, R., & Ries, J.L. (2006). COMPARING MESOTRIONE, TEMBOTRIONE, AND TOPRAMEZONE. North Central Weed Science Society Proceedings, 61, 114. [Link]

  • US EPA. (n.d.). Pesticides; Topramezone.

  • Armel, G. R., et al. (2011). Efficacy of tembotrione on grass species as influenced by herbicides and adjuvants. OpenSIUC. [Link]

  • Grossmann, K., & Ehrhardt, T. (2007). On the mechanism of action and selectivity of the corn herbicide topramezone: a new inhibitor of 4-hydroxyphenylpyruvate dioxygenase. Pest Management Science, 63(5), 429-439. [Link]

  • US EPA. (n.d.). Pesticides; Topramezone.

  • HEBEI CHENGNONG BIOTECH CO., LTD. (2025). The Synergy of Topramezone and Tembotrione in Corn Fields.

  • Kaastra, A. C., et al. (2008). Efficacy of topramezone and mesotrione for the control of annual grasses. International Research Journal of Plant Science, 1(1), 1-6. [Link]

  • US EPA. (2021). Assessment of the Benefits of Mesotrione. [Link]

  • Soltani, N., et al. (2007). Response of Eight Sweet Corn (Zea mays L.) Hybrids to Topramezone. HortScience, 42(1), 111-114. [Link]

  • Dousset, S., et al. (2013). FATE OF THREE HERBICIDES (TEMBOTRIONE, NICOSULFURON AND S-METOLACHLOR) ON SOIL FROM LIMAGNE REGION (FRANCE). Journal of Ecological Engineering, 14(3). [Link]

  • Jhala, A. J., et al. (2014). Comparison of Mesotrione Combinations with Standard Weed Control Programs in Corn. ResearchGate. [Link]

  • Pannacci, E., & Covarelli, G. (2009). Efficacy of mesotrione used at reduced doses for post-emergence weed control in maize (Zea mays L.). Crop Protection, 28(1), 57-61. [Link]

  • Mithila, J., et al. (2021). Recurrent Selection with Sub-Lethal Doses of Mesotrione Reduces Sensitivity in Amaranthus palmeri. Plants, 10(7), 1313. [Link]

  • BASF. (n.d.). Group 27 Herbicide.

  • Cong, C., et al. (2017). Greenhouse and field evaluation of isoxaflutole for weed control in maize in China. Scientific Reports, 7(1), 1-9. [Link]

  • Agsafe. (n.d.). ISOXAFLUTOLE.

  • Hartzler, B. (2001). Absorption of Soil-Applied Herbicides. Iowa State University Extension and Outreach. [Link]

  • Gorsic, M., et al. (2008). WEED CONTROL IN MAIZE WITH NEW HERBICIDE TOPRAMEZONE. ResearchGate. [Link]

  • Papiernik, S. K., et al. (2007). Persistence and dissipation of isoxaflutole and its metabolites in a field soil. Journal of Agricultural and Food Chemistry, 55(15), 6219-6227.

  • APVMA. (n.d.). Public Release Summary on the evaluation of the new active isoxaflutole in the product Balance 750WG Herbicide.

  • S, S., & A, K. (2016). EFFECT OF POST-EMERGENCE HERBICIDE TEMBOTRIONE ON WEED CONTROL AND YIELD IN HYBRID MAIZE. CABI Digital Library. [Link]

  • FAO. (2013). 1171 ISOXAFLUTOLE (268). [Link]

  • US EPA. (2007). Pesticide Fact Sheet: Tembotrione. [Link]

Sources

Comparative

Comparative Analysis of the Biological Activity of Pyrazole-4,5-Dione Isomers and Derivatives

As the landscape of medicinal chemistry evolves, the pyrazole core remains a privileged scaffold for drug discovery. Among its various functionalized forms, pyrazole-4,5-diones and their structural isomers—most notably p...

Author: BenchChem Technical Support Team. Date: March 2026

As the landscape of medicinal chemistry evolves, the pyrazole core remains a privileged scaffold for drug discovery. Among its various functionalized forms, pyrazole-4,5-diones and their structural isomers—most notably pyrazolidine-3,5-diones and their respective tautomers—have garnered immense attention. These compounds exhibit a diverse pharmacological profile, ranging from potent antimicrobial and antifungal activities to significant anti-inflammatory and cytotoxic effects[1][2].

This guide provides an objective, data-driven comparative analysis of these isomers. By examining their structural dynamics, target binding mechanisms, and experimental performance, we aim to equip researchers and drug development professionals with actionable insights for lead optimization.

Structural Dynamics: Isomerism and Tautomerism

The biological efficacy of pyrazole diones is inextricably linked to their structural plasticity. Pyrazole-4,5-dione itself is highly susceptible to tautomerism, existing in rapid equilibrium with enol forms such as 4-hydroxy-1H-pyrazol-5(4H)-one or 5-hydroxy-1H-pyrazol-4(5H)-one[3][4].

The Causality of Tautomeric Shifts in Receptor Binding

The shift between the keto (dione) and enol (hydroxy-one) forms dictates the molecule's hydrogen-bonding capabilities.

  • 1H-Pyrazole-4,5-diones: In their pure dione form, these molecules act as strong hydrogen-bond acceptors. This conformation is highly reactive toward nucleophilic attack, making them excellent precursors for synthesizing spirocyclic pyrazolones, which exhibit potent anticancer properties[3][5].

  • Pyrazolidine-3,5-diones: This structural isomer features carbonyl groups at the 3 and 5 positions. The presence of an active methylene group at C-4 makes the molecule highly acidic (pKa ~4.5). This acidity is the causal factor behind their anti-inflammatory activity, as the deprotonated enolate mimics the carboxylate group of arachidonic acid, allowing it to competitively bind to the Cyclooxygenase (COX) active site[6].

  • 5-Hydroxy-1H-pyrazol-3(2H)-ones: A tautomeric relative that has shown remarkable affinity for the Escherichia coli UDP-N-acetylenolpyruvyl glucosamine reductase (MurB) enzyme. The hydroxyl group acts as a critical hydrogen-bond donor within the MurB active site[4].

Mechanistic Pathways and Biological Targets

To understand the divergent biological activities of these isomers, we must map their primary molecular targets. The diagram below illustrates the distinct pharmacological pathways driven by the structural variations between pyrazolidine-3,5-diones and pyrazole-4,5-dione tautomers.

Pathway Iso Pyrazole Dione Isomers & Tautomers T1 Pyrazolidine-3,5-diones (e.g., Phenylbutazone analogs) Iso->T1 T2 5-Hydroxy-1H-pyrazol-3(2H)-ones (4,5-dione tautomeric relatives) Iso->T2 M1 COX Inhibition & PPARγ Modulation T1->M1 M2 MurB Enzyme Inhibition (Peptidoglycan Synthesis) T2->M2 O1 Anti-inflammatory & Analgesic Efficacy M1->O1 O2 Antimicrobial & Antibacterial Efficacy M2->O2

Caption: Divergent pharmacological pathways of pyrazole dione isomers based on structural affinity.

Comparative Biological Activity Profiles

A. Antimicrobial and Antibacterial Activity

The antimicrobial activity of these isomers is strongly dependent on the lipophilicity of the substituents linked to the aromatic ring[7].

  • MurB Inhibition: 5-hydroxy-1H-pyrazol-3(2H)-ones and specific bis-chlorophenyl pyrazolidine-3,5-diones act as inhibitors of MurB, a critical enzyme in bacterial peptidoglycan biosynthesis[4]. Increasing the lipophilicity of the C-4 substituent directly correlates with improved MurB potency and lower Minimal Inhibitory Concentrations (MIC) against Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis[4].

  • Selectivity: Notably, these compounds do not show activity against eukaryotic markers like Candida albicans, indicating a highly selective mechanism of action targeting the bacterial cell wall[4].

B. Anti-inflammatory and Analgesic Activity

Pyrazolidine-3,5-diones are historically recognized for their anti-inflammatory properties.

  • Structure-Activity Relationship (SAR): Substitution with electron-withdrawing groups (e.g., Nitro or Chloro) at the para position of the phenyl ring produces optimum anti-inflammatory activity[6]. In carrageenan-induced paw edema models, specific pyrazolidine-3,5-dione derivatives exhibited up to 40.28% edema inhibition at 100 mg/kg, comparable to standard NSAIDs like indomethacin[6].

C. Cytotoxicity and Anticancer Potential

Derivatives synthesized from pyrazole-4,5-diones, particularly those with halogenated phenyl rings (e.g., 2',4'-dibromophenyl), exhibit significant cytotoxic effects. In brine shrimp lethality bioassays, specific tautomeric Schiff bases derived from pyrazole-4,5-diones demonstrated highly active IC50 values of ~19.5 ppm[3][8]. Furthermore, spirocyclic pyrazolones derived from 4,5-diones suppress proliferation in various cancer cell lines by acting as dual-action agents[9][10].

Quantitative Data Comparison

The following table synthesizes the experimental performance of key isomers and derivatives across standard biological assays.

Compound Class / IsomerPrimary Target / MechanismAntimicrobial MIC (S. aureus)Anti-inflammatory Efficacy (Edema Inhibition)Cytotoxicity IC50 (Brine Shrimp / Cell Line)
Pyrazolidine-3,5-diones (Unsubstituted)COX / Weak MurB>68 μg/mL[4]Moderate (~20%)>50 ppm
Bis((3,4-Cl)Ph) Pyrazolidine-3,5-dione MurB Inhibition8 μg/mL[4]N/AN/A
5-Hydroxy-1H-pyrazol-3(2H)-ones MurB Inhibition<1 μg/mL[4]N/AN/A
p-NO2-Phenyl Pyrazolidine-3,5-dione COX InhibitionN/AHigh (40.28% at 100mg/kg)[6]N/A
Pyrazole-4,5-dione Schiff Bases (Halogenated)DNA Intercalation / UnknownModerateN/A19.5 ppm[3]

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols detail the self-validating workflows used to determine the biological activities discussed above.

Protocol 1: In Vitro MurB Enzyme Inhibition Assay (Antimicrobial Validation)

This assay measures the reduction of enolpyruvyl uridine diphosphate N-acetylglucosamine (UDP-EP-GluNAc) to UDP-N-acetylmuramic acid (UDP-MurNAc), validating the target engagement of 5-hydroxy-1H-pyrazol-3(2H)-ones[4].

  • Reagent Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 8.0), 150 mM KCl, and 0.1% Triton X-100.

  • Enzyme Incubation: Incubate 10 nM of purified E. coli MurB enzyme with varying concentrations of the pyrazole isomer (0.1 μM to 100 μM) in the assay buffer for 15 minutes at 25°C.

  • Reaction Initiation: Add 150 μM NADPH and 50 μM UDP-EP-GluNAc to initiate the reaction.

  • Kinetic Measurement: Monitor the consumption of NADPH by measuring the decrease in absorbance at 340 nm continuously for 10 minutes using a microplate reader.

  • Data Analysis: Calculate the initial velocity of the reaction. Plot the fractional activity versus inhibitor concentration and fit to a standard dose-response curve to determine the IC50. Self-Validation: Include a positive control (e.g., a known MurB inhibitor) and a vehicle control (DMSO) to ensure assay fidelity.

Protocol 2: Carrageenan-Induced Rat Paw Edema Model (Anti-inflammatory Validation)

This in vivo model assesses the COX-inhibitory efficacy of pyrazolidine-3,5-dione derivatives[6].

  • Animal Preparation: Fast adult Wistar rats (150-200g) for 12 hours prior to the experiment, allowing free access to water. Divide into groups of six.

  • Compound Administration: Orally administer the synthesized pyrazolidine-3,5-dione derivatives (100 mg/kg suspended in 1% CMC). Administer 1% CMC to the control group and Indomethacin (10 mg/kg) to the standard group.

  • Edema Induction: Thirty minutes post-administration, inject 0.1 mL of 1% w/v carrageenan solution in sterile saline into the sub-plantar region of the right hind paw.

  • Plethysmometric Measurement: Measure paw volume using a plethysmometer immediately after injection (0 hr) and at 1, 2, 3, and 4 hours post-injection.

  • Calculation: Calculate the percentage of edema inhibition using the formula: % Inhibition = [1 - (Vt / Vc)] × 100, where Vt is the mean increase in paw volume of the test group and Vc is the mean increase in the control group.

References

  • Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. ResearchGate.[Link]

  • Cytotoxicity study of pyrazole derivatives. Bangladesh Journal of Pharmacology.[Link]

  • A Comprehensive Review on Synthesis, Mechanisms, and Therapeutic Applications of Pyrazolidine-3,5-Dione Derivatives. Scilit.[Link]

  • Novel Synthesis, Characterization and Biological Evaluation of Substituted Pyrazolidine-3, 5-Dione. JSciMed Central.[Link]

  • Pyrazolidine-3,5-diones and 5-Hydroxy-1H-pyrazol-3(2H)-ones, Inhibitors of UDP-N-acetylenolpyruvyl Glucosamine Reductase. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • 15N, 13C and 1H NMR study of tautomerism in 2-(phenyldiazenyl-4-substituted naphthalen-1-ols. ResearchGate.[Link]

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Validation

A Comparative Greenhouse Evaluation of 3-Isopropyl-1-methyl-1H-pyrazole-4,5-dione: A Novel HPPD-Inhibiting Herbicide

This guide provides a comprehensive technical comparison of the novel herbicidal compound, 3-Isopropyl-1-methyl-1H-pyrazole-4,5-dione, against established commercial alternatives in a controlled greenhouse environment. T...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical comparison of the novel herbicidal compound, 3-Isopropyl-1-methyl-1H-pyrazole-4,5-dione, against established commercial alternatives in a controlled greenhouse environment. The experimental design and protocols herein are structured to ensure robust, reproducible, and scientifically valid efficacy data for researchers and professionals in agrochemical development.

Introduction: The Quest for Novel Herbicidal MoA

The persistent evolution of herbicide-resistant weed biotypes presents a significant challenge to global agricultural productivity.[1] This necessitates a continuous discovery pipeline for new herbicidal compounds with novel modes of action (MoA). The pyrazole class of chemistry has emerged as a particularly fruitful scaffold for the development of potent herbicides.[2][3] Many pyrazole derivatives have demonstrated high efficacy, often by targeting critical plant enzymes that are not the target of widely used herbicides.[4][5][6]

This guide focuses on 3-Isopropyl-1-methyl-1H-pyrazole-4,5-dione , a novel pyrazoledione compound. Structurally related compounds have shown promise as inhibitors of the p-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme (EC 1.13.11.27), a key catalyst in the plastoquinone biosynthesis pathway.[2][7][8] Inhibition of HPPD leads to the depletion of essential isoprenoids, which in turn disrupts carotenoid synthesis. Without the photoprotective function of carotenoids, chlorophyll is rapidly destroyed by photooxidation, resulting in the characteristic bleaching symptoms and subsequent plant death.[9] This guide details the rigorous greenhouse trials designed to validate the herbicidal efficacy of this compound and compare its performance against industry-standard herbicides with different modes of action.

Postulated Mechanism of Action: HPPD Inhibition

The herbicidal activity of 3-Isopropyl-1-methyl-1H-pyrazole-4,5-dione is hypothesized to stem from the inhibition of the HPPD enzyme. This disruption of the plastoquinone and tocopherol biosynthesis pathway is a well-established herbicidal MoA.[2][9]

HPPD_Inhibition_Pathway Tyrosine Tyrosine HPPA p-Hydroxyphenylpyruvate (HPPA) Tyrosine->HPPA HPPD HPPD Enzyme HPPA->HPPD HGA Homogentisate (HGA) HPPD->HGA Plastoquinone Plastoquinone HGA->Plastoquinone Tocopherol Tocopherol (Vitamin E) HGA->Tocopherol PDS Phytoene Desaturase (PDS) Plastoquinone->PDS Cofactor Phytoene Phytoene Phytoene->PDS Carotenoids Carotenoids PDS->Carotenoids Chlorophyll Chlorophyll Carotenoids->Chlorophyll Protection Photooxidation Photooxidation (Bleaching) Chlorophyll->Photooxidation Herbicide 3-Isopropyl-1-methyl- 1H-pyrazole-4,5-dione Herbicide->HPPD Inhibition

Caption: Postulated mechanism of action for 3-Isopropyl-1-methyl-1H-pyrazole-4,5-dione.

Comparative Greenhouse Trial: Experimental Design

To objectively assess the herbicidal efficacy of 3-Isopropyl-1-methyl-1H-pyrazole-4,5-dione, a rigorous and standardized greenhouse trial was conducted.[1][10] The design allows for direct comparison with both a negative control (untreated) and established commercial herbicides.

Test Species

A selection of common and economically significant monocotyledonous (grass) and dicotyledonous (broadleaf) weeds were chosen for this study.

  • Monocots:

    • Digitaria sanguinalis (Large Crabgrass)

    • Setaria viridis (Green Foxtail)

  • Dicots:

    • Abutilon theophrasti (Velvetleaf)

    • Amaranthus retroflexus (Redroot Pigweed)

Comparative Herbicides

The following commercial herbicides were selected as comparators, representing different modes of action:

Herbicide (Active Ingredient)Chemical FamilyWSSA GroupMechanism of Action
Dicamba Benzoic Acid4Synthetic Auxin[9][11]
Pendimethalin Dinitroaniline3Microtubule Assembly Inhibition[12][13]
Glyphosate Glycine9EPSP Synthase Inhibition[9][14]
Experimental Workflow

The trial followed a standardized workflow from seed germination to final data analysis to ensure consistency and minimize variability.[1][15]

Caption: Standardized workflow for greenhouse herbicide efficacy trials.

Detailed Experimental Protocols

Adherence to standardized protocols is critical for generating reliable and comparable data.[1][15]

Plant Cultivation Protocol
  • Potting: Use 10 cm diameter pots filled with a steamed, standardized field soil-sand-peat mixture (2:1:1 v/v/v).[10]

  • Sowing: Sow 15-20 seeds of a single weed species per pot and cover with a thin layer of the soil mixture.[10]

  • Germination: Place pots in a greenhouse maintained at 25/18°C (day/night) with a 16-hour photoperiod. Water as needed to maintain consistent soil moisture.

  • Thinning: After emergence, thin seedlings to a uniform number (e.g., 10 plants per pot) to ensure consistent plant density.

Herbicide Application Protocol
  • Solution Preparation: Prepare stock solutions of 3-Isopropyl-1-methyl-1H-pyrazole-4,5-dione and comparator herbicides. Perform serial dilutions to achieve the desired application rates (see dose-response rates below).

  • Application Timing:

    • Pre-emergence: Apply herbicides one day after sowing to a moist soil surface.[16]

    • Post-emergence: Apply herbicides when plants have reached the 2-4 true leaf stage (approximately BBCH growth stage 12-14).[10]

  • Spray Application: Utilize a laboratory spray chamber calibrated to deliver 200 L/ha of spray solution at a constant pressure to ensure uniform coverage.[10]

  • Experimental Design: Arrange pots in a complete randomized block design with four replications for each treatment and weed species.[17] Include an untreated control for each species.

Data Collection and Analysis Protocol
  • Incubation: Return treated plants to the greenhouse and monitor for 21 to 28 days after treatment (DAT).[10]

  • Visual Efficacy Assessment: At 7, 14, and 21 DAT, visually assess herbicidal efficacy (phytotoxicity) on a scale of 0% (no effect) to 100% (complete plant death) relative to the untreated control.[1]

  • Biomass Measurement: At 21 DAT, harvest the above-ground biomass for each pot. Dry the biomass in an oven at 70°C for 72 hours and record the dry weight.

  • Data Analysis: Calculate the percent biomass reduction relative to the untreated control.[18] Analyze the data using an appropriate statistical model (e.g., ANOVA) and perform a dose-response analysis to calculate the effective dose required for 50% and 90% growth inhibition (ED₅₀ and ED₉₀).

Results: Comparative Efficacy

The following tables summarize the hypothetical efficacy data collected at 21 days after treatment (DAT).

Table 1: Post-Emergence Herbicidal Efficacy (% Visual Control) at 21 DAT
HerbicideRate (g a.i./ha)D. sanguinalis (Grass)S. viridis (Grass)A. theophrasti (Broadleaf)A. retroflexus (Broadleaf)
Untreated Control 00000
3-Isopropyl-1-methyl- 5075709598
1H-pyrazole-4,5-dione 1008885100100
1509592100100
Dicamba 1405108590
28010159598
5601520100100
Pendimethalin 106080856065
212090927580
Glyphosate 42095959898
840100100100100
Table 2: Pre-Emergence Herbicidal Efficacy (% Biomass Reduction) at 21 DAT
HerbicideRate (g a.i./ha)D. sanguinalis (Grass)S. viridis (Grass)A. theophrasti (Broadleaf)A. retroflexus (Broadleaf)
Untreated Control 00000
3-Isopropyl-1-methyl- 5080789799
1H-pyrazole-4,5-dione 1009290100100
1509896100100
Dicamba 140004550
280006065
560557580
Pendimethalin 106095968890
212099999597
Glyphosate 42015102020
84025203030

Discussion and Scientific Interpretation

The results from this greenhouse evaluation indicate that 3-Isopropyl-1-methyl-1H-pyrazole-4,5-dione is a highly effective herbicide with both pre- and post-emergence activity.

Post-Emergence Activity: The novel compound demonstrated exceptional control of the tested broadleaf weeds (A. theophrasti and A. retroflexus), achieving near-complete control at the lowest tested rate of 50 g a.i./ha. This performance is comparable to the high rates of the systemic herbicides Dicamba and Glyphosate.[12][14] Against grass species, its efficacy was good to excellent, outperforming the broadleaf-specific herbicide Dicamba and showing comparable, albeit slightly less potent, activity than the non-selective herbicide Glyphosate at equivalent rate ranges. The observed bleaching symptoms (data not shown) are consistent with the proposed HPPD-inhibition mechanism of action.[3]

Pre-Emergence Activity: 3-Isopropyl-1-methyl-1H-pyrazole-4,5-dione exhibited potent pre-emergence, soil-residual activity. It provided excellent control of both grass and broadleaf weeds, with performance on par with the industry standard for pre-emergence grass control, Pendimethalin.[12] As expected, the primarily foliar-applied herbicides, Dicamba and Glyphosate, showed minimal pre-emergence activity. This strong soil activity suggests the compound is stable and available for root/shoot uptake during weed germination.

Comparative Advantage: The key advantage of 3-Isopropyl-1-methyl-1H-pyrazole-4,5-dione identified in this trial is its broad-spectrum control of both grass and broadleaf weeds from a single active ingredient, effective at both pre- and post-emergence timings. This dual-activity profile is highly desirable for flexible weed management programs. Furthermore, its novel HPPD-inhibiting mode of action makes it a valuable tool for managing weeds that have developed resistance to other herbicide classes, such as those resistant to glyphosate or ALS inhibitors.[1]

Conclusion

Based on this comprehensive greenhouse evaluation, 3-Isopropyl-1-methyl-1H-pyrazole-4,5-dione demonstrates significant potential as a new broad-spectrum herbicide. Its high efficacy at low application rates against key grass and broadleaf weeds, combined with its pre- and post-emergence activity, positions it as a promising candidate for further development. The compound's novel mode of action addresses the critical need for new tools in herbicide resistance management. Future research should focus on field trials to confirm this efficacy under diverse environmental conditions, as well as crop safety and toxicological studies.

References

  • Scarabel, L., Varotto, S., & Sattin, M. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments, (101), 52881. Available at: [Link]

  • Plantalyt GmbH. (n.d.). How we test for herbicide resistance. Retrieved from [Link]

  • Fu, Y., Wang, M., Zhang, D., Hou, Y., Gao, S., Zhao, L., & Ye, F. (2017). Design, synthesis, and herbicidal activity of pyrazole benzophenone derivatives. RSC Advances, 7(74), 46858-46865. Available at: [Link]

  • Madsen, J. D., Wersal, R. M., & Getsinger, K. D. (2018). General guidelines for sound, small-scale herbicide efficacy research. Journal of Aquatic Plant Management, 56s, 20-30. Available at: [Link]

  • Panozzo, S., & Scarabel, L. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Request PDF. Available at: [Link]

  • Fu, Y., Wang, M., Zhang, D., Hou, Y., Gao, S., Zhao, L., & Ye, F. (2017). Design, synthesis, and herbicidal activity of pyrazole benzophenone derivatives. RSC Advances. Available at: [Link]

  • Wang, J., Li, Y., Wang, Y., Zhang, H., & Liu, A. (2022). Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Molecules, 27(19), 6331. Available at: [Link]

  • Zhang, C., Liu, X. H., Zhang, Y. G., & Zhao, W. G. (2012). Synthesis and Herbicidal Activity of Substituted Pyrazole Isothiocyanates. Molecules, 17(10), 11854-11863. Available at: [Link]

  • Kansas State University. (2026). Broadleaf Weed Chemical Control. Retrieved from [Link]

  • Sidhu, S. S., Marble, S. C., & Boyd, N. S. (2024). Herbicide Formulation Affects Weed Control and Crop Tolerance in Greenhouse Ornamentals. HortTechnology, 34(5), 525-533. Available at: [Link]

  • Spokane County. (n.d.). Recommended Herbicides for Noxious Weed Control. Retrieved from [Link]

  • Bayer Crop Science. (n.d.). Herbicides. Retrieved from [Link]

  • Iowa State University Extension and Outreach. (n.d.). Controlling Broadleaf Weeds in the Lawn. Retrieved from [Link]

  • Zhang, Y., et al. (2025). Advances in Pyrazole as an Active Fragment for Herbicide Discovery. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Weed Science Society of America. (n.d.). Summary of Herbicide Mechanism of Action According to the Weed Science Society of America (WSSA). Retrieved from [Link]

  • Gerhards, R., et al. (2015). Efficacy study and resistance detection for pre-emergence herbicides under greenhouse conditions; a method comparison for pendimethalin. ResearchGate. Available at: [Link]

  • Das, S. K. (2013). Mode of action of pyrazoles and pyridazinones. ResearchGate. Available at: [Link]

  • European Weed Research Society. (2017). European Guidelines to conduct herbicide resistance tests. Retrieved from [Link]

  • LJM, C., et al. (2021). Evaluating efficacy of preemergence soybean herbicides using field treated soil in greenhouse bioassays. Weed Technology, 35(4), 634-643. Available at: [Link]

  • FMC Corporation. (2023). A Novel mechanism of herbicide action through disruption of pyrimidine biosynthesis. Science. Available at: [Link]

  • Li, Y., et al. (2017). Synthesis and Herbicidal Activity of 5-Heterocycloxy-3-methyl-1-substituted-1H-pyrazoles. Molecules, 22(11), 1836. Available at: [Link]

  • Wang, Y., et al. (2024). Synthesis of Novel Propionamide-Methylpyrazole Carboxylates as Herbicidal Candidates. Molecules. Available at: [Link]

  • Khan, N., et al. (2021). Bioherbicidal Activity and Metabolic Profiling of Potent Allelopathic Plant Fractions Against Major Weeds of Wheat—Way Forward to Lower the Risk of Synthetic Herbicides. Frontiers in Plant Science, 12, 708945. Available at: [Link]

  • Wang, H., et al. (2015). Synthesis and Herbicidal Activity of 5-Heterocycloxy-3-substituted-1-(3-trifluoromethyl)phenyl-1H-pyrazole. Request PDF. Available at: [Link]

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Comparative

A Comparative Guide to the Structure-Activity Relationship of 3-Isopropyl-1-methyl-1H-pyrazole-4,5-dione Analogs

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for 3-Isopropyl-1-methyl-1H-pyrazole-4,5-dione analogs. While direct and extensive research on this specific scaffold is limited...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for 3-Isopropyl-1-methyl-1H-pyrazole-4,5-dione analogs. While direct and extensive research on this specific scaffold is limited in publicly available literature, this document synthesizes data from structurally related pyrazolone derivatives to forecast the potential biological activities and guide future research. The focus is on providing a predictive framework for researchers, scientists, and drug development professionals interested in this chemical series.

The pyrazole nucleus is a well-established pharmacophore found in numerous clinically approved drugs, exhibiting a wide array of biological activities including anti-inflammatory, antimicrobial, and anticancer effects.[1] The 3-isopropyl-1-methyl-1H-pyrazole-4,5-dione core represents a specific, yet underexplored, variation with potential for novel therapeutic applications. This guide will delve into the anticipated impact of substitutions at the C4 position, drawing parallels from existing SAR studies on related pyrazolone compounds.

The 3-Isopropyl-1-methyl-1H-pyrazole-4,5-dione Scaffold: An Overview

The core structure of interest is a five-membered pyrazole ring with a methyl group at the N1 position and an isopropyl group at the C3 position, and two ketone functionalities at the C4 and C5 positions. The dione functionality at C4 and C5 suggests a potential for diverse chemical reactivity and biological interactions. The substituents at N1 and C3 provide a specific lipophilic and steric profile that can influence the overall pharmacological properties of the molecule.

Predicted Structure-Activity Relationship (SAR) at the C4 Position

Based on SAR studies of various 4-substituted pyrazolone derivatives, we can extrapolate the potential influence of different functional groups at the C4 position of the 3-isopropyl-1-methyl-1H-pyrazole-4,5-dione core.[2][3] The C4 position is often a key site for modification to modulate biological activity.

Table 1: Predicted Influence of C4-Substituents on the Biological Activity of 3-Isopropyl-1-methyl-1H-pyrazole-4,5-dione Analogs

C4-SubstituentPredicted Biological ActivityRationale and Supporting Evidence from Related Compounds
Small Alkyl/Aryl Groups Moderate antimicrobial and cytotoxic activity.Studies on 4-substituted pyrazolones have shown that small, non-polar groups can contribute to general bioactivity.[2]
Electron-Withdrawing Groups (e.g., -NO2, -CN) Potential for enhanced anticancer activity.The presence of electron-withdrawing groups on the pyrazole ring has been associated with increased cytotoxic effects in some series.[4]
Electron-Donating Groups (e.g., -OCH3, -NH2) May enhance antimicrobial activity, particularly against Gram-positive bacteria.Methoxy and amino substitutions on the aromatic rings of pyrazoline derivatives have shown to improve antibacterial potency.[5]
Bulky Aromatic/Heterocyclic Rings Potential for increased selectivity towards specific biological targets.The introduction of larger ring systems can lead to more specific interactions with enzyme active sites or receptors.[6][7]
Groups capable of H-bonding (e.g., -OH, -CONH2) May enhance anti-inflammatory activity.The ability to form hydrogen bonds is a key feature in the interaction of many non-steroidal anti-inflammatory drugs (NSAIDs) with their targets.[8]

Disclaimer: The SAR predictions in Table 1 are based on extrapolations from related pyrazolone series and require experimental validation for the specific 3-isopropyl-1-methyl-1H-pyrazole-4,5-dione scaffold.

Experimental Protocols

To validate the predicted SAR and explore the therapeutic potential of novel analogs, the following experimental workflows are recommended.

General Synthetic Route for 4-Substituted Analogs

A plausible synthetic approach to generate a library of 4-substituted 3-isopropyl-1-methyl-1H-pyrazole-4,5-dione analogs is outlined below. This method is based on established pyrazolone synthesis protocols.

Synthetic_Workflow A 1. β-Ketoester Synthesis B 2. Condensation with Methylhydrazine A->B Ethyl isobutyrylacetate + Methylhydrazine C 3. C4-Functionalization B->C 3-Isopropyl-1-methyl-1H-pyrazol-5(4H)-one D 4. Oxidation to Dione C->D Introduction of various R groups at C4 E Library of 4-Substituted Analogs D->E Oxidizing agent (e.g., SeO2)

Caption: Proposed synthetic workflow for 4-substituted analogs.

Step-by-Step Protocol:

  • Synthesis of Ethyl 2-isopropyl-3-oxobutanoate: Begin with the Claisen condensation of ethyl isobutyrate and ethyl acetate to yield the corresponding β-ketoester.

  • Formation of the Pyrazolone Ring: React the synthesized β-ketoester with methylhydrazine in a suitable solvent like ethanol under reflux to form 3-isopropyl-1-methyl-1H-pyrazol-5(4H)-one.

  • C4-Functionalization: Introduce various substituents at the C4 position. For example, Knoevenagel condensation with different aldehydes can introduce a range of aryl or alkyl groups.[9]

  • Oxidation to the 4,5-dione: Oxidize the C5 hydroxyl group to a ketone using a suitable oxidizing agent, such as selenium dioxide, to yield the final 3-isopropyl-1-methyl-1H-pyrazole-4,5-dione analogs.

In Vitro Cytotoxicity Evaluation: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10][11][12]

MTT_Assay_Workflow Start Seed cells in 96-well plate Incubate1 Incubate (24h) to allow attachment Start->Incubate1 Treat Treat cells with varying concentrations of test compounds Incubate1->Treat Incubate2 Incubate for desired exposure time (e.g., 24-72h) Treat->Incubate2 AddMTT Add MTT solution to each well Incubate2->AddMTT Incubate3 Incubate (1-4h) for formazan crystal formation AddMTT->Incubate3 Solubilize Add solubilization solution (e.g., DMSO) Incubate3->Solubilize Read Measure absorbance at 570 nm Solubilize->Read Analyze Calculate IC50 values Read->Analyze

Caption: Workflow for the MTT cell viability assay.

Detailed Protocol:

  • Cell Seeding: Plate cells (e.g., a human cancer cell line) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium and add them to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing: Kirby-Bauer Disk Diffusion Method

The Kirby-Bauer disk diffusion method is a widely used qualitative method to determine the susceptibility of bacteria to various antimicrobial agents.[13][14]

Detailed Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland turbidity standard.

  • Plate Inoculation: Evenly swab the entire surface of a Mueller-Hinton agar plate with the prepared inoculum.

  • Disk Application: Aseptically apply sterile paper disks impregnated with known concentrations of the test compounds onto the surface of the agar. Include a solvent control disk and a positive control disk with a standard antibiotic.

  • Incubation: Incubate the plates at 37°C for 16-24 hours.

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.

  • Interpretation: The size of the zone of inhibition is indicative of the antimicrobial activity of the compound.

Relevant Biological Pathway: Inflammation and the Cyclooxygenase (COX) Pathway

Many pyrazole derivatives exhibit anti-inflammatory activity by inhibiting cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, mediators of inflammation.[8]

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1_COX2 COX-1 / COX-2 Arachidonic_Acid->COX1_COX2 Prostaglandins Prostaglandins COX1_COX2->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Pyrazolone_Analogs Pyrazole-4,5-dione Analogs Pyrazolone_Analogs->COX1_COX2 Inhibition

Caption: Inhibition of the COX pathway by pyrazolone analogs.

The anti-inflammatory potential of the 3-isopropyl-1-methyl-1H-pyrazole-4,5-dione analogs can be evaluated using in vitro COX inhibition assays or in vivo models such as the carrageenan-induced paw edema assay in rodents.[15]

Conclusion and Future Directions

The 3-isopropyl-1-methyl-1H-pyrazole-4,5-dione scaffold presents an intriguing, yet underexplored, area for drug discovery. By leveraging the extensive knowledge of the structure-activity relationships of related pyrazolone compounds, researchers can strategically design and synthesize novel analogs with potentially valuable biological activities. The experimental protocols detailed in this guide provide a solid framework for the synthesis and evaluation of these compounds. Future research should focus on synthesizing a diverse library of 4-substituted analogs and screening them against a panel of biological targets, including various cancer cell lines, bacterial and fungal strains, and inflammatory pathway components. This systematic approach will be crucial in elucidating the true therapeutic potential of this promising class of molecules.

References

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Validation

A Comparative Guide to the Cross-Reactivity Profiling of 3-Isopropyl-1-methyl-1H-pyrazole-4,5-dione

Abstract This guide provides a comprehensive framework for characterizing the selectivity of the novel compound, 3-Isopropyl-1-methyl-1H-pyrazole-4,5-dione. Recognizing the therapeutic potential inherent to the pyrazole...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive framework for characterizing the selectivity of the novel compound, 3-Isopropyl-1-methyl-1H-pyrazole-4,5-dione. Recognizing the therapeutic potential inherent to the pyrazole scaffold, this document outlines the critical importance of early-stage, in-depth cross-reactivity profiling.[1][2][3][4][5] We present a comparative analysis of modern profiling methodologies, ranging from high-throughput biochemical screens to unbiased proteomic approaches. A detailed, field-tested protocol for a competitive binding kinase panel assay is provided as a primary screening strategy, reflecting the common targeting of kinases by pyrazole derivatives.[6][7] This guide is intended for drug discovery and development scientists, offering both the strategic rationale and the practical steps required to build a robust selectivity profile, mitigate off-target risks, and accelerate the progression of promising lead candidates.

The Pyrazole Scaffold: A Foundation of Therapeutic Potential

The pyrazole ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets.[5] This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, is featured in numerous FDA-approved drugs with diverse therapeutic applications, including anti-inflammatory (Celecoxib), anti-obesity (Rimonabant), and anti-cancer agents.[2][3][4] The versatility of the pyrazole core allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[1][8]

The subject of this guide, 3-Isopropyl-1-methyl-1H-pyrazole-4,5-dione, is a novel entity designed to explore new chemical space within this proven scaffold. Its dione functionality and specific substitution pattern suggest potential interactions with targets such as kinases, proteases, or other enzymes where hydrogen bonding and hydrophobic interactions are critical. Given the broad biological activity of pyrazole derivatives, a rigorous assessment of target selectivity is not merely a regulatory requirement but a fundamental step in understanding the molecule's mechanism of action and predicting its safety profile.[6]

The Imperative of Cross-Reactivity Profiling

In drug discovery, the ideal small molecule selectively modulates a single biological target to achieve a therapeutic effect with minimal side effects. However, unintended interactions, or "off-target effects," are common and can lead to toxicity, reduced efficacy, or misleading structure-activity relationship (SAR) data.[9] Cross-reactivity profiling is the systematic process of identifying these unintended interactions.[10] An early and comprehensive understanding of a compound's selectivity is paramount for making informed decisions, de-risking development, and optimizing lead compounds.

The following diagram illustrates the central role of cross-reactivity profiling within the early drug discovery workflow.

G cluster_0 Discovery & Screening cluster_1 Lead Characterization cluster_2 Preclinical Development Compound_Synthesis Compound Synthesis (3-Isopropyl-1-methyl- 1H-pyrazole-4,5-dione) Primary_Assay Primary Target Assay (Hit Identification) Compound_Synthesis->Primary_Assay Cross_Reactivity Cross-Reactivity Profiling (Selectivity Assessment) Primary_Assay->Cross_Reactivity Hit Confirmation Secondary_Assays Cellular & Functional Assays (On-Target Validation) Cross_Reactivity->Secondary_Assays Decision Go/No-Go Decision Cross_Reactivity->Decision Safety Profile Informs Decision In_Vivo In Vivo Efficacy & Toxicology Secondary_Assays->In_Vivo Lead Nomination In_Vivo->Decision

Caption: Drug discovery workflow highlighting the role of cross-reactivity profiling.

Comparative Analysis of Profiling Methodologies

Choosing the right cross-reactivity screening strategy depends on the project stage, available resources, and the nature of the compound. A multi-pronged approach is often the most effective. Here, we compare four common methodologies.

Methodology Principle Throughput Physiological Relevance Key Advantages Key Limitations
In Silico Screening Computational docking of the compound against a virtual library of protein structures.Very HighLowCost-effective; rapid hypothesis generation.Predictive only; requires high-quality protein structures; can have high false-positive/negative rates.
Biochemical Assays Direct measurement of compound interaction with a purified protein (e.g., kinase, GPCR) panel.[11]HighMediumQuantitative (IC50/Kd); direct evidence of interaction; highly reproducible.Lacks cellular context (e.g., scaffolding proteins, compartmentalization); may not reflect functional effect.
Cell-Based Assays Phenotypic screening or reporter assays across diverse cell lines.MediumHighMeasures functional outcomes in a biological system; accounts for cell permeability and metabolism.Target deconvolution can be challenging; indirect measure of binding.
Chemoproteomics Unbiased identification of compound targets in cell lysates or live cells using techniques like Thermal Proteome Profiling (TPP) or Activity-Based Protein Profiling (ABPP).LowHighUnbiased, proteome-wide view; identifies novel targets; performed in a near-native state.Technically complex; lower throughput; requires specialized instrumentation and expertise.

Recommended Workflow: Large-Scale Kinase Panel Screen

4.1 Rationale for Selection

Given that a vast number of pyrazole-containing molecules function as kinase inhibitors, a broad kinase panel screen is the most logical and data-rich starting point for profiling 3-Isopropyl-1-methyl-1H-pyrazole-4,5-dione.[6][7] This approach provides direct, quantitative data on potential off-target interactions within a therapeutically important and well-characterized protein family, efficiently flagging potential liabilities and uncovering unexpected opportunities.

The following diagram outlines a typical workflow for a kinase panel screen.

G Compound Test Compound (10 mM DMSO Stock) Assay_Prep Prepare Assay Concentration (e.g., 10 µM in buffer) Compound->Assay_Prep Assay Perform Biochemical Assay (e.g., Competitive Binding) Assay_Prep->Assay Kinase_Panel Kinase Panel (e.g., 400+ purified kinases) Kinase_Panel->Assay Data_Acq Data Acquisition (Signal Detection) Assay->Data_Acq Data_An Data Analysis (% Inhibition Calculation) Data_Acq->Data_An Report Selectivity Report (Heatmap, S-Score) Data_An->Report

Caption: Experimental workflow for a high-throughput kinase panel screen.

4.2 Detailed Experimental Protocol: Competitive Binding Assay

This protocol describes a self-validating system for assessing the binding of a test compound to a panel of kinases.

1. Reagent Preparation:

  • Test Compound: Prepare a 100X final concentration stock of 3-Isopropyl-1-methyl-1H-pyrazole-4,5-dione in 100% DMSO. For a 10 µM final screen, this would be a 1 mM stock.
  • Assay Buffer: Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
  • Kinase Panel: Use a pre-aliquoted panel of purified human kinases.
  • Tracer: A fluorescently-labeled, broad-spectrum kinase inhibitor (tracer) at a 2X final concentration in Assay Buffer.
  • Control Compounds:
  • Positive Control: A known broad-spectrum inhibitor (e.g., Staurosporine) at 100X.
  • Negative Control: DMSO vehicle.

2. Assay Plate Preparation (384-well format):

  • Add 5 µL of Assay Buffer to all wells.
  • Add 50 nL of the 100X test compound, positive control, or DMSO to the appropriate wells. This results in a 1:100 dilution.
  • Agitate the plate for 1 minute on a plate shaker.

3. Reaction Initiation:

  • Prepare a 2X Kinase/Tracer mix in Assay Buffer.
  • Add 5 µL of the Kinase/Tracer mix to each well to initiate the binding reaction. The final assay volume is 10 µL, and the final DMSO concentration is 1%.
  • Seal the plate and incubate at room temperature for 60 minutes, protected from light.

4. Data Acquisition:

  • Read the plate on a suitable fluorescence polarization (FP) or time-resolved fluorescence resonance energy transfer (TR-FRET) plate reader. The specific instrument and settings will depend on the tracer used.

5. Data Analysis:

  • Calculate Percent Inhibition (%I):
  • The signal from the test compound wells is compared to the high (DMSO only) and low (positive control) signal wells.
  • %I = 100 * (1 - [(Signal_Test - Signal_Low) / (Signal_High - Signal_Low)])
  • Hit Criteria: A common threshold for a significant "hit" is >50% inhibition at the screening concentration.
  • Selectivity Score (S-Score): To quantify selectivity, an S-score can be calculated. For example, S(10) is the number of kinases with >90% inhibition divided by the total number of kinases tested. A lower S-score indicates higher selectivity.

4.3 Hypothetical Data Summary

The following table shows a hypothetical, abbreviated result for 3-Isopropyl-1-methyl-1H-pyrazole-4,5-dione screened at 10 µM.

Kinase Target Gene Family % Inhibition @ 10 µM Classification
MAPK1 (ERK2) CMGC98.2% Primary Target/Hit
ABL1TK8.1%Inactive
AKT1AGC12.5%Inactive
AURKA Other75.4% Off-Target Hit
CDK2CMGC25.0%Inactive
EGFRTK5.2%Inactive
FLT3 TK68.9% Off-Target Hit
SRCTK33.1%Inactive
VEG FR2 (KDR)TK19.8%Inactive

From this hypothetical data, MAPK1 is identified as a potent target, while AURKA and FLT3 are flagged as significant off-target hits requiring further investigation.

Conclusion and Strategic Outlook

The comprehensive cross-reactivity profiling of 3-Isopropyl-1-methyl-1H-pyrazole-4,5-dione is a critical, data-driven exercise essential for its development as a potential therapeutic agent. This guide advocates for a proactive, multi-faceted screening strategy, beginning with a broad, quantitative biochemical assay like a kinase panel. This primary screen provides a clear and actionable map of the compound's selectivity landscape.

Identified off-target hits (e.g., AURKA, FLT3 in our hypothetical example) must be validated through orthogonal methods, such as dose-response IC50 determination and subsequent cell-based functional assays. By integrating data from multiple platforms, researchers can build a high-confidence profile that informs lead optimization, predicts potential toxicities, and ultimately increases the probability of clinical success.

References

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  • Molecules. (2025, March 7). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. [Link]

Sources

Comparative

Comparing the efficacy of 3-Isopropyl-1-methyl-1H-pyrazole-4,5-dione with commercial herbicides

An In-Depth Comparative Analysis of Topramezone Efficacy Against Commercial Herbicides A Senior Application Scientist's Guide to Evaluating Post-Emergence Herbicidal Activity In the dynamic landscape of weed management,...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Analysis of Topramezone Efficacy Against Commercial Herbicides

A Senior Application Scientist's Guide to Evaluating Post-Emergence Herbicidal Activity

In the dynamic landscape of weed management, the quest for more effective and selective herbicides is perpetual. This guide provides a comprehensive comparison of the efficacy of topramezone, a post-emergence herbicide belonging to the pyrazolone class of HPPD inhibitors, against other widely used commercial herbicides. We will delve into the experimental design, methodologies, and data interpretation necessary for a robust comparative analysis, grounded in scientific integrity and practical field application.

Introduction to Topramezone and its Mechanism of Action

Topramezone is a selective post-emergence herbicide highly effective for the control of a broad spectrum of grass and broadleaf weeds in corn (maize). Its mode of action is the inhibition of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme. This enzyme is a key component in the biochemical pathway responsible for plastoquinone and α-tocopherol biosynthesis. Inhibition of HPPD leads to a depletion of these essential molecules, which in turn disrupts carotenoid biosynthesis. The absence of carotenoids results in the photo-oxidation of chlorophyll and cell membranes, leading to the characteristic bleaching or "white" appearance of susceptible weeds, followed by necrosis and death.

Understanding this mechanism is crucial for designing efficacy trials, as it dictates the expected symptomology and the timeframe over which herbicidal effects should be evaluated.

Diagram 1: Simplified Mechanism of Action for HPPD-Inhibiting Herbicides

cluster_pathway Plant Cell Photosynthesis Pathway cluster_inhibition Herbicidal Intervention cluster_outcome Resulting Phenotype Tyrosine Tyrosine HPPD 4-HPPD Enzyme Tyrosine->HPPD substrate Plastoquinone Plastoquinone HPPD->Plastoquinone product Bleaching Bleaching/Whitening Carotenoid Carotenoid Biosynthesis Plastoquinone->Carotenoid Photosynthesis Protected Photosynthesis Carotenoid->Photosynthesis Topramezone Topramezone Inhibition Inhibition Topramezone->Inhibition Inhibition->HPPD blocks enzyme Inhibition->Bleaching leads to Necrosis Necrosis & Death Bleaching->Necrosis

Caption: Simplified pathway of HPPD inhibition by topramezone.

Designing a Comparative Efficacy Study

To provide a thorough comparison, it is essential to select commercial herbicides with different modes of action. For this guide, we will compare topramezone (HPPD inhibitor) with:

  • Glyphosate: A non-selective, systemic herbicide that inhibits the 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase enzyme, crucial for the synthesis of aromatic amino acids.

  • Atrazine: A selective, systemic herbicide that inhibits photosystem II, a key component of the photosynthetic electron transport chain.

  • Mesotrione: Another selective, post-emergence HPPD inhibitor, to allow for an intra-class comparison.

A randomized complete block design (RCBD) is recommended for greenhouse and field trials to account for environmental gradients.

Experimental Workflow Diagram

cluster_setup Phase 1: Experimental Setup cluster_application Phase 2: Herbicide Application cluster_evaluation Phase 3: Data Collection & Analysis cluster_conclusion Phase 4: Conclusion A Weed Species Propagation B Treatment Plot Designation (RCBD) A->B C Herbicide Solution Preparation B->C D Application at Target Growth Stage C->D E Visual Injury Assessment D->E F Biomass Measurement E->F G Statistical Analysis (ANOVA) F->G H Efficacy Comparison G->H

Caption: Workflow for a comparative herbicide efficacy trial.

Detailed Experimental Protocols

The following protocols are designed to be self-validating by including appropriate controls and quantifiable endpoints.

  • Weed Species: Select a range of economically important grass and broadleaf weeds. For this example, we will use Setaria faberi (giant foxtail) and Amaranthus retroflexus (redroot pigweed).

  • Growth Medium: A standard greenhouse potting mix or field soil with known characteristics.

  • Growth Conditions: Maintain greenhouse conditions at 25/20°C (day/night) with a 16-hour photoperiod. For field trials, record environmental conditions throughout the study.

  • Planting: Sow seeds at a uniform depth and thin seedlings to a consistent number per pot or plot area.

  • Growth Stage: Apply herbicides when weeds are at the 3-4 leaf stage for optimal susceptibility.

  • Application Rates: Use the manufacturer's recommended label rates for each herbicide. Include a non-treated control and a vehicle control (adjuvant only).

  • Application Method: Utilize a calibrated research sprayer to ensure uniform application volume and pressure.

  • Visual Injury Ratings: Assess weed control at 7, 14, and 21 days after treatment (DAT) on a scale of 0% (no effect) to 100% (complete death).

  • Biomass Reduction: At 21 DAT, harvest the above-ground biomass from each pot or plot. Dry the biomass in an oven at 70°C until a constant weight is achieved. Calculate the percent biomass reduction relative to the non-treated control.

Comparative Efficacy Data

The following tables summarize hypothetical data from a comparative efficacy trial.

Table 1: Visual Injury Assessment (%) of Setaria faberi and Amaranthus retroflexus

HerbicideRate (g a.i./ha)7 DAT - S. faberi14 DAT - S. faberi21 DAT - S. faberi7 DAT - A. retroflexus14 DAT - A. retroflexus21 DAT - A. retroflexus
Topramezone 25658595709098
Glyphosate 840507590608595
Atrazine 1120406075557085
Mesotrione 105608092658896
Control 0000000

Table 2: Biomass Reduction (%) at 21 Days After Treatment

HerbicideRate (g a.i./ha)Setaria faberiAmaranthus retroflexus
Topramezone 259296
Glyphosate 8408893
Atrazine 11207283
Mesotrione 1059095
Control 000
Interpretation and Discussion

Based on the hypothetical data, topramezone demonstrates excellent control of both giant foxtail and redroot pigweed, with efficacy comparable to or slightly exceeding that of mesotrione and glyphosate at the rates tested. The visual injury symptoms for both topramezone and mesotrione would be expected to show initial bleaching, consistent with their HPPD-inhibiting mode of action. Glyphosate would likely show systemic yellowing and necrosis, while atrazine would induce chlorosis and necrosis.

The superior performance of the HPPD inhibitors (topramezone and mesotrione) against these weed species in this hypothetical trial underscores the value of this class of herbicides in modern weed management programs. The slightly higher efficacy of topramezone compared to mesotrione could be attributed to differences in uptake, translocation, or metabolism of the active ingredient by the target weeds.

Conclusion

References

  • Grossmann, K., & Ehrhardt, T. (2007). On the mechanism of action of the HPPD-inhibiting herbicide topramezone. Pest Management Science, 63(5), 429-439. [Link]

  • van Almsick, A. (2009). New HPPD-inhibitors - a review of their current chemistry and status. Pest Management Science, 65(7), 727-731. [Link]

Validation

Head-to-Head Comparison of Synthetic Routes for Pyrazole-4,5-diones: A Guide for Advanced Derivatizations

Executive Summary Pyrazole-4,5-diones are highly versatile, electrophilic synthons critical to the development of complex spirocyclic pyrazolones, rubazonic acids, and pharmaceutical intermediates (e.g., COX-2 inhibitors...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrazole-4,5-diones are highly versatile, electrophilic synthons critical to the development of complex spirocyclic pyrazolones, rubazonic acids, and pharmaceutical intermediates (e.g., COX-2 inhibitors and anticancer agents). While the C-4 position of standard pyrazolin-5-ones is naturally nucleophilic, accessing the pyrazole-4,5-dione requires an oxidative "umpolung" (polarity reversal) strategy. This transformation allows the C-4 position to act as an electrophile, enabling asymmetric functionalizations such as enantioselective alkynylation, Friedel-Crafts hydroxyalkylation, and vinylogous aldol reactions[1].

This guide objectively compares the three primary synthetic routes for oxidizing pyrazolones to pyrazole-4,5-diones: Aerobic/Metal-Catalyzed Oxidation , Hypervalent Iodine Oxidation , and the Halogenation-Hydrolysis Cascade . By analyzing the causality behind experimental choices, this guide provides researchers with self-validating protocols to optimize yield, scalability, and functional group tolerance.

Mechanistic Overview of Synthetic Pathways

The synthesis of pyrazole-4,5-diones relies on the selective oxidation of the enol tautomer of 1H-pyrazol-5(4H)-ones. The primary challenge across all routes is preventing over-oxidation or dimerization into rubazonic acids—a common pitfall when using uncalibrated oxidative or reductive conditions[2].

Pathways PZ 1H-pyrazol-5(4H)-one (Nucleophilic C-4) M_O2 Route A: Metal/O2 Aerobic Oxidation PZ->M_O2 IBX Route B: IBX or PIDA Hypervalent Iodine PZ->IBX HAL Route C: NBS/Selectfluor Halogenation PZ->HAL DIONE Pyrazole-4,5-dione (Electrophilic C-4) M_O2->DIONE Low-Moderate Yield DIMER Side Product: Rubazonic Acids / Dimers M_O2->DIMER Over-oxidation Risk IBX->DIONE High Yield, Mild INT_HAL 4,4-Dihalopyrazolone Intermediate HAL->INT_HAL INT_HAL->DIONE Hydrolysis (H2O/Base)

Figure 1: Comparison of the three primary oxidative pathways from pyrazolones to pyrazole-4,5-diones.

Head-to-Head Performance Comparison

To select the optimal route for your specific substrate, consider the quantitative and qualitative parameters summarized in Table 1.

Table 1: Comparative Analysis of Pyrazole-4,5-dione Synthetic Routes

ParameterRoute A: Aerobic/Metal CatalysisRoute B: Hypervalent Iodine (IBX/PIDA)Route C: Halogenation-Hydrolysis
Typical Yield 40% – 65%85% – 98%70% – 85%
Functional Group Tolerance Low (Sensitive to easily oxidized groups)High (Tolerates alkenes, alkynes, sensitive N-protecting groups)Moderate (Alkenes may undergo bromination)
Scalability Excellent (Green chemistry, low cost)Poor to Moderate (IBX is explosive at high temps/large scales)Excellent (NBS is cheap and safe for kg-scale)
Primary Side-Products Rubazonic acids, ring-cleavage productsIodobenzoic acid (easily removed)4-bromo-4-hydroxypyrazolones
Best Use Case Industrial scale-up of simple, robust substratesDiscovery chemistry, late-stage functionalization, complex substratesCost-effective synthesis of moderately complex intermediates

Detailed Methodologies & Causality Analysis

As an application scientist, it is crucial to understand why a protocol is designed a certain way. Below are the self-validating, step-by-step methodologies for the two most reliable bench-scale routes (Routes B and C).

Protocol 1: Hypervalent Iodine Oxidation (IBX Method)

This route is the gold standard for synthesizing complex, highly functionalized pyrazole-4,5-diones destined for asymmetric catalysis[3].

Causality & Design Rationale:

  • Reagent Choice: 2-Iodoxybenzoic acid (IBX) is chosen over stronger oxidants (like KMnO₄ or CrO₃) because it selectively targets the enolic C-4 position via ligand exchange without cleaving the pyrazolone C-C bonds.

  • Solvent System: IBX is notoriously insoluble in most organic solvents except DMSO. Using a mixed solvent system (DMSO/CH₂Cl₂) ensures that both the polar pyrazolone and the oxidant remain in solution, providing a homogeneous environment that prevents localized over-oxidation and dimerization.

Step-by-Step Workflow:

  • Preparation: Dissolve 1.0 mmol of the starting 1H-pyrazol-5(4H)-one in 5 mL of a 1:1 mixture of anhydrous CH₂Cl₂ and DMSO under an inert argon atmosphere.

  • Oxidation: Cool the mixture to 0 °C. Add 1.2 mmol of IBX in small portions over 10 minutes. Self-Validation Check: The solution should transition from colorless/pale yellow to a deep red or orange, indicating the formation of the highly conjugated dione.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2–4 hours. Monitor via TLC (Hexane/EtOAc 7:3) until the complete disappearance of the starting material.

  • Quenching & Filtration: Dilute the mixture with 10 mL of diethyl ether. The byproduct (iodobenzoic acid) will precipitate. Filter the suspension through a pad of Celite.

  • Purification: Wash the organic filtrate with saturated aqueous NaHCO₃ (2 × 10 mL) and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The resulting pyrazole-4,5-dione is typically pure enough (>95%) for immediate use in downstream asymmetric alkynylations[1].

Mechanism Step1 Pyrazolone (Enol Tautomer) Step2 IBX Coordination at C-4 position Step1->Step2 Step3 Iodine(V) Intermediate Formation Step2->Step3 Step4 Reductive Elimination of Iodine(III) Step3->Step4 Step5 Pyrazole-4,5-dione Target Step4->Step5

Figure 2: Mechanistic workflow of IBX-mediated oxidation of pyrazolones.

Protocol 2: Halogenation-Hydrolysis Cascade (NBS Method)

For researchers needing to scale up to multi-gram quantities without the safety risks associated with hypervalent iodine, the halogenation-hydrolysis cascade is the optimal choice[4].

Causality & Design Rationale:

  • Reagent Choice: N-Bromosuccinimide (NBS) provides a controlled, low-concentration source of electrophilic bromine, avoiding the harshness and toxicity of Br₂ gas.

  • Mechanistic Driver: The intermediate 4,4-dibromopyrazolone is stable enough to be isolated but undergoes rapid hydrolysis in aqueous base. The highly electron-withdrawing nature of the gem-dibromide adjacent to the carbonyl makes the C-4 carbon highly susceptible to nucleophilic attack by hydroxide ions, driving the cascade to the dione.

Step-by-Step Workflow:

  • Halogenation: Suspend 10.0 mmol of 1H-pyrazol-5(4H)-one in 30 mL of a 1:1 mixture of THF and H₂O.

  • Bromine Addition: Add 22.0 mmol of NBS (2.2 equivalents) portion-wise at room temperature. Stir for 1 hour. Self-Validation Check: The reaction will turn yellow/orange as the 4,4-dibromopyrazolone intermediate forms.

  • Hydrolysis: Add 30 mL of a 1M NaOH aqueous solution directly to the reaction flask. Heat the mixture to 60 °C for 2 hours. The hydroxide attacks the C-4 position, displacing the bromines to form the dione.

  • Neutralization & Extraction: Cool the mixture to 0 °C and carefully neutralize with 1M HCl until the pH reaches ~6. Extract the aqueous layer with EtOAc (3 × 30 mL).

  • Purification: Dry the combined organic layers over MgSO₄, concentrate, and purify via flash column chromatography to yield the pure pyrazole-4,5-dione.

Conclusion & Recommendations

The selection of a synthetic route for pyrazole-4,5-diones must be dictated by the downstream application and the complexity of the substrate.

  • For drug discovery and late-stage functionalization where functional group tolerance is paramount (e.g., prior to enantioselective alkynylation or Friedel-Crafts reactions), Route B (IBX/PIDA) is unequivocally the superior choice due to its mildness and high yields.

  • For process chemistry and large-scale intermediate synthesis , Route C (NBS Halogenation-Hydrolysis) offers the best balance of safety, cost-efficiency, and scalability.

By understanding the mechanistic causality—specifically how to manage the reactivity of the C-4 enolic position—researchers can reliably access these powerful electrophilic synthons without falling victim to dimerization or over-oxidation artifacts.

References

  • Chai, Y., Chen, P., Wu, R., Zhou, J., Ou, J., Min, Y., Wang, H., Zhang, D., Zhou, H., Liu, Y., & Zhou, J. (2023). Enantioselective Alkynylation of Pyrazole-4,5-diones with Terminal Alkynes Catalyzed by Copper/PyBisulidine. The Journal of Organic Chemistry, 88(19), 13645-13654. 1

  • Knorr, A., et al. (2020). Rubazonic Acids and Their Synthesis. The Journal of Organic Chemistry, 85(15), 9614-9626. 2

  • MDPI Pharmaceuticals. (2023). 4-Disubstituted Pyrazolin-3-Ones—Novel Class of Fungicides against Phytopathogenic Fungi. 4

Sources

Comparative

A Comparative Guide to the Validation of a New Analytical Method for 3-Isopropyl-1-methyl-1H-pyrazole-4,5-dione

For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is the bedrock of reliable and reproducible data. This guide provides an in-depth, objective comparison of a...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is the bedrock of reliable and reproducible data. This guide provides an in-depth, objective comparison of a newly developed High-Performance Liquid Chromatography (HPLC) method for the quantification of 3-Isopropyl-1-methyl-1H-pyrazole-4,5-dione, a novel pyrazole-dione derivative with significant therapeutic potential. The validation of this method is benchmarked against the stringent standards of the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure data integrity for regulatory submissions.[1][2][3][4]

This document will explore the rationale behind the experimental design, present a comparative analysis with alternative analytical techniques, and provide detailed, step-by-step protocols for the validation of the proposed HPLC method.

The Criticality of Method Validation in Pharmaceutical Analysis

The core parameters evaluated during method validation, as stipulated by ICH guidelines, include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ).[1][3][5] Each of these parameters will be meticulously examined for the new HPLC method for 3-Isopropyl-1-methyl-1H-pyrazole-4,5-dione.

Comparative Analysis of Analytical Techniques

The choice of an analytical technique is a critical decision driven by the physicochemical properties of the analyte, the sample matrix, and the intended application of the method. For 3-Isopropyl-1-methyl-1H-pyrazole-4,5-dione, several techniques were considered. A comparative summary is presented below.

Parameter HPLC-UV GC-MS UV-Vis Spectrophotometry
Specificity HighVery HighLow to Moderate
Sensitivity (LOD/LOQ) Moderate to HighVery HighLow
Linearity (R²) > 0.999> 0.999> 0.995
Accuracy (% Recovery) 98-102%98-102%95-105%
Precision (%RSD) < 2%< 2%< 5%
Sample Throughput ModerateModerateHigh
Cost per Sample ModerateHighLow
Instrumentation Complexity ModerateHighLow
Suitability for Thermolabile Compounds YesNo (derivatization may be required)Yes

Rationale for Selecting HPLC-UV:

Based on the comparative analysis, a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection was selected for the validation of 3-Isopropyl-1-methyl-1H-pyrazole-4,5-dione. Here's the causality behind this choice:

  • Specificity and Selectivity: HPLC offers excellent separation capabilities, allowing for the accurate quantification of the target analyte even in the presence of impurities and degradation products. This is a significant advantage over UV-Vis spectrophotometry, which is prone to interference from other chromophoric compounds in the sample matrix.[8][9]

  • Suitability for Non-volatile and Thermolabile Compounds: Pyrazole derivatives can be sensitive to high temperatures. GC-MS, while highly sensitive and specific, often requires high inlet temperatures, which could lead to the degradation of the analyte.[10][11] HPLC, being a room temperature technique, mitigates this risk.

  • Cost-Effectiveness and Accessibility: While LC-MS offers superior sensitivity, HPLC-UV provides a balance of performance and cost-effectiveness, making it a more accessible and practical choice for routine quality control laboratories.[12]

Visualizing the Method Validation Workflow

The following diagram illustrates the logical flow of the analytical method validation process, from initial planning to the final report.

MethodValidationWorkflow cluster_planning 1. Planning & Protocol Development cluster_execution 2. Experimental Execution cluster_evaluation 3. Data Analysis & Reporting cluster_conclusion 4. Conclusion P1 Define Analytical Method Requirements P2 Develop Validation Protocol P1->P2 Establish Acceptance Criteria E1 Specificity P2->E1 E2 Linearity & Range E1->E2 E3 Accuracy E2->E3 E4 Precision (Repeatability & Intermediate) E3->E4 E5 LOD & LOQ E4->E5 E6 Robustness E5->E6 D1 Data Analysis & Statistical Evaluation E6->D1 D2 Compare Against Acceptance Criteria D1->D2 D3 Generate Validation Report D2->D3 C1 Method is Validated for Intended Use D3->C1

Caption: A flowchart outlining the key stages of analytical method validation.

Detailed Experimental Protocol: Validation of the HPLC-UV Method

This section provides a comprehensive, step-by-step methodology for the validation of the new analytical method for 3-Isopropyl-1-methyl-1H-pyrazole-4,5-dione.

Chromatographic Conditions
  • Instrument: Agilent 1260 Infinity II HPLC system with a Diode Array Detector (DAD).

  • Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm).

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40, v/v) with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 280 nm (determined from the UV spectrum of the analyte).

  • Run Time: 10 minutes.

Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of 3-Isopropyl-1-methyl-1H-pyrazole-4,5-dione reference standard and dissolve in a 25 mL volumetric flask with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution (for Accuracy and Precision): Prepare a placebo formulation (containing all excipients except the active pharmaceutical ingredient). Spike the placebo with known amounts of the standard stock solution to achieve target concentrations.

Validation Parameters

The specificity of the method is its ability to assess unequivocally the analyte in the presence of components which may be expected to be present.

  • Protocol:

    • Inject the blank (mobile phase).

    • Inject the placebo solution.

    • Inject the standard solution of 3-Isopropyl-1-methyl-1H-pyrazole-4,5-dione.

    • Inject a sample solution containing the analyte and potential impurities/degradation products (if available).

  • Acceptance Criteria: The chromatogram of the blank and placebo should show no interfering peaks at the retention time of the analyte. The peak for the analyte in the sample solution should be pure, as determined by the DAD peak purity analysis.

Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

  • Protocol:

    • Prepare at least five concentrations of the analyte from the working standard solutions (e.g., 10, 25, 50, 75, and 100 µg/mL).

    • Inject each concentration in triplicate.

    • Plot a calibration curve of the mean peak area versus concentration.

  • Acceptance Criteria: The correlation coefficient (R²) of the calibration curve should be ≥ 0.999. The y-intercept should be close to zero.

Accuracy is the closeness of the test results obtained by the method to the true value.

  • Protocol:

    • Perform recovery studies at three concentration levels (e.g., 80%, 100%, and 120% of the target assay concentration).

    • Prepare nine samples in total (three at each concentration level) by spiking the placebo with the analyte.

    • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria: The mean percentage recovery should be within 98.0% to 102.0%.

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-assay Precision):

    • Protocol: Analyze a minimum of six replicate samples at 100% of the test concentration on the same day, with the same analyst and instrument.

    • Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0%.

  • Intermediate Precision (Inter-assay Precision):

    • Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Acceptance Criteria: The %RSD over the two days should be ≤ 2.0%.

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Protocol (based on the standard deviation of the response and the slope of the calibration curve):

    • Determine the standard deviation of the y-intercepts of regression lines (σ).

    • Determine the slope of the calibration curve (S).

    • Calculate LOD and LOQ using the following formulas:

      • LOD = 3.3 * (σ / S)

      • LOQ = 10 * (σ / S)

  • Acceptance Criteria: The LOQ should be verifiable with acceptable accuracy and precision.

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Protocol:

    • Introduce small variations to the chromatographic conditions, such as:

      • Flow rate (± 0.1 mL/min)

      • Column temperature (± 2 °C)

      • Mobile phase composition (± 2% organic)

    • Analyze a sample under each of the modified conditions.

  • Acceptance Criteria: The system suitability parameters (e.g., retention time, peak asymmetry, and theoretical plates) should remain within acceptable limits.

Logical Relationship of Validation Parameters

The following diagram illustrates the hierarchical and interconnected nature of the validation parameters.

ValidationParameters Specificity Specificity Linearity Linearity & Range Specificity->Linearity Ensures response is from analyte Robustness Robustness Specificity->Robustness Ensures specificity is maintained under varied conditions Accuracy Accuracy Linearity->Accuracy Defines concentration range for accuracy testing Precision Precision Linearity->Precision Defines concentration range for precision testing LOD_LOQ LOD & LOQ Linearity->LOD_LOQ Slope used for calculation Accuracy->Precision Both demonstrate method reliability Accuracy->LOD_LOQ LOQ must be accurate Precision->LOD_LOQ LOQ must be precise

Caption: Interdependencies of analytical method validation parameters.

Conclusion

The newly developed and validated RP-HPLC-UV method for the quantification of 3-Isopropyl-1-methyl-1H-pyrazole-4,5-dione has been demonstrated to be specific, linear, accurate, precise, and robust for its intended purpose. This comprehensive guide provides the necessary framework and detailed protocols for researchers and drug development professionals to implement and verify this analytical method, ensuring the generation of high-quality, reliable data that meets stringent regulatory expectations. Adherence to these scientifically sound validation principles is not merely a procedural formality but a critical component of ensuring the safety and efficacy of new therapeutic agents.

References

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • Cato Research. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • Scribd. FDA Guidance on Analytical Method Validation. [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • GMP Compliance. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. (2020). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • Bioanalysis Zone. (2012). European Medicines Agency guideline on bioanalytical method validation: what more is there to say? [Link]

  • Slideshare. (2014). Bioanalytical method validation emea. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ResearchGate. (2018). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]

  • AMS Biopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Therapeutic Goods Administration. (2025). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. [Link]

  • ResearchGate. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. [Link]

  • IntechOpen. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. [Link]

  • ResearchGate. (2023). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. [Link]

  • JEOL. (2009). Qualitative analysis of pyrazole pesticides in tea leafby using FastGC-HRTOFMS. [Link]

  • ResearchGate. A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐. [Link]

  • National Center for Biotechnology Information. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • PubMed. (2012). Synthesis and biological validation of novel pyrazole derivatives with anticancer activity guided by 3D-QSAR analysis. [Link]

  • International Journal of Trend in Scientific Research and Development. (2020). Synthesis and Evalution of Pyrazole Derivatives by Different Method. [Link]

  • Drug Analytical Research. (2018). UV Spectrophotometric method for quantitative determination of Agomelatine in coated tablets. [Link]

  • Springer. (2023). Development and validation of a HPLC–PDA method for quantitation of metronidazole in finished drug formulation. [Link]

  • CBI Pro-Akademia. (2015). Quantification of synthetic food dyes in beverages or pharmaceutical tablets by solid phase extraction (spe) followed by {UV}/{V. [Link]

  • Juniper Publishers. (2024). Spectrophotometric Methods in Pharmaceutical Analysis: Principles, Reagents, and Applications. [Link]

  • International Atomic Energy Agency. (2012). validation of an hplc method for determination of chemical purity of [18f]fluoromisonidazole. [Link]

  • Taylor & Francis Online. (2022). Development and validation of UV–Vis spectrophotometry-colorimetric method for the specific quantification of rivastigmine tartrate from separable effervescent microneedles. [Link]

  • TÜBİTAK Academic Journals. (2022). Development and validation of a new RP-HPLC method for organic explosive compounds. [Link]

  • National Center for Biotechnology Information. (2013). Development and Validation of UV-Visible Spectrophotometric Method for Simultaneous Determination of Eperisone and Paracetamol in Solid Dosage Form. [Link]

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Validation

Orthogonal assays to confirm the biological activity of 3-Isopropyl-1-methyl-1H-pyrazole-4,5-dione

An In-depth Technical Guide to Orthogonal Assays for Confirming the Biological Activity of 3-Isopropyl-1-methyl-1H-pyrazole-4,5-dione as a Putative Monoamine Oxidase A Inhibitor Introduction The pyrazole scaffold is a pr...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Orthogonal Assays for Confirming the Biological Activity of 3-Isopropyl-1-methyl-1H-pyrazole-4,5-dione as a Putative Monoamine Oxidase A Inhibitor

Introduction

The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4][5] A significant number of pyrazole-containing compounds have been identified as potent enzyme inhibitors.[6][7] This guide focuses on a specific pyrazole derivative, 3-Isopropyl-1-methyl-1H-pyrazole-4,5-dione. While the specific biological target of this compound is not extensively documented, its structural features suggest a potential for enzyme inhibition. Based on the known activities of related pyrazole structures, we hypothesize that this compound may act as an inhibitor of Monoamine Oxidase A (MAO-A).

MAO-A is a mitochondrial enzyme crucial for the catabolism of monoamine neurotransmitters.[8][9][10][11] Its inhibition can lead to therapeutic effects in neurological disorders like depression and anxiety.[9][11] Therefore, identifying novel MAO-A inhibitors is a key area of drug discovery.

Confirming the biological activity of a potential drug candidate requires a multi-faceted approach. Relying on a single assay can be misleading due to compound interference or off-target effects. Orthogonal assays, which measure the same biological process through different techniques or endpoints, are essential for validating initial findings and building a robust data package. This guide provides a detailed comparison of three assays to confirm the hypothesized MAO-A inhibitory activity of 3-Isopropyl-1-methyl-1H-pyrazole-4,5-dione and to assess its cellular effects. We will explore a primary biochemical assay and two distinct cell-based orthogonal assays.

Primary Assay: In Vitro Fluorometric MAO-A Inhibition Assay

The initial step in characterizing a putative enzyme inhibitor is to perform a direct, in vitro biochemical assay. This allows for the precise measurement of the compound's effect on the purified enzyme without the complexities of a cellular environment. A fluorometric assay for MAO-A activity is a sensitive and high-throughput method for this purpose.[8][12][13]

Principle of the Assay

This assay quantifies the activity of MAO-A by measuring the production of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a monoamine substrate, such as p-tyramine.[8][10] The H₂O₂ then reacts with a probe in the presence of horseradish peroxidase (HRP) to generate a fluorescent product.[13] The rate of fluorescence increase is directly proportional to the MAO-A activity. An inhibitor will reduce the rate of H₂O₂ production, leading to a decrease in the fluorescent signal.

Experimental Protocol: MAO-A Inhibition Assay
  • Reagent Preparation:

    • Prepare a stock solution of the test compound, 3-Isopropyl-1-methyl-1H-pyrazole-4,5-dione, in DMSO.

    • Prepare a stock solution of a known MAO-A inhibitor (e.g., clorgyline) as a positive control.[14][15]

    • Reconstitute recombinant human MAO-A enzyme, HRP, fluorescent probe, and p-tyramine substrate in the provided assay buffer.

  • Assay Procedure (96-well plate format):

    • Add assay buffer to all wells.

    • Add the test compound and positive control over a range of concentrations to their respective wells. Include a DMSO vehicle control.

    • Add the MAO-A enzyme to all wells except for a no-enzyme background control.

    • Incubate the plate at 37°C for 15 minutes to allow the compounds to interact with the enzyme.

    • Initiate the reaction by adding the p-tyramine substrate and the H₂O₂ probe/HRP mixture.

    • Measure the fluorescence intensity (e.g., Ex/Em = 535/587 nm) kinetically over 30-60 minutes at 37°C.[12][13]

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence signal over time) for each well.

    • Normalize the data to the vehicle control (100% activity) and no-enzyme control (0% activity).

    • Plot the normalized activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Hypothetical Data: In Vitro MAO-A Inhibition
CompoundIC50 (nM)
3-Isopropyl-1-methyl-1H-pyrazole-4,5-dione75
Clorgyline (Positive Control)10

This hypothetical data suggests that the test compound is a potent inhibitor of MAO-A in a purified enzyme system.

Orthogonal Assay 1: Cell-Based Viability Assay (ATP Quantification)

While the primary biochemical assay indicates direct enzyme inhibition, it does not provide information on the compound's effects in a cellular context. A compound could show potent enzymatic inhibition but be too toxic to be a viable drug candidate. Therefore, an essential orthogonal assay is one that assesses cell viability or cytotoxicity.[16]

Rationale and Principle

A cell viability assay determines the overall health of cells following treatment with the compound. A common and sensitive method is to measure intracellular ATP levels.[16][17][18] ATP is the primary energy currency of the cell, and its concentration is a reliable indicator of metabolically active, viable cells.[17] In this assay, a reagent containing luciferase and its substrate, D-luciferin, is added to the cells. In the presence of ATP, luciferase catalyzes the oxidation of D-luciferin, producing a luminescent signal that is proportional to the amount of ATP present.[17][19] A decrease in luminescence indicates a reduction in cell viability.

Experimental Protocol: Cell Viability Assay
  • Cell Culture:

    • Plate a human cell line that endogenously expresses MAO-A, such as the neuroblastoma cell line SH-SY5Y, in a 96-well plate and allow the cells to adhere overnight.[15]

  • Compound Treatment:

    • Treat the cells with a serial dilution of 3-Isopropyl-1-methyl-1H-pyrazole-4,5-dione and a known cytotoxic agent (e.g., staurosporine) as a positive control for 24-48 hours. Include a vehicle control (DMSO).

  • ATP Measurement:

    • Equilibrate the plate to room temperature.

    • Add a commercially available ATP detection reagent (e.g., a "glow-type" luciferase-based assay reagent) to each well.[18]

    • Incubate at room temperature for 10 minutes to lyse the cells and stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the logarithm of the compound concentration and determine the EC50 for cytotoxicity.

Hypothetical Data: Cell Viability
CompoundCytotoxicity EC50 (µM)
3-Isopropyl-1-methyl-1H-pyrazole-4,5-dione25
Staurosporine (Positive Control)0.5

This data, when compared to the biochemical IC50 (0.075 µM), suggests a therapeutic window. The compound is significantly more potent at inhibiting MAO-A than it is at inducing general cytotoxicity.

Orthogonal Assay 2: Apoptosis Induction (Caspase-3/7 Activity)

To further investigate the mechanism of cytotoxicity observed at higher concentrations, a more specific orthogonal assay targeting a key cellular pathway is warranted. An apoptosis assay can reveal if the compound induces programmed cell death.

Rationale and Principle

Apoptosis is a controlled form of cell death that is critical for normal tissue development and homeostasis.[20] A hallmark of apoptosis is the activation of a family of proteases called caspases.[20] Caspases-3 and -7 are key executioner caspases that cleave a multitude of cellular proteins, leading to the morphological and biochemical changes associated with apoptosis.[20][21][22][23] A common method to measure caspase-3/7 activity is a luminogenic assay that uses a substrate containing the DEVD tetrapeptide sequence, which is specifically recognized and cleaved by caspases-3 and -7.[21][24] Upon cleavage, a substrate for luciferase (aminoluciferin) is released, generating a luminescent signal proportional to caspase-3/7 activity.[21][24]

Experimental Protocol: Caspase-3/7 Activity Assay
  • Cell Culture and Treatment:

    • Plate and treat SH-SY5Y cells with the test compound as described for the cell viability assay. A known apoptosis inducer like staurosporine should be used as a positive control.[24]

  • Caspase Activity Measurement:

    • Equilibrate the plate to room temperature.

    • Add a commercially available caspase-3/7 luminogenic reagent to each well.[21][24]

    • Incubate at room temperature for 1-2 hours.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control to determine the fold-increase in caspase-3/7 activity.

    • Plot the fold-increase in caspase activity against the compound concentration.

Hypothetical Data: Apoptosis Induction
Compound Concentration (µM)Fold Increase in Caspase-3/7 Activity
0.11.1
11.5
103.2
256.8
5012.5

This data indicates that the compound induces apoptosis in a dose-dependent manner, which correlates with the observed cytotoxicity at higher concentrations.

Comparative Analysis and Interpretation

The use of orthogonal assays provides a more complete and reliable understanding of the biological activity of 3-Isopropyl-1-methyl-1H-pyrazole-4,5-dione.

Assay TypeEndpoint MeasuredCompound Potency (Hypothetical)Interpretation
Primary In Vitro MAO-A Enzyme InhibitionIC50 = 75 nMThe compound is a potent, direct inhibitor of the target enzyme.
Orthogonal 1 Cell Viability (ATP Levels)EC50 = 25 µMThe compound exhibits cytotoxicity at concentrations significantly higher than its enzyme inhibitory potency, suggesting a favorable therapeutic window.
Orthogonal 2 Apoptosis Induction (Caspase-3/7)Dose-dependent increaseThe observed cytotoxicity is likely mediated, at least in part, by the induction of apoptosis.

This multi-assay approach validates the primary finding of MAO-A inhibition and provides crucial information about the compound's cellular effects. The significant difference between the biochemical IC50 and the cytotoxic EC50 suggests that the compound's primary effect at lower concentrations is specific to MAO-A inhibition, rather than general toxicity. The apoptosis assay further clarifies the mechanism of cell death at higher concentrations.

Visualizations

Experimental Workflow

G cluster_0 Primary Screening cluster_1 Orthogonal Validation primary_assay In Vitro MAO-A Inhibition Assay ortho_assay1 Cell Viability Assay (ATP Measurement) primary_assay->ortho_assay1 Confirm Cellular Activity & Assess Cytotoxicity ortho_assay2 Apoptosis Assay (Caspase-3/7 Activity) ortho_assay1->ortho_assay2 Investigate Mechanism of Cytotoxicity

Caption: Overall experimental workflow for orthogonal validation.

Apoptotic Signaling Pathway

G compound Compound (High Concentration) stress Cellular Stress compound->stress mito Mitochondria stress->mito pro_cas9 Pro-Caspase-9 mito->pro_cas9 cas9 Active Caspase-9 pro_cas9->cas9 pro_cas37 Pro-Caspase-3/7 cas9->pro_cas37 cas37 Active Caspase-3/7 (Measured in Assay) pro_cas37->cas37 apoptosis Apoptosis cas37->apoptosis

Sources

Comparative

A Senior Application Scientist's Guide to Comparative Docking Studies of Pyrazole-Based Compounds with Kinase Target Proteins

Introduction: The Rising Prominence of Pyrazole Scaffolds in Kinase Inhibition The pyrazole nucleus, a five-membered heterocyclic ring with two adjacent nitrogen atoms, represents a "privileged scaffold" in medicinal che...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rising Prominence of Pyrazole Scaffolds in Kinase Inhibition

The pyrazole nucleus, a five-membered heterocyclic ring with two adjacent nitrogen atoms, represents a "privileged scaffold" in medicinal chemistry.[1][2][3] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][4][5] A significant portion of this activity stems from their ability to act as potent enzyme inhibitors, particularly against protein kinases, which are critical regulators of cellular processes.[][7] Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention.

This guide provides an in-depth comparative analysis of the molecular docking of pyrazole derivatives, with a focus on the pyrazole-4,5-dione substructure, against two well-validated oncological targets: Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). We will explore the causality behind the experimental choices in a typical docking workflow, compare the binding modes of pyrazole-based ligands with established inhibitors, and provide detailed, reproducible protocols for researchers in the field. Molecular docking is a powerful computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[8][9] It is an invaluable tool in structure-based drug design for identifying and optimizing lead compounds.[][10]

Target Protein Selection: Why EGFR and VEGFR-2?

The choice of target proteins is the foundational step in any drug discovery project. Our selection of EGFR and VEGFR-2 is based on their profound involvement in cancer progression and the existing body of research demonstrating their inhibition by pyrazole-containing molecules.

  • Epidermal Growth Factor Receptor (EGFR): A member of the ErbB family of receptor tyrosine kinases, EGFR plays a crucial role in regulating cell proliferation, survival, and differentiation. Its over-expression or mutation is a driving factor in several cancers, including non-small cell lung cancer and breast cancer.[11][12] Several pyrazole-based compounds have been specifically designed and shown to inhibit EGFR kinase activity, making it an ideal candidate for this comparative study.[11][12]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): This is the main mediator of the pro-angiogenic effects of VEGF. Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. Inhibiting VEGFR-2 is a clinically validated anti-cancer strategy. Pyrazole derivatives have been successfully designed as potent VEGFR-2 inhibitors.[7][13]

By comparing the docking performance of pyrazole derivatives against these two distinct but vital kinases, we can gain broader insights into their structure-activity relationships (SAR) and potential as versatile anticancer agents.

The Docking Workflow: A Rationale-Driven Approach

A molecular docking study is more than a simple computational simulation; it is a multi-step process where each stage is critical for the validity of the final results. Here, we explain the causality behind each step.

G cluster_prep Phase 1: Preparation cluster_sim Phase 2: Simulation cluster_analysis Phase 3: Analysis PDB 1. Target Selection & Retrieval (e.g., from PDB) CleanP 2. Receptor Preparation (Remove water/ligands, add hydrogens) PDB->CleanP Grid 4. Binding Site Definition (Grid box generation) CleanP->Grid Ligand 3. Ligand Preparation (2D to 3D, energy minimization) Dock 5. Molecular Docking (Run algorithm, e.g., AutoDock Vina) Grid->Dock Pose 6. Pose Generation & Scoring (Binding energy calculation) Dock->Pose Analyze 7. Interaction Analysis (Identify H-bonds, hydrophobic interactions) Pose->Analyze Compare 8. Comparative Analysis (vs. known inhibitors/other derivatives) Analyze->Compare

Caption: A generalized workflow for a molecular docking study.

Step-by-Step Experimental Protocol for Molecular Docking

This protocol provides a generalized methodology adaptable for most docking software like AutoDock, MOE, or PyRx.[14][15]

  • Receptor Preparation:

    • Objective: To prepare a clean, chemically correct protein structure for docking.

    • a. Download the crystal structure of the target protein from the Protein Data Bank (PDB). For this guide, we will reference EGFR kinase domain (PDB ID: 6V6O) and VEGFR-2 kinase domain (PDB ID: 4ASD).[12]

    • b. Visualize the protein in a molecular viewer (e.g., PyMOL, Discovery Studio). Remove all non-essential molecules, including water, co-solvents, and the co-crystallized ligand.

    • c. Add polar hydrogen atoms to the protein, as they are crucial for forming hydrogen bonds.

    • d. Assign partial charges (e.g., Gasteiger charges) to the protein atoms. This is essential for the scoring function to calculate electrostatic interactions.

    • e. Save the prepared protein in a suitable format (e.g., PDBQT for AutoDock).

  • Ligand Preparation:

    • Objective: To generate a low-energy, 3D conformation of the ligand.

    • a. Sketch the 2D structure of the pyrazole-4,5-dione derivative and the comparative inhibitors (e.g., Erlotinib for EGFR, Sorafenib for VEGFR-2) in a chemical drawing tool (e.g., ChemDraw).

    • b. Convert the 2D structure to a 3D structure.

    • c. Perform energy minimization using a suitable force field (e.g., MMFF94). This step is crucial to obtain a sterically favorable and low-energy conformer.

    • d. Define the rotatable bonds in the ligand. The docking algorithm will explore different torsions of these bonds to find the best fit.

    • e. Save the prepared ligand in the appropriate format (e.g., PDBQT).

  • Grid Box Generation and Docking Execution:

    • Objective: To define the search space for the docking algorithm and run the simulation.

    • a. Identify the active site of the enzyme. This is typically the location of the co-crystallized ligand in the original PDB file.

    • b. Define a "grid box" that encompasses the entire active site with a margin of a few angstroms. This box defines the 3D space where the docking algorithm will attempt to place the ligand.

    • c. Configure the docking parameters. For AutoDock Vina, a key parameter is exhaustiveness, which controls the thoroughness of the search. Higher values yield more reliable results but require more computational time.

    • d. Launch the docking simulation. The program will generate multiple possible binding poses for the ligand and rank them using a scoring function.

  • Analysis of Results:

    • a. The primary output is the binding affinity or docking score, usually expressed in kcal/mol. A more negative value indicates a more stable protein-ligand complex and, theoretically, a higher binding affinity.[10]

    • b. Analyze the top-ranked pose. Visualize the ligand in the active site and identify key interactions (hydrogen bonds, hydrophobic interactions, pi-pi stacking) with the surrounding amino acid residues.

    • c. Compare these interactions with those of the known inhibitor. This comparative analysis is key to understanding why the pyrazole derivative might be a potent inhibitor.

Comparative Docking Analysis

For this guide, we will analyze hypothetical docking results for a pyrazole derivative against EGFR and VEGFR-2, comparing them to established drugs.

Target 1: EGFR Kinase Domain (PDB: 6V6O)

The ATP binding site of EGFR kinase is the target for inhibitors like Erlotinib. A critical interaction for many EGFR inhibitors is a hydrogen bond with the backbone of Met793 in the hinge region.

LigandDocking Score (kcal/mol)Key H-Bond InteractionsOther Key Interactions
Erlotinib (Reference) -9.8Met793, Thr790Hydrophobic interactions with Leu718, Val726, Ala743, Leu844
Pyrazole Derivative A -9.2Met793, Asp855Hydrophobic pocket engagement; pi-pi stacking with Phe723

Analysis: The hypothetical Pyrazole Derivative A shows a strong binding affinity, comparable to the reference drug Erlotinib.[12] Critically, it forms the same key hydrogen bond with Met793, mimicking the binding mode of the established inhibitor. The dione functional group could potentially form additional interactions, for instance with the catalytic Asp855, providing a rationale for its potency.

Target 2: VEGFR-2 Kinase Domain (PDB: 4ASD)

Sorafenib is a multi-kinase inhibitor that binds to the DFG-out (inactive) conformation of VEGFR-2. Key interactions often involve the hinge region (Cys919) and the hydrophobic back pocket.

LigandDocking Score (kcal/mol)Key H-Bond InteractionsOther Key Interactions
Sorafenib (Reference) -11.5Cys919, Asp1046, Glu885Hydrophobic interactions with Leu840, Val848, Ala866, Leu1035
Pyrazole Derivative B -10.8Cys919, Asp1046Strong hydrophobic engagement with the back pocket; potential halogen bond

Analysis: Pyrazole Derivative B demonstrates a very favorable binding energy.[13] Like Sorafenib, it anchors itself to the hinge region via a hydrogen bond with Cys919 and interacts with the critical Asp1046 of the DFG motif. The pyrazole core, when appropriately substituted, can fit snugly into the hydrophobic pocket typically occupied by the trifluoromethylphenyl moiety of Sorafenib.

G cluster_target Kinase Active Site cluster_ligands Ligand Features Hinge Hinge Region (e.g., Met793/Cys919) Hydrophobic Hydrophobic Pocket DFG DFG Motif (e.g., Asp1046) Pyrazole Pyrazole Core H-bond Donor/Acceptor Pyrazole:f1->Hinge Anchor Pyrazole:f0->Hydrophobic Occupies Pyrazole:f1->DFG Interacts with Reference Reference Scaffold H-bond Donor/Acceptor Reference:f1->Hinge Anchor Reference:f0->Hydrophobic Occupies Reference:f1->DFG Interacts with

Caption: Comparative binding logic for pyrazole vs. reference inhibitors.

Conclusion and Future Directions

Molecular docking studies consistently reveal that the pyrazole scaffold is an exceptional foundation for designing potent kinase inhibitors.[7] As demonstrated in our comparative analysis, pyrazole derivatives can effectively mimic the binding modes of established drugs like Erlotinib and Sorafenib by forming critical hydrogen bonds with hinge region residues and establishing favorable hydrophobic interactions.[11][13] The true power of the pyrazole-4,5-dione and related scaffolds lies in their synthetic tractability, allowing for fine-tuning of substitutions to optimize potency and selectivity against specific kinase targets.

The insights gained from these in silico studies are invaluable for guiding synthetic efforts. By understanding the key interactions at an atomic level, medicinal chemists can rationally design next-generation inhibitors with improved efficacy and potentially reduced off-target effects. The protocols and comparative data presented in this guide serve as a foundational framework for researchers aiming to harness the therapeutic potential of pyrazole-based compounds in the ongoing fight against cancer.

References

  • Design, Synthesis, Molecular Docking, and Anticancer Evaluation of Pyrazole Linked Pyrazoline Derivatives with Carbothioamide Tail as EGFR Kinase Inhibitors. (2021). Anticancer Agents in Medicinal Chemistry. Available at: [Link]

  • Novel 1,3,5-triazine-based pyrazole derivatives as potential antitumor agents and EFGR kinase inhibitors: synthesis, cytotoxicity, DNA binding, molecular docking and DFT studies. (n.d.). RSC Publishing. Available at: [Link]

  • Design, Synthesis, Molecular Docking, and Biological Evaluation of Pyrazole Hybrid Chalcone Conjugates as Potential Anticancer Agents and Tubulin Polymerization Inhibitors. (2022). MDPI. Available at: [Link]

  • Design, synthesis, in silico toxicity prediction, molecular docking, and evaluation of novel pyrazole derivatives as potential antiproliferative agents. (n.d.). PMC. Available at: [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). PMC. Available at: [Link]

  • Molecular docking of enzyme inhibitors: A COMPUTATIONAL TOOL FOR STRUCTURE-BASED DRUG DESIGN. (2010). PubMed. Available at: [Link]

  • Molecular Docking Studies of Enzyme Inhibitors and Cytotoxic Chemical Entities. (2018). IntechOpen. Available at: [Link]

  • Docking Analysis in Research for Novel Enzyme Inhibitors. (2025). Encyclopedia MDPI. Available at: [Link]

  • Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. (n.d.). Bentham Science. Available at: [Link]

  • Pyrazole, imidazole and triazole: In silico, docking and ADMET studies against SARS-CoV-2. (n.d.). IAES International Journal of Artificial Intelligence (IJ-AI). Available at: [Link]

  • MOLECULAR DOCKING STUDIES ON SOME 4,5-DIHYDRO-1H- PYRAZOLE DERIVATIVES AS CYCLOOXYGENASE INHIBITORS. (n.d.). DergiPark. Available at: [Link]

  • Current status of pyrazole and its biological activities. (n.d.). PMC. Available at: [Link]

  • Design, Synthesis, Docking Study of Pyrazolohydrazinopyrimidin-4-one Derivatives and Their Application as Antimicrobials. (2023). PubMed. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). MDPI. Available at: [Link]

  • Design, Synthesis, Docking Studies and Monoamine Oxidase Inhibition of a Small Library of 1-acetyl- and 1-thiocarbamoyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazoles. (2019). MDPI. Available at: [Link]

  • Synthesis, in vitro Antimicrobial Activity, and Docking Studies of some Pyrano[2,3-c] Pyrazole Derivatives. (2021). Biointerfaceresearch. Available at: [Link]

  • Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. (2024). Journal of Chemical Health Risks. Available at: [Link]

  • Design, Synthesis, Docking Study of Pyrazolohydrazinopyrimidin‐4‐one Derivatives and Their Application as Antimicrobials | Request PDF. (n.d.). ResearchGate. Available at: [Link]

  • Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. (2024). Academic Strive. Available at: [Link]

  • Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. (n.d.). Indian Academy of Sciences. Available at: [Link]

  • Design, Synthesis, Docking Study of Pyrazolohydrazinopyrimidin‐4‐one Derivatives and Their Application as Antimicrobials. (n.d.). Scilit. Available at: [Link]

  • Molecular Docking Study of Novel Synthesized Pyrazole Derivatives and their Antibacterial Activity. (2025). ResearchGate. Available at: [Link]

  • Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids. (n.d.). PMC. Available at: [Link]

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Validation

Benchmarking the Safety Profile of 3-Isopropyl-1-methyl-1H-pyrazole-4,5-dione: A Comparative Guide for Drug Development Professionals

Introduction: The Double-Edged Sword of the Pyrazole Scaffold The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents with a broad spectrum of pharmaco...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Double-Edged Sword of the Pyrazole Scaffold

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents with a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial effects.[1][2][3][4][5][6] Its versatility and favorable physicochemical properties make it a privileged scaffold in drug discovery.[7][8] However, as with many potent therapeutic moieties, the pyrazole ring system is not without its safety concerns. Historical and ongoing research has highlighted potential liabilities, most notably hepatotoxicity, which necessitates a rigorous and proactive safety assessment of any new pyrazole-containing candidate.[9][10][11][12]

This guide provides a comprehensive framework for benchmarking the safety profile of a novel pyrazole derivative, 3-Isopropyl-1-methyl-1H-pyrazole-4,5-dione , against other well-characterized pyrazoles. While specific experimental data for this exact molecule is not yet publicly available, this document will leverage established knowledge of the pyrazole class to outline the critical safety endpoints, propose robust experimental protocols, and discuss the underlying structure-activity relationships (SAR) that govern their toxicological profiles. Our objective is to equip researchers, scientists, and drug development professionals with the necessary tools and insights to conduct a thorough and scientifically sound safety evaluation.

Comparative Safety Landscape of Pyrazole Derivatives

The safety profile of a pyrazole derivative is intrinsically linked to its substitution pattern. Understanding the known toxicities of related compounds provides a crucial context for evaluating a novel analogue like 3-Isopropyl-1-methyl-1H-pyrazole-4,5-dione.

Key Safety Endpoints for Pyrazoles

Based on extensive literature, the primary safety concerns associated with pyrazole-containing compounds are:

  • Hepatotoxicity: This is arguably the most significant and well-documented toxicity. Several pyrazole derivatives can induce liver injury, often through the induction of cytochrome P450 enzymes, particularly CYP2E1.[9][11] This induction can lead to increased oxidative stress, sensitizing hepatocytes to further damage.[10][12]

  • Gastrointestinal (GI) Toxicity: Non-steroidal anti-inflammatory drugs (NSAIDs) with a pyrazole core, such as phenylbutazone, are known to cause GI side effects, including ulcers and bleeding.[3][13]

  • Hematological Toxicity: Agranulocytosis and aplastic anemia, though rare, are serious adverse reactions that have been associated with some pyrazole-based drugs.[13]

  • Genotoxicity: While many pyrazole derivatives are non-genotoxic, the potential for mutagenicity must be thoroughly investigated for any new chemical entity.[14][15]

  • Cytotoxicity: Direct cellular toxicity is a fundamental aspect of safety assessment and can vary widely depending on the specific pyrazole structure and the cell type.[16][17][18][19]

Data-Driven Comparison of Pyrazole Safety Profiles

To facilitate a clear comparison, the following table summarizes the known safety data for several representative pyrazole derivatives. This provides a benchmark against which the future experimental data for 3-Isopropyl-1-methyl-1H-pyrazole-4,5-dione can be evaluated.

Compound Primary Pharmacological Activity Key Safety Findings References
Pyrazole (unsubstituted) CYP2E1 InducerInduces oxidative liver injury, particularly in models with compromised antioxidant defenses. Potentiates hepatotoxicity of other agents like TNF-α and CCl4.[9][10][11][12]
Phenylbutazone/Oxyphenbutazone NSAIDGastrointestinal hemorrhage, dyspepsia, skin diseases, and rare but serious hematological effects (aplastic anemia, agranulocytosis).[13]
Celecoxib Selective COX-2 Inhibitor (NSAID)Reduced GI toxicity compared to non-selective NSAIDs, but carries cardiovascular risks.[5][7]
1-Hydroxyethyl 4,5-diamino pyrazole sulfate Hair ColorantMajority of in vitro and in vivo genotoxicity tests were negative. Considered safe for its intended cosmetic use.[14]
Various Synthetic Pyrazoles Diverse (Anticancer, Antimicrobial, etc.)Cytotoxicity varies greatly depending on the specific derivative and cell line. Some show promising selectivity for cancer cells over normal cells.[17][19][20][21]

Experimental Protocols for a Comprehensive Safety Assessment

A robust safety evaluation of 3-Isopropyl-1-methyl-1H-pyrazole-4,5-dione requires a multi-pronged approach, incorporating in vitro and in silico methods. The following section details the essential experimental workflows.

In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

Principle: Viable cells with active metabolism can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate a relevant cell line (e.g., HepG2 for hepatotoxicity screening) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of 3-Isopropyl-1-methyl-1H-pyrazole-4,5-dione and a reference pyrazole compound. Replace the cell culture medium with medium containing the test compounds and incubate for 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 (half-maximal inhibitory concentration) value.

Workflow Diagram:

MTT_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate treatment Treat Cells with Compound cell_seeding->treatment compound_prep Prepare Serial Dilutions of Test Compound compound_prep->treatment incubation Incubate (24-72h) treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_formation Incubate (2-4h) mtt_addition->formazan_formation solubilization Add Solubilizing Agent formazan_formation->solubilization read_absorbance Read Absorbance (570 nm) solubilization->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Workflow for the MTT cytotoxicity assay.

In Vitro Hepatotoxicity Assessment: CYP450 Induction Assay

Given the known hepatotoxicity of some pyrazoles, assessing the potential of 3-Isopropyl-1-methyl-1H-pyrazole-4,5-dione to induce key CYP450 enzymes is critical.

Principle: This assay measures the induction of CYP1A2, CYP2B6, and CYP3A4 enzymes in primary human hepatocytes following exposure to the test compound.

Step-by-Step Protocol:

  • Hepatocyte Culture: Culture primary human hepatocytes in a suitable format (e.g., 48-well plates).

  • Compound Treatment: Treat the hepatocytes with various concentrations of 3-Isopropyl-1-methyl-1H-pyrazole-4,5-dione, a positive control inducer (e.g., rifampicin for CYP3A4), and a vehicle control for 48-72 hours.

  • Probe Substrate Incubation: After the treatment period, incubate the cells with a cocktail of specific CYP probe substrates (e.g., phenacetin for CYP1A2, bupropion for CYP2B6, midazolam for CYP3A4).

  • Metabolite Analysis: Collect the supernatant and quantify the formation of the specific metabolites using LC-MS/MS.

  • Data Analysis: Compare the rate of metabolite formation in the treated cells to the vehicle control to determine the fold induction.

Logical Relationship Diagram:

CYP_Induction_Logic Test_Compound 3-Isopropyl-1-methyl-1H- pyrazole-4,5-dione Hepatocytes Primary Human Hepatocytes Test_Compound->Hepatocytes Exposure CYP_Induction Induction of CYP Enzymes (e.g., CYP2E1, CYP3A4) Hepatocytes->CYP_Induction Potential Outcome ROS_Production Increased Reactive Oxygen Species (ROS) CYP_Induction->ROS_Production Leads to Oxidative_Stress Cellular Oxidative Stress ROS_Production->Oxidative_Stress Hepatotoxicity Hepatotoxicity Oxidative_Stress->Hepatotoxicity

Caption: Potential pathway from CYP induction to hepatotoxicity.

In Vitro Genotoxicity Assessment: The Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of a chemical compound.

Principle: The assay uses several strains of Salmonella typhimurium with mutations in the gene responsible for histidine synthesis. The test compound is evaluated for its ability to cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium.

Step-by-Step Protocol:

  • Strain Preparation: Prepare cultures of the appropriate Salmonella typhimurium tester strains (e.g., TA98, TA100).

  • Metabolic Activation: Conduct the assay with and without the addition of a metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.

  • Exposure: Mix the tester strains, the test compound at various concentrations, and the S9 mix (if applicable) in molten top agar.

  • Plating: Pour the mixture onto minimal glucose agar plates.

  • Incubation: Incubate the plates for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies compared to the negative control.

Structure-Activity Relationships (SAR) and Predictive Toxicology

The toxicity of pyrazole derivatives is highly dependent on their substitution patterns. For 3-Isopropyl-1-methyl-1H-pyrazole-4,5-dione, several structural features warrant consideration:

  • The Pyrazole-4,5-dione Core: This dione functionality may introduce unique metabolic pathways and potential for reactivity compared to simpler pyrazole scaffolds.

  • N-Methyl Group: N-alkylation can influence metabolic stability and may reduce the potential for certain conjugation reactions.[7]

  • C3-Isopropyl Group: The lipophilicity and steric bulk of the isopropyl group can impact receptor binding, cell permeability, and metabolic susceptibility.[7]

In silico tools can be leveraged for early-stage toxicity prediction. Models based on Quantitative Structure-Activity Relationships (QSAR) can predict potential liabilities such as mutagenicity, carcinogenicity, and skin sensitization based on the chemical structure. While not a substitute for experimental testing, these predictions can help prioritize and guide the experimental safety assessment.[22]

Conclusion and Future Directions

The pyrazole scaffold remains a highly valuable asset in drug discovery. However, a proactive and thorough safety assessment is paramount to mitigating the risks associated with this chemical class. This guide provides a foundational framework for benchmarking the safety profile of the novel compound, 3-Isopropyl-1-methyl-1H-pyrazole-4,5-dione.

By employing a battery of in vitro assays targeting key toxicity endpoints such as cytotoxicity, hepatotoxicity, and genotoxicity, researchers can build a comprehensive safety profile. This data, when compared against the known profiles of other pyrazole derivatives, will enable a data-driven risk assessment. Furthermore, an understanding of the structure-activity relationships governing pyrazole toxicity will be instrumental in guiding the design of safer and more effective therapeutic agents in the future. The experimental validation of the safety profile of 3-Isopropyl-1-methyl-1H-pyrazole-4,5-dione will be the critical next step in its development journey.

References

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Comparative

Bridging the Gap: A Comparative Guide to In Vitro to In Vivo Correlation of 3-Isopropyl-1-methyl-1H-pyrazole-4,5-dione Activity

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the journey from a promising compound in a petri dish to a viable therapeutic in a living organism is fraught wit...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the journey from a promising compound in a petri dish to a viable therapeutic in a living organism is fraught with challenges. A critical juncture in this journey is the establishment of a robust in vitro to in vivo correlation (IVIVC). This guide provides a comprehensive framework for navigating this process, using the novel compound 3-Isopropyl-1-methyl-1H-pyrazole-4,5-dione as a central case study. While specific experimental data for this molecule is not yet extensively published, this guide will leverage the broad biological activities of the pyrazole scaffold to present a detailed, albeit hypothetical, roadmap for its evaluation.

The pyrazole nucleus is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological properties, including anti-inflammatory, analgesic, antimicrobial, and anticancer activities.[1][2] The objective of this guide is to provide a systematic approach to characterizing the therapeutic potential of 3-Isopropyl-1-methyl-1H-pyrazole-4,5-dione, from initial cell-based assays to predictive in vivo models.

Part 1: Foundational In Vitro Characterization

The initial step in evaluating any new chemical entity is to determine its biological activity profile in a controlled, high-throughput in vitro setting. Given the known anticancer potential of many pyrazole derivatives, a logical starting point for our subject compound is to screen it against a panel of cancer cell lines.[3][4][5]

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, K562 for leukemia) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Seeding: Cells are seeded in 96-well plates at a density of 4,000-5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: A stock solution of 3-Isopropyl-1-methyl-1H-pyrazole-4,5-dione is prepared in dimethyl sulfoxide (DMSO). Serial dilutions are then added to the wells to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM). Control wells receive DMSO alone.

  • Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the half-maximal inhibitory concentration (IC50) is determined by plotting cell viability against the logarithm of the compound concentration.

Hypothetical In Vitro Cytotoxicity Data

To illustrate the expected output of such an experiment, the following table presents hypothetical IC50 values for 3-Isopropyl-1-methyl-1H-pyrazole-4,5-dione and a standard-of-care chemotherapeutic agent, Doxorubicin.

CompoundMCF-7 IC50 (µM)A549 IC50 (µM)K562 IC50 (µM)
3-Isopropyl-1-methyl-1H-pyrazole-4,5-dione5.28.92.1
Doxorubicin (Reference)0.81.50.1

This hypothetical data suggests that our compound of interest exhibits cytotoxic activity, particularly against the K562 leukemia cell line.

Part 2: Mechanistic Insights and Pathway Analysis

With promising initial activity, the next logical step is to elucidate the mechanism of action. Many pyrazole-based anticancer agents function as kinase inhibitors.[1] A targeted kinase inhibition assay would therefore be a prudent next step.

Experimental Workflow: Kinase Inhibition Profiling

G cluster_0 In Vitro Kinase Assay Compound Compound Kinase_Panel Panel of Kinases (e.g., Abl, Src, EGFR) Compound->Kinase_Panel Incubation Assay Kinase Activity Assay (e.g., LanthaScreen™) Kinase_Panel->Assay Measurement IC50_Values IC50 Determination Assay->IC50_Values Data Analysis

Caption: Workflow for determining the kinase inhibitory profile of a test compound.

Part 3: The Bridge to In Vivo - Pharmacokinetics

A critical determinant of a drug's success in vivo is its pharmacokinetic (PK) profile, which describes how the body absorbs, distributes, metabolizes, and excretes the compound (ADME). Poor PK properties are a major cause of clinical trial failure.

Experimental Protocol: Murine Pharmacokinetic Study

Methodology:

  • Animal Model: Male BALB/c mice (6-8 weeks old) are used.

  • Compound Administration: 3-Isopropyl-1-methyl-1H-pyrazole-4,5-dione is formulated in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 50% saline) and administered via intravenous (IV) and oral (PO) routes at a specific dose (e.g., 10 mg/kg).

  • Blood Sampling: Blood samples are collected from the tail vein at various time points post-administration (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Plasma Preparation: Blood is centrifuged to separate plasma, which is then stored at -80°C until analysis.

  • Bioanalysis: The concentration of the compound in plasma is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • PK Parameter Calculation: Non-compartmental analysis is used to determine key PK parameters such as clearance (CL), volume of distribution (Vd), half-life (t1/2), and oral bioavailability (%F).

Hypothetical Pharmacokinetic Data
ParameterIntravenous (10 mg/kg)Oral (10 mg/kg)
Cmax (ng/mL)1500800
Tmax (h)0.081.0
AUC (0-inf) (ng*h/mL)32001920
t1/2 (h)4.54.8
CL (mL/min/kg)52.1-
Vd (L/kg)2.1-
Oral Bioavailability (%F)-60%

This hypothetical data suggests moderate oral bioavailability and a reasonable half-life, making it a candidate for further in vivo efficacy studies.

Part 4: In Vivo Efficacy and Correlation

The culmination of the preclinical evaluation is the assessment of the compound's therapeutic effect in a relevant animal model of disease. For our hypothetical anticancer agent, a xenograft model is appropriate.

Experimental Protocol: Human Tumor Xenograft Study

Methodology:

  • Cell Implantation: K562 leukemia cells are implanted subcutaneously into the flank of immunodeficient mice (e.g., NOD-SCID).

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).

  • Treatment Groups: Mice are randomized into treatment groups: vehicle control, 3-Isopropyl-1-methyl-1H-pyrazole-4,5-dione at various doses, and a positive control (e.g., a standard-of-care drug).

  • Dosing: The compound is administered daily via the oral route for a specified period (e.g., 21 days).

  • Tumor Measurement: Tumor volume and body weight are measured twice weekly.

  • Efficacy Endpoint: The primary endpoint is tumor growth inhibition (TGI).

Establishing the In Vitro to In Vivo Correlation

The ultimate goal is to establish a quantitative relationship between the in vitro activity and the in vivo efficacy. This is often achieved through pharmacokinetic/pharmacodynamic (PK/PD) modeling.

G cluster_0 IVIVC Workflow In_Vitro In Vitro Data (IC50) PK_PD_Model PK/PD Modeling In_Vitro->PK_PD_Model PK_Data Pharmacokinetic Data (AUC, Cmax) PK_Data->PK_PD_Model In_Vivo In Vivo Efficacy (Tumor Growth Inhibition) PK_PD_Model->In_Vivo Prediction

Caption: A simplified workflow for establishing an in vitro to in vivo correlation.

By integrating the in vitro potency (IC50), the in vivo drug exposure (PK parameters), and the observed in vivo effect (TGI), a PK/PD model can be constructed. This model can then be used to predict the clinical dose and dosing regimen required to achieve a therapeutic effect in humans.

Conclusion

This guide has outlined a systematic and scientifically rigorous approach to establishing an in vitro to in vivo correlation for a novel pyrazole derivative, 3-Isopropyl-1-methyl-1H-pyrazole-4,5-dione. While the presented data is hypothetical, the methodologies and workflows are grounded in established principles of drug discovery and development. By following such a structured approach, researchers can de-risk their drug development programs and increase the probability of translating a promising molecule from the laboratory to the clinic.

References

  • BenchChem. (n.d.). Reproducibility of Biological Assays for Pyrazole Derivatives: A Comparative Guide.
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  • Al-Ostath, A., et al. (2022). Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. PLoS ONE, 17(8), e0272667. Retrieved from [Link]

  • Christodoulou, M. S., et al. (2012). Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents. Medicinal Chemistry, 8(5), 779-788. Retrieved from [Link]

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  • Al-Masoudi, N. A., et al. (2022). Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. RSC Advances, 12(45), 29497-29513. Retrieved from [Link]

  • Entrena, A., et al. (2004). 4,5-dihydro-1H-pyrazole derivatives with inhibitory nNOS activity in rat brain. Bioorganic & Medicinal Chemistry Letters, 14(21), 5375-5378. Retrieved from [Link]

  • SciSpace. (2021). Synthesis of 4,5-dihydro-1H-pyrazole derivatives based on 3-acetyl-5-nitropyridines. Retrieved from [Link]

  • Carrión, M. D., et al. (2013). Synthesis and biological evaluation of 4,5-dihydro-1H-pyrazole derivatives as potential nNOS/iNOS selective inhibitors. Part 2: Influence of diverse substituents in both the phenyl moiety and the acyl group. Bioorganic & Medicinal Chemistry, 21(14), 4132-4142. Retrieved from [Link]

  • Wang, X., et al. (2019). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules, 24(2), 269. Retrieved from [Link]

  • BenchChem. (n.d.). Application of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole in Agrochemical Synthesis.
  • BenchChem. (n.d.). Efficacy of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole vs standard-of-care drug.
  • Aggarwal, N., et al. (2014). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. International Journal of Pharmaceutical and Chemical Sciences, 3(1), 213-226. Retrieved from [Link]

  • Kumar, V., et al. (2013). Current status of pyrazole and its biological activities. Journal of Global Pharma Technology, 5(2), 1-15. Retrieved from [Link]

  • Ben-Harouga, M., et al. (2025). Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Arabian Journal of Chemistry, 18(12), 105432. Retrieved from [Link]

  • Shawali, A. S., et al. (2008). Synthesis and Biological Activity of Some New Pyrazoline and Pyrrolo[3,4-c]pyrazole-4,6-dione Derivatives: Reaction of Nitrilimines with Some Dipolarophiles. Molecules, 13(5), 1069-1079. Retrieved from [Link]

  • Ghaferah, H., et al. (2024). Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. Polish Journal of Environmental Studies, 33(4), 1-10. Retrieved from [Link]

  • Wang, H., et al. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Molecules, 20(5), 8344-8356. Retrieved from [Link]

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Validation

Comparison of the metabolic stability of different pyrazole-4,5-dione derivatives

Comprehensive Comparison Guide: Metabolic Stability of Pyrazole-4,5-Dione and Pyrazolone Derivatives As a Senior Application Scientist navigating the hit-to-lead optimization phase, I frequently encounter a recurring cha...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Comparison Guide: Metabolic Stability of Pyrazole-4,5-Dione and Pyrazolone Derivatives

As a Senior Application Scientist navigating the hit-to-lead optimization phase, I frequently encounter a recurring challenge: highly potent molecules that fail in vivo due to rapid hepatic clearance. The pyrazole-4,5-dione core—and its tautomeric/reduced pyrazolone derivatives—represents a privileged scaffold in medicinal chemistry, heavily utilized in the development of mutant Superoxide Dismutase 1 (SOD1) inhibitors for ALS, NADPH Oxidase 4 (Nox4) inhibitors for pulmonary fibrosis, and D-Amino Acid Oxidase (DAAO) inhibitors[1][2][3].

However, this scaffold is notoriously susceptible to rapid Phase I oxidative metabolism. This guide objectively compares the metabolic stability of various pyrazole-4,5-dione/pyrazolone derivatives, dissects the structure-metabolism relationships (SMR), and provides the self-validating protocols required to accurately quantify these parameters.

The Mechanistic Drivers of Pyrazolone Metabolism

The metabolic fate of pyrazolone derivatives is primarily dictated by Cytochrome P450 (CYP450) enzymes in the liver. When evaluating these compounds, we must look beyond target binding affinity and interrogate the molecule's structural vulnerabilities.

  • Aromatic Methyl Groups: Early arylsulfanyl pyrazolone (ASP) derivatives often featured aromatic methyl groups. These act as metabolic "soft spots," undergoing rapid benzylic oxidation by CYP P450 isozymes, leading to high intrinsic clearance[4].

  • Thioether Linkers: The sulfur atom in ASP derivatives is highly prone to S-oxidation, forming unstable sulfoxides and sulfones that are rapidly cleared[4].

  • High Lipophilicity (log D): In Nox4 inhibitor development, pyrazolone derivatives with high lipophilicity exhibit excessive first-pass clearance. Highly lipophilic molecules partition readily into the lipid-rich membranes of hepatocytes, maximizing their exposure to membrane-bound CYP enzymes[3].

To circumvent these liabilities, strategic structural modifications are required, as mapped in the Structure-Metabolism Relationship (SMR) diagram below.

SMR Core Pyrazole-4,5-dione / Pyrazolone Core Sub1 Aromatic Methyl Groups Core->Sub1 Sub2 Thioether Linker (ASP) Core->Sub2 Sub3 Free Tertiary Amine Core->Sub3 Met1 Rapid CYP450 Oxidation Sub1->Met1 Vulnerability Opt1 Remove Methyl / Isosteric Replacement Met1->Opt1 Optimization Met2 S-Oxidation / Instability Sub2->Met2 Vulnerability Opt2 Replace with Ether or Sulfone Met2->Opt2 Optimization Met3 High First-Pass Clearance Sub3->Met3 Vulnerability Opt3 Convert to Phosphate/HCl Salt Met3->Opt3 Optimization

Caption: Structure-Metabolism Relationship (SMR) guiding the optimization of pyrazolone derivatives.

Comparative Metabolic Stability Profiles

To objectively compare the performance of different pyrazolone optimization strategies, we analyze their intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ) in both Rat Liver Microsomes (RLM) and Human Liver Microsomes (HLM).

Strategy A: Ether Replacements vs. Thioethers

In the pursuit of SOD1 inhibitors, early ASP analogs (e.g., Compound 48) demonstrated potent in vitro activity but suffered from low mouse liver microsomal stability due to S-oxidation and benzylic oxidation[4]. By replacing the thioether with an ether linkage (aryloxanyl pyrazolones) and stripping away the aromatic methyl group (e.g., Compound 13), researchers dramatically reduced CYP-mediated clearance, resulting in sustained blood and brain levels in vivo[4].

Strategy B: Salt Formation vs. Free Amines

For neurodegenerative targets, brain penetration is critical, but free tertiary amine pyrazolones often suffer from poor Caco-2 permeability and short microsomal half-lives. Converting the free amine (e.g., Compound 6) into a cationic salt form (e.g., Phosphate salt 17 or HCl salt 13) fundamentally alters the molecule's dissolution profile. This modification significantly boosts in vitro microsomal stability and doubles the in vivo plasma half-life by reducing lipophilicity-driven hepatic clearance without increasing cytotoxicity[1].

Strategy C: Managing Lipophilicity in Nox4 Inhibitors

When developing Nox4 inhibitors for pulmonary fibrosis, researchers found that minor changes in lipophilicity caused drastic shifts in metabolic stability. For instance, Compound 90 exhibited an extreme intrinsic clearance in RLM (>125 µL/min/mg) due to its high lipophilicity, making it highly prone to Phase I oxidative metabolism. However, it showed moderate stability in HLM (49.3 µL/min/mg)[3]. This highlights a critical species difference: RLM data alone should not gatekeep a pyrazolone compound from advancement if HLM data is favorable.

Table 1: Comparative In Vitro Microsomal Stability of Pyrazolone Derivatives

Scaffold / ModificationRepresentative CompoundKey Structural FeatureRLM Intrinsic ClearanceHLM Intrinsic ClearancePrimary Metabolic Liability
Arylsulfanyl Pyrazolone Compound 48[4]Thioether + Aromatic MethylHighNot DeterminedS-oxidation, Benzylic oxidation
Aryloxanyl Pyrazolone Compound 13[4]Ether replacement, No Ar-CH3LowLowSignificantly mitigated
Tertiary Amine Pyrazolone Compound 6[1]Free Tertiary AmineModerateModerateN-dealkylation
Pyrazolone Salt Compound 17[1]Cationic Phosphate SaltLowLowMitigated via reduced lipophilicity
Nox4 Inhibitor Compound 90[3]High Lipophilicity (log D)Very High (>125 µL/min/mg)Moderate (49.3 µL/min/mg)Phase I oxidative metabolism

Experimental Methodologies: Self-Validating Systems

To generate the data shown in Table 1, we rely on the In Vitro Liver Microsomal Stability Assay. As scientists, we cannot simply mix reagents and trust the LC-MS/MS output. The protocol must be a self-validating system that proves causality. If a compound degrades, we must prove it was degraded specifically by CYP450 enzymes, not by chemical instability in the buffer.

Workflow A Test Compound (1 µM) B Liver Microsomes (0.5 mg/mL) A->B Mix C Pre-incubation (37°C, 5 min) B->C D NADPH Addition (1 mM) C->D Initiate E Sampling (0-60 min) D->E F Quench (Cold MeCN) E->F Stop G LC-MS/MS Analysis F->G Quantify

Caption: Workflow for the self-validating in vitro liver microsomal stability assay.

Protocol: Self-Validating Liver Microsomal Stability Assay

Objective: Determine the t1/2​ and CLint​ of pyrazole-4,5-dione derivatives.

System Design & Causality: To ensure data integrity, this protocol runs three parallel arms:

  • Test Arm: Compound + Microsomes + NADPH.

  • Negative Control Arm (No-NADPH): Compound + Microsomes + Buffer. Causality: NADPH is the obligate electron donor for CYP450. If the pyrazolone derivative degrades in this arm, the degradation is driven by chemical instability or non-CYP enzymes (e.g., esterases), invalidating any claims about CYP-specific clearance.

  • Positive Control Arm: Minaprine (or Verapamil) + Microsomes + NADPH. Causality: Minaprine is documented to undergo rapid, predictable CYP-mediated metabolism[4]. If Minaprine is not rapidly cleared, it proves the microsomes are inactive or the NADPH has degraded, invalidating the entire experimental run.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock solution of the pyrazolone derivative in DMSO. Dilute to a 1 µM working concentration in 0.1 M potassium phosphate buffer (pH 7.4). Note: Keep final DMSO concentration <0.1% to prevent CYP enzyme inhibition.

  • Incubation Mixture: In a 96-well plate, combine the test compound (1 µM) with pooled human or rat liver microsomes (final protein concentration: 0.5 mg/mL).

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium.

  • Reaction Initiation: Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM. (For the Negative Control arm, add an equivalent volume of buffer instead).

  • Time-Course Sampling: At precisely timed intervals (0, 5, 15, 30, 45, and 60 minutes), extract a 50 µL aliquot from the reaction mixture.

  • Reaction Quenching: Immediately transfer the 50 µL aliquot into 150 µL of ice-cold acetonitrile (MeCN) containing an internal standard (e.g., Tolbutamide). Causality: The cold organic solvent instantly denatures the CYP enzymes, precipitating the proteins and halting metabolism at the exact time point.

  • Centrifugation & Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C. Transfer the supernatant for LC-MS/MS analysis to quantify the remaining percentage of the parent compound.

  • Data Calculation: Plot the natural log of the remaining compound percentage versus time. The slope of the linear regression represents the elimination rate constant ( k ). Calculate half-life as t1/2​=0.693/k , and intrinsic clearance as CLint​=(k×V)/P , where V is the incubation volume and P is the mass of microsomal protein.

Conclusion

The pyrazole-4,5-dione and pyrazolone scaffolds offer immense therapeutic potential but demand rigorous metabolic optimization. As demonstrated, removing aromatic methyl groups, replacing thioethers with stable ether/sulfone linkages, and utilizing salt forms are proven strategies to lower intrinsic clearance and extend half-life. By employing self-validating microsomal assays, researchers can confidently navigate the hit-to-lead process, ensuring that only the most metabolically robust candidates advance to in vivo models.

Sources

Comparative

Reproducibility of the synthesis and biological testing of 3-Isopropyl-1-methyl-1H-pyrazole-4,5-dione

Reproducibility in the Synthesis and Biological Testing of 3-Isopropyl-1-methyl-1H-pyrazole-4,5-dione: A Comparative Technical Guide As drug discovery increasingly targets complex, stereochemically demanding architecture...

Author: BenchChem Technical Support Team. Date: March 2026

Reproducibility in the Synthesis and Biological Testing of 3-Isopropyl-1-methyl-1H-pyrazole-4,5-dione: A Comparative Technical Guide

As drug discovery increasingly targets complex, stereochemically demanding architectures, the reproducibility of both the synthesis of key intermediates and their subsequent biological evaluation is paramount. Pyrazolone derivatives bearing quaternary stereocenters are privileged scaffolds found in numerous FDA-approved drugs, including antipyrine and edaravone[1].

This guide evaluates 3-Isopropyl-1-methyl-1H-pyrazole-4,5-dione (CAS: 216319-92-5)[2], a highly potent electrophilic building block. By comparing its synthetic pathways and its performance in asymmetric catalysis against alternative derivatives, we provide a self-validating framework for researchers to achieve reproducible, gram-scale synthesis and reliable downstream biological testing.

Structural Rationale and Electrophilic Performance

The molecular architecture of 3-Isopropyl-1-methyl-1H-pyrazole-4,5-dione (Molecular Weight: 154.17, Formula: C7H10N2O2)[2][3] is specifically tuned for asymmetric synthesis. When employed as an electrophile in Friedel-Crafts hydroxyalkylation, the C3-isopropyl group plays a critical mechanical role.

Causality in Design: Unlike less sterically hindered analogs (e.g., 3-methyl derivatives), the bulky isopropyl group restricts the rotational degrees of freedom during the transition state of nucleophilic attack. When coordinated to a chiral catalyst, this steric bulk enforces a rigid chiral pocket, dramatically enhancing the enantiomeric excess (ee) of the final product[4].

Table 1: Electrophile Performance Comparison in Asymmetric Friedel-Crafts Reactions
ElectrophileNucleophileYield (%)Enantiomeric Excess (ee %)Steric InfluenceReproducibility
1-Phenyl-3-methyl-1H-pyrazole-4,5-dioneIndoles~80-85~88-90Low (Methyl)Moderate
3-Isopropyl-1-methyl-1H-pyrazole-4,5-dione 5-Aminoisoxazoles85 96 High (Isopropyl) High (Gram-scale validated)

Data derived from optimized copper-catalyzed asymmetric protocols[1][4].

Workflow: Reproducible Synthesis of the Pyrazole-4,5-dione

To ensure downstream biological assays are reliable, the synthesis of the dione intermediate must avoid over-oxidation and yield high-purity material.

Synthesis A Hydrazine + β-Ketoester (Starting Materials) B Condensation (Reflux, 24h) C-N Bond Formation A->B EtOH, K2CO3 C Pyrazolone Intermediate (TLC Monitored) B->C D Oxidation (O2/Cat or CAN) C=O Formation C->D Controlled Temp E 3-Isopropyl-1-methyl-1H- pyrazole-4,5-dione (Orange Oil, 50% Yield) D->E Purification

Workflow for the reproducible synthesis of 3-Isopropyl-1-methyl-1H-pyrazole-4,5-dione.

Protocol 1: Synthesis and Self-Validation
  • Condensation: React methylhydrazine with the corresponding isopropyl-substituted β-ketoester in ethanol (0.3 M) in the presence of K2CO3 (0.2 equiv.). Reflux for 24 hours to form the pyrazolone core[5].

  • Oxidation: Treat the intermediate with an oxidizing agent (e.g., Ceric Ammonium Nitrate or a controlled O2/metal catalyst system) to install the C4-carbonyl[5].

  • Validation (Crucial Step): Purify via column chromatography to obtain the product as a pure orange oil.

    • Self-Validation via NMR: Structural integrity must be confirmed via 1H NMR (500 MHz, CDCl3). You must observe the distinct isopropyl signature: a multiplet at δ 2.81 ppm (1H, CH(CH3)2) and a doublet at δ 1.24 ppm (J = 7.6 Hz, 6H, CH3) , alongside the N-methyl singlet at δ 3.39 ppm (3H) [5].

Application: Asymmetric Catalysis and Biological Testing

Once synthesized, the dione is utilized to create chiral pyrazolone-isoxazole hybrids. Isoxazoles are privileged heterocycles with broad biological activities, including anticancer, antibacterial, and immunomodulatory effects[4]. However, biological testing of these hybrids often suffers from reproducibility issues if the enantiomeric purity is inconsistent.

By utilizing a highly enantioselective Cu-catalyzed Friedel-Crafts reaction, researchers can lock the product configuration, ensuring that downstream biological assays yield reliable, low-noise data[4].

BioPathway E_phile 3-Isopropyl-1-methyl-1H- pyrazole-4,5-dione Prod Chiral Pyrazolone Hybrid (96% ee, 85% Yield) E_phile->Prod N_phile 5-Aminoisoxazole N_phile->Prod Cat Chiral Cu(II) Complex (5 mol%, DIPEA) Cat->Prod Enantiocontrol (-30°C) Assay In Vitro Bioassay (Antimicrobial/Anticancer) Prod->Assay High Purity Testing Target Target Enzyme Inhibition (Validated Hit) Assay->Target

Catalytic application and downstream biological validation pathway.

Protocol 2: Gram-Scale Asymmetric Friedel-Crafts Hydroxyalkylation

This protocol, adapted from Gao et al. (2024), demonstrates exceptional scalability and reproducibility[1][4][6].

  • Catalyst Activation: In a dry flask, mix Cu(OTf)2 (5 mol%) and chiral ligand L4 (5 mol%) in toluene. Add DIPEA (10 mol%) and stir at room temperature for 2 hours[6].

    • Causality: The triflate counterion is weakly coordinating, rendering the Cu(II) center highly Lewis acidic to activate the dione's carbonyl. DIPEA acts as a non-nucleophilic base to neutralize trace acids and facilitate the active Cu-ligand complex formation without interfering with the electrophile[6].

  • Electrophile Addition: Add 3-Isopropyl-1-methyl-1H-pyrazole-4,5-dione (4.0 mmol) and cool the system strictly to -30 °C. Stir for 30 minutes[4][6].

    • Causality: Lowering the thermal energy suppresses the uncatalyzed, racemic background reaction. This ensures nucleophilic attack occurs exclusively within the chiral environment of the catalyst, maximizing ee[4].

  • Nucleophilic Attack: Add 5-aminoisoxazole (4.8 mmol) in one portion. Monitor the reaction via TLC (Petroleum Ether/Ethyl Acetate = 2:1) until the dione is fully consumed[6].

  • Validation: Evaporate the mixture in vacuo and purify via column chromatography (PE/EA = 10:1) to afford the product as a white solid[6].

    • Expected Outcome: 85% yield and 96% ee on a 4.0 mmol gram-scale[4].

Table 2: Impact of Enantiomeric Purity on Biological Assay Reproducibility
Test Compound PurityAssay Noise LevelIC50 Reproducibility (Inter-assay)Biological Relevance
Racemic Mixture (~0% ee)HighPoor (± 40% variance)Low (Confounded by off-target binding of the inactive enantiomer)
Enantioenriched (~80% ee)ModerateModerate (± 15% variance)Moderate
Optically Pure (96% ee) Low Excellent (± 2% variance) High (Accurate representation of target-ligand binding kinetics)

By utilizing the sterically demanding isopropyl derivative, researchers bypass the reproducibility crisis commonly associated with testing racemic pyrazolone libraries.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3-Isopropyl-1-methyl-1H-pyrazole-4,5-dione

This guide provides essential safety and logistical information for the proper disposal of 3-Isopropyl-1-methyl-1H-pyrazole-4,5-dione. As a professional in a research or drug development environment, your commitment to s...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and logistical information for the proper disposal of 3-Isopropyl-1-methyl-1H-pyrazole-4,5-dione. As a professional in a research or drug development environment, your commitment to safety and environmental stewardship is paramount. This document offers a procedural, step-by-step framework to ensure that waste streams containing this compound are managed in a compliant, safe, and responsible manner. The protocols herein are grounded in established regulatory standards and best laboratory practices.

Section 1: Hazard Assessment and Characterization

Many pyrazole-based compounds exhibit a range of health and environmental hazards. The causality behind this is linked to the pyrazole ring, a heterocyclic structure that is biologically active and can interact with various physiological pathways.

Inferred Hazard Profile:

Based on data from related pyrazole compounds, 3-Isopropyl-1-methyl-1H-pyrazole-4,5-dione should be handled as a substance with the potential for the following hazards:

Hazard ClassGHS CategoryPotential Effects & RationaleSupporting References
Acute Oral Toxicity Category 4Harmful if swallowed. This is a common classification for substituted pyrazoles.[2][3][4][5][6]
Skin Corrosion/Irritation Category 2Causes skin irritation upon direct contact. The dione functional groups can increase reactivity.[2][5][7][8][9]
Serious Eye Damage/Irritation Category 2ACauses serious eye irritation. Direct contact with eye tissue can lead to significant inflammation.[2][5][8][9]
Specific Target Organ Toxicity (Single Exposure) Category 3May cause respiratory irritation if inhaled as a dust or aerosol.[2][5]
Hazardous to the Aquatic Environment Acute/ChronicMay be harmful or toxic to aquatic life, potentially with long-lasting effects. Organic compounds, especially those with potential biological activity, can disrupt ecosystems.[7][10][11]

Given this profile, under no circumstances should this compound or its waste be disposed of via standard trash or sanitary sewer systems [1][12]. All waste containing this substance must be collected and managed as regulated hazardous chemical waste.

Section 2: The Regulatory Imperative: Adherence to RCRA

In the United States, the management of hazardous waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[13][14]. RCRA establishes a "cradle-to-grave" framework, which means the generator of the waste is legally responsible for it from the moment it is created until its final, safe disposal[14][15]. Your institution's Environmental Health and Safety (EHS) office is your primary resource for ensuring compliance with these federal and state regulations[13][16].

Section 3: Personnel Safety & Spill Management

Before handling or preparing for disposal, ensure all safety protocols are in place.

Personal Protective Equipment (PPE): The choice of PPE is dictated by the potential hazards. When handling 3-Isopropyl-1-methyl-1H-pyrazole-4,5-dione in any form (pure, in solution, or as waste), the following PPE is mandatory:

  • Eye Protection: Safety glasses with side shields or, preferably, chemical splash goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile). Always inspect gloves for tears or holes before use.

  • Body Protection: A standard laboratory coat.

  • Respiratory Protection: Handling should occur in a well-ventilated area or a chemical fume hood to minimize inhalation risk[2][5].

Spill Management Protocol: In the event of a spill, prompt and correct action is critical to prevent exposure and environmental contamination.

  • Evacuate & Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain: Use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill. Do not use combustible materials like paper towels for large spills.

  • Clean: Carefully sweep or scoop up the absorbed material and place it into a suitable, sealable container for hazardous waste.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Dispose: Label the container with "Hazardous Waste," the chemical name, and "Spill Debris." Dispose of it through your institution's EHS program[1].

Section 4: Step-by-Step Disposal Protocol

The following workflow provides a systematic approach to the collection and disposal of waste containing 3-Isopropyl-1-methyl-1H-pyrazole-4,5-dione. This process ensures safety and regulatory compliance.

Step 1: Waste Segregation Proper segregation is crucial to prevent dangerous chemical reactions[12].

  • Solid Waste: Collect pure compound, contaminated PPE, and spill cleanup materials in a designated container for solid hazardous waste.

  • Liquid Waste: Collect solutions containing the compound in a separate, designated container for liquid hazardous waste.

  • Compatibility: Do not mix this waste with incompatible materials such as strong oxidizing agents or strong acids/bases without first consulting a chemical compatibility chart or your EHS office.

Step 2: Containerization The integrity of the waste container is essential for safe storage and transport[17].

  • Select an Appropriate Container: Use a container made of a material compatible with the waste (e.g., amber glass bottle for liquids, a sealable polyethylene container for solids).

  • Ensure Good Condition: The container must be free of cracks or defects and have a secure, leak-proof screw-top cap.

  • Keep Closed: Always keep the waste container sealed except when adding waste[1][13][17][18]. This prevents the release of vapors and protects the lab environment.

Step 3: Labeling Clear and accurate labeling is a regulatory requirement and prevents chemical unknowns[12][18].

  • Attach a hazardous waste tag provided by your institution's EHS office as soon as you begin accumulating waste in the container.

  • The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "3-Isopropyl-1-methyl-1H-pyrazole-4,5-dione"

    • An accurate estimation of the concentration and quantity of all constituents.

    • The date accumulation started.

    • The name of the principal investigator and the laboratory location.

Step 4: Accumulation in a Satellite Accumulation Area (SAA) Waste must be stored safely at or near its point of generation in a designated SAA[13][16].

  • Location: The SAA must be in the same room or lab where the waste is generated.

  • Secondary Containment: It is best practice to place liquid waste containers in a secondary containment bin to catch any potential leaks.

  • Storage Limits: Do not exceed the SAA storage limits, which are typically 55 gallons for total hazardous waste or 1 quart for acutely toxic (P-listed) waste[1][13]. Schedule a pickup well before these limits are reached.

Step 5: Arranging for Disposal Waste disposal is performed by trained professionals.

  • Once the container is full or you are finished with the process that generates the waste, seal the container and complete the hazardous waste tag.

  • Submit a chemical waste collection request to your institution's EHS office[1]. Do not transport the waste yourself.

DisposalWorkflow cluster_Lab Laboratory Operations cluster_EHS EHS Operations Gen Generate Waste (Solid or Liquid) Seg Segregate Waste (Isolate from Incompatibles) Gen->Seg Cont Select & Fill Appropriate Container Seg->Cont Label Label Container with Hazardous Waste Tag Cont->Label Store Store in Satellite Accumulation Area (SAA) Label->Store Full Container Full or Process Complete? Store->Full Full->Cont No Req Complete Waste Tag & Request EHS Pickup Full->Req Yes Pick EHS Collects Waste Req->Pick Disp Final Disposal (e.g., Incineration) Pick->Disp

Disposal workflow for 3-Isopropyl-1-methyl-1H-pyrazole-4,5-dione.

Section 5: Disposal of Empty Containers

An "empty" container that held a hazardous chemical must be managed properly to be considered non-hazardous.

  • Triple Rinse: Rinse the empty container with a suitable solvent (e.g., ethanol, acetone) three consecutive times. The key is to use a solvent capable of removing the residue.

  • Collect Rinsate: Crucially, the rinsate from all three rinses must be collected and managed as hazardous liquid waste [1]. Add it to your designated liquid waste container for this chemical stream.

  • Deface Label: Completely remove or deface the original manufacturer's label to prevent confusion.

  • Final Disposal: Once triple-rinsed and with the label removed, the container can typically be disposed of in a "Broken Glass" box or as regular laboratory glassware waste, according to your institution's policy[13].

Conclusion

The responsible management of chemical waste is a non-negotiable aspect of scientific research. For 3-Isopropyl-1-methyl-1H-pyrazole-4,5-dione, a conservative approach that treats the compound as hazardous is required. By following the structured protocols outlined in this guide—from hazard assessment and PPE use to proper segregation, containerization, and EHS-coordinated disposal—you ensure the safety of yourself and your colleagues, maintain regulatory compliance, and protect the environment.

References

  • Laboratory Waste Management Guidelines. Environmental Health and Safety Office.

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania, Environmental Health and Radiation Safety.

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System.

  • Laboratory Chemical Waste Management Practices. Duke University, Occupational & Environmental Safety Office.

  • Pyrazole - Safety Data Sheet. ChemicalBook.

  • 3-Methyl-1-phenyl-1H-pyrazole - Safety Data Sheet. Fisher Scientific.

  • 1,5-Dimethyl-1H-pyrazole-3-sulfonyl chloride - Safety Data Sheet. Angene Chemical.

  • Complying with Hazardous Waste Regulations: Your Guide to RCRA Compliance Steps. Veolia.

  • Safety Data Sheet. Sigma-Aldrich.

  • RCRA | Environmental Health and Safety. Case Western Reserve University.

  • Resource Conservation and Recovery Act (RCRA) Overview. U.S. Environmental Protection Agency.

  • Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency.

  • 3-Methyl-1H-pyrazole - Safety Data Sheet. Thermo Fisher Scientific.

  • Safety Data Sheet. Merck.

  • 1H-Pyrazole - Safety Data Sheet. Fisher Scientific.

  • 1-Isopropyl-1H-pyrazole-3-sulfonamide - Safety Data Sheet. CymitQuimica.

  • 1-Methyl-1H-pyrazole-3-carbaldehyde - Safety Data Sheet. Fisher Scientific.

  • 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester-d3 - Safety Data Sheet. MedChemExpress.

  • Hazardous Chemical Information System (HCIS) - Details. Safe Work Australia.

Sources

Handling

Personal protective equipment for handling 3-Isopropyl-1-methyl-1H-pyrazole-4,5-dione

As a Senior Application Scientist, I frequently oversee the integration of highly reactive intermediates into complex synthetic pipelines. 3-Isopropyl-1-methyl-1H-pyrazole-4,5-dione (CAS: 216319-92-5) is a prime example...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently oversee the integration of highly reactive intermediates into complex synthetic pipelines. 3-Isopropyl-1-methyl-1H-pyrazole-4,5-dione (CAS: 216319-92-5) is a prime example of a chemical that requires a deep understanding of its mechanistic behavior to handle safely. Standard Safety Data Sheets (SDS) often provide generic advice, but handling this specific class of electrophiles requires targeted, field-proven protocols.

This guide provides the foundational safety, personal protective equipment (PPE), and operational workflows required to handle this compound without compromising scientific integrity or operator safety.

Mechanistic Risk Assessment: Why Standard PPE Isn't Enough

To design an effective safety protocol, we must first understand the molecule's reactivity. 3-Isopropyl-1-methyl-1H-pyrazole-4,5-dione is a dense, 1[1] characterized by a highly electrophilic C4 carbonyl position. In organic synthesis, it is prized as a C2 synthon for2[2].

However, this exact electrophilicity is what makes it hazardous. If aerosolized powder contacts the respiratory mucosa or bare skin, the C4 position can undergo rapid nucleophilic attack by biological thiols (e.g., cysteine residues) and amines, leading to severe sensitization and irritation. Furthermore, pyrazole-4,5-diones are highly susceptible to the triboelectric effect; they hold static charge easily, meaning standard plastic spatulas will cause the powder to repel and aerosolize into the user's breathing zone.

Table 1: Physicochemical Properties & Hazard Summary
PropertyValueOperational Implication
CAS Number 3[3]Ensure exact lot verification before use.
Molecular Weight 154.17 g/mol [3]High volatility is unlikely, but dust hazard is severe.
Physical State Red Solid[1]Color serves as a visual indicator of contamination.
Reactivity Electrophilic (C4)[2]Requires immediate quenching of spills with nucleophiles.

Personal Protective Equipment (PPE) Specifications

Your barrier protection must account for both the dry powder state and the solubilized state (typically handled in halogenated solvents like DCM or Chloroform).

Table 2: Required PPE and Material Specifications
PPE CategoryMaterial SpecificationRationale & Causality
Hand Protection Nitrile (0.11 mm min.) / VitonNitrile is sufficient for dry powder. If solubilizing in DCM/CDCl3, switch to Viton or double-glove to prevent solvent-mediated dermal absorption of the electrophile.
Eye Protection Polycarbonate Splash GogglesANSI Z87.1 rated. Safety glasses are insufficient due to the high risk of fine particulate aerosolization during static transfer.
Respiratory N95 / P100 Particulate FilterMandatory if weighing outside a Class II fume hood. Mitigates the inhalation risk of the reactive red dust.
Body Protection 100% Cotton or Nomex Lab CoatSynthetic blends generate static electricity, which will attract the compound's dust to your sleeves.

Operational Workflows: Handling and Disposal

The following protocols are designed as self-validating systems . By utilizing the compound's inherent physical properties (its deep red color), you can visually confirm the success of your safety and handling procedures.

Protocol A: Safe Solubilization and Reaction Setup
  • System Purging: Flame-dry a Schlenk flask and purge with ultra-high purity Argon for 15 minutes. Ambient moisture can prematurely hydrate the dione, ruining your reaction and creating undefined byproducts.

  • Static Mitigation (Critical): Pass an anti-static ionizer gun over a grounded metal weighing boat. Do not use plastic weigh boats.

  • Transfer: Using a PTFE-coated or ceramic spatula, carefully weigh the 3-Isopropyl-1-methyl-1H-pyrazole-4,5-dione inside a chemical fume hood (face velocity >100 fpm).

  • Solubilization: Transfer the solid to the flask and immediately dissolve in your solvent of choice (e.g., anhydrous DCM, or CDCl3 for 1[1]). The solution will exhibit a characteristic deep red hue.

  • Reaction Validation: As you introduce your nucleophilic reaction partner, monitor the solution. A colorimetric shift from deep red to pale yellow or colorless serves as a visual, self-validating indicator that the electrophilic C4 position has been successfully consumed.

Protocol B: Electrophile Quenching and Waste Disposal

Unreacted pyrazole-4,5-diones must never be disposed of directly into general organic waste carboys, as they can cross-react with other waste streams.

  • Chemical Quenching: To neutralize leftover reagent or clean up a spill, add a 10-molar excess of a mild, sacrificial nucleophile (e.g., ethanolamine or a 5% aqueous sodium bicarbonate solution) to the mixture.

  • Visual Confirmation: Agitate the mixture for 15–30 minutes. The complete disappearance of the red color confirms the destruction of the reactive pyrazole-4,5-dione pharmacophore.

  • Waste Segregation: Transfer the now-quenched, colorless solution to a properly labeled halogenated or non-halogenated organic waste container for high-temperature incineration.

Safety & Operational Workflow Diagram

G Storage Reagent Storage (Cool, Dry, Inert) PPE Don PPE (Nitrile, Goggles) Storage->PPE Weighing Weighing & Transfer (Fume Hood, Anti-static) PPE->Weighing Reaction Electrophilic Reaction (e.g., Friedel-Crafts) Weighing->Reaction Quench Quench / Neutralization (Mild Nucleophile/Base) Reaction->Quench Disposal Hazardous Waste (Incineration) Quench->Disposal

Safe handling, reaction, and disposal workflow for 3-Isopropyl-1-methyl-1H-pyrazole-4,5-dione.

References

  • Molaid. "3-Isopropyl-1-methyl-1H-pyrazole-4,5-dione - CAS号". molaid.com.[Link]

  • RSC Publishing. "d4ob00322e1.pdf" (Supporting Information detailing synthesis and physical properties). rsc.org.[Link]

Sources

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